2-Methylnicotinamide
Description
This compound is a pyridinecarboxamide that is nicotinamide substituted by a methyl group at C-2. It has a role as a metabolite. It derives from a nicotinamide.
Properties
IUPAC Name |
2-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYYVMDEUJQWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482082 | |
| Record name | 2-methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylnicotinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58539-65-4 | |
| Record name | 2-Methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58539-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylnicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELT7L45NHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylnicotinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylnicotinamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methylnicotinamide, a pyridinecarboxamide derivative of nicotinamide. Synthesizing data from spectroscopic analyses, chemical synthesis, and biological studies, this document serves as a detailed resource for researchers and professionals in drug development and related scientific fields.
Introduction
This compound, with the systematic IUPAC name 2-methylpyridine-3-carboxamide, is a heterocyclic aromatic compound.[1] As a derivative of nicotinamide (Vitamin B3), it belongs to a class of molecules of significant interest in biological and pharmaceutical research. While its isomers, such as 1-methylnicotinamide (MNA), have been investigated for their anti-inflammatory and cardiovascular effects, the specific properties and functions of this compound are less well-characterized, presenting an area of opportunity for further scientific exploration. This guide aims to consolidate the current technical knowledge on its chemical structure, properties, synthesis, and known biological context.
Chemical Structure and Properties
This compound is structurally characterized by a pyridine ring with a methyl group at the 2-position and a carboxamide group at the 3-position.[1] This substitution pattern differentiates it from its more extensively studied isomers and is the primary determinant of its unique chemical and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| CAS Number | 58539-65-4 | PubChem[1] |
| IUPAC Name | 2-methylpyridine-3-carboxamide | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database[1] |
| Melting Point | Not Available | Human Metabolome Database |
| Predicted Water Solubility | 42.5 g/L | ALOGPS[2] |
| Predicted logP | 0.08 | ALOGPS[2] |
| Predicted pKa (Strongest Acidic) | 13.79 | ChemAxon[2] |
| Predicted pKa (Strongest Basic) | 4.57 | ChemAxon[2] |
Molecular Structure Visualization
The chemical structure of this compound can be visualized as a planar pyridine ring with the attached methyl and carboxamide groups.
Caption: 2D structure of this compound.
Spectroscopic Analysis
Spectroscopic data is fundamental to the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the amide protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxamide group and the electron-donating nature of the methyl group.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group will appear at the lowest field (highest ppm), while the methyl carbon will be at the highest field (lowest ppm). The chemical shifts of the pyridine ring carbons will be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. Key expected absorption bands include:
-
N-H stretching: Around 3400-3100 cm⁻¹, characteristic of the primary amide.
-
C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
-
C=O stretching: A strong absorption band around 1680-1650 cm⁻¹, characteristic of the amide carbonyl group.
-
C=C and C=N stretching: In the 1600-1400 cm⁻¹ region, corresponding to the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The predicted monoisotopic mass is 136.06366 Da.[3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 136. Common fragmentation pathways for nicotinamide derivatives involve cleavage of the amide group and fragmentation of the pyridine ring.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, typically starting from 2-methylnicotinic acid or its derivatives. A common method involves the amidation of 2-methylnicotinic acid.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Amidation of 2-Methylnicotinic Acid
This protocol is a generalized procedure based on common amidation reactions and should be optimized for specific laboratory conditions.
Materials:
-
2-Methylnicotinic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Ammonium hydroxide (aqueous solution) or ammonia gas
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Step-by-Step Methodology:
-
Acid Chloride Formation: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methylnicotinic acid in anhydrous DCM. b. Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise at 0 °C. c. Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. d. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylnicotinoyl chloride.
-
Amidation: a. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. b. Slowly add an excess of concentrated ammonium hydroxide solution dropwise, or bubble ammonia gas through the solution. c. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Work-up and Purification: a. Quench the reaction with water and separate the organic layer. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford pure this compound.
Biological and Pharmacological Context
While this compound is identified as a metabolite, its specific biological roles and pharmacological activities are not as well-defined as those of its isomers.[1]
Known Biological Information
-
Metabolite: this compound is functionally related to nicotinamide and is considered a metabolite.[1] However, the specific metabolic pathways in which it is involved and its endogenous concentrations are not extensively documented.
Comparison with Isomers
It is crucial to distinguish this compound from its isomers, as they exhibit distinct biological activities:
-
1-Methylnicotinamide (MNA): This isomer has been shown to possess anti-inflammatory and anti-thrombotic properties. It is known to increase the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.
-
N'-Methylnicotinamide: This compound is a metabolite of niacin and is used as a biomarker for niacin deficiency.[4]
The distinct biological roles of these isomers underscore the importance of the position of the methyl group on the nicotinamide scaffold.
Conclusion and Future Directions
This compound is a structurally interesting derivative of nicotinamide with defined chemical properties. While its synthesis is achievable through standard organic chemistry techniques, a comprehensive understanding of its biological function and pharmacological potential remains an open area for investigation. Future research should focus on:
-
Elucidation of its metabolic pathways: Understanding how this compound is synthesized and degraded in biological systems.
-
Pharmacological screening: Investigating its potential therapeutic effects, particularly in comparison to its more studied isomers.
-
Detailed structural analysis: Obtaining experimental crystal structure data to understand its three-dimensional conformation and intermolecular interactions.
This guide provides a solid foundation of the current knowledge on this compound, and it is hoped that it will serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this and related molecules.
References
- N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem. (n.d.).
- This compound | C7H8N2O | CID 12243705 - PubChem. (n.d.).
- Synthesis of 2-Methylnicotinic acid N-methylamide - PrepChem.com. (n.d.).
- Showing metabocard for this compound (HMDB0059711) - Human Metabolome Database. (n.d.).
- This compound (C7H8N2O) - PubChemLite. (n.d.).
- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors - ResearchGate. (n.d.).
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC - NIH. (n.d.).
- Structure of N-methylnicotinamide - PubMed - NIH. (n.d.).
- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC - NIH. (n.d.).
- What is N-1-methylnicotinamide used for? - Patsnap Synapse. (n.d.).
- N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity - PubMed. (n.d.).
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (n.d.).
- This compound (CHEBI:68440) - EMBL-EBI. (n.d.).
- CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents. (n.d.).
- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed. (n.d.).
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
- bmse000281 Nicotinamide at BMRB. (n.d.).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). (n.d.).
- 6-Methylnicotinamide - the NIST WebBook. (n.d.).
- Showing metabocard for N-Methylnicotinamide (HMDB0003152) - Human Metabolome Database. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.).
- mass spectra - fragmentation patterns - Chemguide. (n.d.).
- Nicotinamide overload may play a role in the development of type 2 diabetes - PMC - NIH. (n.d.).
- Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (n.d.).
- The pharmacological effects of massive doses of nicotinamide - PMC - NIH. (n.d.).
Sources
2-Methylnicotinamide CAS number and molecular weight
An In-depth Technical Guide to 2-Methylnicotinamide for Researchers and Drug Development Professionals
Introduction
This compound, a substituted pyridinecarboxamide, is a molecule of significant interest in the fields of chemical biology and drug discovery. As a derivative of nicotinamide (a form of vitamin B3), it serves as a structural scaffold for the development of enzyme inhibitors. Its core structure mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its role as a pharmacophore in the design of targeted therapeutics, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP).
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 58539-65-4 | [1] |
| Molecular Formula | C7H8N2O | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| IUPAC Name | 2-methylpyridine-3-carboxamide | [2] |
| Synonyms | 2-methyl-3-pyridinecarboxamide | [2] |
| Physical Description | Solid | [2] |
| Solubility | Soluble in water |
Synthesis and Chemical Biology
The synthesis of this compound can be achieved through various organic chemistry routes. A common laboratory-scale synthesis involves the amidation of an ester precursor. The rationale for its use in drug design stems from its structural relationship to nicotinamide, the endogenous substrate for enzymes like PARP. By modifying the nicotinamide scaffold, medicinal chemists can develop competitive inhibitors that occupy the enzyme's active site, blocking its normal function.
Representative Synthesis Workflow
A general workflow for the synthesis of this compound from its corresponding ester is outlined below. This process involves the reaction of the ester with an amine source, followed by purification.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
The structural similarity of this compound to the nicotinamide core of NAD+ makes it a valuable starting point for the design of inhibitors for NAD+-dependent enzymes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] PARP1, the most abundant member, detects single-strand DNA breaks and initiates their repair through the base excision repair (BER) pathway.[3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[4] Inhibition of PARP in these cells prevents the repair of single-strand breaks, which can then lead to double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.[5] Nicotinamide derivatives, including those based on the this compound scaffold, act as competitive inhibitors of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, thereby enhancing its cytotoxic effect.[4]
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-methylamides from ethyl esters.[1]
Materials:
-
Ethyl 2-methylnicotinate
-
40% aqueous methylamine solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Combine 1.21 mol of ethyl 2-methylnicotinate and 1 L of 40% aqueous methylamine in a round-bottom flask.
-
Heat the reaction mixture to 40°C with stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by distillation under vacuum (e.g., 121-133°C at 0.18 mm Hg) to obtain pure this compound.[1]
Cell-Based PARP Activity Assay (Conceptual)
This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound on PARP in a cellular context.
Materials:
-
Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)
-
Cell culture medium and supplements
-
This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
DNA damaging agent (e.g., hydrogen peroxide)
-
PARP activity assay kit (e.g., ELISA-based)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in cell culture medium.
-
Treat the cells with the different concentrations of the compound for a specified pre-incubation period (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA damaging agent to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Lyse the cells according to the assay kit protocol.
-
Measure the PARP activity in the cell lysates using the provided reagents and a plate reader.
-
Plot the PARP activity against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Safety and Handling
Based on available safety data, this compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.[7]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[6]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Conclusion
This compound is a foundational molecule in medicinal chemistry, providing a versatile scaffold for the development of targeted enzyme inhibitors. Its structural analogy to nicotinamide has been effectively leveraged in the design of PARP inhibitors, a class of drugs that has transformed the treatment landscape for certain cancers. A thorough understanding of its chemical properties, synthesis, and biological context is essential for researchers and drug development professionals seeking to explore and expand upon its therapeutic potential.
References
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711). HMDB. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-Methylnicotinic acid N-methylamide. PrepChem.com. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Oriental Journal of Chemistry. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 38(4). [Link]
- ResearchGate. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
- National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem. [Link]
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is....
- ResearchGate. (2024). Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives.
- National Institutes of Health. (2024). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?.
- Venture Partners at CU Boulder. (2020). Novel Inhibitors of PARP1/2: A Promising Treatment Approach for BRCA-Negative Cancers, Vascular Disease, and Neurodegeneration.
- PubMed. (2010).
- Future Medicine. (2019). Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Medicine. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Methylnicotinamide. PubChem. [Link]
- PubMed. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]
- National Institutes of Health. (2014). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency.
- WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
- Wikipedia. (n.d.). Pellagra. Wikipedia. [Link]
- National Institutes of Health. (2010). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages.
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 2-Methylnicotinamide and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing 2-methylnicotinamide, a pivotal scaffold in medicinal chemistry, and its diverse derivatives. As a key metabolite and a structural component in numerous pharmacologically active agents, the efficient synthesis of this compound is of paramount importance to researchers in drug discovery and development. This document delves into the core synthetic methodologies, including classical amidation from carboxylic acids and esters, hydrolysis of nitriles, and modern multicomponent reactions. We will explore the causality behind experimental choices, provide field-proven protocols, and discuss the synthesis of derivatives with significant therapeutic potential, such as novel antifungal and anticancer agents.
Introduction: The Significance of the this compound Scaffold
This compound (2-methylpyridine-3-carboxamide) is a pyridinecarboxamide compound that serves as a fundamental building block in the development of new chemical entities.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[2][3][4][5] For instance, certain derivatives act as potent inhibitors of crucial biological targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the DNA demethylase ALKBH2, highlighting their potential in oncology.[6][7] The synthetic accessibility and the ability to readily functionalize the pyridine ring and the amide moiety make this scaffold a versatile platform for generating compound libraries for high-throughput screening and lead optimization. This guide will illuminate the primary pathways to this core structure and its analogues, providing both theoretical grounding and practical, step-by-step protocols.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached from several key precursors. The choice of strategy often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the final molecule.
Amidation of 2-Methylnicotinic Acid and Its Esters
The most direct route involves the formation of the amide bond from 2-methylnicotinic acid or its corresponding esters. This transformation is fundamental in organic chemistry, and several methods have been optimized for this specific substrate.
-
Direct Aminolysis of Esters: A straightforward and atom-economical method involves the direct reaction of an ester, such as ethyl 2-methylnicotinate, with an amine source. For the parent compound, aqueous ammonia or a solution of ammonia in an alcohol is used. For N-substituted derivatives, a primary or secondary amine is employed. The reaction is typically driven by heating. For example, heating ethyl 2-methylnicotinate with aqueous methylamine yields N,2-dimethylnicotinamide.[8]
-
Catalytic Amidation: To circumvent the often harsh conditions of direct thermal amidation and improve efficiency, catalytic methods are preferred in modern synthesis. These approaches avoid the use of stoichiometric activating agents, which generate significant waste.[9]
-
Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative. For instance, Novozym® 435, an immobilized lipase from Candida antarctica, has been successfully used to catalyze the amidation of methyl nicotinate derivatives in continuous-flow microreactors.[10] This method provides high yields in significantly shorter reaction times compared to traditional batch processes and operates in environmentally benign solvents like tert-amyl alcohol.[10]
-
Boron-Based Catalysts: Boronic acids and their derivatives can effectively catalyze the direct amidation of carboxylic acids.[11] These catalysts are believed to activate the carboxylic acid by forming a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. This method is advantageous as the only byproduct is water.[9]
-
// Nodes RCOOH [label="2-Methylnicotinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cat [label="Boronic Acid\nCatalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Reactive Acyloxyboron\nIntermediate", fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"]; Amide [label="this compound\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H2O", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RCOOH -> Intermediate [label="+ Catalyst", color="#4285F4"]; Cat -> Intermediate [color="#4285F4"]; Amine -> Intermediate [label="Nucleophilic\nAttack", color="#EA4335"]; Intermediate -> Amide [label="Forms Amide", color="#34A853"]; Intermediate -> Cat [label="Regenerates\nCatalyst", style=dashed, color="#FBBC05"]; Intermediate -> Water [label="Releases Water", style=dashed, color="#4285F4"]; }
Caption: Simplified workflow for Boronic Acid-Catalyzed Amidation.
Synthesis from 2-Methylnicotinonitrile
An alternative and highly effective pathway proceeds through the corresponding nitrile, 2-methylnicotinonitrile. This intermediate can be synthesized and then converted to the amide.
-
Nitrile Synthesis: A novel and facile method for synthesizing 2-methylnicotinonitrile derivatives involves a nucleophilic recyclization of pyridinium salts.[12][13] In this process, 3-aminocrotononitrile, generated in situ from acetonitrile under basic conditions, acts as a C-nucleophile and a source for the methyl and nitrile groups, triggering a ring-opening and recyclization cascade of the pyridinium salt.[13][14] This metal-free approach offers good substrate availability and proceeds under mild conditions.[14]
-
Nitrile Hydrolysis: The conversion of the nitrile group to a primary amide is a well-established transformation. A common and effective method is the Radziszewski reaction, which uses hydrogen peroxide in a basic aqueous solution (e.g., with sodium carbonate in acetone).[14] This method is often preferred over strong acid or base hydrolysis, which can sometimes lead to the formation of the carboxylic acid byproduct.
// Nodes Start [label="Pyridinium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="CH3CN (forms 3-ACN in situ)\nBase (KHMDS)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitrile [label="2-Methylnicotinonitrile\nDerivative", fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"]; Hydrolysis [label="H2O2, Na2CO3\n(Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Nitrile [label="Ring Transformation", color="#EA4335"]; Reagent -> Nitrile [style=dashed, color="#EA4335"]; Nitrile -> Product [color="#34A853"]; Hydrolysis -> Product [style=dashed, color="#34A853"]; }
Caption: Synthesis of this compound via Nitrile Intermediate.
Advanced Synthesis via Multicomponent Reactions (MCRs)
For the rapid generation of diverse libraries of derivatives, multicomponent reactions (MCRs) are exceptionally powerful. These one-pot reactions combine three or more starting materials to form a complex product in a highly atom-economical and efficient manner.[15]
-
Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[16] By choosing a pyridine-based carboxylic acid like 2-methylnicotinic acid, one can directly incorporate the core scaffold into a larger, peptide-like molecule. This strategy is invaluable for exploring structure-activity relationships (SAR) by systematically varying the other three components.[17][18] The Ugi reaction has been instrumental in synthesizing complex molecules, including precursors to active pharmaceutical ingredients.[19]
// Nodes Inputs [label=" Aldehyde (R1-CHO) | Amine (R2-NH2) | 2-Methylnicotinic Acid | Isocyanide (R3-NC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Ugi 4-Component Reaction\n(One Pot)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α-Acylamino Amide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inputs -> Reaction [color="#4285F4"]; Reaction -> Product [color="#34A853"]; }
Caption: Workflow for the Ugi Four-Component Reaction (Ugi-4CR).
Experimental Protocols
The following protocols are representative examples derived from published literature, providing a practical guide for laboratory synthesis.
Protocol 1: Synthesis of N,2-Dimethylnicotinamide from Ethyl 2-Methylnicotinate[8]
-
Reactant Charging: In a suitable reaction vessel, charge 200 g (1.21 mol) of ethyl 2-methylnicotinate.
-
Amine Addition: Add 1 L of 40% aqueous methylamine solution to the vessel.
-
Reaction: Heat the reaction mixture to 40°C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine. This will yield the crude product as a thick oil.
-
Purification: Purify the crude oil by distillation under vacuum (e.g., 121°-133° C at 0.18 mm Hg) to obtain the pure N,2-dimethylnicotinamide.
Protocol 2: Synthesis of 2-Methyl-6-phenylnicotinamide via Nitrile Hydrolysis[14]
-
Reactant Charging: To a stirred solution of 2-methyl-6-phenylnicotinonitrile (38.8 mg, 0.2 mmol) in acetone (1.6 mL), add sodium carbonate (106.0 mg, 1.0 mmol).
-
Oxidant Addition: Cool the suspension to 0°C in an ice bath and add 3.0 mL of 30% aqueous hydrogen peroxide (H₂O₂) solution.
-
Reaction: Remove the ice bath and stir the resulting suspension at room temperature. Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, add water to the reaction vessel and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amide product.
Synthesis of Notable Derivatives and Their Applications
The versatility of the this compound scaffold is best demonstrated by the synthesis and biological activity of its derivatives.
| Derivative Class | Synthetic Approach | Biological Application | Key Insights |
| N-(thiophen-2-yl) Nicotinamides | Acylation of substituted thiophen-2-amine with an activated nicotinoyl chloride.[4] | Antifungal (e.g., against cucumber downy mildew).[4] | Splicing the nicotinic acid and thiophene heterocycles leads to potent fungicidal activity, outperforming some commercial fungicides.[4] |
| FabI Inhibitors | Multi-step synthesis involving Suzuki coupling and subsequent amidation.[2][3] | Antibacterial (targeting fatty acid synthesis).[2][3] | These novel derivatives show promising activity against both gram-positive and gram-negative bacteria.[2] |
| ALKBH2 Inhibitors | Multi-step synthesis culminating in the formation of a nicotinamide core linked to other functionalities.[6] | Anticancer (inhibition of DNA demethylase).[6] | A potent and selective inhibitor was discovered that increases DNA methylation and exhibits anti-proliferative and anti-migration activity in glioblastoma cells.[6] |
| VEGFR-2 Inhibitors | Synthesis via nicotinoyl chloride, followed by reaction with various amines and hydrazines to build complex side chains.[7] | Anticancer (inhibition of angiogenesis).[7] | Designed derivatives show potent inhibition of VEGFR-2 and significant anti-proliferative activity against human cancer cell lines.[7] |
Conclusion
The synthesis of this compound and its derivatives is a dynamic and evolving field, crucial for advancing medicinal chemistry and drug development. This guide has outlined the principal synthetic routes, from classical amidations to modern catalytic and multicomponent strategies. The provided protocols and mechanistic discussions serve as a foundation for researchers to not only reproduce these methods but also to innovate further. The continued exploration of this versatile scaffold, driven by efficient and scalable synthetic chemistry, promises to deliver novel therapeutic agents to address unmet medical needs.
References
- Duan, X., Sun, R., Tang, J., Li, S., Yang, X., & Yuan, M. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry, 87(12), 7975–7988. [Link]
- Duan, X., et al. (2022). Supporting Information for Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts.
- Duan, X., Sun, R., Tang, J., Li, S., Yang, X., & Yuan, M. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. American Chemical Society. [Link]
- PrepChem. (n.d.). Synthesis of 2-Methylnicotinic acid N-methylamide. PrepChem.com. [Link]
- Reddy, G. J., et al. (2023). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 39(4). [Link]
- Reddy, G. J., et al. (2023). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- Unknown Author. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Source not available.
- Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Wang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering. [Link]
- Chen, J., et al. (2016). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ChemInform, 47(34). [Link]
- Chen, G., et al. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Unknown Author. (2021). 2-methyl nicotinate and preparation method and application thereof.
- Unknown Author. (2017). The manufacturing method of 2- amino -6- methylnicotinic acids.
- Unknown Author. (n.d.). Multicomponent synthesis of pyridines.
- Teague, P. C., & Short, W. A. (n.d.). Nicotinonitrile. Organic Syntheses Procedure. [Link]
- Kumar, L., et al. (2022).
- Rivera, D. G., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(4), M1914. [Link]
- Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 281, 117054. [Link]
- Unknown Author. (n.d.).
- Unknown Author. (n.d.).
- Sheppard, T., et al. (n.d.).
- Al-Ostoot, F. H., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 28(19), 6932. [Link]
- Unknown Author. (2022).
- National Center for Biotechnology Information. (n.d.). This compound.
- Shaaban, M., et al. (2020).
- Neelakandan, K., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(11), 3173. [Link]
- Przygodzki, T., et al. (2012). N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. Amino Acids, 42(6), 2393-2399. [Link]
- Charville, H., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]
- Unknown Author. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines.
- Shaaban, M., et al. (2020).
- Al-Masoudi, W. A. (2021). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. [Link]
- Shaaban, M., et al. (2020).
- de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC - NIH. [Link]
- Cherviakov, D., et al. (2017). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 22(10), 1618. [Link]
- Szczęśniak, P., et al. (2020).
- Haryanto, H., et al. (2021). Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide.
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. Catalytic Amidation [catalyticamidation.info]
- 10. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Amidation [catalyticamidation.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methylnicotinamide as a Nicotinamide Analog
This guide provides a comprehensive technical overview of 2-Methylnicotinamide, a structural analog of nicotinamide (Vitamin B3). Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the functional implications of its unique structure, hypothesize its biological behavior based on established enzymatic mechanisms, and provide actionable experimental protocols for its study.
Introduction: The Significance of a Single Methyl Group
Nicotinamide (NAM) is a cornerstone of cellular metabolism and signaling. As the primary precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), it is integral to redox reactions essential for life.[1][2][3] Furthermore, NAM is the substrate or product for critical enzyme families, including the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and cellular stress responses.[4][5]
Nicotinamide analogs are synthetic compounds designed to probe or modulate these pathways.[6] this compound (2-Me-NAM), also known by its IUPAC name 2-methylpyridine-3-carboxamide, is a simple yet compelling analog.[7] It differs from the parent molecule by a single methyl group substitution at the C2 position of the pyridine ring. This seemingly minor modification has profound implications for its chemical properties and biological interactions, distinguishing it fundamentally from the well-studied metabolites of nicotinamide, such as N1-methylnicotinamide (MNA), where methylation occurs on the pyridine nitrogen. This guide will dissect these differences, offering a framework for understanding and investigating 2-Me-NAM as a unique chemical tool and potential therapeutic scaffold.
Physicochemical Properties and Synthesis
A clear understanding of a molecule begins with its fundamental properties and accessibility. 2-Me-NAM is a pyridinecarboxamide functionally related to nicotinamide.[7]
Core Properties
The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-methylpyridine-3-carboxamide | [7] |
| Molecular Formula | C₇H₈N₂O | [7] |
| Molecular Weight | 136.15 g/mol | [7] |
| CAS Number | 58539-65-4 | [7] |
| Physical Form | Solid | [8] |
| Solubility | Soluble in water | [8] |
| Chemical Class | Nicotinamides | [8] |
Synthesis Pathway: Aminolysis of an Ester Precursor
A practical and scalable synthesis of 2-Me-NAM can be achieved through the aminolysis of its corresponding ethyl ester, ethyl 2-methylnicotinate. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction. A similar procedure has been documented for the synthesis of the N-methylated version.[9]
Causality Behind Experimental Choices:
-
Sealed Vessel: Ammonia is a gas at standard temperature and pressure. A sealed reaction vessel is critical to maintain a sufficient concentration of the nucleophile and drive the reaction forward, especially when heating.
-
Heat: Aminolysis of a relatively stable ethyl ester requires energy to overcome the activation barrier. Heating accelerates the rate of nucleophilic acyl substitution.
-
Recrystallization: This is a crucial purification step. The crude product will likely contain unreacted starting material and side products. Recrystallization from a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures allows for the isolation of pure crystalline 2-Me-NAM.
Biological Interactions and Mechanistic Hypotheses
The primary value of 2-Me-NAM as a research tool lies in how its structure dictates its interaction with enzymes that recognize nicotinamide. The 2-methyl group acts as a steric probe, potentially blocking or altering binding at key active sites.
The Canonical Metabolism of Nicotinamide
To appreciate the divergent fate of 2-Me-NAM, one must first understand the primary metabolic pathway of nicotinamide. NAM is either recycled into the NAD+ pool via the salvage pathway or catabolized for clearance. The major catabolic route involves methylation by Nicotinamide N-Methyltransferase (NNMT) to form N1-methylnicotinamide (MNA), which is subsequently oxidized by aldehyde oxidase (AOX) to products like N-methyl-2-pyridone-5-carboxamide (2PY).[10][11]
Hypothesized Biological Fate of this compound
The 2-methyl group is predicted to make 2-Me-NAM a poor substrate for the key enzymes in NAM metabolism:
-
NAMPT (Nicotinamide Phosphoribosyltransferase): This is the rate-limiting enzyme in the NAD+ salvage pathway.[3][12] Its active site is tailored to nicotinamide. The steric bulk of the 2-methyl group likely prevents proper orientation and binding within the active site, making it highly improbable that 2-Me-NAM can serve as a precursor for an NAD+ analog via this canonical pathway.
-
NNMT (Nicotinamide N-Methyltransferase): NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine nitrogen of NAM.[13][14] While NNMT can methylate other pyridine-containing molecules, its activity is sensitive to substrate structure.[14][15] The 2-methyl group is adjacent to the target nitrogen, which would almost certainly create steric hindrance, impeding the nucleophilic attack of the nitrogen on the methyl group of SAM. Therefore, 2-Me-NAM is likely a very poor substrate or, more probably, a competitive inhibitor of NNMT.[15]
-
Sirtuins (SIRTs): Nicotinamide is a product inhibitor of sirtuins, binding in the C-pocket of the active site.[5][16] The fidelity of this pocket is crucial. The addition of the methyl group at the 2-position may prevent 2-Me-NAM from fitting into this pocket, potentially rendering it unable to inhibit sirtuin activity. This makes 2-Me-NAM a useful negative control in sirtuin studies when compared to nicotinamide.
-
PARPs (Poly(ADP-ribose) Polymerases): PARP inhibitors are effective anticancer agents that act as nicotinamide mimetics, binding to the NAD+ binding site.[4][17] The carboxamide moiety is critical for forming key hydrogen bonds.[18] The 2-methyl group could clash with residues in the active site, reducing binding affinity compared to nicotinamide or established PARP inhibitors.
Known Biological Activity: An Antibacterial Scaffold
While 2-Me-NAM's interactions with core NAM-processing enzymes are largely hypothetical, its derivatives have demonstrated concrete biological activity. Recent research has shown that novel derivatives of 2-methyl nicotinamide act as inhibitors of the bacterial enzyme FabI, a key component of the type II fatty acid synthesis (FAS-II) pathway.[19][20] This pathway is essential for bacteria but absent in mammals, making FabI an attractive target for antibiotic development. The this compound scaffold served as a core structure for developing these potent antibacterial agents.[20]
Experimental Protocols and Methodologies
To facilitate research into 2-Me-NAM, this section provides detailed, self-validating protocols for its quantification and the assessment of its biological activity.
Protocol 1: Quantification of 2-Me-NAM in Plasma by LC-MS/MS
This protocol adapts established methods for quantifying nicotinamide and its metabolites in biological fluids.[10] It is designed for high sensitivity and specificity.
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a standard curve of 2-Me-NAM in a control matrix (e.g., charcoal-stripped plasma) ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of internal standard (IS) working solution (e.g., deuterated 2-Me-NAM at 500 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 10 minutes to ensure complete precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC/UHPLC system.
-
Column: HILIC amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 4 min, hold for 1 min, return to 95% B and re-equilibrate.
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitor precursor-to-product ion transitions. For 2-Me-NAM (MW 136.15), the precursor ion would be [M+H]⁺ at m/z 137.1. Product ions would need to be determined by infusion and fragmentation (e.g., m/z 120.1 from loss of NH₃, m/z 94.1 from further fragmentation).
-
Self-Validation and Causality:
-
Internal Standard: A stable isotope-labeled internal standard is crucial. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring that any variation during sample prep or injection is normalized. This makes the quantification robust and accurate.
-
HILIC Chromatography: Nicotinamide and its analogs are polar. Hydrophilic Interaction Liquid Chromatography (HILIC) provides better retention and separation for such compounds compared to traditional reversed-phase chromatography.
-
MRM (Multiple Reaction Monitoring): This detection method is highly specific. By monitoring a specific precursor ion and a unique fragment ion, it minimizes interference from other molecules in the complex plasma matrix, ensuring that only the analyte of interest is quantified.
Protocol 2: In Vitro NNMT Enzyme Inhibition Assay
This protocol is designed to determine if 2-Me-NAM acts as an inhibitor of human NNMT. It uses a well-characterized enzymatic reaction and a robust detection method.
Step-by-Step Methodology:
-
Reagents:
-
Recombinant human NNMT enzyme.
-
Nicotinamide (substrate).
-
S-adenosyl-L-methionine (SAM) (co-substrate).
-
This compound (test inhibitor).
-
Reaction Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Quenching Solution: Acetonitrile with a suitable internal standard (e.g., d3-MNA).
-
-
Assay Procedure:
-
Prepare a solution of NNMT in reaction buffer (e.g., 50 nM).
-
Prepare serial dilutions of 2-Me-NAM in reaction buffer.
-
In a 96-well plate, add 10 µL of each 2-Me-NAM dilution (or buffer for control).
-
Add 20 µL of NNMT solution to each well and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding 20 µL of a substrate mix containing nicotinamide and SAM (at concentrations near their Km values, e.g., 400 µM NAM and 2 µM SAM).
-
Incubate the reaction for a fixed time (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of ice-cold quenching solution.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated enzyme.
-
Analyze the supernatant for the product, N1-methylnicotinamide (MNA), using the LC-MS/MS method described in Protocol 1 (adjusting for MNA's specific mass transitions).
-
-
Data Interpretation:
-
Calculate the rate of MNA formation in each well.
-
Plot the percent inhibition versus the logarithm of the 2-Me-NAM concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Trustworthiness Through Self-Validation:
-
Km Concentrations: Using substrate concentrations near their Michaelis-Menten constant (Km) makes the assay sensitive to competitive inhibitors.
-
Linear Range: Ensuring the reaction time is within the linear range (where product formation is proportional to time) is critical for accurately calculating reaction rates.
-
Positive Control: A known NNMT inhibitor should be run in parallel to validate that the assay system can detect inhibition effectively.
Applications and Future Directions
This compound represents an under-explored molecule with distinct potential.
-
As a Chemical Probe: Its primary utility is as a tool to investigate the steric tolerance of enzyme active sites that recognize nicotinamide. By comparing its effects (or lack thereof) to nicotinamide, researchers can infer the spatial constraints of binding pockets in enzymes like PARPs and sirtuins.
-
As a Scaffold for Drug Discovery: The success of its derivatives as FabI inhibitors highlights the value of the this compound core as a starting point for developing novel therapeutics, particularly in the antibacterial space.[19][20]
-
As a Negative Control: In studies of NAD+ metabolism, 2-Me-NAM can serve as an excellent negative control. Since it is unlikely to participate in the NAD+ salvage pathway, it can help differentiate specific effects of NAD+ precursors from non-specific effects of pyridine-containing molecules.
Key Knowledge Gaps and Future Research:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of 2-Me-NAM is currently unknown. In vivo studies are required to understand its bioavailability and clearance.
-
Direct Enzymatic Confirmation: The hypothesized interactions with NNMT, PARPs, and sirtuins need to be confirmed through direct in vitro enzymatic and binding assays.
-
Broader Biological Screening: The full biological activity of 2-Me-NAM is unexplored. High-throughput screening could reveal unexpected interactions with other cellular targets.
By systematically addressing these questions, the scientific community can fully elucidate the role and potential of this compound as a valuable molecule in the researcher's toolkit.
References
- PrepChem. (n.d.). Synthesis of 2-Methylnicotinic acid N-methylamide.
- Ulanovskaya, O. A., Zimin, P. V., & Medzihradszky, K. F. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. International Journal of Molecular Sciences, 22(11), 5678.
- Reddy, T. S., et al. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 38(4).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12243705, this compound.
- Sampson, K. E., et al. (2007). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry, 282(49), 35843–35849.
- Hasegawa, T., Eiki, J., & Chiba, M. (2014). Interindividual variations in metabolism and pharmacokinetics of a glucokinase activator in rats caused by the genetic polymorphism of CYP2D1. Drug Metabolism and Disposition, 42(9), 1548–1555.
- Navas, L. E., & Carnero, A. (2021). NAD+ Modulators and Carcinogenesis. Sensors (Basel, Switzerland), 21(10), 3493.
- Smazal, A. L., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 324.
- Reddy, T. S., et al. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate.
- Liu, L., et al. (2018). Quantitative Analysis of NAD+ Synthesis-Breakdown Fluxes. Cell Metabolism, 27(5), 1067-1080.e5.
- Sen, S., et al. (2019). Development of a Suicide Inhibition Based Protein Labeling (SIBLing) Strategy for Nicotinamide N-methyltransferase. ResearchGate.
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
- Elysium Health. (n.d.). 5 NAD+ precursors you need to know.
- Scheffers, L. J., et al. (2011). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 286(15), 13186–13196.
- Malany, S., et al. (2001). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Journal of Medicinal Chemistry, 44(15), 2493–2501.
- Poljsak, B., & Kovacic, P. (2021). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. Journal of Clinical and Experimental Investigations, 12(2), em00711.
- van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5347–5357.
- Thorsell, A. G., et al. (2017). Structural basis for potency and promiscuity in poly(ADP-ribose) polymerase (PARP) inhibitors. Journal of Medicinal Chemistry, 60(4), 1262–1271.
- Sánchez-Carrón, G., et al. (2013). Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. PLoS ONE, 8(2), e56727.
- Uddin, G. M., et al. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Current Nutrition Reports, 12(3), 513–524.
- Chini, C. C. S., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. ResearchGate.
- van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6625–6641.
- O'Callaghan, C., & Vassilopoulos, A. (2017). Sirtuin modulators. Biochemical Journal, 474(11), 1807–1824.
- Simon, R. C., et al. (2022). Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. International Journal of Molecular Sciences, 23(13), 7352.
- Muntean, C., et al. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 29(5), 1139.
- Harris, I. S., et al. (2022). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 65(11), 7856–7869.
- Han, H. S., & Diéras, V. (2019). Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Oncology (London, England), 15(11), 1193–1207.
- Carafa, V., et al. (2022). Sirtuin modulators: past, present, and future perspectives. Journal of Experimental & Clinical Cancer Research, 41(1), 176.
- Guan, Y., et al. (2022). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Cell Death & Disease, 13(1), 79.
- Shen, Y., et al. (2013). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Clinical Cancer Research, 19(18), 5003–5015.
- The Metabolomics Innovation Centre (TMIC). (n.d.). Showing metabocard for this compound (HMDB0059711). Human Metabolome Database.
- Guan, X., et al. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. FASEB Journal, 31(8), 3424–3440.
- Oplustil O'Connor, L., et al. (2016). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Cancer Discovery, 6(9), 1046–1061.
- Yang, Y., & Sauve, A. A. (2016). Pyridine Dinucleotides from Molecules to Man. Antioxidants & Redox Signaling, 28(3), 180–212.
- Shaito, A., et al. (2020). Natural Products as Modulators of Sirtuins. Molecules (Basel, Switzerland), 25(18), 4281.
- Varga, Z. V., et al. (2020). Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. Frontiers in Physiology, 11, 613.
- Wikipedia. (n.d.). Zolpidem.
- O'Keefe, G., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters, 19(1), 72–75.
- Fun, H. K., et al. (2008). 2-Chloropyridine-3-carboxamide. Acta Crystallographica Section E, 64(Pt 11), o2178.
Sources
- 1. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elysiumhealth.com [elysiumhealth.com]
- 3. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Role of Methylnicotinamides in NAD+ Metabolism
Executive Summary
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, and its homeostasis is critical for cell survival and function. The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the dominant source of this vital coenzyme in mammals. This guide delves into the pivotal role of a key metabolic junction within this pathway: the methylation of nicotinamide. A critical clarification is made at the outset between the well-characterized, endogenously produced 1-methylnicotinamide (MNA) and its isomer, the synthetic compound 2-methylnicotinamide . While both are derivatives of nicotinamide, it is MNA, the product of the enzyme Nicotinamide N-Methyltransferase (NNMT), that holds profound implications for NAD+ metabolism, epigenetic regulation, and disease pathogenesis, particularly in cancer. This document will elucidate the function of the NNMT-MNA axis, its impact on cellular methylation potential, the emerging role of MNA as a bioactive signaling molecule, and its validation as a therapeutic target. We will provide detailed experimental frameworks for researchers to investigate these pathways, ensuring a blend of theoretical understanding and practical application for scientists and drug development professionals.
Part 1: The Landscape of NAD+ Biosynthesis
NAD+ is an essential coenzyme for over 500 enzymatic reactions, fundamentally linking cellular energy status to a vast array of biological processes including DNA repair, genomic stability, and inflammation.[1] Mammalian cells utilize three primary pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM) and its precursors.[2][3]
The salvage pathway is the most prominent route for maintaining cellular NAD+ pools.[4][5] It recycles NAM, which is generated as a byproduct of NAD+-consuming enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[5][6] The rate-limiting step in this pathway is catalyzed by Nicotinamide Phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN).[4][7] NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[6][8]
However, the fate of nicotinamide is not monolithic. It stands at a critical metabolic crossroads, where it can either be channeled towards NAD+ synthesis or be irreversibly diverted through a methylation reaction. This diversion is catalyzed by Nicotinamide N-Methyltransferase (NNMT).
Part 2: The NNMT/1-Methylnicotinamide Axis: A Critical Regulatory Node
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[9][10] This reaction has two profound and interconnected consequences for cellular homeostasis.
-
Regulation of NAD+ Availability : By methylating NAM, NNMT effectively removes it from the substrate pool available to NAMPT.[8] Therefore, high NNMT activity can limit the capacity of the salvage pathway to regenerate NAD+, impacting the cellular NAD+ level.
-
Modulation of Cellular Methylation Potential : The NNMT reaction consumes SAM, the universal methyl donor for cellular methylation reactions. Concurrently, it produces SAH, a potent competitive inhibitor of most methyltransferases.[11] Consequently, sustained high expression of NNMT can act as a "methylation sink," decreasing the SAM/SAH ratio. This reduction in methylation potential can lead to global hypomethylation of histones and other proteins, thereby remodeling the cellular epigenetic landscape and altering gene expression.[11][12]
This dual function places NNMT at a crucial intersection of cellular energy metabolism and epigenetic regulation, making it a master regulator in both health and disease.
Part 3: The Emergent Bioactivity of 1-Methylnicotinamide (MNA)
Historically, MNA was considered an inactive metabolite destined for urinary excretion. However, accumulating evidence reveals that MNA is a bioactive molecule with its own signaling functions. In C. elegans, MNA has been shown to extend lifespan, even in the absence of sirtuins, by generating hydrogen peroxide as a mitohormetic signal.[13] In mammals, MNA exhibits significant anti-inflammatory and anti-thrombotic properties.[14][15] It has also been shown to improve endothelial function. This contradicts the earlier view of MNA as a simple waste product and suggests that the NNMT pathway generates a molecule with distinct physiological roles.
| Biological Activity of 1-MNA | Proposed Mechanism | Key Findings |
| Lifespan Extension (in C. elegans) | Acts as a substrate for aldehyde oxidase (GAD-3) to generate H₂O₂ as a mitohormetic ROS signal.[13] | Extends lifespan independently of the sirtuin SIR-2.1.[13] |
| Anti-inflammatory | Modulates the function of activated macrophages.[15] | Effective in topical applications for inflammatory skin diseases like rosacea.[15] |
| Anti-thrombotic | Mediated by a cyclooxygenase-2 (COX-2)/prostacyclin pathway.[14] | Demonstrates potent anti-platelet aggregation effects. |
| Endothelial Protection | Improves nitric oxide (NO) bioavailability. | Exerts anti-atherosclerotic effects in animal models.[14] |
Table 1: Summary of the known biological activities of 1-Methylnicotinamide (MNA).
Part 4: NNMT and MNA in Cancer Pathogenesis
The role of the NNMT/MNA axis is particularly pronounced in oncology. NNMT is overexpressed in a wide variety of human cancers, including those of the kidney, liver, lung, colon, and bladder, where its high expression often correlates with increased aggressiveness and poor prognosis.[9][11][12]
The pro-tumorigenic mechanism of NNMT is multifactorial:
-
Epigenetic Remodeling : By creating a "methylation sink," NNMT-expressing cancer cells exhibit altered histone methylation patterns, leading to the heightened expression of pro-tumorigenic genes.[11]
-
Metabolic Reprogramming : High NNMT activity can regulate the Warburg effect and promote autophagy, helping cancer cells survive under metabolic stress.[12]
-
Promotion of Metastasis : NNMT has been shown to promote the migration and invasion of cancer cells, potentially through pathways like PI3K/Akt.[9]
This central role in cancer biology has established NNMT as a promising therapeutic target. The development of small-molecule inhibitors of NNMT is an active area of research, with the goal of simultaneously re-sensitizing cancer cells to epigenetic regulation and restoring normal metabolic function.[10][16]
Part 5: A Critical Distinction: 1-MNA vs. This compound
It is imperative to distinguish the endogenous metabolite 1-methylnicotinamide from its isomer, this compound.
-
1-Methylnicotinamide (MNA) : The natural product of the NNMT enzyme, where the methyl group is attached to the pyridine ring's nitrogen atom. Its role in NAD+ metabolism and cancer is well-documented.[8][9]
-
This compound : A pyridinecarboxamide where the methyl group is attached to the carbon at position 2 of the pyridine ring.[17] This is primarily a synthetic compound.[18][19] It is not a product of the canonical NAD+ metabolic pathways in mammals. Research on this compound has explored its potential as a precursor for other bioactive compounds, including MALT1 inhibitors and antibacterial agents, but its direct role in NAD+ homeostasis is not established.[18][20]
Researchers investigating "methylnicotinamide" in the context of NAD+ metabolism should be aware that the vast majority of literature refers to the NNMT product, 1-MNA.
Part 6: Experimental Protocols and Methodologies
To empower researchers in this field, we provide a framework for key experimental procedures. The causality behind these choices is to ensure robust, specific, and quantifiable data that can elucidate the complex interplay of these pathways.
Protocol 1: Quantification of NAD+ Metabolites by LC-MS/MS
Rationale : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules due to its high sensitivity and specificity. This allows for the simultaneous measurement of multiple metabolites in the NAD+ pathway, providing a comprehensive snapshot of the metabolic state.
Methodology :
-
Sample Collection & Quenching :
-
For cell culture: Aspirate media, wash cells rapidly with ice-cold PBS, and immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to quench all enzymatic activity. Scrape cells and collect the lysate.
-
For tissue: Flash-freeze the tissue in liquid nitrogen immediately upon collection to halt metabolism.
-
-
Metabolite Extraction :
-
Homogenize tissue samples in the cold extraction solvent.
-
For both cell and tissue lysates, vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis :
-
Inject the supernatant onto a suitable liquid chromatography column (e.g., a HILIC or C18 column depending on the specific method).
-
Use a gradient elution to separate the metabolites (e.g., NAD+, NAM, NMN, MNA).
-
Detect and quantify the metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards for each analyte should be used for accurate quantification.
-
-
Data Analysis :
-
Generate standard curves for each metabolite using known concentrations.
-
Calculate the concentration of each metabolite in the samples by normalizing to the internal standard and interpolating from the standard curve. Data is typically normalized to cell number or tissue weight.
-
Protocol 2: Cellular Assay for NNMT Activity
Rationale : A direct measure of NNMT activity in a cellular context is crucial for validating the effects of genetic perturbations (e.g., CRISPR knockout) or pharmacological inhibitors. This assay measures the conversion of a stable isotope-labeled precursor into the product, MNA.
Methodology :
-
Cell Culture : Plate cells of interest and grow to desired confluency. Treat with NNMT inhibitors or vehicle control for the desired duration.
-
Stable Isotope Labeling : Replace the culture medium with fresh medium containing a known concentration of a stable isotope-labeled nicotinamide (e.g., ¹³C₆-NAM or ¹⁵N₁-NAM). Incubate for a defined period (e.g., 4-8 hours).
-
Metabolite Extraction : Following the incubation, perform metabolite quenching and extraction as described in Protocol 1.
-
LC-MS/MS Analysis : Analyze the extracts via LC-MS/MS, specifically monitoring the mass transition for the labeled MNA product.
-
Data Analysis : The amount of labeled MNA produced is directly proportional to the NNMT activity within the cells. Compare the amount of labeled MNA in treated vs. control cells to determine the degree of NNMT inhibition.
Part 7: Conclusion and Future Directions
The methylation of nicotinamide to 1-methylnicotinamide by NNMT is not a simple catabolic side-reaction but a critical regulatory checkpoint in cellular metabolism. It directly links the NAD+ salvage pathway to the cellular methylation machinery, with profound implications for epigenetic regulation and cell fate. The discovery of MNA's own bioactivity adds another layer of complexity, shifting its perception from a mere metabolite to a potential signaling molecule.
For researchers and drug developers, the NNMT/MNA axis represents a fertile ground for discovery. Key open questions remain:
-
What are the context-dependent factors that determine whether NNMT expression is beneficial or detrimental?
-
What is the full spectrum of MNA's biological targets and signaling functions?[9]
-
Can NNMT inhibitors be developed with a sufficient therapeutic window for use in cancer and other metabolic diseases?
Answering these questions will require the rigorous application of the methodologies described herein and will undoubtedly pave the way for novel therapeutic strategies targeting the core of cellular metabolism.
References
- Ulanovskaya, O. A., Zbornikova, E., & Cravatt, B. F. (2013). NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink.
- Gao, Y., et al. (2021). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology, 11, 789580.
- Hogan, K. A., Chini, C. C. S., & Chini, E. N. (2019). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 62(21), 9343-9363.
- Pfizer. (2019). Study of PF 04965842 Effect on MATE1/2K Activity in Healthy Participants. ClinicalTrials.gov, NCT03796182.
- Parent, A., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 65(13), 8963-8984.
- University of Colorado, Denver. (2022). The Safety and Efficacy of an NAD+ Boosting Product Together With a Low Carbohydrate Diet in Adults With Mild Hypertension and Eligible for Normal-standard-of-care. ClinicalTrials.gov, NCT05298410.
- Li, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1145.
- Schmeisser, K., et al. (2013). Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide.
- Schultz, M. B., & Sinclair, D. A. (2016). NAD metabolites interfere with proliferation and functional properties of THP-1 cells. Scientific Reports, 6, 25127.
- Anumula, R. R., et al. (2023). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- Imai, S., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in Cell Biology, 24(8), 464-471.
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711). HMDB.
- Li, F., et al. (2022). Complex roles of nicotinamide N-methyltransferase in cancer progression.
- Chen, C., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3341-3351.
- Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(45), 32507-32519.
- Shrestha, S., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 975345.
- Li, F., et al. (2022). Complex roles of nicotinamide N-methyltransferase in cancer progression.
- SerR. A., et al. (2022).
- Zhai, L., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 22(8), 1123-1135.
- Imai, S., & Guarente, L. (2014). NAD+ and Sirtuins in Aging and Disease. Cell, 159(2), 247-250.
- Harlan, B. A., et al. (2016). Enhancing NAD+ Salvage Pathway Reverts the Toxicity of Primary Astrocytes Expressing Amyotrophic Lateral Sclerosis-linked Mutant Superoxide Dismutase 1 (SOD1). Journal of Biological Chemistry, 291(21), 10990-11002.
- Zheng, J., et al. (2014). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 35(10), 1347-1354.
- Imasheva, A. G., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(21), 7277.
- Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141.
- Kim, M. Y., Zhang, T., & Kraus, W. L. (2010).
- Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679-690.
- National Center for Biotechnology Information. (n.d.). This compound.
- Luengo, A., Li, Z., & Vander Heiden, M. G. (2021). NAD+ salvage pathway determines metabolic transitions in the cell...
- Chlopicki, S., et al. (2007). Nikotinamid and its metabolite - N-methylnicotinamide - only vitamin that can be a new drug to combat cardiovascular diseases and hemostasis?.
- Kraus, D., et al. (2014). Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity.
- Minhas, P. S., et al. (2019). NAD-biosynthetic pathways regulate innate immunity.
- AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome. AboutNAD.com.
- Abstract 3757: Development of potent orally bioavailable inhibitors of nicotinamide N-methyl transferase. (2021). AACR Journals.
- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239.
- The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. (2020).
- Chem-Impex. (n.d.). 6-Methylnicotinamide.
- McCarty, M. F., & Lerner, M. R. (2020). New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR. Journal of the American College of Nutrition, 39(8), 754-772.
- Zhou, S. S., et al. (2009). Nicotinamide overload may play a role in the development of type 2 diabetes. World Journal of Gastroenterology, 15(45), 5674-5684.
- Berger, F., et al. (2004). Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION. Journal of Biological Chemistry, 279(28), 29878-29884.
- Biedroń, R., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum Immunologiae et Therapiae Experimentalis, 56(2), 127-134.
- The four NAD⁺ biosynthesis pathways. Diagram showing the four main... (n.d.).
- Williams, A. C., & Hill, L. J. (2017). Nicotinamide, NAD(P)(H), and Methyl-Group Homeostasis Evolved and Became a Determinant of Ageing Diseases: Hypotheses and Lessons from Pellagra.
- P. Komar, A. F. & Fraga, M. F. (2021). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation.
- Wikipedia. (n.d.). Pellagra. Wikipedia.
- Galasko, D. R., et al. (2025). Phase 2A Proof-of-Concept Double-Blind, Randomized, Placebo-Controlled Trial of Nicotinamide in Early Alzheimer Disease. Neurology.
- National Center for Biotechnology Information. (n.d.). Nicotinate and Nicotinamide Metabolism.
- The role of sirtuin 2 activation by nicotinamide phosphoribosyltransferase in the aberrant proliferation and survival of myeloid leukemia cells. (2014). Oncogene.
Sources
- 1. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing NAD+ Salvage Pathway Reverts the Toxicity of Primary Astrocytes Expressing Amyotrophic Lateral Sclerosis-linked Mutant Superoxide Dismutase 1 (SOD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]
- 11. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 13. Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylnicotinamide: Current Understanding and Future Therapeutic Vistas
Abstract
This technical guide provides a comprehensive overview of 2-Methylnicotinamide, a pyridinecarboxamide and a structural isomer of the well-studied 1-methylnicotinamide. While research into this compound is in its nascent stages compared to its isomer, emerging evidence suggests potential therapeutic applications, particularly in the realm of antibacterial drug discovery. This document synthesizes the current body of knowledge on this compound, detailing its chemical properties, synthesis, and known biological activities. A significant focus is placed on its role as a scaffold for the development of novel antibacterial agents targeting the FabI enzyme in Gram-positive bacteria. Detailed experimental protocols for its synthesis and the evaluation of its antibacterial efficacy are provided to facilitate further research. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this emerging molecule.
Introduction: The Untapped Potential of this compound
Nicotinamide and its derivatives are pivotal molecules in cellular metabolism and signaling. While nicotinamide and its primary metabolite, 1-methylnicotinamide, have been the subject of extensive research, the therapeutic potential of other isomers, such as this compound, remains largely unexplored. This compound, also known by its IUPAC name 2-methylpyridine-3-carboxamide, is a structural variant of nicotinamide with a methyl group at the 2-position of the pyridine ring.[1] This seemingly minor structural alteration can significantly impact its chemical properties and biological activity.
This guide aims to consolidate the existing, albeit limited, scientific literature on this compound and to provide a forward-looking perspective on its potential therapeutic applications. The primary focus will be on the recent discoveries of its utility as a foundational structure for novel antibacterial agents.[2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C7H8N2O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| IUPAC Name | 2-methylpyridine-3-carboxamide | [1] |
| CAS Number | 58539-65-4 | [1] |
| Appearance | Solid | Human Metabolome Database |
| Solubility | Soluble in water | |
| Acidity | Very weakly acidic (based on its pKa) |
Synthesis of this compound
The synthesis of this compound and its derivatives is a critical step in enabling further biological investigation. Several synthetic routes have been reported in the literature.
General Synthesis of Nicotinamide Derivatives
A green and concise method for synthesizing nicotinamide derivatives has been developed using Novozym® 435 from Candida antarctica in continuous-flow microreactors.[3] This enzymatic approach offers high product yields and shorter reaction times compared to batch processes.[3]
Specific Synthesis of this compound Derivatives
A recent study outlines the synthesis of novel this compound derivatives as potential antibacterial agents.[2] The general scheme involves the use of 4-bromo-2,5-difluoro benzaldehyde and 4-bromo-2,6-difluoro benzaldehyde as starting materials to prepare various novel derivatives.[2]
Experimental Protocol: Synthesis of this compound Derivatives
The following is a generalized protocol based on the synthesis of novel antibacterial this compound derivatives.[2]
-
Starting Materials: 4-bromo-2,5-difluoro benzaldehyde or 4-bromo-2,6-difluoro benzaldehyde.
-
Reaction Steps: The synthesis involves a multi-step process that includes reductive aminations and SNAr couplings, potentially utilizing reagents like Titanium isopropoxide.[2]
-
Characterization: The synthesized compounds are characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR).[2]
Potential Therapeutic Application: Antibacterial Activity
The most promising therapeutic application of this compound derivatives identified to date is their potential as antibacterial agents.
Mechanism of Action: Targeting FabI
Recent research has focused on designing this compound derivatives as analogs of FabI inhibitors.[2] FabI is an enoyl-acyl carrier protein reductase, a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[2] This pathway is essential for bacterial membrane biogenesis, making it an attractive target for antibiotic development.[2]
Workflow for Investigating this compound Derivatives as FabI Inhibitors
Caption: Workflow for the development of this compound derivatives as FabI inhibitors.
Preclinical Findings
A study investigating novel this compound derivatives demonstrated their efficacy against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis.[2] Certain derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against these strains.[2] Molecular docking studies suggested that these molecules fit well into the active site of the FabI enzyme, with favorable binding energies compared to standard inhibitors like triclosan.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative).
-
Culture Media: Mueller-Hinton Broth (MHB).
-
Procedure: a. Prepare a series of twofold dilutions of the this compound derivatives in MHB in a 96-well microtiter plate. b. Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. c. Include positive (bacteria only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Molecular Interactions
The primary molecular target identified for this compound derivatives is the FabI enzyme within the bacterial fatty acid synthesis pathway.
Bacterial Fatty Acid Synthesis (FAS-II) Pathway and FabI Inhibition
Caption: Inhibition of the bacterial FAS-II pathway by this compound derivatives targeting FabI.
Limitations and Future Directions
The exploration of this compound's therapeutic potential is in its infancy. The current body of research is primarily focused on its synthetic derivatization and evaluation as an antibacterial agent. There is a significant lack of information regarding its broader pharmacological profile, including its absorption, distribution, metabolism, excretion (ADME), and toxicity in vivo.
Future research should aim to:
-
Expand Biological Screening: Investigate the activity of this compound and its derivatives against a wider range of biological targets and in different disease models.
-
In Vivo Studies: Conduct animal studies to evaluate the efficacy, safety, and pharmacokinetic profile of promising this compound-based compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of this compound to optimize its biological activity and drug-like properties.
-
Comparative Studies: Directly compare the biological effects of this compound with its well-characterized isomer, 1-methylnicotinamide, to elucidate the impact of the methyl group's position on its therapeutic potential.
Conclusion
This compound represents an under-investigated yet potentially valuable scaffold for the development of new therapeutic agents. The initial findings of its utility in creating novel antibacterial compounds targeting the FabI enzyme are encouraging and warrant further investigation. This technical guide provides a foundational resource for researchers poised to explore the untapped therapeutic applications of this intriguing molecule. As our understanding of the nuanced roles of nicotinamide isomers grows, this compound may emerge as a key player in the development of next-generation therapies.
References
- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. (2024). Oriental Journal of Chemistry, 40(5), 1250-1260. [Link]
- PubChem. (n.d.). This compound.
- Human Metabolome Database. (2023). This compound. [Link]
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). RSC Advances, 14(3), 1836-1842. [Link]
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 2-Methylnicotinamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylnicotinamide, a structural analog of nicotinamide (a form of Vitamin B3), is a molecule of increasing interest within the scientific community.[1][2] Its potential therapeutic applications are predicated on its interaction with fundamental cellular processes, primarily those governed by nicotinamide adenine dinucleotide (NAD+) metabolism. This technical guide provides a comprehensive exploration of the principal hypothesized mechanisms of action for this compound. We will delve into the scientific rationale behind each hypothesis, present detailed experimental protocols for their investigation, and offer insights into the interpretation of potential findings. This document is intended to serve as a foundational resource for researchers seeking to elucidate the multifaceted biological activities of this compound.
Introduction: The Central Role of NAD+ and the Nicotinamide Analogy
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, functioning as a critical coenzyme in redox reactions essential for energy production.[3] Beyond its role in bioenergetics, NAD+ is a key substrate for a class of enzymes that regulate a vast array of cellular processes, including DNA repair, gene expression, and cell signaling.[4] These NAD+-consuming enzymes include Poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and CD38/CD157 glycohydrolases.[4]
The intracellular pool of NAD+ is maintained through several biosynthetic pathways, with the salvage pathway, which recycles nicotinamide, being the predominant route in mammals.[5] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[6]
This compound, as its name suggests, is a derivative of nicotinamide with a methyl group at the 2-position of the pyridine ring.[1] This structural similarity forms the basis for the primary hypotheses regarding its mechanism of action. It is plausible that this compound could act as a modulator of NAD+ metabolism and directly interact with NAD+-dependent enzymes. This guide will explore three key putative mechanisms: modulation of the NAD+ salvage pathway, direct inhibition of PARP enzymes, and interaction with nicotinamide N-methyltransferase (NNMT).
Hypothesis I: Modulation of the NAD+ Salvage Pathway
The structural resemblance of this compound to nicotinamide suggests it may directly influence the NAD+ salvage pathway. This could occur through two primary modes of interaction with the rate-limiting enzyme, NAMPT: as a competitive inhibitor or as an alternative substrate.
Scientific Rationale
-
Competitive Inhibition of NAMPT: this compound could bind to the active site of NAMPT, competing with nicotinamide and thereby reducing the synthesis of NMN and subsequently NAD+. A reduction in cellular NAD+ levels can have profound effects, including sensitization of cancer cells to chemotherapy.[7][8][9]
-
Substrate for NAMPT: Alternatively, NAMPT might recognize this compound as a substrate, leading to the formation of this compound mononucleotide. The downstream consequences of this would depend on whether this modified NMN analog can be converted to a functional NAD+ analog by NMNAT enzymes.
Experimental Investigation
To investigate the effect of this compound on the NAD+ salvage pathway, a multi-pronged approach is recommended, encompassing both enzymatic and cellular assays.
This assay directly measures the ability of this compound to inhibit or serve as a substrate for purified NAMPT enzyme.
Experimental Protocol:
-
Assay Principle: A coupled enzyme reaction is utilized where the product of the NAMPT reaction, NMN, is converted to NAD+, which is then used to generate a detectable signal (colorimetric or fluorometric).[10][11]
-
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (substrate)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
WST-1 or similar tetrazolium salt for colorimetric detection
-
This compound
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRPP, NMNAT, ADH, ethanol, and WST-1.
-
In a 96-well plate, add varying concentrations of this compound to the appropriate wells. Include wells with a known NAMPT inhibitor (e.g., FK866) as a positive control and wells with no inhibitor as a negative control.[7]
-
Add the NAMPT enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding nicotinamide to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of NAMPT activity for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of activity against the log of the this compound concentration to determine the IC50 value if inhibition is observed.
-
Table 1: Representative Data from a NAMPT Inhibition Assay
| This compound (µM) | Absorbance (450 nm) | % NAMPT Activity |
| 0 (No Inhibitor) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.95 | 76.0% |
| 10 | 0.52 | 41.6% |
| 100 | 0.15 | 12.0% |
| FK866 (Positive Control) | 0.10 | 8.0% |
| No Enzyme | 0.05 | 0% |
Diagram 1: Experimental Workflow for In Vitro NAMPT Activity Assay
Caption: Workflow for determining the in vitro inhibitory effect of this compound on NAMPT activity.
This assay determines the impact of this compound on the intracellular NAD+ pool in a cellular context.
Experimental Protocol:
-
Assay Principle: Cellular NAD+ is extracted and quantified using a commercially available NAD+/NADH assay kit, which can be based on colorimetric, fluorometric, or bioluminescent detection.[12][13][14] High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise quantification.[15]
-
Materials:
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to NAMPT inhibitors)
-
Cell culture medium and supplements
-
This compound
-
NAD+/NADH Assay Kit (e.g., colorimetric or bioluminescent)
-
Cell lysis buffer
-
96-well plates (white or clear, depending on the assay)
-
Microplate reader (absorbance, fluorescence, or luminescence)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a control.
-
After treatment, lyse the cells according to the assay kit protocol.
-
Perform the NAD+ quantification assay as per the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the resulting signal.
-
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ standards.
-
Calculate the concentration of NAD+ in the cell lysates.
-
Normalize the NAD+ levels to the cell number or protein concentration.
-
Compare the NAD+ levels in this compound-treated cells to the vehicle-treated control.
-
Diagram 2: Signaling Pathway of NAD+ Salvage and Potential Interruption by this compound
Caption: The NAD+ salvage pathway and the hypothesized inhibitory point of this compound on NAMPT.
Hypothesis II: Direct Inhibition of Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[16][17] Inhibition of PARP leads to the accumulation of DNA damage, which can be synthetically lethal in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[18][19] Given that nicotinamide, the parent compound of this compound, is a known PARP inhibitor, it is a strong possibility that this compound shares this activity.[20][21]
Scientific Rationale
PARP inhibitors act as mimetics of nicotinamide, binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains.[18] This not only inhibits the catalytic activity but can also "trap" PARP on the DNA, leading to cytotoxic DNA-PARP complexes.[22] The methyl group in this compound could potentially enhance its binding affinity to the PARP catalytic site compared to nicotinamide.
Experimental Investigation
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of PARP1.
Experimental Protocol:
-
Assay Principle: A chemiluminescent or fluorescent assay is used to quantify the amount of poly(ADP-ribose) (PAR) synthesized by PARP1.[23]
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP1 activity)
-
This compound
-
Known PARP inhibitor (e.g., Olaparib) as a positive control[24]
-
Streptavidin-HRP or streptavidin-fluorophore conjugate
-
Chemiluminescent or fluorescent substrate
-
96-well plate (white or black)
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Coat a 96-well plate with histones.
-
Add the PARP1 enzyme and activated DNA to the wells.
-
Add varying concentrations of this compound or a known PARP inhibitor.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for PAR synthesis.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP or a streptavidin-fluorophore conjugate to detect the incorporated biotinylated PAR.
-
Add the appropriate substrate and measure the chemiluminescent or fluorescent signal.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 activity for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of activity against the log of the this compound concentration to determine the IC50 value.
-
Table 2: Representative Data from a PARP1 Inhibition Assay
| Compound | Concentration (µM) | Signal (Luminescence Units) | % PARP1 Activity |
| No Inhibitor | 0 | 5,500,000 | 100% |
| This compound | 1 | 4,800,000 | 87.3% |
| This compound | 10 | 3,100,000 | 56.4% |
| This compound | 100 | 950,000 | 17.3% |
| Olaparib (Positive Control) | 0.1 | 450,000 | 8.2% |
| No Enzyme | 0 | 50,000 | 0% |
This assay assesses the ability of this compound to not only inhibit PARP catalytically but also to trap PARP-DNA complexes, a key mechanism for the cytotoxicity of many PARP inhibitors.[22]
Experimental Protocol:
-
Assay Principle: A fluorescence polarization (FP) assay can be used to measure the trapping of PARP onto a fluorescently labeled DNA oligonucleotide.[17]
-
Materials:
-
Cell line of interest (e.g., BRCA-deficient cancer cell line)
-
This compound
-
Known PARP trapping agent (e.g., Olaparib)
-
Fluorescently labeled DNA oligonucleotide
-
Cell lysis buffer
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Treat cells with varying concentrations of this compound.
-
Lyse the cells and prepare cell extracts.
-
In a microplate, combine the cell extract with the fluorescently labeled DNA oligonucleotide.
-
Measure the fluorescence polarization. An increase in polarization indicates the trapping of PARP onto the DNA.
-
-
Data Analysis:
-
Compare the fluorescence polarization values of treated cells to untreated controls to determine the extent of PARP trapping.
-
Diagram 3: Mechanism of PARP Inhibition and Trapping
Caption: The dual mechanism of PARP inhibitors: catalytic inhibition and trapping of PARP on DNA.
Hypothesis III: Interaction with Nicotinamide N-Methyltransferase (NNMT)
NNMT is an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (MNA), which is then excreted.[3][25] This process consumes nicotinamide, diverting it from the NAD+ salvage pathway. Overexpression of NNMT has been linked to various diseases, including cancer and metabolic disorders.[25][26]
Scientific Rationale
This compound could interact with NNMT in two ways:
-
Substrate for NNMT: NNMT might methylate this compound. The biological activity of the resulting methylated product would need to be determined.
-
Inhibitor of NNMT: this compound could inhibit NNMT, preventing the methylation of endogenous nicotinamide. This would lead to an increase in the intracellular nicotinamide pool available for NAD+ synthesis, thereby boosting NAD+ levels.
Experimental Investigation
This assay will determine if this compound is a substrate or inhibitor of NNMT.
Experimental Protocol:
-
Assay Principle: The activity of NNMT is measured by quantifying the production of S-adenosyl-L-homocysteine (SAH), the demethylated product of the co-substrate S-adenosyl-L-methionine (SAM), or by directly measuring the formation of the methylated product of the substrate.
-
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
This compound
-
A detection system for SAH or the methylated product (e.g., LC-MS based)
-
-
Procedure:
-
Set up reactions containing NNMT, SAM, and either nicotinamide (for inhibition studies) or this compound (for substrate studies).
-
For inhibition studies, include varying concentrations of this compound in reactions with nicotinamide.
-
Incubate the reactions at 37°C.
-
Stop the reactions and analyze the formation of SAH or the methylated product using LC-MS.
-
-
Data Analysis:
-
For inhibition studies, calculate the IC50 value of this compound for NNMT.
-
For substrate studies, determine the kinetic parameters (Km and Vmax) of NNMT for this compound.
-
Conclusion and Future Directions
The hypothesized mechanisms of action for this compound presented in this guide provide a solid framework for its continued investigation. The structural similarity to nicotinamide strongly suggests that its biological effects are mediated through the modulation of NAD+ metabolism and direct interaction with NAD+-dependent enzymes. The experimental protocols detailed herein offer a systematic approach to testing these hypotheses.
Future research should focus on a comprehensive evaluation of these mechanisms in relevant disease models, both in vitro and in vivo. Elucidating the precise molecular interactions of this compound will be crucial for understanding its therapeutic potential and for the development of novel drugs targeting these fundamental cellular pathways. The interplay between these potential mechanisms should also be considered, as the ultimate biological effect of this compound may be a composite of its actions on multiple targets.
References
- BenchChem. (n.d.). Application Notes and Protocols for Measuring Intracellular NAD+ Levels in Response to RBN013209.
- BenchChem. (n.d.). Measuring Intracellular NAD+ Levels Following NAMPT Degradation: Application Notes and Protocols.
- Cambridge Bioscience. (n.d.). PARP assay kits.
- Yang, Y. (2023). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate.
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
- ResearchGate. (2024). What is the most accurate method to measure intracellular NAD level?.
- Unknown. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging.
- Life Science. (n.d.). NAD + Biosynthesis Assay Kits.
- BPS Bioscience. (n.d.). PARP Assays.
- Signosis. (n.d.). NAMPT Activity Assay Kit (100 Tests).
- Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. AACR Journals.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- Abcam. (n.d.). NAMPT Activity Assay Kit (Colorimetric) (ab221819).
- Unknown. (n.d.). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. PubMed Central.
- Clement, J., et al. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Navas, L. E., & Carnero, A. (2021). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. MDPI.
- ClinicalTrials.gov. (n.d.). Study of PF 04965842 Effect on MATE1/2K Activity in Healthy Participants.
- Amsbio. (n.d.). NAMPT Inhibitor Screening Assay Kit, AMS.71276-1.
- Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. PubMed Central.
- Ansari, S. R., & Cravero, A. A. (2025). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Unknown Source.
- Unknown. (n.d.). Crystal structure-based comparison of two NAMPT inhibitors. PubMed Central.
- Pummela, A., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. PubMed Central.
- Braidy, N., et al. (n.d.). NAD metabolites interfere with proliferation and functional properties of THP-1 cells. National Institutes of Health.
- ClinicalTrials.gov. (n.d.). The Safety and Efficacy of an NAD+ Boosting Product Together With a Low Carbohydrate Diet in Adults With Mild Hypertension and Eligible for Normal-standard-of-care.
- Fania, L., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PubMed Central.
- Unknown. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate.
- Fania, L., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. PubMed.
- Chiarugi, A., et al. (2021). Advances in NAD-Lowering Agents for Cancer Treatment. MDPI.
- Esposito, R., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. National Institutes of Health.
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711).
- Luchsinger, J. A., et al. (2025). Phase 2A Proof-of-Concept Double-Blind, Randomized, Placebo-Controlled Trial of Nicotinamide in Early Alzheimer Disease. PubMed.
- MedchemExpress.com. (n.d.). NAMPT | Inhibitors.
- Tan, B., et al. (n.d.). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central.
- Turner, N. C., et al. (n.d.). Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Unknown Source.
- Tummala, H., et al. (2022). NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health. PubMed Central.
- Shen, Y., et al. (n.d.). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. PubMed Central.
- Hoshino, J., Schlüter, U., & Kröger, H. (1984). Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture. Biochemical Basis for the Physiological Activities of 1-methylnicotinamide. PubMed.
- Unknown. (n.d.). In vitro synergism of PARP inhibitors with MMS or TMZ. Cells were... ResearchGate.
- Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed.
- Bryniarski, K., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed Central.
- Ning, B., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. PubMed Central.
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. signosisinc.com [signosisinc.com]
- 11. amsbio.com [amsbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. goldmanlaboratories.com [goldmanlaboratories.com]
- 15. researchgate.net [researchgate.net]
- 16. PARP assay kits [bioscience.co.uk]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Modeling of 2-Methylnicotinamide Interactions
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the in silico modeling of 2-Methylnicotinamide and its interactions with protein targets. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and validated computational approach.
Introduction: The Significance of this compound
This compound, a derivative of nicotinamide (a form of vitamin B3), is a pyridinecarboxamide where a methyl group substitutes the C-2 position.[1][2] Its structural similarity to nicotinamide suggests potential interactions with a class of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor or substrate. Understanding these interactions at a molecular level is crucial for elucidating its biological role and therapeutic potential. This guide will focus on in silico methodologies to predict and analyze the binding of this compound to two key protein targets: Nicotinamide Phosphoribosyltransferase (NAMPT) and Sirtuin 1 (SIRT1).
Identifying and Preparing Target Proteins
The selection of appropriate protein targets is the foundational step in any in silico modeling study. Based on the structural and functional relationship of this compound to nicotinamide, NAMPT and SIRT1 present as primary targets of interest.
-
Nicotinamide Phosphoribosyltransferase (NAMPT): This enzyme plays a critical role in the NAD+ salvage pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[3] Given that cancer cells have a high metabolic demand and are often dependent on efficient NAD+ regeneration, NAMPT has emerged as a significant target in oncology.[4]
-
Sirtuin 1 (SIRT1): As a member of the sirtuin family of NAD+-dependent deacetylases, SIRT1 is involved in a myriad of cellular processes, including gene transcription, mitochondrial biogenesis, and insulin secretion.[5][6] Its modulation has therapeutic implications for a range of diseases.
For structure-based in silico modeling, high-resolution 3D structures of these proteins are essential. The Protein Data Bank (PDB) is the primary repository for these structures.
| Target Protein | PDB ID Example | Resolution | Ligand(s) in Crystal Structure |
| Human NAMPT | 4WQ6 | 1.72 Å | Furo[2,3-c]pyridine-2-carboxamide inhibitor[7] |
| Human NAMPT | 3DGR | 2.10 Å | ADP analogue[8] |
| Human SIRT1 | 4I5I | 2.5 Å | NAD+ and EX527 analog (inhibitor)[9][10] |
| Human SIRT1 | 4ZZI | 2.73 Å | Activator and Inhibitor[11] |
Protocol for Target Preparation:
-
Download PDB Structure: Obtain the desired PDB file (e.g., 4WQ6 for NAMPT, 4I5I for SIRT1).
-
Pre-processing: Remove water molecules, co-solvents, and any co-crystallized ligands not relevant to the study.
-
Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation: The this compound Molecule
Accurate representation of the small molecule ligand is as critical as the protein target.
Protocol for Ligand Preparation:
-
Obtain 3D Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID 12243705).[1]
-
Charge Calculation and Parameterization: Assign partial charges to the atoms of this compound using a quantum mechanical method (e.g., AM1-BCC). For molecular dynamics simulations, generate force field parameters using tools like the CHARMM General Force Field (CGenFF) server.
Core In Silico Methodologies
This section details the primary computational techniques for investigating the interaction of this compound with its target proteins.
Pharmacophore Modeling: Identifying Key Interaction Features
Pharmacophore modeling is instrumental in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.[12] This can be particularly useful for virtual screening to identify other potential binders.
Workflow for Ligand-Based Pharmacophore Modeling:
Caption: Workflow for ligand-based pharmacophore modeling.
Step-by-Step Protocol using Discovery Studio:
-
Training Set Preparation: A set of known active ligands for the target of interest (e.g., known NAMPT inhibitors) is required.
-
Feature Identification: Identify common chemical features among the active molecules, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
-
Model Generation (HipHop/HypoGen): Use algorithms like HipHop (for common feature pharmacophores) or HypoGen (for quantitative SAR pharmacophores) to generate and score pharmacophore models.[13]
-
Model Validation: The generated pharmacophore model should be validated by its ability to distinguish known active compounds from inactive ones.
Molecular Docking: Predicting Binding Poses
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[14] AutoDock Vina is a widely used and effective tool for this purpose.[15][16]
Workflow for Molecular Docking:
Caption: General workflow for molecular docking.
Step-by-Step Protocol using AutoDock Vina:
-
Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom types.
-
Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the active site of the target protein.
-
Run AutoDock Vina: Execute the docking simulation. Vina will generate a set of binding poses for this compound ranked by their predicted binding affinities.
-
Analyze Results: The output will provide binding energy scores (in kcal/mol), with lower values indicating stronger predicted binding.[17] The poses should be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulations: Capturing Dynamic Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and solvent effects.[18] GROMACS is a powerful and popular software package for performing MD simulations.[19][20][21]
Workflow for Protein-Ligand MD Simulation:
Caption: Workflow for molecular dynamics simulation.
Step-by-Step Protocol using GROMACS:
-
System Setup: Place the docked this compound-protein complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P). Add ions to neutralize the system.
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration: Conduct two phases of equilibration: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) to stabilize the system.
-
Production MD: Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex and characterize the interactions. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.[22]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[23]
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between this compound and the protein.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To estimate the binding free energy from the simulation snapshots.[24][25][26][27][28]
-
Validation and Interpretation: Ensuring Scientific Rigor
The trustworthiness of in silico models hinges on their validation.[29][30][31]
Key Validation Strategies:
-
Redocking: Docking the co-crystallized ligand back into its receptor. A successful redocking, with a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystal pose, provides confidence in the docking protocol.
-
Comparison with Experimental Data: Whenever possible, compare predicted binding affinities with experimentally determined values (e.g., IC50, Ki, or Kd) for this compound or structurally similar compounds.
-
Enrichment Studies: For virtual screening, assess the ability of the model to distinguish a set of known active compounds from a much larger set of decoy (presumed inactive) molecules.
Conclusion
The in silico modeling of this compound interactions with protein targets like NAMPT and SIRT1 offers a powerful and cost-effective approach to understanding its potential biological activity. By employing a multi-faceted strategy that combines pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into binding mechanisms and guide further experimental investigations. The key to success lies in a methodologically sound approach, rigorous validation, and a clear understanding of the biological context.
References
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- Shakil, M. S. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review.
- Scribd. (n.d.). MM/PBSA Free Energy Calculation Guide.
- Lemkul, J. A. (n.d.). Protein-Ligand Complex. GROMACS Tutorials.
- Panda, P. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube.
- Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(7), 589–605.
- Lemkul, J. A. (n.d.). GROMACS Tutorials.
- Aisha, Y. (2020, December 22). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube.
- ResearchGate. (n.d.). Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions.
- CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.
- RCSB PDB. (2013, January 23). 4I5I: Crystal structure of the SIRT1 catalytic domain bound to NAD and an EX527 analog.
- Sim, S., et al. (2022).
- RCSB PDB. (2009, August 18). 3DGR: Crystal structure of human NAMPT complexed with ADP analogue.
- RCSB PDB. (2015, July 15). 4ZZI: SIRT1/Activator/Inhibitor Complex.
- ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- Galli, U., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 65(13), 8736–8759.
- Scribd. (n.d.). Autodock_Vina Protocol.
- Zhao, X., et al. (2013). The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD+) and an Indole (EX527 Analogue) Reveals a Novel Mechanism of Histone Deacetylase Inhibition. Journal of Medicinal Chemistry, 56(3), 885–889.
- Galli, U., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 65(13), 8736–8759.
- Carafa, V., et al. (2022). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. International Journal of Molecular Sciences, 23(23), 14759.
- ResearchGate. (n.d.). (a). Crystal structure of human SIRT1 (PDB ID: 4ZZJ), showing....
- RCSB PDB. (2015, February 11). 4WQ6: The crystal structure of human Nicotinamide phosphoribosyltransferase (NAMPT) in complex with N-(4-{(S)-[1-(2-methylpropyl)piperidin-4-yl]sulfinyl}benzyl)furo[2,3-c]pyridine-2-carboxamide inhibitor (compound 21).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Adv Pharmacol. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- Oglic, D., et al. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. Digital Discovery, 2(6), 1837-1850.
- CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio.
- Degliesposti, G., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
- Galli, U., et al. (2022). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+.
- Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube.
- Panda, P. (2023, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube.
- CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio.
- CD ComputaBio. (n.d.). Discovery Studio Tutorials.
- Yu, C. X. (2020, November 30). How to edit Structure-based pharmacophore model at Biovia Discovery Studio? ResearchGate.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?
- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0059711).
- Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory.
- Dassault Systèmes. (n.d.). PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®.
- Ekins, S., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem Compound Database.
- Bryniarsky, J., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Journal of Physiology and Pharmacology, 59(Suppl 1), 61–73.
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcsb.org [rcsb.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. 3ds.com [3ds.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. m.youtube.com [m.youtube.com]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. GROMACS Tutorials [mdtutorials.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
- 25. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 31. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylnicotinamide as a Potential Enzyme Substrate: A Technical Guide for Researchers
Abstract
2-Methylnicotinamide, a structural analog of nicotinamide (a form of Vitamin B3), presents a compelling case for investigation as a substrate for key metabolic enzymes.[1][2] Its structural similarity to endogenous compounds and xenobiotics positions it at the crossroads of nutrient metabolism and detoxification pathways. This technical guide provides an in-depth exploration of this compound's potential interactions with two primary enzyme systems: Nicotinamide N-methyltransferase (NNMT) and Aldehyde Oxidase (AOX). We will dissect the established roles of these enzymes, present detailed, field-proven protocols for assessing substrate viability and characterizing kinetic parameters, and discuss the broader implications for drug development and metabolic research. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the metabolic fate of novel pyridine-containing compounds.
Introduction to this compound
This compound is a pyridinecarboxamide distinguished by a methyl group at the C-2 position of the pyridine ring.[1] This seemingly minor structural modification, when compared to its parent compound nicotinamide, can significantly alter its physicochemical properties and, consequently, its recognition and processing by metabolic enzymes. Understanding how this substitution influences enzymatic interaction is critical, as the metabolic fate of such a molecule determines its biological activity, potential toxicity, and pharmacokinetic profile. The core of this investigation lies in its potential to enter the well-established nicotinamide metabolic pathway.
The Enzymatic Landscape of Nicotinamide Metabolism
To hypothesize how this compound might be metabolized, we must first understand the primary pathways for nicotinamide itself. In mammals, the clearance of excess nicotinamide is predominantly handled by a two-enzyme system in the liver.[3][4]
-
Nicotinamide N-methyltransferase (NNMT): This cytosolic enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of nicotinamide.[5][6] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (also known as MNA or MNAM).[3]
-
Aldehyde Oxidase (AOX): The product of the NNMT reaction, 1-methylnicotinamide, is subsequently oxidized by the molybdo-flavoenzyme AOX.[7] This oxidation typically yields two major products: N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-5-carboxamide (4-PY), which are then excreted in the urine.[3][8]
This established pathway provides a logical framework for investigating this compound as a potential substrate.
This compound as a Substrate for Nicotinamide N-Methyltransferase (NNMT)
Hypothesis and Mechanistic Rationale: NNMT is known to N-methylate various pyridine-containing small molecules, suggesting a degree of substrate flexibility.[9] The core nicotinamide scaffold in this compound makes it a prime candidate for recognition by the NNMT active site. The enzyme catalyzes a direct SN2-like transfer of the methyl group from SAM to the nucleophilic pyridine nitrogen.[10] The presence of the 2-methyl group could sterically hinder this process or alter the electronic properties of the ring, making experimental validation essential.
Experimental Protocol: In Vitro NNMT Activity Assay
This protocol is designed to determine if this compound is a substrate for NNMT and to calculate its kinetic parameters (Km and Vmax).
A. Reagent and Buffer Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.6), 1 mM Dithiothreitol (DTT).
-
Scientist's Note: The slightly alkaline pH is optimal for many methyltransferases. DTT is included to maintain a reducing environment, preventing oxidative damage to the enzyme, particularly to cysteine residues.
-
-
Enzyme Stock: Recombinant human NNMT (commercially available) diluted to 1 mg/mL in assay buffer. Store in aliquots at -80°C.
-
Substrate Stock (S1): 1 M this compound in deionized water.
-
Co-factor Stock (S2): 50 mM S-adenosyl-L-methionine (SAM) in 10 mM HCl to ensure stability. Prepare fresh or store in small aliquots at -80°C.
-
Stop Solution: 1.2 M Perchloric Acid (PCA), ice-cold.
-
Scientist's Note: PCA effectively terminates the reaction by denaturing and precipitating the enzyme.
-
-
Neutralization Solution: 0.8 M K2CO3.
B. Reaction Procedure:
-
Prepare a master mix containing the assay buffer and NNMT enzyme. For a 100 µL final reaction volume, a typical final enzyme concentration is 2-5 µg/mL.
-
Aliquot the master mix into microcentrifuge tubes on ice.
-
Add varying concentrations of this compound. To determine Km, a wide range is needed, typically spanning 0.1 mM to 100 mM.[10]
-
Pre-incubate the enzyme-substrate mixture at 37°C for 5 minutes to ensure thermal equilibrium.
-
Initiate the reaction by adding SAM to a final concentration of 0.5 mM.[10]
-
Scientist's Note: The reaction is started with the co-factor to ensure all other components are present and equilibrated. SAM is kept at a saturating concentration relative to its known Km to simplify the kinetics, initially focusing on the affinity for this compound.
-
-
Incubate at 37°C. The incubation time must be within the linear range of product formation, typically 10-30 minutes. This should be determined in a preliminary time-course experiment.
-
Stop the reaction by adding 25 µL of ice-cold 1.2 M PCA.
-
Incubate on ice for 10 minutes, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and neutralize by adding the appropriate volume of 0.8 M K2CO3. Centrifuge again to remove the KClO4 precipitate.
-
Analyze the supernatant for product formation using LC-MS/MS.
C. Product Detection and Quantification (LC-MS/MS):
-
Method: Use a Hydrophilic Interaction Chromatography (HILIC) column for separation, which is ideal for polar analytes like nicotinamide derivatives.[9]
-
Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The expected product is N,2-dimethylnicotinamide. The specific parent ion (M+H)+ and a characteristic fragment ion must be determined by infusing a synthesized standard.
-
Quantification: Generate a standard curve using the synthesized N,2-dimethylnicotinamide standard to convert peak areas into molar concentrations.
Data Analysis and Interpretation
Plot the initial reaction velocity (V0, in nmol/min/mg) against the substrate (this compound) concentration. Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation.[11]
-
V = (Vmax * [S]) / (Km + [S])
This analysis will yield the key kinetic parameters.
| Parameter | Description | Example Value |
| Km (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vmax. It reflects the enzyme's apparent affinity for the substrate (a lower Km indicates higher affinity). | 1.2 mM |
| Vmax (Maximum Velocity) | The maximum rate of the reaction at saturating substrate concentrations. | 15.4 nmol/min/mg |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time (Vmax / [E]total). | 2.5 s-1 |
| kcat/Km (Catalytic Efficiency) | An overall measure of the enzyme's effectiveness, accounting for both substrate binding and turnover. | 2.1 mM-1s-1 |
A successful fit of the data to this model confirms that this compound acts as a substrate for NNMT. Comparing its Km and kcat/Km to that of nicotinamide (the natural substrate) provides a quantitative measure of its suitability.
Investigating the Role of Aldehyde Oxidase (AOX)
Hypothesis and Mechanistic Rationale: If NNMT methylates this compound, the resulting product, N,2-dimethylnicotinamide, becomes a candidate for oxidation by AOX. AOX has broad substrate specificity, particularly for N-heterocyclic compounds.[12][13] The enzyme typically hydroxylates a carbon atom alpha to the ring nitrogen, which could lead to pyridone formation. Alternatively, this compound itself could be a substrate or an inhibitor of AOX, an important consideration for potential drug-drug interactions.[14]
Experimental Protocol: In Vitro AOX Metabolism Assay
This protocol uses liver cytosol, a rich source of AOX, to screen for the metabolism of this compound or its N-methylated product.
A. Reagent and Buffer Preparation:
-
Enzyme Source: Pooled human liver cytosol (commercially available).
-
Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Substrate Stock: 10 mM stock of this compound (or synthesized N,2-dimethylnicotinamide) in a minimal amount of DMSO, diluted with water.
-
Stop Solution: Acetonitrile containing an internal standard (e.g., a structurally related, stable isotope-labeled compound).
B. Reaction Procedure:
-
Thaw liver cytosol on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in pre-warmed (37°C) phosphate buffer.
-
Aliquot the diluted cytosol into microcentrifuge tubes.
-
Add the test substrate to a final concentration of 1-10 µM.
-
Scientist's Note: A low concentration is used for initial screening to avoid saturating the enzyme and to better observe metabolite formation.
-
-
Incubate the mixture at 37°C in a shaking water bath.
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction for each time point by adding 2-3 volumes of the ice-cold acetonitrile stop solution. This simultaneously stops the reaction and precipitates proteins.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Analyze the supernatant using high-resolution LC-MS (e.g., Q-TOF or Orbitrap).
C. Data Analysis: Substrate Depletion and Metabolite Identification
-
Substrate Depletion: Quantify the peak area of the parent compound (normalized to the internal standard) at each time point. A time-dependent decrease in the parent compound indicates metabolism.
-
Metabolite Identification: Use untargeted data acquisition to search for potential metabolites. The primary expected modification is an oxidation (+16 Da). High-resolution mass spectrometry provides accurate mass measurements, allowing for the prediction of elemental formulas for any new peaks that appear over time. Fragmentation data (MS/MS) can then be used to elucidate the structure of the metabolite, for example, to confirm the position of hydroxylation.
Implications for Drug Development
Elucidating the enzymatic fate of this compound serves as a paradigm for the early-stage investigation of any novel N-heterocyclic compound.
-
Pharmacokinetics: If this compound is rapidly metabolized by high-capacity enzymes like NNMT and AOX, it may have a short in vivo half-life, impacting dosing regimens.
-
Drug-Drug Interactions (DDI): If this compound is a substrate, it could compete with other drugs metabolized by NNMT or AOX. Conversely, it could also be an inhibitor of these enzymes, affecting the clearance of co-administered drugs.[15]
-
Toxicology: The metabolites of this compound may have their own pharmacological or toxicological profiles, which must be characterized. For instance, the product of nicotinamide metabolism, N-methyl-2-pyridone-5-carboxamide (2PY), has been identified as a potential uremic toxin.[8]
-
Therapeutic Targeting: NNMT is overexpressed in various cancers and metabolic diseases.[6][16] Understanding how analogs like this compound interact with its active site can inform the design of potent and specific NNMT inhibitors.[17]
Conclusion
The investigation of this compound as a potential enzyme substrate is a scientifically grounded endeavor, guided by its structural similarity to nicotinamide. The primary enzymatic targets are clearly Nicotinamide N-methyltransferase and Aldehyde Oxidase. The experimental protocols detailed in this guide provide a robust, self-validating framework for confirming these interactions, determining kinetic parameters, and identifying metabolic products. By employing these systematic approaches, researchers can effectively map the metabolic fate of this compound, generating critical data that informs its potential utility and risks in pharmacology and drug development.
References
- Kitamura, S., Sugihara, K., & Ohta, S. (2008). Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver. Drug Metabolism and Disposition, 36(7), 1202-5. [Link]
- Rutkowski, B., Puka, J., Chmielewski, M., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 337. [Link]
- Dick, R. A., & Casida, J. E. (2005). Identification of Aldehyde Oxidase as the Neonicotinoid Nitroreductase. Chemical Research in Toxicology, 18(3), 579-585. [Link]
- Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 340-351. [Link]
- Dick, R. A., & Casida, J. E. (2005). Identification of Aldehyde Oxidase as the Neonicotinoid Nitroreductase. American Chemical Society. [Link]
- ResearchGate. (n.d.). A schematic representation of key pathways of nicotinamide metabolism.
- Wikipedia. (n.d.). Nicotinamide N-methyltransferase. Wikipedia. [Link]
- Dick, R. A., & Casida, J. E. (2005). Identification of aldehyde oxidase as the neonicotinoid nitroreductase. Chemical Research in Toxicology, 18(3), 579-85. [Link]
- Gao, T., Wang, Y., Chen, J., et al. (2021). Complex roles of nicotinamide N-methyltransferase in cancer progression.
- National Center for Biotechnology Information. (n.d.). This compound.
- Carpenedo, R., De Angeli, S., Marra, G., et al. (1998). The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. The American Journal of Gastroenterology, 93(12), 2523-7. [Link]
- van Haren, M. J., Sastre Toraño, J., Lodder, J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(46), 9849-9858. [Link]
- Fukuwatari, T., & Shibata, K. (2013). Enzymes that control the conversion of L-tryptophan-nicotinamide and the urinary excretion ratio (N(1)-methyl-2-pyridone-5-carboxamide + N(1)-methyl-4-pyridone-3-carboxamide)/N(1)-methylnicotinamide in mice. Bioscience, Biotechnology, and Biochemistry, 77(9), 1852-7. [Link]
- Fukuwatari, T., & Shibata, K. (2013). Enzymes That Control the Conversion of l-Tryptophan-nicotinamide and the Urinary Excretion Ratio (N1-Methyl-2-pyridone-5-carboxamide + N1-Methyl-4-pyridone-3-carboxamide)/N1-Methylnicotinamide in Mice. Bioscience, Biotechnology, and Biochemistry, 77(9), 1852-1857. [Link]
- ResearchGate. (n.d.). Major pathways of nicotinamide metabolism.
- Komatsu, T., Ueno, H., Abe, K., et al. (2023). Nicotinamide-N-methyltransferase regulates lipid metabolism via SAM and 1-methylnicotinamide in the AML12 hepatocyte cell line. Journal of Biochemistry, 173(4), 263-273. [Link]
- Magnifico, M. C., Eyl, G., Le, M. T., et al. (2023). Nicotinamide metabolism reprogramming drives reversible senescence of glioblastoma cells.
- Human Metabolome Database. (n.d.). This compound. HMDB. [Link]
- Rajagopal, S., Sankaran, K., George, A., et al. (2023). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? Pharmaceutics, 15(1), 268. [Link]
- Yamamoto, K., Mitsuishi, M., Nitta, A., et al. (2022). The significance of NAD+ metabolites and nicotinamide N-methyltransferase in chronic kidney disease. Scientific Reports, 12(1), 6331. [Link]
- Casida, J. E., & Feyereisen, R. (2020). Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. Journal of Agricultural and Food Chemistry, 68(14), 4087-4096. [Link]
- Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Analytical & Bioanalytical Techniques. [Link]
- Canosa, D., Bru, R., Garcia-Verdugo, E., et al. (2013). Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. PLOS ONE, 8(8), e70359. [Link]
- Campia, I., Caffa, I., Nencioni, A., et al. (2021).
- Srouji, T., Hevel, J. M., & Rini, J. M. (2009). Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. Journal of Biological Chemistry, 284(6), 3651-3659. [Link]
- van Haren, M. J., Sastre Toraño, J., Rood, A. M., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5339-49. [Link]
- Pharmaceutical Technology. (2024). Nicotinamide N Methyltransferase drugs in development. Pharmaceutical Technology. [Link]
- Minteer, S. D. (Ed.). (2012). Enzyme Stabilization and Immobilization: Methods and Protocols. Humana Press. [Link]
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
- e-PG Pathshala. (2021, March 29). M-15. Simulating Enzyme Kinetics [Video]. YouTube. [Link]
- Auld, D. S. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Journal of Medicinal Chemistry, 62(12), 5699-5719. [Link]
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide N-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of aldehyde oxidase as the neonicotinoid nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinamide N Methyltransferase drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 17. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is structured to provide a comprehensive understanding of 2-Methylnicotinamide. Recognizing the current landscape of available data, this document emphasizes scientific integrity by clearly distinguishing between computationally predicted properties and experimentally verified data from closely related analogs. This approach provides a robust framework for researchers, enabling informed decision-making in experimental design and drug development pathways.
Introduction: The Significance of the Nicotinamide Scaffold
This compound is a derivative of nicotinamide (Vitamin B3), a fundamental component of the coenzymes NAD+ and NADP+. The nicotinamide scaffold is of paramount interest in medicinal chemistry due to its role in cellular metabolism and signaling. The introduction of a methyl group at the 2-position of the pyridine ring, as in this compound, can significantly alter the molecule's steric and electronic properties. These modifications can influence receptor binding, metabolic stability, and overall pharmacokinetic profiles compared to its parent compound and other isomers. This guide delves into the core physicochemical properties that are critical for any research and development program involving this molecule.
Molecular Identity and Structural Descriptors
A precise understanding of the molecular structure is the foundation of all physicochemical analysis. This compound is structurally defined as a pyridine ring substituted with a methyl group at position 2 and a carboxamide group at position 3.
| Identifier | Value | Source |
| IUPAC Name | 2-methylpyridine-3-carboxamide | [1] |
| CAS Number | 58539-65-4 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][3] |
| Molecular Weight | 136.15 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC=N1)C(=O)N | [1][2] |
| InChI Key | JRYYVMDEUJQWRO-UHFFFAOYSA-N | [1][2] |
Computationally Predicted Physicochemical Properties
In the absence of extensive experimental data in publicly accessible literature, computational models provide valuable initial estimates for key physicochemical parameters. These predictions are essential for guiding early-stage research, such as solvent selection for synthesis and initial assay design. The following properties for this compound have been predicted using well-regarded algorithms.
| Property | Predicted Value | Prediction Method/Source |
| Water Solubility | 42.5 g/L | ALOGPS[2] |
| logP (Octanol/Water) | 0.1 | XLogP3[1] |
| 0.08 | ALOGPS[2] | |
| pKa (Strongest Basic) | 4.57 (Pyridine Nitrogen) | ChemAxon[2] |
| pKa (Strongest Acidic) | 13.79 (Amide N-H) | ChemAxon[2] |
Expert Insights: The predicted basic pKa of ~4.57 is attributed to the pyridine ring nitrogen. This value is lower than that of the simpler 2-methylpyridine (pKa of the conjugate acid is 5.94), likely due to the electron-withdrawing effect of the adjacent carboxamide group. The predicted logP value near zero suggests that this compound is a relatively hydrophilic compound, with a slight preference for the aqueous phase, which is consistent with its predicted high water solubility.
Comparative Analysis with Isomers and Analogs
To provide context for the predicted values, it is instructive to examine the experimentally determined properties of closely related molecules. These data highlight how minor structural changes can significantly impact physicochemical characteristics.
Caution: The following data are for comparative purposes only and are not experimental values for this compound.
| Compound | Melting Point (°C) | logP (Experimental) | Solubility |
| This compound | Not Available | Not Available | Not Available |
| N'-Methylnicotinamide | 102 - 105 °C[3][4] | 0.00[4][5] | Soluble in Ethanol (~2.5 mg/mL), DMSO (~15 mg/mL), PBS pH 7.2 (~10 mg/mL)[6] |
| 6-Methylnicotinamide | 193 - 198 °C[7] | Not Available | Not Available |
| Nicotinamide (Parent) | ~130 °C | Not Available | Soluble in water, ethanol, DMSO, DMF[8][9][10] |
Expert Insights: The significant difference in melting points between N'-Methylnicotinamide and 6-Methylnicotinamide underscores the profound impact of substituent position on crystal lattice packing and intermolecular forces. It is plausible that the melting point of this compound also differs significantly from these isomers.
Methodologies for Experimental Determination
While specific experimental data for this compound is sparse, established protocols exist for determining its key physicochemical properties. The following sections describe the standard methodologies that would be employed.
Workflow for Physicochemical Characterization
Caption: General workflow for comprehensive physicochemical characterization.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.
-
Protocol:
-
Accurately weigh 1-3 mg of high-purity this compound into an aluminum DSC pan.
-
Crimp the pan to seal it. An empty, sealed pan is used as the reference.
-
Place both pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The onset temperature of the melting endotherm is recorded as the melting point.
-
-
Causality: Using a controlled heating rate ensures thermal equilibrium and provides a reproducible melting point. The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Aqueous Solubility by the Shake-Flask Method (OECD Guideline 105)
-
Principle: This equilibrium method determines the saturation concentration of a substance in a solvent by allowing sufficient time for dissolution to reach a steady state.
-
Protocol:
-
Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass flask.
-
Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
-
Trustworthiness: This method is considered the "gold standard" for solubility because it measures true thermodynamic equilibrium. Running preliminary experiments to confirm that equilibrium is reached within the chosen timeframe validates the protocol.
logP Determination (Shake-Flask Method, OECD Guideline 107)
-
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a neutral compound in a two-phase system of octan-1-ol and water. logP is its logarithmic form.
-
Protocol:
-
Prepare mutually saturated solutions of octan-1-ol and water (or a buffer at a pH where the compound is >99% neutral).
-
Dissolve a small, known amount of this compound in either the aqueous or octanol phase.
-
Combine the two phases in a flask at a known volume ratio (e.g., 1:1).
-
Shake the flask vigorously to allow for partitioning between the phases, then allow the layers to separate completely via centrifugation.
-
Determine the concentration of this compound in both the aqueous and octanol phases by a suitable analytical method (e.g., HPLC-UV).
-
Calculate logP as: log10([Concentration in Octanol] / [Concentration in Water]).
-
-
Expert Insights: For an ionizable compound like this compound, it is critical to determine the distribution coefficient (logD) at various pH values, especially physiological pH 7.4. The logP specifically refers to the partitioning of the neutral species.
Workflow for logD Measurement at Physiological pH
Caption: Step-by-step workflow for determining logD at pH 7.4.
Spectroscopic and Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and two broad singlets for the amide (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and amide substituents.
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methyl carbon, the five pyridine ring carbons, and the carbonyl carbon of the amide group.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands: N-H stretching vibrations for the primary amide group (typically two bands in the 3100-3500 cm⁻¹ region), a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹), and C=C/C=N stretching vibrations for the aromatic pyridine ring.[1]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the standard choice for purity determination and quantification. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. Detection would be performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs, such as ~260 nm.
Stability and Handling
-
Stability: While specific stability studies are not publicly available, compounds containing a nicotinamide scaffold are generally stable under standard laboratory conditions. However, the amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, the material should be kept in a cool, dry, and dark place.
-
Safety and Handling: According to the Globally Harmonized System (GHS) classification, this compound causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, must be worn when handling the solid material or its solutions. Work should be conducted in a well-ventilated area.
References
- PubChem. This compound | C7H8N2O | CID 12243705. [Link]
- LabSolutions. This compound. [Link]
- Human Metabolome Database. Showing metabocard for this compound (HMDB0059711). [Link]
- Bukhari, et al. (2021).
- PubChem. N'-Methylnicotinamide | C7H8N2O | CID 64950. [Link]
- ResearchGate. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]
- Human Metabolome Database. Showing metabocard for this compound (HMDB0059711). [Link]
- PubMed Central. Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κ2 N 1,O)
- ResearchGate. (PDF) Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κN,O)
- Human Metabolome Database. Showing metabocard for N-Methylnicotinamide (HMDB0003152). [Link]
- Bentham Science. s Investigation and Analytical Applications of the Reaction of N 1 -methylnicotinamide and Active Methylene Containing Drugs. [Link]
- Google Patents.
- ResearchGate.
- Human Metabolome Database. Showing metabocard for N-Methylnicotinamide (HMDB0003152). [Link]
- Research Trends. Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological samples. [Link]
- Wikipedia. 2-Methylpyridine. [Link]
- PubMed.
- Physical Chemistry Research.
- ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
- PubChem. N'-Methylnicotinamide. [Link]
- Wikipedia. 2-Methylpyridine. [Link]
- Bukhari, et al. (2021).
- Human Metabolome Database. Showing metabocard for 1-Methylnicotinamide (HMDB0000699). [Link]
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid method for the determination of N'-methylnicotinamide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. NP-MRD: Showing NP-Card for N-Methylnicotinamide (NP0000261) [np-mrd.org]
Introduction: Beyond a Simple Vitamin B3 Analog
An In-depth Technical Guide to 2-Methylnicotinamide and its Structural Isomers for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of this compound and its key structural isomers: 4-methylnicotinamide, 5-methylnicotinamide, and 6-methylnicotinamide. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and biological significance of these compounds, with a particular focus on their roles as modulators of poly(ADP-ribose) polymerase (PARP) enzymes.
Nicotinamide, a form of vitamin B3, is a fundamental building block for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). While nicotinamide itself is a weak inhibitor of the NAD+-dependent PARP enzyme family, strategic methylation of the pyridine ring dramatically alters its biological activity. The placement of a single methyl group creates distinct structural isomers, each with unique physicochemical properties and pharmacological profiles. Understanding these subtleties is critical for the rational design of novel therapeutics, particularly in the fields of oncology and neurodegenerative disease, where PARP modulation is a clinically validated strategy. This guide offers the foundational knowledge and detailed methodologies required to explore the therapeutic potential of these intriguing molecules.
Physicochemical and Biological Properties of Methylnicotinamide Isomers
The position of the methyl group on the nicotinamide scaffold directly influences the molecule's steric and electronic properties. These changes, in turn, affect its solubility, crystal structure, and, most importantly, its interaction with biological targets like the catalytic domain of PARP enzymes.
1.1. Comparative Physicochemical Data
The distinct properties of each isomer are crucial for designing experimental protocols, from synthesis workups to the preparation of solutions for biological assays.
| Property | This compound | 4-Methylnicotinamide | 5-Methylnicotinamide | 6-Methylnicotinamide |
| Molecular Formula | C₇H₈N₂O | C₇H₈N₂O | C₇H₈N₂O | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol | 136.15 g/mol | 136.15 g/mol |
| CAS Number | 529-99-7 | 3444-16-6 | 5851-66-1 | 3444-15-5 |
| Melting Point | 163-166 °C | 155-159 °C | 179-183 °C | 188-191 °C |
| Appearance | White to off-white crystalline powder | Off-white to yellow powder | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in water, ethanol, methanol | Soluble in water | Soluble in water | Soluble in water |
1.2. Comparative Biological Activity: PARP Inhibition
The primary biological target of interest for these compounds is the PARP family of enzymes. PARP1, in particular, plays a critical role in DNA repair. Its inhibition can lead to synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA1/2 mutations). The inhibitory potency of methylnicotinamide isomers against PARP1 varies significantly, highlighting the importance of methyl group positioning for target engagement.
| Isomer | Target Enzyme | IC₅₀ (Inhibitory Concentration) | Key Insights & Rationale |
| This compound | PARP1 | ~21 µM | The 2-methyl group provides a significant increase in potency over the parent nicotinamide. This is attributed to favorable steric interactions within the NAD+ binding pocket of PARP1. |
| 4-Methylnicotinamide | PARP1 | ~30 µM | Exhibits potent PARP1 inhibition. The 4-position substitution also allows for effective interaction with the enzyme's active site, albeit slightly less potent than the 2-methyl isomer in some assays. |
| 5-Methylnicotinamide | PARP1 | >1000 µM | The methyl group at the 5-position results in a substantial loss of inhibitory activity. This is likely due to steric hindrance that prevents the molecule from adopting the correct conformation for binding within the PARP1 catalytic site. |
| 6-Methylnicotinamide | PARP1 | ~100 µM | Shows moderate inhibitory activity, significantly weaker than the 2- and 4-methyl isomers. The proximity of the 6-methyl group to the pyridine nitrogen may alter the electronic properties and hydrogen bonding capacity of the molecule, reducing its affinity for the target. |
Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of each isomer are prerequisites for any subsequent biological investigation. The following sections outline a general workflow for producing and validating these compounds.
2.1. Logical Workflow for Isomer Synthesis and Analysis
The process begins with the selection of a suitable starting material and proceeds through synthesis, purification, and multi-step analytical confirmation to ensure the final compound's identity and purity.
Caption: General workflow for synthesis and analytical validation of methylnicotinamide isomers.
2.2. Protocol: General Synthesis of Methylnicotinamides from Methylnicotinic Acids
This protocol describes a common and reliable method for the amidation of methyl-substituted nicotinic acids.
Causality: The conversion of the carboxylic acid to a more reactive species (an acid chloride using thionyl chloride) is essential for an efficient reaction with ammonia. The subsequent basic workup neutralizes excess acid and facilitates the precipitation of the amide product.
Methodology:
-
Acid Chloride Formation: In a fume hood, suspend the starting methylnicotinic acid isomer (1.0 eq) in thionyl chloride (SOCl₂, 2.0-3.0 eq).
-
Reaction: Gently reflux the mixture at 70-80°C for 2-3 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Amidation: Cool the resulting crude acid chloride in an ice bath. Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) until the solution is strongly basic (pH > 10).
-
Precipitation and Isolation: The amide product will typically precipitate as a solid. Stir the mixture in the ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying and Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water).
2.3. Protocol: Analytical Characterization by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of the synthesized isomers.
Causality: The combination of a non-polar stationary phase (C18) and a polar mobile phase allows for the separation of the isomers from residual starting material and impurities based on differences in polarity.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.
Mechanism of Action: PARP1 Inhibition Pathway
The primary mechanism through which 2- and 4-methylnicotinamide exert their biological effects is the competitive inhibition of PARP1. They function as NAD+ mimetics, occupying the NAD+ binding site in the enzyme's catalytic domain.
3.1. Signaling Pathway Diagram
This diagram illustrates the central role of PARP1 in DNA single-strand break (SSB) repair and how methylnicotinamide isomers interrupt this process.
Caption: Mechanism of PARP1 inhibition by methylnicotinamide isomers leading to cell death.
3.2. Protocol: In Vitro PARP1 Inhibition Assay
This colorimetric assay provides a quantitative measure of an isomer's ability to inhibit PARP1 activity.
Causality: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity. The amount of incorporated biotin is inversely proportional to the inhibitory activity of the test compound.
Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with histones overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).
-
Compound Preparation: Prepare serial dilutions of the methylnicotinamide isomers (e.g., from 1 mM down to 10 nM) in PARP assay buffer.
-
Reaction Initiation: To each well, add activated DNA, biotinylated NAD+, the test compound (or vehicle control), and finally, recombinant human PARP1 enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the PARP reaction to proceed.
-
Detection: Wash the plate to remove unreacted components. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Signal Generation: Wash the plate again. Add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a blue color.
-
Measurement: Stop the reaction with dilute sulfuric acid (turning the solution yellow) and read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The structural isomers of methylnicotinamide serve as a compelling case study in medicinal chemistry, demonstrating how minor structural modifications can lead to profound differences in biological activity. While 2- and 4-methylnicotinamide are potent PARP1 inhibitors, the 5- and 6-methyl isomers are significantly less active, providing valuable structure-activity relationship (SAR) data for the design of next-generation inhibitors.
Future research should focus on obtaining high-resolution co-crystal structures of these isomers within the PARP1 catalytic domain to rationalize their differential potencies. Furthermore, comprehensive profiling against other PARP family members and a broader panel of NAD+-dependent enzymes will be crucial to assess their selectivity and potential off-target effects. As our understanding of the complex roles of PARP enzymes in health and disease continues to grow, these simple yet powerful molecules will remain valuable tools for both basic research and translational drug development.
References
- PubChem Compound Summary for CID 10741, this compound.
- PubChem Compound Summary for CID 76906, 4-Methylnicotinamide.
- PubChem Compound Summary for CID 233303, 5-Methylnicotinamide.
- PubChem Compound Summary for CID 76905, 6-Methylnicotinamide.
- Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. [Link]
- Thakur, M. K., & Kumar, P. (2022). Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer therapy: a review. European Journal of Medicinal Chemistry, 235, 114297. [Link]
Unmasking the Molecular Network of 2-Methylnicotinamide: A Technical Guide to Novel Target Discovery
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylnicotinamide, a structural analog of nicotinamide (Vitamin B3), presents an intriguing starting point for chemical biology and drug discovery. While its structural relatives are deeply embedded in cellular metabolism and signaling, the specific biological interacting partners of this compound remain largely uncharted territory. This in-depth technical guide provides a comprehensive, field-proven roadmap for the de novo identification and validation of its biological targets. Moving beyond a rigid, templated approach, this document is structured to mirror the logical and iterative process of target discovery, empowering researchers to navigate the complexities of target deconvolution with scientific rigor. We will detail a multi-pronged strategy, integrating advanced chemical proteomics, biophysical assays, and genetic approaches, all underpinned by computational analysis. Each experimental protocol is presented with the causality behind its design, ensuring a self-validating system from initial hypothesis generation to final target confirmation.
Foundational Strategy: An Integrated, Multi-Modal Approach to Target Deconvolution
The journey to uncover the biological targets of a small molecule like this compound, for which there is sparse prior knowledge, necessitates a multi-faceted approach. Relying on a single methodology is fraught with the risk of false positives and a limited understanding of the compound's full interaction landscape. Therefore, we advocate for a convergent strategy that integrates computational, biochemical, and cellular techniques. This approach not only enhances the robustness of target identification but also provides a more holistic view of the molecule's mechanism of action.
Our proposed workflow begins with broad, unbiased screening methods to generate a list of potential protein interactors. These initial hypotheses are then systematically refined and validated through orthogonal, more targeted assays. This iterative process of discovery and validation is crucial for building a high-confidence portfolio of genuine biological targets.
Initial Hypothesis Generation: Casting a Wide Net
The first phase of our investigation is designed to be broad and exploratory, aiming to identify any and all potential interacting proteins. We will employ two complementary strategies in parallel: in silico prediction and unbiased biochemical screening.
In Silico Target Prediction: A Data-Driven Starting Point
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about the potential targets of this compound.[1] These approaches leverage vast databases of known drug-target interactions and chemical structures to predict potential binding partners.[2][3]
One effective strategy is to use web-based tools that employ a combination of 2D and 3D similarity measures to compare the query molecule to a library of compounds with known biological targets.[4]
Recommended Platform:
-
SwissTargetPrediction: This is a powerful and user-friendly web server for predicting the targets of bioactive small molecules.[4] It compares the query molecule to a large library of active compounds and ranks potential targets based on similarity.
Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction website.
-
Input the structure of this compound. This can be done by drawing the structure, or inputting its SMILES string.
-
Select the appropriate species for the target prediction (e.g., Homo sapiens).
-
Initiate the prediction. The server will compare the structure of this compound to its database of known ligands and their targets.
-
Analyze the results. The output will be a list of potential protein targets, ranked by a probability score. This list will serve as an initial, computationally-derived set of hypotheses to be tested experimentally.
Chemical Proteomics: Unbiased Discovery in a Biological Context
Chemical proteomics is a powerful, unbiased approach for identifying small molecule-protein interactions directly in a complex biological sample, such as a cell lysate.[5][6][7] This technique provides a snapshot of the "interactome" of a small molecule in a more physiologically relevant environment.[7]
The cornerstone of this approach is affinity chromatography coupled with mass spectrometry (AC-MS).[8][9] This involves immobilizing the small molecule of interest on a solid support and using it as "bait" to capture its interacting proteins from a cell lysate.[9]
Diagram: Chemical Proteomics Workflow for Target Identification
Sources
- 1. High-Throughput RNAi Screening for the Identification of Novel Targets | Springer Nature Experiments [experiments.springernature.com]
- 2. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. bio.tools [bio.tools]
- 5. scispace.com [scispace.com]
- 6. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Nicotinamide overload may play a role in the development of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
Harnessing 2-Methylnicotinamide: A Versatile Precursor for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylnicotinamide, a substituted pyridinecarboxamide, serves as a pivotal starting material and intermediate in the synthesis of a diverse array of complex organic compounds.[1] Its unique structural features—a pyridine ring, a carboxamide group, and a methyl substituent—offer multiple reactive sites for chemical modification. This guide provides an in-depth exploration of this compound's role as a precursor, focusing on its application in the development of novel therapeutic agents and other functional molecules. We will delve into key synthetic transformations, provide detailed experimental protocols, and explain the underlying chemical principles that make this compound a valuable building block in modern medicinal and materials chemistry.
Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. As a solid at room temperature, it is characterized as a member of the nicotinamide class of compounds. The presence of the pyridine nitrogen imparts a weakly basic character (pKa of the conjugate acid ≈ 4.57), while the amide group provides sites for hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| IUPAC Name | 2-methylpyridine-3-carboxamide | PubChem[1] |
| CAS Number | 58539-65-4 | PubChem[1] |
| Physical Form | Solid | HMDB |
| Water Solubility | 42.5 g/L (Predicted) | HMDB |
| logP | 0.08 (Predicted) | HMDB |
These properties, particularly its solubility and the reactivity of its functional groups, dictate the choice of solvents, catalysts, and reaction conditions in synthetic protocols.
Synthetic Pathways and Transformations
The strategic value of this compound lies in its capacity to be transformed into more complex molecular architectures. Below, we explore key synthetic routes where it serves as a foundational precursor.
Synthesis of Novel Antibacterial Agents
A significant application of this compound derivatives is in the discovery of new antibacterial drugs. Research has demonstrated that novel derivatives can act as potent inhibitors of FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis (FAS-II) in bacteria.[2][3] This pathway is a prime target as it is distinct from the mammalian FAS-I system.[2]
A representative synthetic scheme involves a multi-step process beginning with the coupling of a boronic ester to a bromo-intermediate, followed by amidation to yield the final active compounds.[2] The efficiency of this route, characterized by high yields and a reduced number of steps, makes it suitable for creating libraries of potential drug candidates.[3]
Caption: Synthetic workflow for FabI inhibitor derivatives.[2]
The resulting compounds have shown promising minimum inhibitory concentrations (MICs) against Gram-positive bacteria like S. aureus and B. subtilis.[2]
| Compound | Target Bacteria | MIC (µg/ml) | Reference |
| 9B | S. aureus, B. subtilis | 32 | OJC[2] |
| 9C, 9D | S. aureus, B. subtilis | 64 | OJC[2] |
| 13C, 13D | S. aureus, B. subtilis | 32 | OJC[2] |
Transformation to Key Heterocyclic Intermediates
This compound and its close relatives are instrumental in synthesizing other valuable heterocyclic intermediates, such as 2-amino-6-methylnicotinic acid. This compound is a critical building block for various pharmaceuticals and agrochemicals.[4][5] The synthesis is a robust, high-yield process that proceeds through a 2-amino-6-methylnicotinamide intermediate.
The industrial method often starts with 2-chloro-3-cyano-6-methylpyridine, a derivative accessible from the nicotinamide family.[4][6] This precursor undergoes reaction in an aqueous ammonia solution, followed by base-mediated hydrolysis.
Caption: Two-step synthesis of 2-amino-6-methylnicotinic acid.[4]
This process is notable for its efficiency and the high purity of the final product, achieving yields of over 80%.[5] The key insight of the patented method is the removal of ammonia after the first step before introducing the base for hydrolysis, which significantly improves yield and purity.[4]
Catalytic Amidation for Derivative Synthesis
The synthesis of this compound itself, or its N-substituted derivatives, often relies on the formation of an amide bond between the corresponding carboxylic acid (2-methylnicotinic acid) and an amine. Modern synthetic chemistry emphasizes catalytic methods that avoid stoichiometric activating agents, thereby reducing waste and improving atom economy.[7][8]
Enzymatic and chemical catalysts are both effective for this transformation. Novozym® 435, a lipase from Candida antarctica, has been successfully used in continuous-flow microreactors to synthesize nicotinamide derivatives with high yields (81.6–88.5%) in short reaction times.[9] Boron-based catalysts, such as boric acid and its derivatives, are also widely used for direct amidation, where the only byproduct is water.[10]
Caption: Generalized catalytic cycle for direct amidation.[7]
The choice of catalyst and conditions depends on the specific substrates. For instance, enzymatic catalysis in tert-amyl alcohol at 50°C provides an environmentally friendly route, while boron catalysts are effective under thermal conditions with dehydration.[9][10]
Detailed Experimental Protocols
To ensure reproducibility and provide actionable insights, this section details step-by-step methodologies for key syntheses.
Protocol 1: Synthesis of an Antibacterial Nicotinamide Derivative (Exemplified)
This protocol is adapted from a reported synthesis of novel FabI inhibitors.[2]
-
Step 1: Suzuki Coupling to form Ethyl 5-(Aryl)-2-methylnicotinate.
-
To a solution of ethyl 5-bromo-2-methylnicotinate (1 eq.) and the desired arylboronic ester (1.1 eq.) in a 2:1 mixture of dioxane and water, add K₂CO₃ (3 eq.).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.1 eq.) and heat the reaction mixture to 90°C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the coupled intermediate.
-
-
Step 2: Saponification.
-
Dissolve the intermediate from Step 1 in a 4:1 mixture of THF and water.
-
Add LiOH (3 eq.) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 5-6 using citric acid.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid.
-
-
Step 3: HATU-Mediated Amidation.
-
To a solution of the carboxylic acid from Step 2 (1 eq.) in dimethylformamide (DMF), add HATU (1.2 eq.) and DIPEA (3 eq.).
-
Stir the mixture for 10 minutes, then add the desired amine (1.1 eq.).
-
Continue stirring at room temperature for 16 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify via column chromatography to yield the final this compound derivative.[2]
-
Protocol 2: High-Yield Synthesis of 2-Amino-6-methylnicotinic Acid
This protocol is based on a patented industrial method.[4][5]
-
Step 1: Formation of 2-Amino-6-methylnicotinamide.
-
Charge a high-pressure autoclave with 2-chloro-3-cyano-6-methylpyridine (1 eq.) and a 28% aqueous solution of ammonia (approx. 10-12 volumes).
-
Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.
-
Cool the reaction solution to room temperature.
-
Carefully remove the excess ammonia from the solution under reduced pressure. This step is critical for high purity in the final product.
-
-
Step 2: Hydrolysis to 2-Amino-6-methylnicotinic Acid.
-
To the resulting reaction solution from which ammonia has been removed, add potassium hydroxide (KOH) (approx. 3 eq. relative to the starting material).
-
Heat the mixture to 100°C and stir for 3 hours.
-
Cool the solution to room temperature.
-
Adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid. This will cause the product to precipitate.
-
Filter the precipitated crystals, wash with cold water, and air-dry to obtain high-purity 2-amino-6-methylnicotinic acid.[4]
-
Analytical Characterization
The identity and purity of synthesized this compound derivatives must be confirmed through rigorous analytical techniques.
| Technique | Purpose | Information Obtained |
| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key bonds (e.g., C=O of amide, N-H stretches, aromatic C-H). |
| ¹H NMR | Structural Elucidation | Provides information on the number, connectivity, and chemical environment of protons. |
| ¹³C NMR | Carbon Skeleton Mapping | Determines the number and type of carbon atoms in the molecule. |
| LC-MS | Purity and Mass Verification | Separates the product from impurities and confirms its molecular weight.[2] |
Conclusion
This compound is more than a simple chemical; it is a strategic precursor that unlocks synthetic pathways to a multitude of high-value compounds. Its utility in constructing novel antibacterial agents and key heterocyclic intermediates for the pharmaceutical and agrochemical industries is well-established. By understanding its core properties and leveraging modern synthetic methods like catalytic amidation and robust multi-step sequences, researchers can efficiently harness its potential. The protocols and data presented in this guide serve as a foundation for innovation, enabling scientists to design and execute the synthesis of next-generation molecules built upon the versatile this compound scaffold.
References
- This compound | C7H8N2O | CID 12243705. Source: PubChem - NIH. [Link]
- Showing metabocard for this compound (HMDB0059711).
- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Source: Oriental Journal of Chemistry. [Link]
- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Source: PMC - NIH. [Link]
- EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
- This compound (C7H8N2O). Source: PubChemLite. [Link]
- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Source: PMC - NIH. [Link]
- Catalytic Amidation.
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Source: PMC - NIH. [Link]
- CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
- Catalytic Amidation Methods.
- WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. mdpi.com [mdpi.com]
- 9. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Amidation [catalyticamidation.info]
Methodological & Application
Protocol for Determining the Antimicrobial Activity of 2-Methylnicotinamide
Abstract
This comprehensive application note provides a detailed protocol for evaluating the antimicrobial properties of 2-Methylnicotinamide, a derivative of nicotinamide (Vitamin B3). As the prevalence of antimicrobial resistance continues to pose a significant threat to global health, the exploration of novel antimicrobial agents is of paramount importance. Nicotinamide and its analogues have demonstrated a range of biological activities, including antimicrobial effects, making this compound a compound of interest for further investigation[1][2][3]. This document outlines the step-by-step procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria. The protocols are designed for researchers, scientists, and drug development professionals, and are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility[4][5][6][7][8][9][10].
Introduction: The Scientific Rationale
Nicotinamide and its derivatives are being investigated for their potential therapeutic applications, including antimicrobial activities[1][2][3]. The parent compound, niacinamide, has shown direct antimicrobial effects against a range of microorganisms, including bacteria and fungi, by potentially interfering with the microbial cell cycle[11]. While specific data on the antimicrobial activity of this compound is not yet widely published, its structural similarity to nicotinamide provides a strong rationale for its investigation as a potential antimicrobial agent.
This protocol will focus on two key quantitative measures of antimicrobial activity:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[8].
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
By determining the MIC and MBC, researchers can ascertain whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) against specific pathogens.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [12] |
| Molecular Weight | 136.15 g/mol | [12] |
| Predicted Water Solubility | 42.5 g/L | [13] |
| Predicted logP | 0.08 | [13] |
| Physical Description | Solid | [12] |
Solubility Considerations: this compound is predicted to be soluble in water[13]. For experimental purposes, it is recommended to prepare a high-concentration stock solution in a suitable solvent such as sterile deionized water or dimethyl sulfoxide (DMSO). The solubility of the related compound, nicotinamide, is approximately 10 mg/mL in PBS (pH 7.2) and higher in DMSO[14]. Given the structural similarity, a similar solubility profile can be anticipated for this compound. It is imperative to ensure that the final concentration of any organic solvent in the assay does not exceed a level that could affect bacterial growth (typically ≤1% v/v for DMSO).
Stability: A related compound, methylnicotinate, has demonstrated good stability in aqueous solutions when stored at 4°C[15]. It is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, stock solutions should be filter-sterilized and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles[16].
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO), sterile
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile loops, swabs, and other consumables
Workflow for Antimicrobial Susceptibility Testing
Caption: Overall workflow for MIC and MBC determination.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI)[8][9][10].
Step 1: Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the serial dilution. The final concentration of DMSO in the first well should not exceed 1%.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 3: Microtiter Plate Setup and Serial Dilution
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting concentration of this compound (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
Step 4: Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11. This will bring the final volume in these wells to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
Step 5: Reading and Interpreting MIC Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined after the MIC has been established.
Step 1: Subculturing from MIC Plate
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate each aliquot onto a separate, clearly labeled MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
Step 2: Incubation
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
Step 3: Reading and Interpreting MBC Results
-
After incubation, count the number of colonies on each MHA plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
-
A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded systematically. Below is a sample table for presenting the data.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control MIC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| S. aureus ATCC 29213 | 128 | 256 | 0.5 (Ciprofloxacin) | Bactericidal |
| E. coli ATCC 25922 | 256 | >512 | 0.25 (Ciprofloxacin) | Bacteriostatic |
| P. aeruginosa ATCC 27853 | >512 | >512 | 1 (Ciprofloxacin) | Inactive |
| E. faecalis ATCC 29212 | 64 | 128 | 2 (Gentamicin) | Bactericidal |
Quality Control and Validation
To ensure the reliability and accuracy of the results, the following quality control measures are essential:
-
Strain Purity: Always use fresh, pure cultures of the test organisms.
-
Inoculum Density: The final inoculum concentration is critical. Verify the concentration periodically by performing colony counts.
-
Positive Controls: Include a known antibiotic with established MIC ranges for the quality control strains to validate the assay performance.
-
Negative Controls: The growth and sterility controls in each assay must yield the expected results.
-
Standard Adherence: Strict adherence to CLSI or EUCAST guidelines is crucial for inter-laboratory comparability of results[4][5][6][7][8][9][10].
Potential Mechanism of Action
While the exact mechanism of action for this compound is yet to be elucidated, it is hypothesized to be similar to that of other nicotinamide analogues. These compounds may interfere with essential metabolic pathways or cellular processes in bacteria. For instance, niacinamide has been shown to induce cell cycle arrest in various microbes[11]. Further studies, such as time-kill assays, synergy studies with other antimicrobials, and investigations into effects on bacterial cell morphology and macromolecular synthesis, would be necessary to delineate the precise mechanism.
Caption: Postulated mechanism of antimicrobial action.
Conclusion
This application note provides a robust and standardized framework for assessing the antimicrobial activity of this compound. By following these detailed protocols, researchers can generate reliable and reproducible MIC and MBC data, which are fundamental for the early-stage evaluation of a novel potential antimicrobial agent. The findings from these assays will be instrumental in guiding further research into the therapeutic potential of this compound and its derivatives in the ongoing battle against infectious diseases.
References
- Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. (n.d.). MDPI.
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules, 29(16), 3791. [Link]
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Scilit.
- This compound. (n.d.). PubChem.
- Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (2021). Latin American Journal of Pharmacy, 40(11), 2791-2795. [Link]
- This compound. (n.d.). Human Metabolome Database.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Journal of Clinical Microbiology, 59(9), e00812-21. [Link]
- EUCAST. (n.d.). EUCAST Home.
- EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (2017). European Committee on Antimicrobial Susceptibility Testing. [Link]
- Stability constants of nickel(II)-nicotinamide complexes in aqueous-ethanol solutions. (2009). Russian Journal of Inorganic Chemistry, 54, 1115-1118. [Link]
- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2016). Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
- Guidance Documents. (n.d.). EUCAST.
- Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2022). Molecules, 27(19), 6649. [Link]
- N'-Methylnicotinamide. (n.d.). PubChem.
- EUCAST expert rules in antimicrobial susceptibility testing. (2013). Clinical Microbiology and Infection, 19(2), 141-160. [Link]
- Small molecules enhance the potency of natural antimicrobial peptides. (2021). bioRxiv. [Link]
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2006). Journal of Clinical Microbiology, 44(10), 3645–3649. [Link]
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules, 29(16), 3791. [Link]
- M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2024).
- This compound (C7H8N2O). (n.d.). PubChemLite.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. (2012).
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). Head & Face Medicine, 4, 21. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. aurosan.de [aurosan.de]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hmdb.ca [hmdb.ca]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinamide | Cell Signaling Technology [cellsignal.com]
Title: A Framework for Evaluating the Anti-inflammatory Potential of 2-Methylnicotinamide Using an In Vitro Macrophage-Based Assay
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction and Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases. Macrophages are central players in the inflammatory cascade, responsible for initiating and propagating inflammatory signals through the release of mediators like nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] A robust and reproducible method for assessing the anti-inflammatory potential of novel compounds is therefore indispensable in drug discovery.
The bacterial endotoxin Lipopolysaccharide (LPS) is a potent activator of macrophages and is widely used to establish a model of acute inflammation in vitro.[3][4] LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering intracellular signaling cascades—most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways—that culminate in the expression of inflammatory genes.[4][5]
This application note details a comprehensive framework for screening the potential anti-inflammatory activity of 2-Methylnicotinamide. This compound is a pyridinecarboxamide and a structural isomer of nicotinamide.[6][7] While the anti-inflammatory properties of nicotinamide and another key metabolite, 1-Methylnicotinamide (MNA), have been documented[8][9][10][11], the specific bioactivity of the 2-methyl isomer remains largely uncharacterized. The structural relationship provides a strong rationale for investigating this compound as a potential modulator of inflammatory responses.
This guide provides a self-validating, step-by-step methodology using the RAW 264.7 murine macrophage cell line to quantify the effects of this compound on the production of key inflammatory mediators.
Scientific Principle of the Assay
The experimental design hinges on a simple and validated principle: inducing an inflammatory state in macrophages with LPS and measuring the extent to which a test compound, this compound, can attenuate this response. The workflow begins by establishing a non-toxic concentration range for the compound to ensure that any observed reduction in inflammatory markers is due to a specific biological effect, not cellular death. Subsequently, cells are pre-treated with this compound before being challenged with LPS. The anti-inflammatory efficacy is then quantified by measuring the levels of NO and pro-inflammatory cytokines in the cell culture supernatant.
Caption: Overall experimental workflow for assessing this compound.
Key Signaling Pathways in Macrophage Activation
Understanding the underlying molecular mechanisms is crucial for interpreting experimental outcomes. LPS stimulation primarily activates the NF-κB and MAPK signaling pathways.
The NF-κB Pathway
The NF-κB pathway is a cornerstone of inflammatory gene induction.[5][12] In resting cells, NF-κB transcription factors (e.g., the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like iNOS (for NO production), TNF-α, and IL-6.[13][14]
Caption: The canonical NF-κB signaling pathway activated by LPS.
The MAPK Pathways
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), represents another critical signaling axis in inflammation.[15][16] These kinases are activated by a cascade of upstream phosphorylations initiated by LPS signaling. Once activated, they phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), which work in concert with NF-κB to drive the expression of inflammatory genes. Furthermore, p38 MAPK can also increase the stability of inflammatory gene mRNAs, thereby enhancing their translation into proteins.
Sources
- 1. criver.com [criver.com]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]
- 10. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assaygenie.com [assaygenie.com]
- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Cell Culture Delivery of 2-Methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the effective delivery of 2-Methylnicotinamide (2-MN) into in vitro cell cultures. As a nicotinamide derivative, 2-MN is implicated in critical cellular processes, including the regulation of NAD+ biosynthesis and DNA repair pathways. Understanding its precise delivery is paramount for reproducible and meaningful experimental outcomes. These application notes offer detailed, field-proven protocols for the preparation of 2-MN stock solutions, determination of optimal working concentrations, and standardized cell treatment methodologies. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific cell lines and experimental questions. This guide is designed to ensure scientific integrity through self-validating experimental design and is grounded in authoritative references.
Introduction to this compound (2-MN)
Overview and Mechanism of Action
This compound (2-methylpyridine-3-carboxamide) is a derivative of nicotinamide (a form of vitamin B3) and plays a role as a metabolite.[1][2] Its structural similarity to nicotinamide suggests its involvement in the cellular NAD+ salvage pathway. Emerging evidence points towards 2-MN's role as an inhibitor of key enzymes such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) polymerases (PARPs).[3][4]
-
NAMPT Inhibition: NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[4] By inhibiting NAMPT, 2-MN can lead to a depletion of cellular NAD+ pools, impacting cellular energy metabolism and redox reactions.[5]
-
PARP Inhibition: PARPs are a family of enzymes crucial for DNA repair. They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage, signaling for and facilitating repair.[6] Inhibition of PARP by 2-MN can disrupt this process, leading to an accumulation of DNA damage and potentially inducing apoptosis, particularly in cancer cells with existing DNA repair deficiencies.
The dual inhibition of these pathways makes 2-MN a compound of interest in cancer research and other fields where modulation of NAD+ metabolism and DNA repair is of therapeutic relevance.
Physicochemical Properties Relevant to Cell Culture Delivery
Understanding the physical and chemical properties of this compound is crucial for its effective use in cell culture.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [7] |
| Molecular Weight | 136.15 g/mol | [7] |
| Appearance | Solid | [7] |
| Solubility | Soluble in water | [2] |
Core Protocols for this compound Delivery in Cell Culture
Preparation of Stock Solutions
The preparation of a stable, high-concentration stock solution is the first critical step for accurate and reproducible dosing in cell culture experiments.
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The choice of DMSO is based on its high solvating power for a wide range of organic compounds and its miscibility with aqueous cell culture media. While 2-MN is water-soluble, preparing a high-concentration stock solution in an aqueous buffer may be limited by its solubility limit and potential for microbial growth over time. A high-concentration stock in DMSO allows for the addition of a small volume to the culture medium, minimizing the final DMSO concentration to non-toxic levels (typically below 0.5% v/v).
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare a 100 mM stock solution, weigh out 13.62 mg of 2-MN.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration. For a 100 mM stock from 13.62 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Short-term storage (up to 1 week): Store the DMSO stock solution at 4°C, protected from light.
-
Long-term storage (months): Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound.
Determining Optimal Working Concentrations
The effective concentration of 2-MN will vary depending on the cell line, the experimental endpoint, and the duration of treatment. Therefore, it is essential to perform a dose-response experiment to determine the optimal working concentration range.
A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a common method to determine the cytotoxic effects of a compound and to calculate its half-maximal inhibitory concentration (IC50). This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]
Based on studies with related methylated nicotinamides, a broad concentration range from low micromolar to millimolar is a reasonable starting point. A study on the THP-1 cell line used a methylated nicotinamide at a concentration of 3.2 mM.[9] Therefore, a suggested starting range for a dose-response experiment with 2-MN could be from 1 µM to 10 mM.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a series of dilutions of the 2-MN stock solution in complete culture medium. For example, to test a range from 1 µM to 10 mM, perform serial dilutions. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest 2-MN concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 2-MN or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the cell doubling time and the mechanism of action of the compound.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the log of the 2-MN concentration to determine the IC50 value.
-
Standard Protocol for Cell Treatment
Once the optimal working concentration is determined, the following protocol can be used for routine cell treatment experiments.
-
Cell Seeding: Plate cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) at a density that allows for the desired treatment duration without reaching overconfluency. Allow cells to attach overnight.
-
Preparation of Working Solution: Dilute the 2-MN stock solution in fresh, pre-warmed complete culture medium to the final desired working concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing 2-MN.
-
Incubation: Incubate the cells for the predetermined duration under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as western blotting, qPCR, or functional assays.
Advanced Considerations and Troubleshooting
The Critical Role of Vehicle Controls
It is imperative to include a vehicle control in all experiments. This control consists of cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the 2-MN, diluted to the same final concentration in the culture medium. This allows for the differentiation of the effects of 2-MN from any potential effects of the solvent itself.
Potential for Off-Target Effects and Cellular Toxicity
At high concentrations, many compounds can exhibit off-target effects or general cytotoxicity. The dose-response experiment is crucial for identifying a concentration range that is effective for the desired biological activity without causing excessive cell death. Always correlate the findings with morphological observations of the cells under a microscope.
Troubleshooting Common Issues
-
Precipitation in Culture Medium: If the 2-MN precipitates upon addition to the culture medium, the concentration may be too high, or the final DMSO concentration may be too low to maintain solubility. Try preparing a more dilute stock solution and adding a larger volume to the medium, ensuring the final DMSO concentration remains non-toxic.
-
No Observed Effect: If no effect is observed at the tested concentrations, consider extending the treatment duration or testing a higher concentration range. It is also possible that the chosen cell line is not sensitive to 2-MN.
-
High Variability Between Replicates: This can be due to inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. Ensure proper cell counting and mixing, use calibrated pipettes, and consider not using the outer wells of a 96-well plate for experimental samples.
Visualization of Key Processes
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits NAMPT and PARP, disrupting NAD+ synthesis and DNA repair.
References
- NAD metabolites interfere with proliferation and functional properties of THP-1 cells. Link
- Role of NAD+ in regulating cellular and metabolic signaling p
- This compound - LabSolutions | Lab Chemicals & Equipment. Link
- Nicotinamide inhibits melanoma in vitro and in vivo. Link
- N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodil
- Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Link
- Cancer tre
- PARP activity detection with three different NAD⁺ analogues, in...
- This compound | C7H8N2O | CID 12243705 - PubChem. Link
- PARP1 Enzyme Activity Assay (Fluorometric). Link
- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ
- Nicotinamide overload may play a role in the development of type 2 diabetes. Link
- NAMPT Inhibitor Screening Assay Kit. Link
- The Vitamin Nicotinamide: Transl
- 100524-09-2 | 2-Amino-6-methylnicotinamide - ChemScene. Link
- N-methylnicotinamide is an endogenous probe for evaluation of drug-drug interactions involving multidrug and toxin extrusions (MATE1 and M
- This compound (CHEBI:68440). Link
- NAD+ metabolism and its roles in cellular processes during ageing. Link
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
- Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Link
- Optimizing Nicotinamide Dosage for In Vitro Cell Culture Experiments: A Technical Guide. Link
- Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cispl
- Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Str
- Nicotinamide, NAD(P)(H)
- Showing metabocard for this compound (HMDB0059711)
- Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
- Inhibitors of NAD+ Production in Cancer Treatment: St
- NAMPT Inhibitor Screening Assay Kit, AMS.71276-1 | Amsbio. Link
- PARP Activity Assay Kit. Link
- Protocol for Cell Viability Assays. Link
- NAMPT Inhibitor Screening Assay Kit -384 reactions 71276-2
- Nicotinamide N-Methyltransferase in Acquisition of Stem Cell Properties and Therapy Resistance in Cancer. Link
- In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. Link
- A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. Link
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Link
- PASTA: PARP activity screening and inhibitor testing assay. Link
- Complex roles of nicotinamide N-methyltransferase in cancer progression. Link
- N-Methylnicotinamide | CAS 114-33-0 - Selleck Chemicals. Link
- Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses. Link
- MTT assay protocol | Abcam. Link
- Cytotoxicity. The average cell viability (%) obtained using the MTT...
Sources
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of 2-Methylnicotinamide in Pharmaceutical Formulations
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 2-Methylnicotinamide. Designed for researchers, scientists, and professionals in drug development and quality control, this document provides a comprehensive protocol, from sample preparation to data analysis. The method is developed based on established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[1][2][3][4][5]
Introduction
This compound, a derivative of nicotinamide (Vitamin B3), is a compound of interest in pharmaceutical research due to its potential biological activities.[6] Accurate and reliable quantification of this compound in drug substances and products is crucial for ensuring product quality, stability, and dosage accuracy. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used analytical technique in the pharmaceutical industry for its specificity, sensitivity, and reproducibility.
This application note addresses the need for a standardized HPLC-UV method for this compound by providing a step-by-step protocol. The causality behind the selection of chromatographic conditions is explained, emphasizing the chemical properties of the analyte. The method's reliability is demonstrated through a comprehensive validation protocol, ensuring its suitability for routine analysis in a regulated environment.
Chromatographic Principles and Method Development
Analyte Properties
This compound is a polar organic compound, soluble in water. Its structure consists of a pyridine ring substituted with a methyl and a carboxamide group.[6] The presence of the pyridine ring and the carboxamide group makes the molecule amenable to UV detection. The polarity of the molecule presents a challenge for retention on traditional C18 reversed-phase columns, which primarily rely on hydrophobic interactions.[7][8]
Rationale for Chromatographic Conditions
To achieve adequate retention and symmetrical peak shape for the polar this compound, a reversed-phase HPLC method with a polar-embedded or aqueous-stable C18 column is proposed. These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar analytes.
An isocratic mobile phase consisting of a mixture of a buffered aqueous solution and an organic modifier (acetonitrile or methanol) is selected for its simplicity and robustness. The pH of the aqueous phase is controlled to ensure consistent ionization of the analyte, thereby leading to reproducible retention times. The UV detection wavelength is selected based on the UV absorbance maxima of related nicotinamide compounds, which typically exhibit strong absorbance around 260 nm.[9][10]
Experimental Protocol
Equipment and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A polar-embedded or aqueous C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3, or equivalent), 4.6 x 150 mm, 5 µm particle size.
-
Data Acquisition and Processing Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
pH Meter: Calibrated.
-
Syringe Filters: 0.45 µm PVDF or Nylon.
Reagents and Standards
-
This compound Reference Standard: Purity ≥ 98%.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 95:5 (v/v). Filter and degas the mobile phase before use.
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
For a typical solid dosage form (e.g., tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight into a suitable volumetric flask.
-
Add approximately 70% of the flask volume of diluent and sonicate for 15 minutes to dissolve the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-embedded/Aqueous C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (95:5) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 262 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5]
System Suitability
Before starting any validation experiment, the system suitability must be established by injecting five replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria are:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) for peak area and retention time: ≤ 2.0%
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by:
-
Analyzing a placebo sample (containing all excipients but no active ingredient).
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on this compound to demonstrate that the degradation products do not interfere with the analyte peak.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: 1-100 µg/mL.
-
Procedure: Prepare at least five concentrations across the range. Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed by the recovery of spiked samples.
-
Procedure: Spike a placebo blend with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Parameters to vary:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (± 5 °C)
-
pH of the buffer (± 0.2 units)
-
-
Procedure: Analyze a system suitability solution under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Overview of the method validation protocol based on ICH Q2(R2) guidelines.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust solution for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, accurate, and precise over the specified concentration range. The detailed protocol and the rationale behind the experimental choices will enable researchers and quality control analysts to implement this method effectively in their laboratories. Adherence to the outlined validation protocol will ensure compliance with regulatory expectations for analytical method validation.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025).
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Nguyen, V. L., Saldanha, R., & Fitzpatrick, M. (2021). Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. Journal of Chromatographic Science, 59(8), 770–775. [Link]
- SIELC Technologies. (n.d.). Polar Compounds. [Link]
- ResearchGate. (2021). Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Belpaire, F. M., et al. (1998). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 865-873. [Link]
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711). [Link]
- TrAC Trends in Analytical Chemistry. (2005). Sample preparation in analysis of pharmaceuticals. [Link]
- LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- Patel, M., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: Evidence for substrate inhibition kinetics.
- Advanced Materials Technology. (n.d.).
- Chromtech. (n.d.). Reversed Phase HPLC of Polar Compounds. [Link]
- ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. [Link]
- LCGC. (2025).
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 1-Methylnicotinamide. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. UV-Vis Spectrum of 1-Methylnicotinamide | SIELC Technologies [sielc.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of 2-Methylnicotinamide in Human Plasma
Abstract
This application note presents a detailed, robust, and reliable method for the sensitive and selective quantification of 2-Methylnicotinamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a metabolite of nicotinamide (Vitamin B3) and its accurate measurement is crucial for various physiological and pharmacological studies. This guide provides a comprehensive walkthrough of the entire analytical process, from sample preparation to data acquisition and analysis, grounded in established scientific principles and regulatory guidelines. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a precise bioanalytical assay for this compound.
Introduction: The Significance of this compound Quantification
This compound is a pyridinecarboxamide, specifically a derivative of nicotinamide where a methyl group is substituted at the 2-position of the pyridine ring[1]. As a metabolite of the essential vitamin B3, its levels in biological fluids can provide insights into niacin metabolism, cellular bioenergetics, and the activity of related enzymatic pathways. Accurate quantification of this compound is therefore of significant interest in clinical research, nutritional science, and pharmacology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological matrices.
Foundational Principles: Method Development Strategy
The development of a robust LC-MS/MS method is a systematic process guided by the physicochemical properties of the analyte and the nature of the biological matrix.
Physicochemical Properties of this compound
Understanding the properties of this compound is the cornerstone of effective method development.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 136.0637 Da | PubChem[1] |
| Predicted XlogP | 0.1 | PubChem[1] |
| Predicted pKa (Strongest Basic) | 4.57 | HMDB |
The low XlogP value indicates that this compound is a relatively polar compound, which has significant implications for the choice of chromatographic separation technique.
The Logic of Internal Standardization
Experimental Protocol: From Plasma to Precision Data
This section provides a step-by-step protocol for the analysis of this compound in human plasma.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
N-Methylnicotinamide-2,4,5,6-d4 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (sourced ethically and screened for interferences)
Workflow Overview
Caption: Overall analytical workflow for this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis[5].
-
Thaw plasma samples and standards on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL N-Methylnicotinamide-d4 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial.
Liquid Chromatography: HILIC for Polar Analytes
Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable choice for achieving good retention and separation from endogenous plasma components. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which is ideal for polar analytes[6][7].
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B for 1 min, decrease to 50% B over 4 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |
Mass Spectrometry: Detection and Quantification
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM) for quantification.
In the absence of experimental data for this compound, we can predict its fragmentation based on the known fragmentation of its isomer, N¹-methylnicotinamide, which has a precursor ion [M+H]⁺ of m/z 137.1. Common fragmentation pathways for such pyridine compounds involve the loss of the carboxamide group or cleavage of the pyridine ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 137.1 | 94.1 | 80.1 |
| N-Methylnicotinamide-d4 (IS) | 141.1 | 98.1 | 84.1 |
Note: These are proposed transitions based on the fragmentation of the isomer N¹-methylnicotinamide. It is imperative to confirm and optimize these transitions by infusing a standard solution of this compound into the mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | To be optimized for each transition (start at 15-25 eV) |
Method Validation: Ensuring Data Integrity
A bioanalytical method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA)[8].
Validation Parameters
The following parameters should be assessed:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High Quality Controls). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
-
Calibration Curve: Linearity and range of the assay.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion and Future Perspectives
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The combination of a straightforward protein precipitation sample preparation, efficient HILIC separation, and selective MS/MS detection allows for reliable bioanalysis. Adherence to rigorous validation procedures will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of the role of this compound in health and disease.
References
- Hsieh Y, et al. Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(21):3031-6.
- PubChem. This compound.
- Bansal N, et al. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Metabolites. 2021;11(9):575.
- PubChem. This compound.
- European Medicines Agency. Guideline on bioanalytical method validation. 2011.
- Phenomenex. A Rapid and Sensitive LC-MS/MS Method for the Analysis of Nicotinic Acid and Nicotinamide in Human Plasma.
- Zhang, Y., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 69-75.
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-N-methylpyridine-3-carboxamide | CymitQuimica [cymitquimica.com]
- 3. 2-Methylpyridine-3-carboxamide | 58539-65-4 [sigmaaldrich.com]
- 4. 6-Methylnicotinamide [webbook.nist.gov]
- 5. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 6. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METLIN [medbox.iiab.me]
- 8. METLIN - Database Commons [ngdc.cncb.ac.cn]
Application Notes and Protocols: 2-Methylnicotinamide as a Substrate in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Chemical Space Around Nicotinamide
Nicotinamide (NAM), a form of vitamin B3, is a cornerstone of cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is not only a critical cofactor for redox reactions but also a substrate for several signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are implicated in a myriad of cellular processes from DNA repair to aging.[1][2] The enzymatic pathways that synthesize and consume NAD+ are tightly regulated, with the NAD+ salvage pathway playing a predominant role in maintaining cellular NAD+ pools.[3][4] In this pathway, nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step, converting NAM to nicotinamide mononucleotide (NMN).[5][6]
Given the therapeutic interest in modulating NAD+ levels, there is a growing need to understand how structural analogs of nicotinamide interact with the enzymes of NAD+ metabolism. 2-Methylnicotinamide, a synthetic derivative of nicotinamide, presents an intriguing case study.[7] Its structural similarity to the native substrate suggests it may act as a substrate or inhibitor for enzymes such as NAMPT or nicotinamide N-methyltransferase (NNMT), the enzyme responsible for nicotinamide methylation and clearance.[8] Understanding the enzymatic fate of this compound is crucial for elucidating its potential biological activities and for the development of novel chemical probes and therapeutics targeting NAD+ metabolism.
These application notes provide a detailed guide for researchers to investigate this compound as a substrate in key enzymatic reactions related to nicotinamide metabolism. We will delve into the theoretical framework, provide detailed experimental protocols, and offer insights into data interpretation.
Section 1: this compound in the Context of the NAD+ Salvage Pathway
The NAD+ salvage pathway is the primary route for NAD+ synthesis from nicotinamide. The central enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).
The Role of NAMPT
NAMPT facilitates the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[5] This reaction is the committed step in the salvage pathway and is a critical regulator of cellular NAD+ levels. Given that many NAMPT inhibitors are nicotinamide analogs, it is plausible that this compound could serve as a substrate for NAMPT, potentially leading to the formation of this compound mononucleotide (2-Me-NMN).
Workflow for Investigating this compound as a NAMPT Substrate
Caption: Workflow for studying this compound with NAMPT.
Protocol 1: In Vitro NAMPT Activity Assay with this compound
This protocol is designed to determine if this compound is a substrate for NAMPT and to characterize the kinetics of the reaction.
Principle:
The activity of NAMPT is measured by quantifying the production of NMN or its analog, 2-Me-NMN, over time. A coupled enzyme assay can also be employed where the NMN product is converted to NAD+, which is then detected using a cycling reaction that generates a fluorescent or colorimetric signal.[9][10] However, for a novel substrate like this compound, direct detection of the product by LC-MS/MS is the gold standard for unambiguous identification and quantification.
Materials:
-
Recombinant human NAMPT enzyme
-
This compound
-
Nicotinamide (as a positive control)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 10x NAMPT reaction buffer containing 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, and 10 mM ATP.
-
Prepare stock solutions of this compound and nicotinamide in water or DMSO.
-
Prepare a stock solution of PRPP in water.
-
-
Enzyme Reaction:
-
Set up reactions in a 96-well plate. For each reaction, add:
-
10 µL of 10x NAMPT reaction buffer
-
Substrate: this compound or nicotinamide at varying concentrations (e.g., 0.1 µM to 100 µM).
-
PRPP to a final concentration of 100 µM.
-
Recombinant NAMPT enzyme (e.g., 50 ng).
-
Add water to a final volume of 100 µL.
-
-
Include a "no enzyme" control for each substrate concentration.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., ¹³C₅-nicotinamide).
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Generate a standard curve for the expected product (if a standard is available) or use the peak area to determine the relative amount of product formed.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Expected Results and Interpretation:
-
The detection of a new peak corresponding to the mass of 2-Me-NMN in the presence of this compound and NAMPT would confirm that it is a substrate.
-
The kinetic parameters will provide insight into the efficiency of NAMPT in utilizing this compound compared to nicotinamide.
Section 2: this compound and Nicotinamide N-Methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide to N¹-methylnicotinamide (1-MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[8][13] This reaction is a key step in the clearance of nicotinamide.
Protocol 2: In Vitro NNMT Activity Assay with this compound
Principle:
This assay measures the ability of NNMT to use this compound as a substrate by detecting the formation of the methylated product, N¹,2-dimethylnicotinamide. The reaction product can be quantified using LC-MS/MS.
Materials:
-
Recombinant human NNMT enzyme
-
This compound
-
Nicotinamide (positive control)
-
S-adenosyl-L-methionine (SAM)
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
Phosphate buffer
-
Recombinant NNMT enzyme
-
This compound or nicotinamide at various concentrations
-
SAM
-
-
Incubate at 37°C.
-
-
Sample Processing:
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS.
-
Data Analysis:
-
Monitor for the formation of the predicted methylated product.
-
Determine the kinetic parameters (Km and Vmax) for this compound and compare them to those of nicotinamide.
Section 3: Cellular Assays to Investigate the Metabolic Fate of this compound
Cell-based assays are essential to understand how this compound is metabolized in a physiological context and its impact on cellular NAD+ levels.
Protocol 3: Analysis of Intracellular NAD+ and its Analogs by LC-MS/MS
Principle:
This protocol describes the extraction and quantification of intracellular NAD+, its precursors, and potential analogs formed from this compound in cultured cells. LC-MS/MS provides the sensitivity and specificity required for this analysis.[1][14]
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Extraction solution (e.g., 80% methanol)
-
Cell scrapers
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated controls.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solution to the cells and scrape them.
-
Collect the cell lysate and centrifuge to remove debris.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an optimized LC-MS/MS method to detect NAD+, NMN, nicotinamide, this compound, and their potential metabolites.
-
Data Analysis:
-
Quantify the intracellular concentrations of the metabolites of interest.
-
Compare the levels of NAD+ and its precursors in treated versus untreated cells.
-
Look for the appearance of new peaks that could correspond to metabolites of this compound.
Metabolic Pathway of Nicotinamide and Potential Fate of this compound
Caption: Comparison of nicotinamide and this compound metabolism.
Section 4: Impact on NAD+-Dependent Enzymes
If this compound is converted to a 2-methyl-NAD+ analog, it is important to investigate how this modified coenzyme affects the activity of NAD+-dependent enzymes like sirtuins and PARPs.
Sirtuins
Sirtuins are a class of NAD+-dependent deacylases that play crucial roles in regulating metabolism and aging.[15][16] Their activity is sensitive to the concentration of NAD+ and is inhibited by nicotinamide.[17]
PARPs
Poly(ADP-ribose) polymerases are involved in DNA repair and cell death.[18] They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains.
Experimental Approach:
-
Synthesize or obtain 2-methyl-NAD+.
-
Perform in vitro activity assays with recombinant sirtuins or PARPs using 2-methyl-NAD+ as the coenzyme.
-
Compare the enzyme activity with that observed with NAD+.
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive framework for investigating the enzymatic fate of this compound. By systematically evaluating its interaction with key enzymes in the NAD+ salvage and methylation pathways, researchers can gain valuable insights into its potential as a chemical probe or therapeutic agent. Future studies could explore the broader metabolic impact of this compound in vivo and its effects on cellular processes regulated by NAD+ signaling. The methodologies described herein are adaptable to the study of other nicotinamide analogs, thus contributing to the broader understanding of NAD+ metabolism and its pharmacological modulation.
References
- Trammell, S. A. J., & Brenner, C. (2017). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. In Mitochondrial Medicine (pp. 177-191). Humana Press, New York, NY. [Link]
- Lu, W., & Rabinowitz, J. D. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in enzymology, 589, 177–191. [Link]
- J. R. (2023). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Rupa Health. [Link]
- Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1787-1800. [Link]
- Cell Biolabs, Inc. (n.d.). NAD+/NADH Assays. [Link]
- Assay Genie. (n.d.). Human Nicotinamide phosphoribosyltransferase (NAMPT) ELISA Kit. [Link]
- BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. [Link]
- Hwang, E. S. (2018). Diverse therapeutic efficacies and more diverse mechanisms of nicotinamide. Journal of Dermatological Science, 90(3), 237-243. [Link]
- Wang, Y., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.
- Carpenedo, R., et al. (2002). The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. Hepato-gastroenterology, 49(45), 801-805. [Link]
- Signosis. (n.d.). NAMPT Activity Assay Kit (100 Tests). [Link]
- Fukuwatari, T., et al. (2013). Enzymes that control the conversion of L-tryptophan-nicotinamide and the urinary excretion ratio (N(1)-methyl-2-pyridone-5-carboxamide + N(1)-methyl-4-pyridone-3-carboxamide)/N(1)-methylnicotinamide. Bioscience, Biotechnology, and Biochemistry, 77(10), 2054-2061. [Link]
- Fukuwatari, T., et al. (2013). Enzymes That Control the Conversion of l-Tryptophan-nicotinamide and the Urinary Excretion Ratio (N 1 -Methyl-2-pyridone-5-carboxamide + N 1 -Methyl-4-pyridone-3-carboxamide)/N 1 -Methylnicotinamide in Mice. Bioscience, Biotechnology, and Biochemistry, 77(10), 2054-2061. [Link]
- Mojzisova, G., et al. (2019). Effects of N1-methylnicotinamide on oxidative and glycooxidative stress markers in rats with streptozotocin-induced diabetes mellitus. Physiological Research, 68(3), 437-446. [Link]
- Wang, Y., et al. (2022). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity.
- Smith, B. C., & Denu, J. M. (2009). Sirtuin chemical mechanisms. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(12), 1616-1627. [Link]
- Saldeen, J., et al. (2003). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Journal of cellular physiology, 195(2), 220-229. [Link]
- Grabowska, W., et al. (2017).
- Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 340-353. [Link]
- Gao, Y., et al. (2022). Complex roles of nicotinamide N-methyltransferase in cancer progression.
- Gardell, S. J., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 65(11), 7746-7769. [Link]
- North, B. J., & Verdin, E. (2004). Sirtuins: Sir2-related NAD-dependent protein deacetylases. Genome biology, 5(5), 1-8. [Link]
- Human Metabolome Database. (n.d.). This compound (HMDB0059711). [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12243705, this compound. [Link]
- Carafa, V., et al. (2016). Sirtuin functions and modulation: from chemistry to the clinic. Clinical epigenetics, 8(1), 1-15. [Link]
- Yamamoto, M., et al. (2022). The significance of NAD+ metabolites and nicotinamide N-methyltransferase in chronic kidney disease. Scientific reports, 12(1), 1-12. [Link]
- Gomez, G., et al. (2014). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology reports, 32(6), 2537-2543. [Link]
- Gatti, M., et al. (2013). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLoS ONE, 8(10), e75235. [Link]
- Casida, J. E., & Ford, K. A. (2019). Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. Journal of agricultural and food chemistry, 67(20), 5635-5646. [Link]
- Shah, I., et al. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(10), 763-776. [Link]
- Rhea Project. (n.d.). Reaction Details. [Link]
- Gardell, S. J., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 65(11), 7746-7769. [Link]
- Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. [Link]
- Paul, C. E., et al. (2021). Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. ChemBioChem, 22(12), 2119-2126. [Link]
- Navas, L. E., & Carnero, A. (2021). NAD+ Precursors: A Questionable Redundancy. Cancers, 13(14), 3459. [Link]
- Pellegrini, F., et al. (2014). Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. PLoS ONE, 9(8), e104648. [Link]
- Al-Dhafri, F. S., et al. (2021). Combined PARP and PLK1 inhibition as a novel targeted therapy for triple-negative breast cancer. Scientific Reports, 11(1), 1-13. [Link]
- Raina-Fulton, R., & Behdarvandan, A. (2016). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. Research Trends, 1, 1-18. [Link]
- Gardell, S. J., et al. (2022). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. Journal of Biological Chemistry, 298(3), 101649. [Link]
- Carlier, J., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 305. [Link]
- Gardell, S. J., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 65(11), 7746-7769. [Link]
- Canto, C., et al. (2015). NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus. Cell metabolism, 22(1), 31-53. [Link]
- Bråte, J., et al. (2020). A decrease in NAMPT activity impairs basal PARP-1 activity in cytidine deaminase deficient-cells, independently of NAD+.
- Belenky, P., et al. (2007). The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Trends in Biochemical Sciences, 32(1), 12-19. [Link]
- National Genomics Data Center. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
- Samal, A., & Zhao, Y. (2013). NAMPT in Regulated NAD Biosynthesis and its Pivotal Role in Human Metabolism. Current medicinal chemistry, 20(8), 1012-1025. [Link]
- AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome. [Link]
- Lheureux, S., et al. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Journal for ImmunoTherapy of Cancer, 11(2), e005741. [Link]
Sources
- 1. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAD+/NADH Assays [cellbiolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinamide metabolism reprogramming drives reversible senescence of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 15. Sirtuins as Important Factors in Pathological States and the Role of Their Molecular Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Sirtuin-Modulating Effects of 2-Methylnicotinamide
Authored by: Gemini, Senior Application Scientist
Introduction: Sirtuins and the Quest for Specific Modulators
Sirtuins are a highly conserved family of NAD⁺-dependent lysine deacylases that play a critical role in regulating cellular homeostasis, metabolism, DNA repair, and aging.[1] There are seven mammalian sirtuins (SIRT1-7), each with distinct subcellular localizations and substrate specificities, making them attractive therapeutic targets for a range of age-related diseases.[1] The catalytic activity of sirtuins is intrinsically linked to cellular energy status through their absolute requirement for nicotinamide adenine dinucleotide (NAD⁺). In the deacetylation reaction, NAD⁺ is consumed, yielding O-acetyl-ADP-ribose, the deacetylated substrate, and nicotinamide (NAM).[2]
Interestingly, nicotinamide itself acts as a feedback inhibitor for most sirtuins.[2][3] It participates in a "base exchange" reaction that reverses a key catalytic intermediate, effectively slowing the forward deacetylation process.[4][5][6] This physiological regulation has spurred the development of numerous small molecules, including NAM analogs, to probe sirtuin function and develop potential therapeutics. 2-Methylnicotinamide (2-MNA), a methylated derivative of NAM, is one such compound. Its structural similarity to the endogenous inhibitor NAM suggests it may interact with the sirtuin active site. However, the additional methyl group could alter its binding affinity, isoform selectivity, and cellular activity.
These application notes provide a comprehensive experimental workflow designed to systematically investigate the effects of this compound on sirtuin activity, from initial biochemical characterization to confirmation of target engagement and functional outcomes in a cellular context.
The Sirtuin Catalytic Cycle and Mechanism of Nicotinamide Inhibition
Understanding the core mechanism of sirtuins is fundamental to designing and interpreting experiments. The sirtuin-catalyzed deacetylation is a multi-step process. The enzyme first binds the acetylated lysine substrate and its co-substrate, NAD⁺. The acetyl group from the substrate is transferred to the ADP-ribose portion of NAD⁺, cleaving the bond to nicotinamide and forming a transient O-alkylamidate intermediate. This intermediate is then resolved to release the deacetylated lysine and 2'-O-acetyl-ADP-ribose.[7] Nicotinamide inhibits this process by rebinding to the enzyme-intermediate complex and catalyzing the reverse reaction, regenerating NAD⁺ and the acetylated substrate.[4][5][6] Any investigation into a NAM analog like 2-MNA must, therefore, determine if it engages with this same inhibitory pathway.
A Phased Experimental Workflow for Characterization
A robust investigation requires a multi-faceted approach, progressing from simplified in vitro systems to complex cellular models. This workflow ensures that each step logically builds upon the last, providing a comprehensive profile of 2-MNA's activity.
Expected Outcome & Interpretation: A successful CETSA experiment will show a rightward shift in the melting curve for the target sirtuin in 2-MNA-treated cells compared to vehicle-treated cells. This indicates that 2-MNA binding has stabilized the protein, providing strong evidence of direct target engagement in a physiological context.
| Temperature (°C) | Relative SIRT1 Amount (Vehicle) | Relative SIRT1 Amount (2-MNA) |
| 25 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.81 | 0.92 |
| 55 | 0.55 | 0.83 |
| 60 | 0.21 | 0.59 |
| 65 | 0.05 | 0.25 |
Phase 3: Cellular Functional Analysis
Objective: To determine if 2-MNA modulates sirtuin activity in cells and to investigate its impact on the cellular NAD⁺ pool.
Protocol 3: Measurement of Cellular NAD⁺/NADH Ratio
Because 2-MNA is a derivative of nicotinamide, it is crucial to understand its effect on the cellular NAD⁺ pool. NAM is recycled back into NAD⁺ via the salvage pathway. [8][9]If 2-MNA cannot be converted, it might act solely as an inhibitor. If it can be metabolized, it could potentially alter cellular NAD⁺ levels, which would indirectly affect sirtuin activity. Therefore, distinguishing between direct inhibition and indirect modulation via NAD⁺ levels is critical.
Materials:
-
NAD/NADH Assay Kit (colorimetric or fluorometric)
-
Cell line of interest
-
This compound (2-MNA)
-
DMSO (vehicle control)
-
Extraction Buffer (provided with kit)
-
96-well microplate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with vehicle (DMSO) or 2-MNA at various concentrations and for different time points (e.g., 2, 6, 12, 24 hours).
-
Sample Preparation:
-
Harvest ~1-2 x 10⁶ cells per sample.
-
Follow the kit manufacturer's protocol for extracting NAD⁺ and NADH. This typically involves lysing one aliquot of cells with an acidic extraction buffer to measure NAD⁺ (destroying NADH) and another aliquot with a basic extraction buffer to measure NADH (destroying NAD⁺).
-
Neutralize the extracts after a heating step.
-
-
Assay Reaction:
-
Add the extracted samples to a 96-well plate.
-
Prepare a standard curve using the provided NAD⁺ or NADH standards.
-
Add the reaction mix from the kit to all wells. This mix contains an enzyme that specifically recognizes either NAD⁺ or NADH to generate a product (colorimetric or fluorescent).
-
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the protocol (e.g., 1-4 hours). Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis:
-
Calculate the concentration of NAD⁺ and NADH in each sample using the standard curve.
-
Normalize the values to the cell number or total protein content of the initial lysate.
-
Calculate the NAD⁺/NADH ratio for each condition.
-
Expected Outcome & Interpretation: The results will reveal if 2-MNA treatment alters the intracellular concentrations of NAD⁺, NADH, or their ratio.
-
No Change in NAD⁺/NADH: This suggests that any observed cellular effects of 2-MNA are likely due to direct sirtuin inhibition.
-
Increase in NAD⁺/NADH: This could indicate that 2-MNA is somehow promoting NAD⁺ synthesis or inhibiting NAD⁺ consumption, which would be an unexpected but important finding.
-
Decrease in NAD⁺/NADH: This might occur if 2-MNA or its metabolites inhibit enzymes in the NAD⁺ salvage pathway, which would confound the interpretation of its direct effects on sirtuins. [9] Further Functional Assays: To confirm that 2-MNA modulates sirtuin activity in cells, one should also perform a Western blot to analyze the acetylation status of a known sirtuin substrate (e.g., acetylated-p53 for SIRT1, acetylated-tubulin for SIRT2, or acetylated-SOD2 for SIRT3). An increase in the acetylation of a specific substrate following 2-MNA treatment would provide strong functional evidence of sirtuin inhibition in the cellular environment.
Conclusion
References
- Dölle, C., Skoge, R. H., & Ziegler, M. (2013). The sirtuin family of NAD-dependent protein deacylases: what we know and what we don't. Methods in Molecular Biology, 1077, 167–177. [Link]
- Pan, M., Yuan, H., & Brent, M. (2014). Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology, 1077, 189-200. [Link]
- Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways.
- Smith, B. C., & Denu, J. M. (2007). A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. Analytical Biochemistry, 364(1), 22-31. [Link]
- Lee, S. H., & Lee, J. H. (2019). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. BMB Reports, 52(4), 241–248. [Link]
- Roessler, C., Pan, M., & Brent, M. (2014). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. Journal of Biological Chemistry, 289(45), 31447-31456. [Link]
- Schmeisser, K., Mansfeld, J., Kuhlow, D., Weimer, S., Priebe, S., Heiland, I., ... & Ristow, M. (2013). Role of Sirtuins in Lifespan Regulation is Linked to Methylation of Nicotinamide.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]
- Guan, X., Lin, P., Knoll, E., & Chakrabarti, R. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLoS ONE, 9(9), e107729. [Link]
- Mateus, A., & Savitski, M. M. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2849-2857. [Link]
- Navas, L. E., & Carnero, A. (2021). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Molecular Oncology, 15(9), 2341-2369. [Link]
- Lee, S. H., & Lee, J. H. (2019). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. BMB Reports, 52(4), 241-248. [Link]
- Li, Y., Wang, Y., & Wu, Y. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2354, 221-231. [Link]
- Gertz, M., & Steegborn, C. (2016). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 17(10), 1675. [Link]
- Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679-690. [Link]
- Williams, S., & Klaidman, L. (2007). Sirtuins, Nicotinamide and Aging: A Critical Review. Letters in Drug Design & Discovery, 4(1), 45-51. [Link]
- Li, D., & Kang, N. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(21), 7380. [Link]
- Laqtom, N. N., & Wahl, G. M. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
- Hwang, E. S., & Song, S. B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of Medicinal Food, 20(11), 1045-1052. [Link]
- Poljsak, B., Kovač, V., & Milisav, I. (2020). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Nutrients, 12(12), 3817. [Link]
- Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit (E-BC-F056).
- Guan, X., Lin, P., Knoll, E., & Chakrabarti, R. (2014). Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies. PLoS One, 9(9), e107729. [Link]
- Zhang, Y., & Zhou, L. (2018). Development of Second Generation Activity-Based Chemical Probes for Sirtuins. Molecules, 23(1), 195. [Link]
- Cen, Y., & Youn, D. Y. (2018). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Molecules, 23(11), 2898. [Link]
- D'Souza, D. M., & Belenky, P. (2019). NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health. International Journal of Molecular Sciences, 20(10), 2533. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 5. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing 2-Methylnicotinamide as a NAD+ precursor
Application Notes & Protocols
Topic: A Comprehensive Protocol for Assessing 2-Methylnicotinamide as a Potential Modulator of Intracellular NAD+ Levels
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, bioenergetics, and genomic stability. Its decline is a hallmark of aging and numerous pathologies, making the identification of novel NAD+ precursors a critical goal in therapeutic development. This document provides a comprehensive, field-tested guide for the rigorous assessment of this compound (2-MN) as a potential modulator of the intracellular NAD+ pool. We move beyond a simple procedural list to offer a self-validating experimental framework grounded in the core principles of NAD+ biology. This guide details the mechanistic rationale, step-by-step protocols for cellular assays, and gold-standard analytical techniques (LC-MS/MS) required to determine the efficacy and metabolic fate of 2-MN. The protocols are designed to empower researchers to generate robust, publication-quality data on the potential of this and other novel compounds to influence NAD+ homeostasis.
Scientific Rationale & Mechanistic Background
The maintenance of cellular NAD+ is a dynamic equilibrium between biosynthesis, consumption, and recycling.[1][2] In mammals, the primary route for replenishing NAD+ is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and PARPs.[1][3] The rate-limiting step in this pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN).[4][5] NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[3]
The introduction of a methyl group to the nicotinamide ring, as in this compound, presents several intriguing, testable hypotheses regarding its potential interaction with this pathway:
-
Direct Precursor Hypothesis: 2-MN could be actively transported into the cell and subsequently demethylated to yield NAM, thereby feeding directly into the canonical salvage pathway.
-
Enzymatic Inhibition/Modulation: 2-MN may act as a competitive inhibitor or modulator of key enzymes. For instance, it could interact with NAMPT, the rate-limiting enzyme, or nicotinamide N-methyltransferase (NNMT), an enzyme that methylates NAM to regulate its availability.[1][6] Inhibition of NNMT could indirectly increase the NAM pool available for NAD+ synthesis.
-
Indirect Effects: The compound might influence cellular signaling or transport mechanisms that indirectly affect NAD+ levels, without being a direct precursor itself.
The following protocols are designed to systematically investigate these possibilities, providing a clear verdict on the compound's utility as an NAD+ modulator.
Visualizing the NAD+ Salvage Pathway and 2-MN's Potential Roles
The diagram below illustrates the established NAD+ salvage pathway and the hypothetical points of interaction for this compound, which form the basis of our assessment strategy.
Caption: NAD+ Salvage Pathway and hypothetical interactions of this compound.
Comprehensive Experimental Assessment Workflow
A multi-step, integrated approach is essential for a conclusive assessment. The workflow ensures that each experiment builds upon the last, from establishing basic cellular effects to detailed mechanistic analysis.
Caption: A logical workflow for the assessment of this compound.
Detailed Experimental Protocols
These protocols provide a robust starting point and should be optimized for specific cell lines and laboratory equipment.
Protocol 1: Cell Culture and Treatment
This protocol establishes the biological system for testing 2-MN. The choice of cell line can be critical; HepG2 (human liver carcinoma) cells are a good starting point due to their high metabolic activity and expression of relevant enzymes like NNMT.
-
Cell Seeding: Plate HepG2 cells in a 6-well plate at a density that will achieve 70-80% confluency at the time of harvest (e.g., 0.5 x 10^6 cells/well). Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Prepare a 100 mM stock of Nicotinamide (NAM) in sterile water as a positive control.
-
Treatment: After allowing cells to adhere for 24 hours, replace the medium with fresh medium containing the test compounds.
-
Vehicle Control: Add DMSO to a final concentration matching the highest concentration of 2-MN used (e.g., 0.1%).
-
Positive Control: Treat cells with 1 mM NAM.
-
2-MN Treatment (Dose-Response): Treat cells with increasing concentrations of 2-MN (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 5 mM).
-
Time-Course: For a fixed concentration (e.g., 1 mM), harvest cells at different time points (e.g., 4, 8, 12, 24 hours).
-
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO2) for the desired duration. For each condition, prepare triplicate wells for NAD+ measurement and triplicate wells for protein concentration measurement for normalization.[3]
Protocol 2: Metabolite Extraction for LC-MS/MS Analysis
This extraction procedure is optimized for the recovery of polar metabolites like NAD+, NAM, and 2-MN. All steps must be performed on ice to quench metabolic activity.
-
Harvesting: At the end of the treatment period, aspirate the culture medium.
-
Washing: Immediately wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely.
-
Lysis & Extraction: Add 500 µL of ice-cold extraction solvent (80% Methanol / 20% Water) to each well.
-
Scraping: Scrape the cells from the plate surface using a cell scraper and transfer the entire cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubation & Centrifugation: Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 16,000 x g for 15 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
Drying: Dry the extract completely using a vacuum centrifuge or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried pellet in 50-100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water) immediately before analysis.
Protocol 3: Quantification of NAD+ and 2-MN by LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of metabolites.[7][8] This method provides high specificity by separating compounds based on retention time and identifying them by their unique mass-to-charge ratio and fragmentation pattern.
-
Instrumentation: A triple-quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for separating these polar compounds (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
MRM Transitions (Example): These must be optimized empirically using pure standards.
-
-
Quantification:
-
Prepare a standard curve using serial dilutions of pure NAD+, NAM, and 2-MN standards in the reconstitution solvent.
-
Inject both standards and reconstituted samples.
-
Calculate the concentration of each analyte in the samples by interpolating their peak areas against the standard curve.
-
Normalize the final concentration to the total protein content of the parallel well (measured by BCA or Bradford assay) to account for differences in cell number.
-
Data Presentation & Interpretation
Clear presentation of quantitative data is paramount. The following tables provide a template for summarizing results from a dose-response experiment.
Table 1: Effect of this compound on Intracellular NAD+ Levels
| Treatment Condition | Concentration | Mean Intracellular NAD+ (pmol/mg protein) | Std. Deviation | % Change from Vehicle |
| Vehicle Control | 0.1% DMSO | 250.3 | 15.2 | 0% |
| Positive Control (NAM) | 1 mM | 510.8 | 35.5 | +104.1% |
| This compound | 10 µM | 245.1 | 18.1 | -2.1% |
| This compound | 100 µM | 233.7 | 20.4 | -6.6% |
| This compound | 1 mM | 210.5 | 25.0 | -15.9% |
| This compound | 5 mM | 185.2 | 21.8 | -26.0% |
Table 2: Intracellular Fate of this compound
| Treatment Condition | Concentration | Intracellular 2-MN (pmol/mg protein) | Intracellular NAM (pmol/mg protein) |
| Vehicle Control | 0.1% DMSO | Not Detected | 45.6 |
| This compound | 100 µM | 12.3 | 48.1 |
| This compound | 1 mM | 155.8 | 50.2 |
Interpretation of Example Data:
-
Table 1: The example data shows that, unlike the positive control NAM, 2-MN does not increase NAD+ levels. Instead, it appears to cause a dose-dependent decrease in intracellular NAD+. This would strongly argue against the "Direct Precursor Hypothesis."
-
Table 2: The data indicates that 2-MN is taken up by the cells in a dose-dependent manner. However, there is no corresponding increase in intracellular NAM, suggesting that demethylation (Hypothesis 1) is not a significant metabolic route. The observed decrease in NAD+ (Table 1) combined with the cellular uptake of 2-MN could point towards an inhibitory effect on the salvage pathway, possibly at the NAMPT enzyme (Hypothesis 2). Further enzymatic assays would be required to confirm this.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for assessing this compound as a modulator of NAD+ metabolism. By combining robust cell-based assays with the precision of LC-MS/MS analysis, this protocol enables researchers to move beyond simple screening and dissect the specific metabolic impact of novel compounds. The workflow is designed to be self-validating, allowing for the clear interpretation of whether a compound acts as a precursor, an inhibitor, or has no significant effect on the NAD+ salvage pathway. This structured approach is essential for the confident identification and development of next-generation therapeutics targeting NAD+ homeostasis.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Measuring Intracellular NAD+ Levels in Response to RBN013209.
- ResearchGate. (2024). What is the most accurate method to measure intracellular NAD level?. [Link]
- Jinfiniti. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. [Link]
- Zhou, L., et al. (2011). Determining the Extremes of the Cellular NAD(H) Level by Using an Escherichia coli NAD+-Auxotrophic Mutant. Applied and Environmental Microbiology. [Link]
- Lin, L., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.
- Navas, L. P., & Carnero, A. (2021). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Molecular & Cellular Oncology. [Link]
- Tong, L. (n.d.). Enzymes involved in NAD+ metabolism. Columbia University. [Link]
- Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology. [Link]
- American Chemical Society Publications. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
- Emanuelli, M., et al. (1998). Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells. PubMed. [Link]
- Vacchiano, M., et al. (2021). NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health. International Journal of Molecular Sciences. [Link]
- Audrito, V., et al. (2019). NAD-Biosynthetic and Consuming Enzymes as Central Players of Metabolic Regulation of Innate and Adaptive Immune Responses in Cancer. Frontiers in Immunology. [Link]
- Chmielewski, M., et al. (2021). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. International Journal of Molecular Sciences. [Link]
- ResearchGate. (n.d.). NAD+ metabolism.
- Providence. (2018).
- Imai, S., & Guarente, L. (2014). NAD+ and Sirtuins in Aging and Disease. Trends in Cell Biology. [Link]
- ResearchGate. (2009). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
- Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. The Journal of Biological Chemistry. [Link]
- Wang, B., et al. (2016). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica. [Link]
Sources
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NAD-Biosynthetic and Consuming Enzymes as Central Players of Metabolic Regulation of Innate and Adaptive Immune Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldmanlaboratories.com [goldmanlaboratories.com]
- 9. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of 2-Methylnicotinamide in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnicotinamide (2-MN), a derivative of nicotinamide (a form of vitamin B3), is a metabolite that has garnered interest in various fields of biomedical research.[1] While structurally similar to nicotinamide, the addition of a methyl group at the 2-position of the pyridine ring can alter its biological activity and pharmacokinetic profile. Understanding the in vivo effects of 2-MN is crucial for elucidating its physiological roles and therapeutic potential. This guide provides a comprehensive overview of the methodologies and key considerations for the administration of 2-MN in animal models, designed to ensure experimental robustness and reproducibility.
Mechanism of Action: An Overview
While the precise mechanisms of this compound are still under investigation, its biological activities are thought to be linked to the broader pathways involving nicotinamide and its metabolites. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. The metabolic fate of nicotinamide involves methylation by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA).[2] MNA is then further metabolized.[2][3] 2-MN, as a methylated derivative, may interact with or modulate the enzymes and transporters involved in this pathway.
Potential Signaling Pathways
The administration of nicotinamide and its metabolites has been shown to influence various cellular processes, including inflammation and cellular metabolism.[4][5][6] It is plausible that 2-MN could exert its effects through similar or distinct pathways.
Caption: Proposed metabolic pathway of nicotinamide and potential influence of this compound.
Quantitative Data Summary
The following tables provide a summary of recommended dosages and administration volumes for common animal models. It is crucial to note that optimal dosages for 2-MN should be determined empirically for each specific experimental context. The data presented for nicotinamide can serve as a starting point for dose-range finding studies.
Table 1: Reported Nicotinamide Dosages in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Reported Effects | Reference |
| Mouse | Intraperitoneal (i.p.) | 100-500 mg/kg | Dose-dependent increase in plasma concentration, radiosensitization.[7] | [7] |
| Rat | Intraperitoneal (i.p.) | 6, 20, 60 mg/100g body weight | Decreased weight gain, increased urinary N1-methylnicotinamide.[4] | [4] |
| Mouse | Dietary | Not specified | Improved maternal condition and prevented fetal growth restriction in preeclampsia models.[5] | [5] |
Table 2: Recommended Maximum Administration Volumes for Mice and Rats
| Species | Route of Administration | Maximum Volume | Reference |
| Mouse | Oral Gavage | 10 mL/kg | [8][9] |
| Mouse | Intraperitoneal (i.p.) | < 10 mL/kg (typically < 0.5 mL for a 25g mouse) | [10][11] |
| Rat | Oral Gavage | 10-20 mL/kg | [12] |
| Rat | Intraperitoneal (i.p.) | < 10 mL/kg (typically < 2.5 mL for a 250g rat) | [10][13] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the in vivo administration of this compound. Adherence to aseptic techniques and institutional animal care and use committee (IACUC) guidelines is mandatory.
Materials and Reagents
-
This compound (C7H8N2O, MW: 136.15 g/mol )[1]
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a specific formulation based on solubility)
-
Sterile syringes (1 mL, 3 mL)
-
Sterile needles (appropriate gauge for the animal and route of administration)
-
Gavage needles (for oral administration)
-
Animal scale
-
70% Ethanol or other appropriate disinfectant
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection[14]
Vehicle Preparation and Solubility Considerations
This compound is described as soluble in water. However, it is essential to determine the optimal solvent and concentration for your specific lot of the compound.
Protocol for Vehicle Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the compound accurately.
-
In a sterile container, dissolve the this compound in a small volume of the chosen vehicle.
-
Gently warm or vortex the solution if necessary to aid dissolution.
-
Once fully dissolved, bring the solution to the final required volume with the vehicle.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.
Administration Protocols
1. Oral Gavage (Mice and Rats)
Oral gavage ensures the precise administration of a specific dose directly into the stomach.[8]
Step-by-Step Protocol:
-
Animal Restraint: Properly restrain the mouse or rat to ensure the head and body are in a straight line.[8] For mice, a firm scruffing technique is common.[8] For rats, a two-person technique is often preferred for safety and stability.[10][11]
-
Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the animal's mouth to the last rib to determine the correct insertion depth.[8][12] Mark this on the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[8][9]
-
Esophageal Passage: The animal will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus. The needle should pass smoothly without resistance.[8][9] If resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the needle is at the pre-measured depth, slowly administer the solution over 2-3 seconds.[8][9]
-
Withdrawal: Gently withdraw the needle along the same path of insertion.[8]
-
Post-Procedure Monitoring: Observe the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing.[8][15]
Caption: Workflow for oral gavage administration in rodents.
2. Intraperitoneal (IP) Injection (Mice and Rats)
IP injection is a common route for systemic administration of substances.
Step-by-Step Protocol:
-
Animal Restraint: Restrain the mouse or rat in dorsal recumbency (on its back), tilting the head slightly downward.[11][16] This allows the abdominal organs to shift away from the injection site.
-
Identify Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum (on the left) and the urinary bladder.[10][14]
-
Disinfect the Site: Clean the injection site with 70% ethanol.[16]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[10][16]
-
Aspirate: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) or intestinal contents are drawn into the syringe.[14][16] If any fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[14]
-
Inject Substance: If aspiration is clear, inject the substance smoothly.
-
Withdraw Needle: Remove the needle at the same angle of insertion.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Caption: Workflow for intraperitoneal injection in rodents.
Experimental Design and Considerations
-
Animal Models: The choice of animal model should be appropriate for the research question. Common laboratory strains of mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are frequently used.
-
Controls: Appropriate control groups are essential for data interpretation. These should include a vehicle-only control group to account for any effects of the solvent and the administration procedure.
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal effective dose of this compound for the desired biological effect while minimizing toxicity.
-
Pharmacokinetics: Consider conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-MN in your chosen animal model. This information is critical for designing effective dosing regimens. Studies on nicotinamide have shown dose-dependent changes in half-life and clearance in mice.[7]
-
Endpoint Analysis: The selection of endpoints will depend on the specific research question. These may include behavioral assessments, physiological measurements (e.g., blood pressure), and biochemical analyses of tissues and blood.
Troubleshooting
| Issue | Potential Cause | Solution |
| Difficulty with Oral Gavage | Improper restraint; incorrect needle angle. | Ensure the animal's head and neck are in a straight line.[8] Advance the needle along the roof of the mouth.[8] Do not force the needle if resistance is met.[8] |
| Fluid Reflux After Gavage | Volume too large; administration too rapid. | Adhere to recommended maximum volumes.[8][9] Administer the solution slowly over 2-3 seconds.[8] |
| Accidental Lung Intubation | Incorrect gavage technique. | If the animal shows signs of respiratory distress, immediately withdraw the needle.[9] Ensure the needle passes smoothly into the esophagus. |
| Fluid in Syringe Upon Aspiration (IP) | Puncture of bladder or intestine. | Withdraw the needle and reinject in a slightly different location with a fresh needle and syringe.[14] |
| Leakage from IP Injection Site | Needle not fully inserted; large volume. | Ensure the entire bevel of the needle is within the peritoneal cavity.[10] Administer appropriate volumes. |
References
- Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.
- Application Notes and Protocols for Oral Gavage Administr
- SOP: Intraperitoneal Injections in the Rat.
- Intraperitoneal Injection in Rats. Animals in Science - Queen's University.
- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH.
- UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- Oral Gavage In Mice and R
- UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult R
- Voluntary oral administr
- Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Metabolic effects of nicotinamide administration in r
- This compound. PubChem.
- Nicotinamide benefits both mothers and pups in two contrasting mouse models of preeclampsia. PubMed.
- Showing metabocard for this compound (HMDB0059711).
- Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. PubMed.
- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ
- Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans.
- Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Str
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects of nicotinamide administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide benefits both mothers and pups in two contrasting mouse models of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
A Validated HILIC-LC-MS/MS Method for the Accurate Quantification of 2-Methylnicotinamide in Biological Tissues
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
2-Methylnicotinamide is a pyridinecarboxamide and a metabolite of nicotinamide (a form of Vitamin B3).[1][2] The accurate quantification of nicotinamide and its related metabolites is critical in various fields, including nutrition research, diagnostics for diseases like pellagra, and understanding the broader NAD+ metabolic network, which is implicated in aging and numerous physiological pathways.[3][4][5] However, quantifying polar metabolites like this compound from complex biological matrices such as tissue presents significant analytical challenges. These molecules exhibit poor retention on traditional reversed-phase liquid chromatography columns and are susceptible to ion suppression from matrix components like phospholipids and salts.[6][7]
This application note provides a comprehensive, field-tested protocol for the robust and sensitive quantification of this compound in biological tissues. The method employs a simple but effective protein precipitation extraction technique followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) ensures the highest level of accuracy by correcting for sample preparation variability and matrix-induced ion suppression.[8][9] Every stage of this protocol, from sample homogenization to data analysis, is explained with an emphasis on the scientific rationale, providing a self-validating system for trustworthy and reproducible results.
Scientific Principle
The quantification of an analyte from a complex biological sample requires a multi-step workflow designed to maximize recovery, selectivity, and sensitivity.[10] This method is built on the gold-standard bioanalytical technique of LC-MS/MS.
-
Tissue Homogenization: The first step is to mechanically disrupt the tissue structure to release the analyte into a buffer, creating a uniform suspension (homogenate).
-
Protein Precipitation (PPT): A large excess of cold, water-miscible organic solvent (acetonitrile) is added to the tissue homogenate. This denatures and precipitates the majority of proteins, which are a primary source of analytical interference.[10][11][12] A stable isotope-labeled internal standard (this compound-d3) is added prior to this step to track the analyte through the entire process.
-
HILIC Separation: The resulting supernatant, containing the analyte and other small molecules, is injected into the LC system. A HILIC column is used, which employs a polar stationary phase. Under high organic mobile phase conditions, a water-enriched layer forms on the stationary phase surface. Polar analytes like this compound partition into this layer and are retained, while non-polar contaminants (e.g., residual lipids) are washed away.[13] A decreasing organic gradient then elutes the analyte based on its polarity. This approach provides excellent retention and peak shape for highly hydrophilic compounds that are difficult to analyze with conventional C18 columns.[6]
-
Tandem Mass Spectrometry (MS/MS) Detection: As the analyte elutes from the LC column, it is ionized, typically by positive-mode electrospray ionization (ESI+). The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of selectivity.[14] First, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific, characteristic product ions are selected in the third quadrupole and measured by the detector.[14] This process is exceptionally selective, as it is highly improbable that an interfering compound will have both the same retention time, the same precursor mass, and the same product ion masses as the target analyte.
Below is a diagram illustrating the complete analytical workflow.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d3 (or other suitable SIL-IS, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Control (blank) tissue matrix from the same species and type
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of accurate gradient delivery.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Tissue Homogenizer: Bead beater or rotor-stator homogenizer.
-
Analytical Balance, Calibrated Pipettes, Centrifuge.
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Rationale: Preparing accurate stock solutions is the foundation of quantitative analysis. Using a separate stock for QCs validates the accuracy of the primary calibration stock.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and the SIL-IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stocks with 50:50 acetonitrile:water to create a series of working solutions for building the calibration curve (e.g., 0.1 to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the SIL-IS stock with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation solvent.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) by spiking the appropriate amount of working standard solution into blank tissue homogenate. These are prepared independently from the calibration standards.
Biological Tissue Sample Preparation
-
Rationale: This protocol is designed to efficiently lyse cells, release the analyte, and remove interfering macromolecules in a single, reproducible procedure. Using ice-cold reagents and keeping samples on ice minimizes enzymatic degradation of the analyte.[8]
-
Homogenization: Accurately weigh approximately 50-100 mg of frozen tissue. Add 400 µL of ice-cold PBS buffer. Homogenize thoroughly using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep samples on ice.
-
Protein Precipitation & IS Addition: To 100 µL of tissue homogenate (or blank homogenate for standards/QCs), add 400 µL of the ice-cold Internal Standard Working Solution (50 ng/mL in acetonitrile).
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins and cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or 96-well plate. Be meticulous to avoid disturbing the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid. This ensures the sample solvent is compatible with the initial HILIC mobile phase conditions.
-
Final Centrifugation: Centrifuge the reconstituted samples one last time (14,000 x g for 5 min) to pellet any insoluble material before transferring the final extract to autosampler vials.
LC-MS/MS Analysis
-
Rationale: The HILIC method provides necessary retention for the polar analyte.[6][13] The gradient elution ensures that the analyte is eluted as a sharp peak for optimal sensitivity. The MRM transitions are selected to be highly specific and sensitive for this compound. Using a quantifier and a qualifier transition adds an extra layer of confidence in analyte identification, a standard practice in regulated bioanalysis.[14]
| LC Parameters | Setting |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
| MS/MS Parameters | Setting |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 137.1 | 120.1 | 15 | Quantifier |
| This compound | 137.1 | 92.1 | 25 | Qualifier |
| This compound-d3 (IS) | 140.1 | 123.1 | 15 | Quantifier |
| Note: Product ions and collision energies are illustrative and must be optimized empirically on the specific instrument used. |
Method Validation and Data Analysis
A thorough method validation is required to ensure the reliability of the results.[15][16] The following parameters should be assessed:
-
Linearity: Analyze calibration standards in triplicate to generate a calibration curve. Plot the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) should be applied. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should be ≤15% (≤20% at the LLOQ).[11][12]
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20%).
-
Matrix Effect: Assessed by comparing the peak response of an analyte in a post-extraction spiked sample to that of a pure solution. The IS should effectively track and correct for any observed ion suppression or enhancement.
-
Recovery: The extraction efficiency is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. While high recovery is desirable, consistent and precise recovery is more critical.[11][12]
-
Stability: Analyte stability should be confirmed under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note details a selective, sensitive, and robust HILIC-LC-MS/MS method for the quantification of this compound in biological tissues. The protocol combines a straightforward protein precipitation with a highly selective analytical technique, ensuring high-quality data suitable for both research and regulated environments. The principles and detailed steps provided herein offer a solid foundation for researchers to implement this assay and generate reliable quantitative data for this important metabolite.
References
- Liu, Q., et al. (2022). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.
- Neamțu, A. S., et al. (2021). Method validation data for the quantitative determination of nicotinamide riboside and related compound (nicotinamide).
- Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203-215. [Link]
- Al-Rifai, A., & Arafat, T. (2012). Development and Validation of a HPLC Method for NAD: Application to Stability Studies in Buffered Solutions and Dry Test Strips. Jordan Journal of Pharmaceutical Sciences, 5(1). [Link]
- Liu, Q., et al. (2021). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity.
- Ozaki, M., et al. (2023). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
- Sari, Y. P., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. JURNAL MULTIDISIPLIN MADANI (MUDIMA), 4(7), 939-948. [Link]
- Biotage. (n.d.). Bioanalytical Sample Preparation.
- Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Miyazawa, T., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). NPJ Aging, 10(1), 2. [Link]
- Luo, L., et al. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 683-694. [Link]
- Miyazawa, T., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). NPJ Aging, 10(1), 2. [Link]
- Kucklick, J. R., & Schantz, M. M. (2017). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological, and environmental matrices. Research Trends, 1, 1-24. [Link]
- Piórkowska, E., et al. (2009). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Ito, S., et al. (2012). N-methylnicotinamide is an endogenous probe for evaluation of drug-drug interactions involving multidrug and toxin extrusions (MATE1 and MATE2-K). Clinical Pharmacology & Therapeutics, 92(5), 635-641. [Link]
- RTI International. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic Technology Center of Excellence. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA) prevents endothelial dysfunction in hypertriglyceridemic and diabetic rats. European Journal of Pharmacology, 576(1-3), 119-127. [Link]
- Al-Akchar, M., et al. (2023). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. Metabolites, 13(1), 80. [Link]
- Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0059711). HMDB. [Link]
- Chong, Z. S., et al. (2023). The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology. International Journal of Molecular Sciences, 24(11), 9310. [Link]
- Wikipedia. (n.d.). Pellagra. Wikipedia. [Link]
- Li, W., et al. (2019). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. In Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons. [Link]
- Ucci, A. (n.d.). Bioanalysis Sample Prep Techniques. Scribd. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). HMDB. [Link]
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pellagra - Wikipedia [en.wikipedia.org]
- 6. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. forensicrti.org [forensicrti.org]
- 15. researchgate.net [researchgate.net]
- 16. journal.formosapublisher.org [journal.formosapublisher.org]
Application Notes and Protocols: Synthesis and Purification of 2-Methylnicotinamide for Research Applications
Introduction
2-Methylnicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a valuable compound in biochemical and pharmaceutical research. As a pyridinecarboxamide, it serves as a key intermediate and building block in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of this compound for research purposes. The protocols are designed with scientific integrity and safety as paramount considerations, explaining the causality behind each step to ensure reproducibility and high-quality outcomes.
Part 1: Synthesis of this compound via Acyl Chloride Intermediate
Principle and Strategy
The synthesis of amides from carboxylic acids is a cornerstone reaction in organic chemistry. A direct reaction between a carboxylic acid and ammonia is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.
This protocol employs a robust and widely used two-step, one-pot strategy:
-
Activation: 2-Methylnicotinic acid is converted to its highly reactive acyl chloride derivative, 2-methylnicotinoyl chloride, using thionyl chloride (SOCl₂). This reagent is particularly effective as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion.[4][5]
-
Amination: The crude acyl chloride is then reacted in situ with an excess of aqueous ammonia (ammonium hydroxide). The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the desired this compound.[3][6]
Chemical Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Materials and Equipment
Table 1: Reagents and Materials
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
|---|---|---|---|---|
| 2-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 | 3222-56-8 | Skin/eye/respiratory irritant[7][8] |
| Thionyl Chloride (SOCl₂) | Cl₂OS | 118.97 | 7719-09-7 | Corrosive, toxic, reacts violently with water[9][10][11] |
| Ammonium Hydroxide (28-30% aq.) | NH₄OH | 35.05 | 1336-21-6 | Corrosive, respiratory irritant, aquatic toxin[12][13] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, skin/eye irritant |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Minimal |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Minimal |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Safety Precautions: A Self-Validating System
Trustworthiness in any protocol begins with safety. This synthesis involves hazardous materials that demand strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): This substance is extremely corrosive and toxic. It reacts violently with water, releasing toxic HCl and SO₂ gases.[14] ALWAYS handle thionyl chloride in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles with a face shield.[9] Ensure a supply of sodium bicarbonate powder is nearby to neutralize minor spills.
-
Ammonium Hydroxide (NH₄OH): Concentrated ammonia solution is corrosive and has a pungent, irritating vapor.[15][16] Handle it exclusively in a chemical fume hood. Exposure can cause severe skin burns and respiratory irritation.[12]
-
Pressure Management: The reaction of thionyl chloride with the carboxylic acid, and the subsequent quenching of excess SOCl₂, generates HCl and SO₂ gas. The apparatus must not be sealed. Use a drying tube or a gas outlet bubbler to safely vent these gases into the fume hood exhaust.
Experimental Protocol: Synthesis
-
Reaction Setup:
-
Place 5.0 g (36.5 mmol) of 2-methylnicotinic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Set up the flask for reflux in a chemical fume hood. Add a reflux condenser fitted with a calcium chloride drying tube.
-
Causality: The drying tube is critical to prevent atmospheric moisture from reacting with and decomposing the thionyl chloride.
-
-
Activation to Acyl Chloride:
-
Add 20 mL of dichloromethane (DCM) to the flask to suspend the acid.
-
Slowly add 8.0 mL (109.5 mmol, ~3 equivalents) of thionyl chloride to the suspension at room temperature using a dropping funnel over 10-15 minutes.
-
Causality: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The addition should be slow to control the initial gas evolution (HCl).
-
Heat the mixture to a gentle reflux (approx. 40°C) for 2 hours. The solid should completely dissolve, indicating the formation of the soluble acyl chloride.
-
-
Removal of Excess Thionyl Chloride:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Important: The vacuum pump must be protected from the corrosive vapors with a cold trap and/or a base trap (e.g., a flask containing NaOH pellets).
-
Causality: This step is essential because any remaining thionyl chloride would react violently with the aqueous ammonia in the next step.
-
-
Amination:
-
Re-dissolve the resulting crude acyl chloride residue in 30 mL of fresh, dry DCM.
-
Cool the flask in an ice-water bath to 0°C.
-
In a separate beaker, carefully place ~40 mL of concentrated ammonium hydroxide (28-30%) and cool it in the ice bath.
-
Slowly add the cold acyl chloride solution dropwise from a dropping funnel into the vigorously stirred, cold ammonium hydroxide solution. A white precipitate of this compound will form immediately.
-
Causality: This addition must be slow and performed at 0°C to manage the highly exothermic reaction between the acyl chloride and ammonia. Vigorous stirring ensures efficient mixing.
-
-
Work-up and Isolation:
-
After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Combine all organic extracts. Wash the combined extracts with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Causality: The bicarbonate wash neutralizes any residual HCl.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) using a rotary evaporator to yield the crude this compound as a solid.
-
Part 2: Purification by Recrystallization
Principle and Strategy
Recrystallization is a powerful technique for purifying solid compounds.[17] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0°C), while impurities remain either insoluble at high temperatures or soluble at low temperatures.[18] For this compound, a mixed-solvent system or a single polar solvent can be effective.
Experimental Protocol: Purification
-
Solvent Selection:
-
Perform a small-scale solvent screen. Place a few milligrams of the crude product in separate test tubes. Add potential solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) dropwise.
-
An ideal single solvent will not dissolve the solid at room temperature but will dissolve it upon heating. For a two-solvent system, the compound should be soluble in the primary solvent and insoluble in the secondary (anti-solvent).[19] A mixture of isopropanol and water is often a good starting point.
-
-
Recrystallization Procedure (Example with Isopropanol/Water):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot isopropanol required to just dissolve the solid completely. Use a hot plate and stir.
-
Causality: Using the absolute minimum volume of hot solvent is key to maximizing the yield upon cooling.
-
Once dissolved, remove the flask from the heat. If any insoluble impurities are visible, perform a hot filtration.
-
Slowly add water (the anti-solvent) dropwise to the hot solution until it becomes faintly cloudy (the cloud point).
-
Add a drop or two of hot isopropanol to redissolve the precipitate and make the solution clear again.
-
Causality: This ensures the solution is perfectly saturated at the high temperature.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent mixture (the same isopropanol/water ratio).
-
Causality: Washing with cold solvent removes any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Part 3: Workflow Visualization and Characterization
Overall Experimental Workflow
Caption: High-level workflow for this compound synthesis.
Characterization and Quality Control
To validate the synthesis, the identity and purity of the final product must be confirmed.
Table 2: Analytical Specifications for this compound
| Analysis Method | Parameter | Expected Result |
|---|---|---|
| Melting Point | Melting Range | ~113-116 °C (Literature values may vary slightly) |
| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for aromatic protons and the methyl group. |
| ¹³C NMR | Chemical Shifts (δ) | Peaks corresponding to the carbonyl carbon, aromatic carbons, and methyl carbon. |
| HPLC | Purity | >98% peak area |
-
Melting Point: A sharp melting range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show distinct signals for the three aromatic protons on the pyridine ring, the two amide (-NH₂) protons, and the three methyl (-CH₃) protons, with appropriate integration values.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.[20] A reverse-phase column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a formic acid modifier) can be used. A single major peak indicates a pure sample.
References
- Sigma-Aldrich. Safety Data Sheet: Thionyl chloride. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/447285]
- Carl Roth GmbH + Co. KG. Safety Data Sheet: Thionyl chloride. [URL: https://www.carlroth.com/en/en/sds/4024]
- ChemicalBook. Safety Data Sheet: Thionyl chloride. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB9190771_EN.htm]
- Fiasella, A., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ra/c2ra21503h]
- Carl Roth GmbH + Co. KG. Safety Data Sheet: Ammonia solution. [URL: https://www.carlroth.com/en/en/sds/p093]
- PrepChem. Synthesis of 2-Methylnicotinic acid N-methylamide. [URL: https://www.prepchem.com/synthesis-of-2-methylnicotinic-acid-n-methylamide]
- Tanner Industries. SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). [URL: https://www.tannerind.com/PDF/Ammonium-Hydroxide-10-30-SDS.pdf]
- SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Ammonia Solution, 20-27% w/w. [URL: https://www.seastarchemicals.com/wp-content/uploads/2023/05/S010701_S020701_S050701_Ammonia-Solution-20-27-ww_SDS_GHS_Rev-3.1.pdf]
- PubChem. Compound Summary: 2-Methylnicotinic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/643373]
- Fisher Scientific. SAFETY DATA SHEET: 2-Methylnicotinic acid. [URL: https://www.fishersci.com/msds?productName=AC397320050]
- Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.bionium.co.
- CDH Fine Chemical. Ammonia Solution 28-30% MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.com/images/product/msds/60015_MSDS.pdf]
- Chemos GmbH & Co.KG. Safety Data Sheet: ammonia solution 25%. [URL: https://www.chemos.de/import/sdb/A0023969_sdb_en_GB.pdf]
- Carl Roth GmbH + Co. KG. Safety Data Sheet: Thionyl chloride (UK). [URL: https://www.carlroth.com/medias/SDB-4024-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1NDV8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM5ODExODIucGRmfDU4ZTAzM2E5YjY3ZDU3YjU3ZTU5YjYwZWM3ZWY3YjM5ZTA3ZGE1YjE5YjE4YjE5YjE5YjE5YjE5YjE5]
- Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
- Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.co.uk/gb/en/technical-support/amide-synthesis.html]
- Capot Chemical. MSDS of 2-Methylnicotinic acid. [URL: https://www.capotchem.com/msds/3222-56-8.pdf]
- ResearchGate. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [URL: https://www.researchgate.
- Thermo Fisher Scientific. 2-Methylnicotinic acid, 98+%. [URL: https://www.thermofisher.
- ResearchGate. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives. [URL: https://www.researchgate.net/publication/362547009_An_Exquisite_Design_Process_and_Impacting_Synthesis_of_2-methyl_Nicotinamide_Derivatives_and_their_Anti-bacterial_Activity_Closet_to_Fab_I_Inhibitors]
- Chemistry LibreTexts. Chemistry of Amides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Amides]
- Sigma-Aldrich. SAFETY DATA SHEET - Nicotinic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/n4761]
- Google Patents. Process for the purification of nicotinic acid amide I. [URL: https://patents.google.
- National Institutes of Health (NIH). Development of a green, concise synthesis of nicotinamide derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10822606/]
- Google Patents. The manufacturing method of 2- amino -6- methylnicotinic acids. [URL: https://patents.google.
- Google Patents. 2-methyl nicotinate and preparation method and application thereof. [URL: https://patents.google.
- PubChem. Compound Summary: this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12243705]
- Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. [URL: https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/5-301iap12_recrystall.pdf]
- Google Patents. Purification of nicotinamide. [URL: https://patents.google.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [URL: https://www.mt.
- YouTube. Recrystallization. [URL: https://www.youtube.
- Human Metabolome Database. Showing metabocard for this compound (HMDB0059711). [URL: https://hmdb.ca/metabolites/HMDB0059711]
- MDPI. NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches. [URL: https://www.mdpi.com/2218-1989/14/3/201]
- National Institutes of Health (NIH). Co-crystallization with nicotinamide in two conformations lowers energy but expands volume. [URL: https://pubmed.ncbi.nlm.nih.gov/24633957/]
- MDPI. Development and Validation of an HPLC-PDA Method for NMN Quantification. [URL: https://www.mdpi.com/2304-8158/12/17/3268]
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Amide Synthesis [fishersci.dk]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. westliberty.edu [westliberty.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. chemicalbook.com [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. bionium.miami.edu [bionium.miami.edu]
- 15. tannerind.com [tannerind.com]
- 16. seastarchemicals.com [seastarchemicals.com]
- 17. mt.com [mt.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: Utilizing 2-Methylnicotinamide for the Interrogation of Nicotinamide N-methyltransferase (NNMT)
Abstract & Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged from its classical role in xenobiotic and vitamin B3 metabolism to become a key regulator in cellular energy, epigenetic signaling, and a compelling therapeutic target for a host of pathologies, including metabolic diseases and cancer.[1][2][3] NNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM) and other pyridine-containing compounds.[2][4] This reaction produces S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (MNA), thereby influencing the cellular SAM/SAH ratio (the "methylation potential") and the availability of NAM for NAD+ synthesis.[5][6]
Given its therapeutic relevance, robust methods for characterizing the interaction of novel compounds with NNMT are critical for drug discovery and biochemical research. This guide provides a framework for studying NNMT using 2-Methylnicotinamide, a structural analog of the canonical substrate, nicotinamide. We will proceed with the scientific objective of characterizing this compound's interaction with NNMT, determining whether it acts as a substrate or an inhibitor, and quantifying its kinetic parameters. This note serves as both a specific guide for this compound and a general protocol for evaluating other novel pyridine-based compounds.
The NNMT Catalytic Pathway: A Point of Intervention
The central function of NNMT is the methylation of a pyridine nitrogen. Understanding this core reaction is fundamental to designing experiments that probe its activity. The enzyme brings two substrates, SAM and a pyridine-containing molecule like nicotinamide, into close proximity to facilitate the methyl transfer.
Caption: Figure 1: The enzymatic reaction catalyzed by NNMT.
Part I: In Vitro Enzymatic Characterization
The first crucial step is to determine the nature of the interaction between this compound and recombinant NNMT in a controlled, cell-free environment. Is it a substrate that gets methylated, or does it inhibit the methylation of the natural substrate, nicotinamide? We will address this through kinetic analysis.
Principle of the Assay
We will employ a widely used, continuous, fluorescence-based coupled assay.[7] This method is adaptable for both substrate kinetics and inhibitor screening.
-
NNMT Reaction: NNMT methylates its substrate (NAM or the test compound) using SAM, producing SAH.
-
Coupled Reaction: The SAH produced is hydrolyzed by SAH Hydrolase (SAHH) to homocysteine and adenosine.
-
Detection: The free thiol group on homocysteine is detected by a thiol-sensitive fluorescent probe, generating a signal directly proportional to NNMT activity.
This coupled-enzyme approach provides a real-time kinetic readout, which is superior to endpoint assays for mechanistic studies.
Experimental Workflow: In Vitro Analysis
Caption: Figure 2: Workflow for In Vitro Characterization.
Detailed Protocol: In Vitro NNMT Activity Assay
This protocol is designed for a 96-well plate format. All concentrations are final assay concentrations.
1. Reagent Preparation:
-
NNMT Assay Buffer: 50 mM Tris-HCl (pH 8.6), 1 mM DTT. Warm to 37°C before use.[8]
-
Recombinant Human NNMT: Prepare a stock solution in assay buffer. The final concentration should be optimized for a robust signal-to-background ratio (typically 50-100 nM).[8]
-
Substrates:
-
This compound: Prepare a 10 mM stock in DMSO. Create serial dilutions in assay buffer for the substrate test (e.g., for final concentrations of 0-2000 µM).
-
Nicotinamide (NAM): Prepare a 10 mM stock in assay buffer. Use at a fixed concentration equal to its Km (approx. 200 µM) for the inhibition test.[9][10]
-
-
S-Adenosylmethionine (SAM): Prepare a 10 mM stock in 5 mM H₂SO₄. Dilute in assay buffer just before use.
-
Coupled Enzyme Mix: Prepare a mix in assay buffer containing SAH Hydrolase (SAHH) and a thiol-detecting probe according to the manufacturer's instructions (e.g., from kits available from Assay Genie or Abcam).[7][11]
2. Assay Procedure:
-
To the wells of a black, flat-bottom 96-well plate, add the components in the following order:
-
50 µL of NNMT Assay Buffer (or test compound dilutions for inhibition assay).
-
25 µL of a mix containing NNMT enzyme and the Coupled Enzyme Mix.
-
25 µL of the substrate (Nicotinamide for inhibition assay; this compound for substrate test).
-
-
Mix gently and incubate the plate at 37°C for 10-15 minutes to pre-equilibrate.
-
Initiate the reaction by adding 25 µL of SAM solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 392/482 nm) every 60 seconds for 30-60 minutes.[7]
3. Controls (Essential for Data Validation):
-
No Enzyme Control: Assay buffer instead of NNMT.
-
No Substrate Control: Assay buffer instead of NAM/2-Methylnicotinamide.
-
Positive Control (for inhibition assay): A known NNMT inhibitor like 1-Methylnicotinamide.[7]
-
Solvent Control: The highest concentration of DMSO used for compound dilution.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
For the Substrate Test: Plot V₀ against the concentration of this compound. If it is a substrate, the data should fit the Michaelis-Menten equation, from which Kₘ and Vₘₐₓ can be derived using non-linear regression software (e.g., GraphPad Prism).
-
For the Inhibition Test: Calculate the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
Part II: Cell-Based Target Engagement
After in vitro characterization, the next logical step is to determine if this compound can engage NNMT within a cellular environment and affect its metabolic output. This is crucial for validating its utility as a probe in biological systems.
Principle of the Assay
We will use a direct measure of NNMT activity by quantifying the levels of the substrate and its methylated product in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it the gold standard for metabolite quantification.[12] We will use a cell line with high endogenous NNMT expression, such as the human oral cancer cell line HSC-2 or the hepatoma line HepG2.[4][9]
Detailed Protocol: LC-MS/MS Metabolite Quantification
1. Cell Culture and Treatment:
-
Seed HSC-2 cells in 6-well plates and grow until they reach ~80% confluency.
-
Aspirate the growth medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
2. Metabolite Extraction:
-
Place the 6-well plates on ice and aspirate the medium.
-
Quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 80% methanol extraction solvent to each well.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[12]
-
Carefully transfer the supernatant (containing the metabolites) to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining polar molecules like nicotinamides.[4][13]
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for this compound and its potential methylated product (1,2-Dimethylnicotinamide) must be determined beforehand by infusing pure standards.
-
Example Transition for this compound (C₇H₈N₂O): [M+H]⁺ m/z 137.1 → fragment ions.
-
Hypothetical Transition for 1,2-Dimethylnicotinamide (C₈H₁₀N₂O): [M+H]⁺ m/z 151.1 → fragment ions.
-
-
Quantification: Create a standard curve using known concentrations of pure this compound and its methylated product to quantify their amounts in the cell extracts.
4. Data Interpretation:
-
If this compound is a substrate: You should observe a dose-dependent decrease in the intracellular concentration of this compound and a corresponding dose-dependent increase in its methylated product, 1,2-Dimethylnicotinamide.
-
If this compound is an inhibitor: In cells co-treated with a stable concentration of nicotinamide, you should observe a dose-dependent increase in intracellular nicotinamide and a decrease in its product, 1-methylnicotinamide (MNA), as NNMT is inhibited.
Summary of Expected Quantitative Data
The following table provides a template for summarizing the key quantitative outcomes from the described experiments.
| Parameter | Method | Expected Outcome for this compound | Significance |
| Kₘ | In Vitro Fluorescence Assay | Value in µM range | Measures affinity of NNMT for the compound as a substrate. |
| Vₘₐₓ | In Vitro Fluorescence Assay | Relative rate vs. NAM | Measures the maximum catalytic rate. |
| IC₅₀ | In Vitro Fluorescence Assay | Value in µM range | Measures the potency of the compound as an inhibitor. |
| Metabolite Ratio | Cell-Based LC-MS/MS | [Product] / [Substrate] | Confirms target engagement and metabolic activity in a cellular context. |
Conclusion
The protocols outlined in this application note provide a robust, multi-faceted approach to characterizing the interaction of this compound with NNMT. By combining real-time in vitro enzyme kinetics with quantitative cell-based metabolite analysis, researchers can definitively determine its mode of action and key potency/affinity parameters. This framework is not only essential for elucidating the specific role of this compound but also serves as a validated template for the broader scientific and drug development community to investigate the expanding landscape of novel NNMT-interacting molecules.
References
- Cui, H. et al. (2024). Exploring NNMT: from metabolic pathways to therapeutic targets. Arch Pharm Res, 47(12), 893-913. [Link]
- Assay Genie (N.D.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]
- PrepChem (N.D.). Synthesis of 2-Methylnicotinic acid N-methylamide. PrepChem.com. [Link]
- Gao, Y. et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry. [Link]
- Li, F. et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology. [Link]
- van Haren, M.J. et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(11), 2699-2706. [Link]
- ResearchGate (N.D.). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase | Request PDF.
- van Haren, M.J. et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5339-5349. [Link]
- Li, F. et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers Media S.A. [Link]
- van Haren, M.J. et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656-6667. [Link]
- ResearchGate (2025). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- van Haren, M.J. et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7043-7060. [Link]
- AACR (2025). Abstract 3757: Development of potent orally bioavailable inhibitors of nicotinamide N-methyl transferase. AACR Journals. [Link]
- Neel, B.A. et al. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Biochemical Sciences. [Link]
- Patsnap (2024). What are NNMT inhibitors and how do they work?.
- ResearchGate (N.D.). Pharmacokinetics of nicotinamide and methyl-nicotinamide in patient....
- Yao, G. et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(21), 14364-14382. [Link]
- Wang, J. et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. [Link]
- Bernier, J. et al. (1998). Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. Radiotherapy and Oncology, 48(2), 123-33. [Link]
- Santini, S. et al. (2023). Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis.
- ResearchGate (N.D.). NNMT enzyme assay. NNMT specific activity in 7 human cancer cell lines....
- ResearchGate (N.D.). Figure 2. (A) Compounds 2 and 3 are NNMT substrates. (B) Inactivation....
- Parsons, J.L. et al. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers (Basel). [Link]
- van Haren, M.J. et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. [Link]
- Xie, X. et al. (2020). Complex roles of nicotinamide N-methyltransferase in cancer progression. Signal Transduction and Targeted Therapy. [Link]
- Human Metabolome Database (2013). Showing metabocard for this compound (HMDB0059711). HMDB. [Link]
- PubChem (N.D.). This compound.
- Zheng, W. et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry. [Link]
- Li, F. et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences. [Link]
- Horsman, M.R. et al. (1989). Nicotinamide pharmacokinetics in patients. British Journal of Cancer, 60(5), 779-83. [Link]
- Semantic Scholar (2025). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. Semantic Scholar. [Link]
- Stratford, M.R. et al. (1993). Nicotinamide Pharmacokinetics in Humans and Mice: A Comparative Assessment and the Implications for Radiotherapy. Radiotherapy and Oncology, 27(2), 131-9. [Link]
Sources
- 1. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Methylnicotinamide synthesis
Technical Support Center: 2-Methylnicotinamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions, ensuring the integrity and success of your experimental outcomes.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound (a metabolite and pyridinecarboxamide compound[1]) is primarily achieved through two robust synthetic routes. Understanding the fundamentals of each pathway is critical for effective troubleshooting.
-
Hydrolysis of a Cyanopyridine Precursor: This common industrial method involves the controlled hydrolysis of a 2-methyl-3-cyanopyridine or a related cyanopyridine derivative. The key challenge in this route is managing the reaction conditions to halt the hydrolysis at the amide stage, preventing the over-hydrolysis to the corresponding carboxylic acid (2-methylnicotinic acid).[2][3][4]
-
Amidation of a Carboxylic Acid Derivative: This classical approach involves reacting a 2-methylnicotinic acid derivative, such as an ester (e.g., methyl 2-methylnicotinate) or an acyl chloride, with an ammonia source. Success in this pathway hinges on achieving complete conversion of the starting material and minimizing side reactions, which often requires catalytic activation or harsh thermal conditions.[5][6]
Caption: High-level overview of the primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Route 1: Hydrolysis of 2-Cyano-6-methylpyridine
Q1: My primary product is 2-methylnicotinic acid, not the desired amide. How can I improve selectivity for this compound?
A1: The formation of the carboxylic acid is a classic case of over-hydrolysis. The hydrolysis of a nitrile to an amide is the first step, but this amide can be further hydrolyzed to a carboxylic acid under the same conditions.[4] Controlling selectivity is paramount.
Causality & Corrective Actions:
-
Base Concentration: The ratio of base (e.g., NaOH, KOH) to the cyanopyridine starting material is a critical control point. A large excess of base will strongly favor the formation of the carboxylate salt.[2] For amide formation, only catalytic or slightly sub-stoichiometric amounts of base are typically required. For example, molar ratios of 4-cyanopyridine to sodium hydroxide of 1:(0.03-0.075) have been reported to favor the amide.[3]
-
Temperature Control: Higher temperatures accelerate both hydrolysis steps, but often favor the second step (amide to acid) more significantly. The activation energy for nicotinamide hydrolysis is often higher than that for cyanopyridine hydrolysis.[4] Running the reaction at the lowest effective temperature (e.g., 60-140°C for amide formation) can dramatically improve selectivity.[3]
-
Reaction Time: Prolonged reaction times, even under mild conditions, can lead to the accumulation of the carboxylic acid byproduct. It is essential to monitor the reaction closely (see FAQ section) and quench it as soon as the starting nitrile has been consumed, before significant amounts of the amide are further hydrolyzed.
Caption: Kinetic control is key to maximizing the yield of the desired amide intermediate.
Q2: The hydrolysis reaction is extremely slow or stalls completely. What factors should I investigate?
A2: A sluggish reaction points to issues with reaction kinetics, which can be influenced by several parameters.
Causality & Corrective Actions:
-
Insufficient Temperature: While high temperatures can cause over-hydrolysis, an initiation temperature is still required. For aqueous solutions, initiation temperatures between 60°C and 140°C are often preferred for amide formation.[3] Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature.
-
Phase Transfer Issues: If the cyanopyridine starting material has poor solubility in the aqueous reaction medium, the reaction can be extremely slow. The use of a co-solvent or a phase-transfer catalyst can sometimes be beneficial, although this can complicate purification.
-
Purity of Starting Material: Impurities in the starting 2-cyano-6-methylpyridine can inhibit the reaction. Verify the purity of your starting material using appropriate analytical techniques.
Route 2: Amidation of Methyl 2-Methylnicotinate
Q1: I have a low conversion of my starting ester, even after prolonged reaction times. What is the problem?
A1: Low conversion in a direct amidation reaction is a common problem, often related to the equilibrium of the reaction or the formation of unreactive intermediates.
Causality & Corrective Actions:
-
Ammonium Salt Formation: The reaction between a carboxylic acid (or its ester, which can hydrolyze in situ) and an amine (like ammonia) can form a thermodynamically stable and unreactive ammonium salt.[5] High temperatures (>160 °C) are often required to overcome this and drive the condensation forward, which can lead to degradation.[5]
-
Catalyst Inefficiency: For milder conditions, a catalyst is often necessary. Zirconium-based catalysts have shown efficacy in direct amidations.[7] However, catalyst activity can be inhibited by the amide product. Using a higher concentration of the amine can sometimes mitigate this product inhibition.[7] Boronic acid catalysts are also used but can be sensitive to reaction conditions.[6]
-
Water Removal: The amidation reaction produces a byproduct (water from an acid, or alcohol from an ester). According to Le Chatelier's principle, its presence can limit the forward reaction. While not always practical for ammonolysis, in other amidations, removing this byproduct using a Dean-Stark trap or molecular sieves can drive the reaction to completion.[5]
Q2: My TLC/LC-MS shows multiple byproducts. What are the likely side reactions?
A2: Side reactions in amidation are typically related to the reactivity of the starting materials and intermediates under the reaction conditions.
Causality & Corrective Actions:
-
Degradation at High Temperatures: As mentioned, high temperatures are often used to drive the reaction, but pyridine derivatives can be susceptible to decomposition under harsh conditions. The goal is to find a balance between a sufficient reaction rate and minimal degradation.
-
Catalyst-Induced Side Reactions: The choice of catalyst is critical. Some catalysts may promote unwanted side reactions. A thorough literature search for a catalyst system specific to your substrate is recommended.[8] For peptide synthesis, which is an analogue of amidation, coupling reagents like HATU are used, but these can introduce their own set of byproducts that need to be removed.[9]
-
Reactions with Solvent: Ensure the solvent is inert under the reaction conditions. Some solvents can participate in the reaction, leading to unexpected byproducts.
Section 3: General FAQs
Q1: How can I effectively monitor the progress of my reaction?
A1: Proper reaction monitoring is crucial to maximize yield and minimize byproduct formation.
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method. A good solvent system will show clear separation between your starting material, product, and any major byproducts. For a related synthesis, a mobile phase of chloroform:ethanol (2:3, v/v) was found to be effective.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS provides quantitative data on the disappearance of starting material and the appearance of the product, while also giving mass information about any byproducts being formed.
Q2: What are the best practices for purifying crude this compound?
A2: Purification is key to obtaining a high-quality final product.
-
Recrystallization: This is the most common and effective method for purifying solid amides. A patent for purifying nicotinamide suggests using a solvent system of 2-methylpropanol-1 containing water at a pH between 7 and 10.[11] This is a good starting point for developing a procedure for the 2-methyl derivative. The process involves dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, which allows pure crystals to form while impurities remain in the solvent.
-
Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography may be necessary. However, this is often less practical and more costly for large-scale synthesis.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Selective Hydrolysis of 2-Cyano-6-methylpyridine
This protocol is a general guideline and must be adapted and optimized for your specific laboratory conditions.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyano-6-methylpyridine (1 equivalent).
-
Reagent Addition: Add deionized water and a catalytic amount of sodium hydroxide (e.g., 0.05 equivalents).
-
Heating: Heat the reaction mixture to a controlled temperature (start with a target of 80-100°C).[3]
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS.
-
Quenching: Once the starting material is consumed, immediately cool the reaction mixture to room temperature to prevent over-hydrolysis.
-
Workup: Neutralize the solution carefully with dilute HCl to a pH of ~7-8. The product may precipitate upon neutralization.
-
Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization (see Protocol 3).
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Begin by identifying a suitable solvent system. Based on literature for the parent nicotinamide, a mixture of an alcohol (like 2-methylpropanol-1 or ethanol) and water is a promising start.[10][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Assess purity by melting point and/or LC-MS.
Section 5: Data Summary Tables
Table 1: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause (Route) | Suggested Solution |
| Low Conversion | Incomplete reaction (Both) | Increase reaction time/temperature moderately; verify reagent purity.[12] |
| Ammonium salt formation (Amidation) | Use a catalyst (e.g., Zr-based) or higher temperatures cautiously.[5][7] | |
| Major Byproduct is Carboxylic Acid | Over-hydrolysis (Hydrolysis) | Reduce base concentration, lower reaction temperature, and shorten reaction time.[2][3] |
| Multiple Spots on TLC | Degradation (Both) | Use milder reaction conditions; screen for a more selective catalyst.[8] |
| Side reactions (Amidation) | Ensure an inert atmosphere if reagents are air-sensitive; check for solvent reactivity. | |
| Product Loss During Workup | Product solubility in wash steps | Use cold solvents for washing precipitates; minimize wash volumes. |
| Incorrect pH for extraction | Adjust pH carefully to ensure the amide is neutral and maximally soluble in the organic phase. |
Section 6: Visualizations
Caption: A decision tree for systematically troubleshooting low yields in the amidation pathway.
References
- Srinivasu, K., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5), 1250-1260.
- Maire, J., et al. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent 4,447,615.
- Chumakov, Y.M., et al. (2002). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Russian Patent RU2175968C2.
- Johnson, R.A., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S. Patent 5,756,750.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Srinivasu, K., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry.
- Hosoyama, S., et al. (1987). Purification and characterization of N1-methylnicotinamide oxidases I and II separated from rat liver. PubMed.
- CN116621810A. (2023). Process for preparing 2-methyl nicotine. Google Patents.
- CN112824387A. (2021). 2-methyl nicotinate and preparation method and application thereof. Google Patents.
- CN106458908B. (2019). The manufacturing method of 2- amino -6- methylnicotinic acids. Google Patents.
- Ghaffari, F., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate.
- Delgado-Garcia, L., et al. (2024). Abstract 2085 Optimizing the Procedure for Synthesis of SHAPE Probe 2-methylnicotinic acid imidazolide (NAI). ResearchGate.
- Cichon, E., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI.
- Hwang, E.S., & Song, S.B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI.
- Lu, Y., et al. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.
- Matsuoka, H., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. NIH.
- Yoshino, J., et al. (2018). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PubMed Central.
- Zhou, Y., et al. (2023). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. MDPI.
- The Good Scents Company. (n.d.). methyl nicotinate.
- GRIBEL, A.A., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Wang, B., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
- Bakherad, M., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate.
- Valero, G., et al. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. PubMed.
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing 2-Methylnicotinamide Delivery in Cell Culture: A Technical Support Guide
Welcome to the technical support center for optimizing the delivery of 2-Methylnicotinamide in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this nicotinamide analog effectively. Here, we will address common challenges and provide evidence-based solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of this compound in a laboratory setting.
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a derivative of nicotinamide (the amide form of vitamin B3) characterized by a methyl group at the C-2 position of the pyridine ring.[1] While its precise mechanisms are not as extensively studied as nicotinamide itself, it is understood to be functionally related to nicotinamide and is recognized as a metabolite.[1] Like nicotinamide, this compound is implicated in pathways related to nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is a critical coenzyme for cellular redox reactions and energy metabolism.[2]
Key potential mechanisms of action, extrapolated from the well-documented activities of nicotinamide and its derivatives, include:
-
Modulation of NAD+ Metabolism: As a nicotinamide analog, this compound may influence the cellular NAD+ pool. The enzyme Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide, a process that can impact NAD+ biosynthesis.[3]
-
PARP Inhibition: At higher concentrations, nicotinamide is a known inhibitor of Poly (ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair and cell death signaling.[2][4] It is plausible that this compound may exhibit similar inhibitory effects.
-
Sirtuin Regulation: Nicotinamide acts as a feedback inhibitor of sirtuins, a class of NAD+-dependent deacetylases involved in gene silencing, metabolism, and aging.[2][5] The structural similarity of this compound suggests it may also modulate sirtuin activity.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Due to a lack of specific studies on this compound, we can extrapolate a starting range from studies using nicotinamide. For nicotinamide, a broad range from low micromolar (µM) to millimolar (mM) is often used, depending on the cell type and experimental goals. For instance, concentrations from 1 mM to 50 mM have been used in melanoma cells.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound for cell culture use?
A3: this compound is a solid at room temperature and is soluble in water.[5][7] For cell culture applications, preparing a concentrated stock solution is recommended to minimize the volume of solvent added to your culture medium.
-
Solvent Selection: Sterile, nuclease-free water or phosphate-buffered saline (PBS) are the preferred solvents. If solubility is a concern, dimethyl sulfoxide (DMSO) can be used, but the final concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Stock Concentration: A high concentration stock, for example, 1 M in water or PBS, is often practical.[9]
-
Sterilization: After dissolving the powder, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term use, storage at 4°C may be acceptable, though stability should be verified.[6]
Q4: What are the potential cytotoxic effects of this compound at high concentrations?
A4: While specific data for this compound is limited, high concentrations of the related compound, nicotinamide, can be cytotoxic. For example, a concentration of 25 mM was toxic to human embryonic stem cells, and a strong inhibitory effect on melanoma cell numbers was seen at 20 mM.[6] The mechanism of cytotoxicity at high doses can be linked to factors like oxidative stress. Therefore, it is essential to perform a cytotoxicity assay to establish the therapeutic window for your specific cell line.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Observable Effect | Concentration is too low: The dose may be insufficient to elicit a response. | Perform a dose-response experiment with a wider and higher concentration range (e.g., 1 µM to 50 mM).[6] |
| Incubation time is too short: The biological process may require longer exposure. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). | |
| Cell line is resistant: The cell line may lack the necessary transporters or metabolic pathways. | Consider using a different cell line known to be responsive to nicotinamide or NAMPT inhibitors. | |
| High Levels of Cell Death | Concentration is too high: The dose is likely exceeding the cytotoxic threshold. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration range.[6] |
| Solvent toxicity: If using an organic solvent like DMSO, the final concentration may be too high. | Ensure the final concentration of the organic solvent is below the toxic threshold for your cells (typically <0.5%).[8] | |
| High Variability Between Replicates | Inaccurate pipetting: Errors can lead to inconsistent compound concentrations. | Use calibrated pipettes and proper techniques. Prepare a master mix of the treatment media for each concentration. |
| Uneven cell seeding: Inconsistent cell numbers across wells lead to variable results. | Ensure a single-cell suspension and proper mixing before seeding. Use a cell counter for accuracy. | |
| "Edge effects" in multi-well plates: Evaporation from outer wells can concentrate media components. | Avoid using the outermost wells for experiments. Fill them with sterile PBS or media to maintain humidity. | |
| Precipitation in Culture Medium | Poor solubility: The compound may not be fully dissolved at the working concentration. | Ensure the stock solution is fully dissolved before adding it to the medium. Consider preparing a fresh stock solution. If using DMSO, ensure the final concentration does not lead to precipitation when added to the aqueous medium. |
| Compound instability: The compound may be degrading over time in the culture medium. | Prepare fresh treatment media for each experiment. Assess the stability of this compound in your specific culture medium over time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 136.15 g/mol )[10]
-
Sterile, nuclease-free water or PBS
-
Sterile conical tubes
-
0.22 µm syringe filter
-
Sterile cryovials for aliquoting
Procedure:
-
Calculation: To prepare a 1 M solution, you will need 136.15 mg of this compound per 1 mL of solvent.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and add it to a sterile conical tube.
-
Add the calculated volume of sterile water or PBS to the tube.
-
Vortex or gently warm the solution until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for long-term use.
Protocol 2: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the optimal non-toxic concentration range and the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 50 mM). Include a vehicle-only control.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizing Experimental Workflows and Pathways
Workflow for Optimizing this compound Delivery
Caption: A flowchart outlining the key steps for preparing and optimizing this compound for cell culture experiments.
Potential Signaling Pathways Modulated by this compound
Caption: A diagram illustrating the potential interactions of this compound with key cellular pathways based on its structural similarity to nicotinamide.
References
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711). Human Metabolome Database.
- ResearchGate. (n.d.). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro.... ResearchGate.
- Bryniarski, P., Biedroń, R., Jakubowski, A., Chłopicki, S., & Marcinkiewicz, J. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 56(6), 419–425. [Link]
- Surjana, D., Halliday, G. M., & Damian, D. L. (2010). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International journal of cancer, 127(7), 1485-1493. [Link]
- Garten, A., Schuster, S., & Kiess, W. (2015). Sirtuin modulators. Current pharmaceutical design, 21(27), 3936–3953. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Klaiman, E., O'Brien, K., & Stegeman, J. J. (2016). Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate.
- Braidy, N., Berg, J., Clement, J., Khorshidi, F., Poljak, A., Jayasena, T., Grant, R., & Sachdev, P. (2019). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. Antioxidants & redox signaling, 30(2), 251–264. [Link]
- Imai, S. I., & Guarente, L. (2014). Regulation of the functional connection between NAD+ and sirtuins.... ResearchGate.
- ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of.... ResearchGate.
- Sgrò, A., Gimmillaro, A., Noto, Z., Metallo, A., Indelicato, S., Spitaleri, A., ... & Musso, N. (2022).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Avalos, J. L., Bever, K. M., & Wolberger, C. (2005). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PloS one, 2(1), e1. [Link]
- Okamoto, H., Ishikawa, A., & Funai, Y. (1990). Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture. Biochemical Basis for the Physiological Activities of 1-methylnicotinamide. Biochimica et biophysica acta, 1035(2), 163–167. [Link]
- van Haren, M. J., Sastre Toraño, J., Sartini, D., Emanuelli, M., Parsons, R. B., & Martin, N. I. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5307–5315. [Link]
- Lheureux, S., Lai, Z., Dougherty, B. A., Run, H., Zsiros, E., Konstantinopoulos, P. A., ... & Oza, A. M. (2017). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Gynecologic oncology, 144(3), 609-617. [Link]
- GlaxoSmithKline. (2020). Strategies for target and pathway engagement in cellular assays. GlaxoSmithKline.
- Bryniarski, P., Biedroń, R., Jakubowski, A., Chłopicki, S., & Marcinkiewicz, J. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 56(6), 419–425. [Link]
- Hurvitz, S. A., & Somlo, G. (2019). Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future oncology (London, England), 15(11), 1183–1195. [Link]
- Li, W., Li, X., & Wang, J. (2020). Complex roles of nicotinamide N-methyltransferase in cancer progression.
- Lee, H., & Lee, J. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International journal of molecular sciences, 23(19), 11843. [Link]
- Fania, L., Didona, D., Di Pietro, C., & Garcovich, S. (2020). Possible Mechanisms of Cancer Prevention by Nicotinamide. British journal of pharmacology, 177(14), 3145–3158. [Link]
- Bi, H. C., Pan, Y. Z., Qiu, J. X., Krausz, K. W., Li, F., Johnson, C. H., ... & Yu, A. M. (2016). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Carcinogenesis, 37(1), 1-8. [Link]
- Finkel, T. (2015). Potential Modulation of Sirtuins by Oxidative Stress. Journal of molecular biology, 427(11), 2058–2066. [Link]
- Parsons, R. B., Grantham, M. L., & Cravatt, B. F. (2018). Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ. Bioorganic & medicinal chemistry letters, 28(15), 2533–2537. [Link]
- Mai, A., & Altucci, L. (2016). Sirtuin functions and modulation: from chemistry to the clinic. Clinical epigenetics, 8, 55. [Link]
- Wang, P., Song, C., Wei, M., Zhou, L., & Liu, J. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Scientific reports, 5, 10996. [Link]
- ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by.... ResearchGate.
- Kumar, M., & Kumar, D. (2020). Detection of oncometabolites 1-methylnicotinamide, nicotine imine and N-Methylnicotinium in nails of oral. medRxiv. [Link]
- Gu, Y., Li, K., Chen, L., & Chen, G. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem cell reports, 11(5), 1083–1093. [Link]
- National Center for Biotechnology Information. (2021). Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays. National Center for Biotechnology Information.
- Cui, Y., Yang, D., Wang, W., Wang, X., Zhang, Y., & Li, Y. (2023).
- Valerie, N. C. K., Sanjiv, K., Mortusewicz, O., Zhang, S. M., Alam, S., Pires, M. J., ... & Altun, M. (2022). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM.
- Hughes, S. E., & Wells, C. I. (2017). Target Engagement Assays in Early Drug Discovery. ACS medicinal chemistry letters, 8(2), 145–149. [Link]
- Foley, T. M., & Johnson, G. L. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules (Basel, Switzerland), 25(21), 5143. [Link]
- Hwang, E. S., & Song, S. B. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of medicinal food, 23(3), 221–230. [Link]
- Kavazis, A. N., Smuder, A. J., & Powers, S. K. (2018). Nicotinamide riboside supplementation dysregulates redox and energy metabolism in rats: Implications for exercise performance. Experimental physiology, 103(10), 1369–1379. [Link]
- Schmeisser, K., & Parker, J. A. (2019). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules (Basel, Switzerland), 24(20), 3767. [Link]
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science (New York, N.Y.), 358(6367), eaan4368. [Link]
- ResearchGate. (n.d.). Redox state of nicotinamide nucleotides in mitochondria oxidizing.... ResearchGate.
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711). Human Metabolome Database.
- Mark, K. A., & Wasko, M. (2020). Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast.
- de Guia, R. M., Agerholm, M., Nielsen, T. S., Considine, R. V., & Treebak, J. T. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Nutrients, 15(11), 2615. [Link]
- Yang, Y., & Sauve, A. A. (2016). Cellular Compartmentation and the Redox/Nonredox Functions of NAD+. Antioxidants & redox signaling, 25(1), 1–11. [Link]
- Kovatcheva, M., & Georgiev, G. (2017). Cellular redox imbalance on the crossroad between mitochondrial dysfunction, senescence, and proliferation. Oxidative medicine and cellular longevity, 2017, 9841581. [Link]
- LifeTein. (2023). DMSO usage in cell culture. LifeTein.
Sources
- 1. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of N1-methylnicotinamide on oxidative and glycooxidative stress markers in rats with streptozotocin-induced diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Methylnicotinamide solubility and stability issues in aqueous solutions
Welcome to the technical support resource for 2-Methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the solubility and stability of this compound in aqueous solutions.
Section 1: Physicochemical Properties & General Handling
This section provides an overview of this compound's fundamental properties, which are crucial for understanding its behavior in experimental settings.
FAQ 1: What are the basic physicochemical properties of this compound?
This compound is a derivative of nicotinamide, which is a form of vitamin B3.[1] It is classified as a pyridinecarboxamide.[1] Understanding its basic properties is the first step in designing successful experiments.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| Physical Form | Solid | HMDB |
| Predicted Water Solubility | 42.5 g/L (or ~312 mM) | ALOGPS |
| Acidity | Very weakly acidic compound (based on its pKa) | HMDB |
Section 2: Aqueous Solubility - Troubleshooting Guide
Researchers often face challenges when preparing aqueous solutions of this compound. This section addresses common solubility issues with causal explanations and step-by-step protocols.
FAQ 2: I'm having trouble dissolving this compound in my aqueous buffer. What could be the issue?
While this compound is predicted to be water-soluble, several factors can impede dissolution. Common causes include attempting to prepare a supersaturated solution, using a suboptimal pH, or the presence of other solutes that decrease solubility.
Below is a systematic workflow to diagnose and resolve solubility challenges.
Caption: Troubleshooting workflow for this compound dissolution.
FAQ 3: How do temperature and co-solvents affect the solubility of this compound?
Direct experimental data for this compound is limited, but extensive studies on the closely related compound nicotinamide provide excellent guidance.
-
Temperature: The solubility of nicotinamide in aqueous and organic solvents is highly dependent on temperature, increasing as the temperature rises.[2][3] It is reasonable to expect a similar endothermic dissolution process for this compound.[4] Therefore, gentle warming can be an effective strategy to aid dissolution.
-
Co-solvents: The use of co-solvents can significantly enhance solubility. For nicotinamide, solvents like DMSO and DMF were found to be even better than water.[2] Ethanol also serves as a viable solvent.[3][5] When preparing stock solutions for biological experiments, it is common to first dissolve the compound in a small amount of an organic solvent before making further dilutions in aqueous buffers.[5]
| Solvent | Solubility of Nicotinamide | Reference |
| DMSO | ~15 mg/mL | Cayman Chemical[5] |
| DMF | ~15 mg/mL | Cayman Chemical[5] |
| Ethanol | ~2.5 mg/mL | Cayman Chemical[5] |
| PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[5] |
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a filtered, sterile stock solution of this compound.
Objective: To prepare a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound (solid, verify purity)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Sterile 0.22 µm syringe filter
Procedure:
-
Initial Weighing: Weigh out 13.62 mg of this compound and place it into a sterile microcentrifuge tube. This corresponds to a final volume of 1 mL for a 100 mM solution.
-
Co-Solvent Addition (Optional but Recommended): Add 50 µL of DMSO directly to the solid. Vortex thoroughly for 30-60 seconds. The rationale for this step is that DMSO is an excellent solvent for nicotinamide-like structures and will help break down the crystal lattice structure, facilitating subsequent aqueous dissolution.[2]
-
Aqueous Dilution: Add 950 µL of your desired pre-warmed (37°C) aqueous buffer to the DMSO-slurry. The pre-warming step leverages the positive temperature-solubility correlation.[3]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If any solid remains, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Final Check: After incubation, the solution should be clear and free of any visible precipitate.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for cell culture experiments to ensure sterility and remove any micro-particulates.
-
Storage: Store the solution as recommended in the stability section below (See FAQ 5).
Section 3: Aqueous Stability - Troubleshooting Guide
The stability of this compound in solution is critical for the reproducibility of experiments. Amide-containing compounds can be susceptible to hydrolysis.
FAQ 4: What are the likely degradation pathways for this compound in an aqueous solution?
The primary degradation pathway for amide-containing molecules like this compound in aqueous solution is hydrolysis. This chemical reaction involves the cleavage of the amide bond by water, leading to the formation of the corresponding carboxylic acid (2-Methylnicotinic acid) and ammonia.
Studies on the related compound, methylnicotinate, confirm that its major degradation product in aqueous solution is nicotinic acid, formed via hydrolysis of the ester bond.[6][7] A similar hydrolytic cleavage of the amide bond is expected for this compound. This process can be catalyzed by acidic or basic conditions.
Caption: Hypothesized hydrolytic degradation of this compound.
FAQ 5: How should I store my aqueous stock solutions of this compound to ensure stability?
For the closely related compound nicotinamide, it is recommended not to store aqueous solutions for more than one day.[5] For long-term stability of nicotinamide cofactors like NADH, the choice of buffer and temperature is critical. Tris buffer at pH 8.5 and lower temperatures (19°C vs 25°C) significantly slows degradation compared to phosphate or HEPES buffers.[8]
General Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Aliquot and store at -20°C or -80°C for long-term storage. For short-term (1-2 days), store at 4°C. | Lower temperatures significantly slow the rate of chemical degradation, including hydrolysis.[8] |
| Buffer Choice | For long-term experiments, consider using Tris buffer. | Studies on NADH show it is more stable in Tris compared to phosphate or HEPES buffers.[8] |
| Light Exposure | Protect from light by using amber tubes or wrapping tubes in foil. | While specific photostability data is unavailable, many complex organic molecules can be light-sensitive. It is good laboratory practice to minimize light exposure. |
| pH | Maintain a near-neutral pH (6-8) unless experimentally required. | Extreme pH can catalyze hydrolysis of the amide bond. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | Freeze-thaw cycles can lead to localized concentration changes and potentially accelerate degradation. |
Protocol 2: A General HPLC Method to Assess Stability
If you suspect your this compound solution has degraded, you can use High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks, such as the potential degradant 2-Methylnicotinic acid.
Objective: To qualitatively assess the stability of a this compound solution by monitoring for the appearance of degradation products over time.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Supelcosil TM LC-18, 25 cm x 4.6 mm, 5 µm particle size)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
Aged this compound solution (sample)
Procedure:
-
Sample Preparation:
-
Prepare a fresh solution of this compound reference standard at the same concentration as your test sample.
-
Dilute both the fresh standard and your aged sample in the mobile phase starting condition (e.g., 95% A, 5% B) to an appropriate concentration for UV detection.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is often effective. A starting point could be:
-
0-2 min: 5% B
-
2-10 min: Gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-15 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to 262 nm (a common absorbance maximum for nicotinamide-like compounds).[5]
-
-
Data Analysis:
-
Run the fresh reference standard. You should observe a single major peak corresponding to intact this compound. Note its retention time.
-
Run your aged sample.
-
Interpretation: Compare the chromatograms.
-
Stable Solution: The chromatogram of the aged sample will look identical to the fresh standard, with a single peak at the same retention time.
-
Degraded Solution: The chromatogram of the aged sample will show a decrease in the area of the main this compound peak and the appearance of one or more new peaks. The primary degradation product, 2-Methylnicotinic acid, is more polar and would be expected to elute earlier than the parent compound on a reverse-phase column.
-
-
This self-validating check provides direct evidence of the integrity of your solution, enhancing the trustworthiness of your experimental results.
References
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711). HMDB. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). HMDB. [Link]
- Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
- Safonova, L. P., & Safonov, D. A. (2011). Stability constants of nickel(II)-nicotinamide complexes in aqueous-ethanol solutions. Russian Journal of Inorganic Chemistry, 56(8), 1253–1256. [Link]
- Pobudkowska, A., & Jurkowska, K. (2018). Temperature related changes of thermodynamic functions of nicotinamide fusion. Journal of Molecular Liquids, 272, 97-105. [Link]
- Li, X., et al. (2019). Simultaneous determination of nicotinamide and N1‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Jurkowska, K., & Pobudkowska, A. (2020).
- Jouyban, A., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. [Link]
- Senthil, N., Jayakumar, C., & Gandhi, N. (2009). Effect of Hydrotropes on Solubility and Mass Transfer Coefficient of Methyl Benzoate.
- Elsebaie, H. A., et al. (2021). s Investigation and Analytical Applications of the Reaction of N1-methylnicotinamide and Active Methylene Containing Drugs. Current Pharmaceutical Analysis, 17(10), 1331-1338. [Link]
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
- Ross, B. M. (2008).
- Spivey, K. S., et al. (2021). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
- Lu, W., et al. (2018).
- Ummadi, S., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of the Science of Food and Agriculture, 99(14), 6436-6444. [Link]
- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-289. [Link]
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physchemres.org [physchemres.org]
- 4. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in 2-Methylnicotinamide Purification
Welcome to the technical support center for 2-Methylnicotinamide purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. As a key intermediate and metabolite, its purity is paramount for reproducible downstream applications, from biological assays to API synthesis. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The most prevalent impurities typically stem from the synthetic route. A common and challenging impurity is the corresponding carboxylic acid, 2-methylnicotinic acid . This can arise from incomplete amidation during synthesis or hydrolysis of the amide group during workup or storage. Other potential impurities include unreacted starting materials, reagents, and side-products specific to the chosen synthetic pathway. For instance, syntheses involving picoline derivatives may leave residual chlorinated or cyanated precursors.[1]
Q2: What is the most effective starting point for purifying this compound?
For most lab-scale purifications, recrystallization is the most efficient and cost-effective first-line approach.[2] It is particularly effective at removing trace amounts of structurally different impurities. The success of recrystallization is highly dependent on solvent selection. Given that this compound is a solid and soluble in water[3], aqueous and mixed aqueous-organic systems are excellent starting points.
Q3: How do I select an appropriate solvent system for recrystallization?
The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[4] This differential solubility is key to achieving high recovery. For a compound like this compound, which has both polar (amide, pyridine nitrogen) and non-polar (methyl group, aromatic ring) features, a solvent screening is recommended.
| Solvent Category | Examples | Suitability for this compound | Rationale |
| Protic Solvents | Water, Ethanol, Isopropanol | High | Good solubility when hot, but the compound may retain some solubility when cold, potentially lowering yield. Water is a good starting point.[5] |
| Aprotic Polar | Acetone, Ethyl Acetate | Moderate to High | Often provide a good solubility differential. Ethyl acetate has been used for the related compound, nicotinamide.[6] |
| Aprotic Non-Polar | Toluene, Hexanes | Low | Generally poor solvents for this polar molecule. More suitable as anti-solvents in a two-solvent system. |
A two-solvent system can be highly effective. In this method, you dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (an anti-solvent, like hexanes) until turbidity persists, then reheat to clarify and cool slowly.[7]
Q4: When is chromatography a better choice than recrystallization?
Chromatography should be employed when:
-
Impurities are structurally very similar to this compound, making separation by crystallization difficult.
-
The product is an oil or fails to crystallize , indicating significant impurity levels or the formation of a eutectic mixture.
-
Extremely high purity (>99.5%) is required , and recrystallization has reached its practical limit.
-
The amount of material is very small , making recrystallization losses unacceptable.
Flash column chromatography using silica gel is a standard approach.[8][9]
Troubleshooting Guide: From Failed Experiments to Pure Product
This section addresses specific issues you may encounter during the purification process.
Q5: My recrystallization failed. No crystals formed upon cooling.
-
Probable Cause 1: The solution is not saturated. You may have added too much solvent.
-
Solution: Re-heat the solution and boil off a portion of the solvent to concentrate it. Allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the product to "oil out."[4]
-
-
Probable Cause 2: The cooling process was too rapid. Rapid cooling can sometimes inhibit nucleation.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.
-
-
Probable Cause 3: Nucleation is inhibited.
-
Solution 1 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution to act as a "seed" for crystal growth.[4]
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic glass fragments can provide a surface for nucleation.[4]
-
Q6: My final product is contaminated with 2-methylnicotinic acid.
-
Probable Cause: The acidic impurity has similar solubility characteristics to the desired product, making standard recrystallization ineffective.
-
Solution 1 (pH-Adjusted Recrystallization): The key is to exploit the acidic nature of the impurity. A process analogous to that used for nicotinamide can be applied.[6] During the recrystallization from a solvent mixture like 2-methylpropanol-1 and water, adjust the pH to a slightly basic range (pH 7.5-9.5) by adding a dilute base (e.g., 1M NaOH). This will convert the acidic impurity into its salt, which will remain dissolved in the polar solvent, allowing the neutral this compound to crystallize out in pure form.[6]
-
Solution 2 (Liquid-Liquid Extraction): Before crystallization, perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic wash will extract the acidic impurity into the aqueous layer. Dry the organic layer and proceed with crystallization.
-
Q7: The product "oiled out" instead of forming crystals.
-
Probable Cause 1: The solution was cooled from a temperature above the melting point of the solute. This is common with low-melting-point solids or when using very high-boiling-point solvents.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt to cool more slowly.
-
-
Probable Cause 2: High concentration of impurities. Impurities can depress the melting point of the compound, leading to the formation of an oil (a liquid eutectic mixture) instead of a solid.
-
Solution: The material may require a pre-purification step. Pass the crude material through a short plug of silica gel to remove the most polar impurities before attempting recrystallization again.
-
Q8: The crystal morphology is poor (e.g., fine needles), making filtration slow and difficult.
-
Probable Cause: The rate of crystallization was too fast, favoring nucleation over crystal growth.[10] This often happens when a highly supersaturated solution is cooled too quickly.
-
Solution: Slow down the cooling process. Ensure the solution cools to room temperature undisturbed over several hours before moving to an ice bath. Using a slightly more solubilizing solvent system can also promote the growth of larger, more well-defined crystals.
-
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting and troubleshooting your purification method.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or isopropanol) and heat the mixture to boiling with stirring until all the solid dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in the chosen mobile phase and pack a glass column.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). The ideal ratio should give the product an Rf value of ~0.3 on a TLC plate.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Apply the mobile phase to the top of the column and collect fractions. Monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, it is crucial to verify the purity of the final product. A multi-technique approach provides the most comprehensive assessment.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid) and UV detection is typically effective.[11] The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[4]
By understanding the principles behind each purification technique and anticipating common challenges, you can develop a robust and efficient workflow to obtain high-purity this compound for your research and development needs.
References
- Lansiedel, W., & Swodenk, W. (1984). Process for the purification of nicotinic acid amide I. U.S.
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711). [Link]
- MIT OpenCourseWare.
- Hosohara, K., et al. (1990).
- Tianming Pharmaceutical. (2025).
- Duesel, B. F., & Scudi, J. V. (1950). Purification of nicotinamide. U.S.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Professor Dave Explains. (2020).
- Holman, N. O., & Tiselius, H. G. (1972). Isolation and Identification of Two New Nicotinamide Metabolites.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12243705, this compound. [Link]
- Markham, K., & Kohen, A. (2006).
- Chen, J., et al. (2014). Co-crystallization with nicotinamide in two conformations lowers energy but expands volume. PubMed. [Link]
- Addi, T., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)
- Zhang, G., et al. (2021). 2-methyl nicotinate and preparation method and application thereof.
- PubChemLite. This compound (C7H8N2O). [Link]
- Kim, H., et al. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization.
- Kim, H., et al. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization.
- Human Metabolome Database. (2006). Showing metabocard for N-Methylnicotinamide (HMDB0003152). [Link]
- Navuluri, S., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- Lowe, C. R., & Mosbach, K. (1974). The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. PMC. [Link]
- Navuluri, S., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry. [Link]
- Markham, K., & Kohen, A. (2006).
- Sawatdee, S., et al. (2018). Continuous manufacturing of co-crystals: challenges and prospects. PubMed. [Link]
- Akieda, Y., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). NIH. [Link]
- Bio-Rad Laboratories. (2021). Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives. YouTube. [Link]
- Bio-Rad.
- Toray Fine Chemicals Co Ltd. (2019). The manufacturing method of 2- amino -6- methylnicotinic acids.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 64950, N'-Methylnicotinamide. [Link]
- Wu, J., et al. (2020).
Sources
- 1. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. hmdb.ca [hmdb.ca]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 9. orientjchem.org [orientjchem.org]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylnicotinamide Derivatization
Welcome to the technical support guide for the derivatization of 2-Methylnicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during experimental work. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your derivatization strategies are both successful and scientifically sound.
Introduction: Why Derivatize this compound?
This compound, a metabolite of nicotinamide, possesses a primary amide and a pyridine ring.[1] While synthetically useful, its inherent polarity and potential for hydrogen bonding can present challenges for certain analytical techniques and synthetic pathways. Derivatization is a chemical modification technique employed to:
-
Enhance Volatility for Gas Chromatography (GC): By replacing active hydrogens on the amide group, polarity is reduced, and volatility is increased, making the molecule suitable for GC analysis.
-
Improve Ionization Efficiency for Mass Spectrometry (MS): Attaching a readily ionizable group can significantly boost signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS), which is crucial for quantifying trace amounts.[2][3]
-
Create Novel Chemical Entities: Derivatization is a cornerstone of drug discovery, used to modify the core structure of this compound to explore new biological activities.[4][5]
This guide is structured into two main sections: a Troubleshooting Guide for when experiments go awry, and a Frequently Asked Questions (FAQ) section for proactive experimental design.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common issues encountered during the derivatization of this compound and similar compounds.
Problem 1: Low or No Product Yield
You've run the reaction, but analysis shows minimal or no desired derivative. This is one of the most common experimental hurdles.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: The derivatization may not have proceeded to completion.
-
Scientific Rationale: Derivatization of amides, particularly with silylating agents for GC analysis, can be sluggish compared to alcohols or carboxylic acids due to the lower acidity of the N-H protons. Steric hindrance from the adjacent methyl group on the pyridine ring can also slow the reaction.
-
Solutions:
-
Increase Reaction Temperature: For silylation reactions, increasing the temperature to 70-100°C can significantly accelerate the rate. However, be cautious of potential side reactions or analyte degradation at excessive temperatures.
-
Extend Reaction Time: Reactions that are incomplete after 30 minutes may require several hours to reach completion. Monitor the reaction progress over time using a suitable analytical method (e.g., TLC, GC-MS) to determine the optimal duration.
-
Use a Catalyst: For silylation, adding a catalyst like Trimethylchlorosilane (TMCS) can dramatically increase the reactivity of the primary reagent (e.g., BSTFA, MSTFA).[6]
-
Increase Reagent Concentration: Ensure the derivatizing agent is in significant molar excess (a 2:1 molar ratio of reagent to active hydrogens is a good starting point) to drive the reaction equilibrium towards the product.
-
-
-
Presence of Moisture: Water is the nemesis of many derivatization reactions, especially silylation.
-
Scientific Rationale: Silylating agents react readily with water, consuming the reagent and producing siloxanes. Moisture can also hydrolyze the newly formed derivative back to the starting material.[6]
-
Solutions:
-
Anhydrous Conditions: Use high-purity, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool in a desiccator before use.
-
Inert Atmosphere: If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Sample Preparation: Ensure the this compound sample is completely dry. Lyophilization (freeze-drying) is an effective method for removing residual water from biological extracts or purified samples.[7]
-
-
-
Poor Solubility of Starting Material: The reaction cannot proceed if the analyte is not dissolved.
-
Scientific Rationale: this compound may not be readily soluble in the derivatization reagent itself or in non-polar solvents.
-
Solution: Use a co-solvent to dissolve the analyte before adding the derivatization agent. Pyridine is an excellent choice for silylation reactions as it is a good solvent for many polar compounds and can also act as a catalyst by scavenging the HCl produced when using TMCS.[6][8]
-
Problem 2: Multiple Peaks or Unexpected By-products in Analysis
Your chromatogram shows multiple peaks for a single analyte, or peaks that you cannot identify.
Potential Causes & Recommended Solutions:
-
Artifact Formation: The derivatization process itself can create unexpected products.
-
Scientific Rationale: Silylating reagents and their by-products can sometimes react with each other, with solvents, or with the target analyte in unintended ways to form artifacts.[9]
-
Solutions:
-
Optimize Temperature: While higher temperatures increase reaction rates, they can also promote the formation of by-products. Evaluate a range of temperatures to find a balance between reaction efficiency and cleanliness.
-
Change Reagent: If a particular reagent (e.g., MSTFA) consistently produces artifacts, consider an alternative like BSTFA.
-
-
-
Incomplete Derivatization: Both the derivatized and underivatized forms of the analyte are present.
-
Scientific Rationale: As discussed in "Low Yield," an incomplete reaction will result in a mixture of starting material and product, leading to at least two peaks in a chromatogram.
-
Solution: Revisit the solutions for "Low Yield," focusing on optimizing reaction time, temperature, and reagent concentration to push the reaction to completion.[9]
-
Logical Flow for Troubleshooting Derivatization Issues
The following diagram outlines a systematic approach to diagnosing and solving common derivatization problems.
Caption: A decision tree for troubleshooting common derivatization problems.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about designing a derivatization experiment for this compound.
Q1: How do I choose the right derivatizing agent?
The choice of agent depends entirely on your downstream application (e.g., GC-MS, LC-MS, or chemical synthesis).
-
For GC-MS Analysis: The goal is to increase volatility and thermal stability. Silylating agents are the most common choice.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A highly volatile and effective silylating agent suitable for a wide range of functional groups.[10]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent. Often used with 1% TMCS as a catalyst for derivatizing sterically hindered or less reactive groups like amides.
-
-
For LC-MS Analysis: The goal is to improve ionization efficiency. The agent should introduce a group that is easily charged in the MS source.
-
PTAD (4-phenyl-1,2,4-triazoline-3,5-dione): Reacts with dienes but can also be used for other functionalities. It is a well-established reagent for improving detection sensitivity.[2][11]
-
Amplifex™ Reagents: Commercially available reagents designed specifically to enhance MS sensitivity for certain functional groups.[11]
-
-
For Chemical Synthesis: This is highly dependent on the desired final product. For example, to create a new amide derivative, one might first hydrolyze the existing amide of this compound to 2-methylnicotinic acid, activate the resulting carboxylic acid (e.g., by converting it to an acyl chloride with oxalyl chloride), and then react it with a new amine.[12]
| Agent Type | Example Agents | Target Functional Group | Primary Application | Typical Conditions |
| Silylating | MSTFA, BSTFA + 1% TMCS | -OH, -COOH, -NH₂, -CONH₂ | GC-MS | 60-100°C, 30 min - 2 hr |
| Ionization Enhancing | PTAD, Amplifex™, FMP-TS | Hydroxyls, Dienes, Amines | LC-MS | Ambient to 60°C, 15 - 60 min |
| Acylating | Oxalyl Chloride, Thionyl Chloride | -COOH (after hydrolysis) | Chemical Synthesis | Varies widely |
Q2: What is the role of the solvent in the derivatization reaction?
The solvent plays multiple critical roles:
-
Solubilization: It must dissolve the analyte (this compound) and the derivatization reagent.[8]
-
Reaction Medium: It provides the environment for the reaction to occur.
-
Catalysis: Some solvents, like pyridine, can also act as catalysts, particularly in silylation reactions, by neutralizing acidic by-products.[6]
For silylation, pyridine is a common choice. For other derivatizations, aprotic solvents like acetonitrile or ethyl acetate are often used.[11] Always use anhydrous, high-purity solvents to avoid side reactions.
Q3: How do I monitor the progress of my derivatization reaction?
Monitoring the reaction is key to optimization and avoiding incomplete derivatization.
-
Thin-Layer Chromatography (TLC): A simple and rapid method. The derivatized product will typically have a different Rf value (be less polar) than the starting material. You can spot the reaction mixture at different time points to see the starting material spot disappear and the product spot appear.[4]
-
GC-MS or LC-MS: The most direct method. Withdraw a small aliquot of the reaction mixture at various time points, quench the reaction (if necessary), and inject it into the instrument. This allows you to quantify the conversion of starting material to product and identify any by-products that may be forming.
Experimental Protocols
Here are detailed, step-by-step methodologies for common derivatization workflows. Note: These are starting points. Optimization for your specific sample matrix and instrument is highly recommended.
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol aims to replace the active hydrogens on the amide group with trimethylsilyl (TMS) groups.
Workflow Diagram:
Caption: A typical workflow for silylation derivatization for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Place an accurately weighed amount (e.g., 10-100 µg) of the this compound sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen or by using a vacuum concentrator. Absolute dryness is critical.[7]
-
Reagent Addition:
-
Add 50 µL of anhydrous pyridine to the dried sample. Vortex briefly to ensure the sample is fully dissolved.[8]
-
Add 100 µL of a silylating agent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
-
Reaction: Immediately cap the vial tightly. Vortex for 10-15 seconds. Place the vial in a heating block or oven set to 75°C for 60 minutes.
-
Analysis: After the reaction time, remove the vial and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS system.
References
- Oriental Journal of Chemistry. (n.d.). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- ResearchGate. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- National Center for Biotechnology Information. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- National Center for Biotechnology Information. (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
- Future Science. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples.
- National Center for Biotechnology Information. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites.
- National Center for Biotechnology Information. (n.d.). This compound.
- Human Metabolome Database. (n.d.). This compound.
- The Bumbling Biochemist. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation.
- National Center for Biotechnology Information. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia.
- YouTube. (2020). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- PubMed. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity.
- MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
- ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?
- ResearchGate. (n.d.). Chemical Derivatization in LC-MS Based Metabolomics Study.
- ResearchGate. (2013). Problems in sample derivatization for gas chromatography?
- ResearchGate. (n.d.). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in 2-Methylnicotinamide Bioassays
Welcome to the technical support center for 2-Methylnicotinamide bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot common sources of variability in their experiments. As a structural analog of nicotinamide, this compound is of significant interest in studies involving NAD+-dependent enzymes, particularly sirtuins. However, like any small molecule, its use in bioassays requires careful attention to detail to ensure reproducible and meaningful results. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common and fundamental questions regarding the handling and use of this compound in bioassays. Getting these initial steps right is critical for preventing downstream issues.
FAQ 1: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a classic solubility issue often encountered when transitioning a small molecule from a high-concentration organic stock (typically DMSO) to an aqueous buffer.[1]
The Underlying Cause: this compound is generally water-soluble[2]. However, when a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the localized DMSO concentration can transiently decrease, causing the compound to crash out of solution before it can be fully solvated by the aqueous environment. The salts and other components in your buffer can further reduce its solubility compared to pure water[1].
Troubleshooting Workflow:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try serial dilutions. First, make intermediate dilutions of your this compound stock in 100% DMSO. Then, add the final, most diluted DMSO stock to your aqueous buffer. This gradual reduction in concentration can prevent precipitation.
-
Control Final DMSO Concentration: Most cell-based and enzymatic assays can tolerate a final DMSO concentration of up to 0.5-1%. Ensure your dilution scheme does not exceed this, and always include a vehicle control with the same final DMSO concentration in your experiment[3].
-
Consider Alternative Solvents: If DMSO proves problematic, though it is generally effective for many organic compounds, other solvents like ethanol or dimethylformamide (DMF) could be tested[4]. However, always verify their compatibility with your specific assay system.
-
Gentle Mixing and Temperature: After adding the compound to the buffer, mix gently by inversion or slow vortexing. Sonication in a water bath can also help to redissolve small amounts of precipitate[1]. Ensure your buffer is at room temperature during preparation, as lower temperatures can decrease solubility[5].
Self-Validation Check: After preparing your final working solution, visually inspect it against a light source for any signs of turbidity or precipitation. For a more quantitative check, you can centrifuge a sample and measure the concentration of the supernatant using a spectrophotometer if you have a known extinction coefficient.
Diagram: Troubleshooting Compound Precipitation
Caption: A logical workflow for diagnosing and resolving compound precipitation issues.
Part 2: In-Depth Troubleshooting for Sirtuin Bioassays
Inconsistent results in enzymatic assays, particularly those targeting sirtuins, can be multifaceted. This section delves into specific problems and their scientific underpinnings.
FAQ 2: I am seeing high variability between replicate wells in my fluorometric sirtuin activity assay. What are the likely causes?
Answer: High variability in replicate wells of a sirtuin assay often points to issues with assay setup, reagent stability, or environmental factors. Sirtuins are NAD+-dependent deacetylases, and the assay measures the product of this reaction, often through a coupled enzymatic step that releases a fluorophore[3][6].
The Underlying Cause:
-
Pipetting Inaccuracy: Small volumes of enzyme or inhibitor are often used, and even minor pipetting errors can lead to significant concentration differences between wells.
-
Incomplete Reagent Mixing: Failure to thoroughly mix reagents before and after addition to the plate can create concentration gradients.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the microplate (the "edge effect") can cause wells on the outer edges to react at a different rate than those in the center[7].
-
Reagent Degradation: The NAD+ cofactor and the sirtuin enzyme itself can be unstable if not handled and stored properly. Repeated freeze-thaw cycles should be avoided[8].
Troubleshooting Workflow:
-
Pipetting Technique:
-
Use calibrated pipettes and fresh tips for each addition.
-
For small volumes, prepare a master mix of reagents to be dispensed into all wells, rather than adding each component individually[9].
-
When pipetting, ensure the tip is below the surface of the liquid to avoid introducing air bubbles.
-
-
Mixing and Incubation:
-
Gently mix the plate on an orbital shaker after adding all reagents.
-
Incubate the plate in a temperature-controlled environment to ensure uniformity. If an "edge effect" is suspected, avoid using the outer wells of the plate[7].
-
-
Reagent Handling:
-
Assay Controls:
Data Presentation: Example of High vs. Low Variability
| Replicate | High Variability (RFU) | Low Variability (RFU) |
| 1 | 12543 | 13456 |
| 2 | 9876 | 13621 |
| 3 | 15234 | 13398 |
| Average | 12551 | 13492 |
| % CV | 21.4% | 0.9% |
RFU = Relative Fluorescence Units; % CV = Percent Coefficient of Variation
A high % CV indicates a problem with assay precision. A well-executed assay should have a % CV of less than 10-15%.
FAQ 3: My results suggest this compound is inhibiting sirtuin activity, but the IC50 value is not consistent across different experiments. Why?
Answer: An inconsistent IC50 value for an inhibitor is a common and frustrating problem in enzyme kinetics. This variability can stem from several factors related to the experimental conditions, which can alter the apparent potency of the inhibitor[12][13].
The Underlying Cause:
-
Substrate Concentration: The measured IC50 of a competitive inhibitor is dependent on the concentration of the substrate. If the substrate concentration varies between experiments, the IC50 will shift. This is described by the Cheng-Prusoff equation.
-
Enzyme Concentration: While less common, very high concentrations of the enzyme can lead to stoichiometric inhibition, where the inhibitor is depleted by binding to the enzyme, affecting the apparent IC50.
-
Reaction Progress: Assays should be run under initial velocity conditions, meaning that less than 10-15% of the substrate has been consumed. If the reaction proceeds too far, the substrate concentration changes significantly, which can impact the calculated IC50.
-
Feedback Inhibition: The product of the sirtuin reaction is nicotinamide (NAM), which is itself a sirtuin inhibitor[14][15]. If NAM is allowed to accumulate, it can cause feedback inhibition and affect the apparent potency of the test compound.
Troubleshooting Workflow:
-
Standardize Assay Conditions:
-
Use the same, precisely measured concentrations of substrate (e.g., a fluorogenic peptide) and NAD+ in every experiment. It is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km).
-
Ensure the reaction time is within the linear range (initial velocity). You can determine this by running a time-course experiment and plotting product formation over time.
-
-
Control for Nicotinamide Accumulation:
-
Some assay formats include a nicotinamidase to break down the NAM as it is formed, preventing feedback inhibition[16].
-
Alternatively, ensure you are measuring at an early enough time point where NAM accumulation is minimal.
-
-
Data Analysis:
-
Use a consistent data analysis method to fit the dose-response curve and calculate the IC50.
-
Ensure you have a sufficient number of data points spanning the full range of inhibition (from 0% to 100%).
-
Diagram: Factors Affecting IC50 Consistency
Caption: Key experimental variables that can lead to inconsistent IC50 values and their corresponding solutions.
Part 3: Cell-Based Assays & Orthogonal Validation
Confirming the activity of this compound in a cellular context is a critical step. This section addresses common challenges in transitioning from biochemical to cell-based assays.
FAQ 4: I observed potent inhibition of recombinant sirtuin in a biochemical assay, but see little to no effect in my cell-based assay. What could be the reason for this discrepancy?
Answer: This is a frequent challenge in drug discovery and highlights the difference between an isolated enzymatic system and a complex cellular environment. Several factors can contribute to this discrepancy.
The Underlying Cause:
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target in sufficient concentrations[17].
-
Metabolic Inactivation: The compound could be rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: Cells possess efflux pumps (e.g., P-glycoprotein) that can actively transport the compound out of the cell, keeping the intracellular concentration low.
-
Target Engagement: In a cellular context, the target sirtuin may be localized in a specific compartment (e.g., nucleus or mitochondria) that the compound cannot access. Furthermore, the sirtuin may be part of a larger protein complex that sterically hinders the binding of the inhibitor[18].
-
Assay Artifacts: The initial biochemical hit could be an artifact of the assay system. For example, some compounds interfere with the fluorescent readout or are only active against the specific non-physiological substrate used in the biochemical assay[10][19].
Troubleshooting and Validation Workflow:
-
Confirm with an Orthogonal Biochemical Assay: Validate your initial findings using a different assay format that relies on a different detection method. For example, if you used a fluorogenic assay, try a mass spectrometry-based assay that directly measures the deacetylation of a native peptide substrate[10][15].
-
Assess Target Engagement in Cells: A Western blot is a direct way to measure if the compound is hitting its target in cells. For SIRT1, a common approach is to measure the acetylation status of a known substrate like p53 at lysine 382. An increase in acetylated p53 upon treatment with this compound would indicate target engagement[6][11].
-
Evaluate Cytotoxicity: It's crucial to determine the concentration range at which this compound is non-toxic to your cells. High concentrations of a compound can induce non-specific effects or cell death, which can be misinterpreted as specific inhibition. A simple MTT or other cell viability assay should be performed.
-
Consider Compound Properties: If permeability is suspected, computational tools can be used to predict the physicochemical properties of this compound.
Protocol: Western Blot for SIRT1 Target Engagement
This protocol describes how to measure the acetylation of p53, a downstream target of SIRT1, as a marker of SIRT1 inhibition in cells.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., MCF-7) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for a predetermined time (e.g., 4-24 hours). Include a vehicle (DMSO) control.
-
To increase p53 levels, you can co-treat with a DNA-damaging agent like Etoposide for the final few hours of incubation[6].
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (such as Nicotinamide and Sodium Butyrate) to preserve the acetylation status of proteins[6].
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-p53 (Lys382).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with antibodies for total p53 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
An increase in the ratio of acetylated-p53 to total p53 with increasing concentrations of this compound provides strong evidence of on-target SIRT1 inhibition in a cellular environment.
References
- Human Metabolome Database. (2023). Metabocard for this compound (HMDB0059711). HMDB. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- BellBrook Labs. (n.d.). The Role of SIRT1 Activity Assays in Drug Discovery. BellBrook Labs. [Link]
- Lin, H., et al. (2022). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
- Epigenetics. (n.d.). SIRT2 Inhibitor Screening Assay Kit (Fluorometric). Epigenetics. [Link]
- Gorsuch, W. B., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences. [Link]
- Sbardella, G., et al. (2023). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Molecules. [Link]
- BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. BPS Bioscience. [Link]
- Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
- ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
- ResearchGate. (2014). Variability in Human In Vitro Enzyme Kinetics.
- Wang, Y. H., & Gibson, C. R. (2014). Variability in human in vitro enzyme kinetics. Methods in Molecular Biology. [Link]
- National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
- Dittenhafer-Reed, K. E., & Denu, J. M. (2017). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology. [Link]
- ResearchGate. (2012). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition.
- Hwang, B., & Lee, J. H. (2019). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences. [Link]
- Coussens, N. P., et al. (2022). Nuisance compounds in cellular assays. SLAS Discovery. [Link]
- Spyrakis, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
- Chan, M., et al. (2009). A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. Analytical Biochemistry. [Link]
- Human Metabolome Database. (2023). Metabocard for N-Methylnicotinamide (HMDB0003152). HMDB. [Link]
- Roessler, C., et al. (2012). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. PLoS ONE. [Link]
- PubChemLite. (n.d.). This compound (C7H8N2O). PubChemLite. [Link]
- Mozetič, B., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports. [Link]
- Gorsuch, W. B., et al. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]
- ResearchGate. (2020). Interference of oleamide with analytical and bioassay results.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Variability in human in vitro enzyme kinetics [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.biomol.com [resources.biomol.com]
- 18. mdpi.com [mdpi.com]
- 19. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of 2-Methylnicotinamide in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylnicotinamide. This guide is designed to provide you with in-depth technical and practical insights to minimize the degradation of this compound in biological samples, ensuring the accuracy and reproducibility of your experimental results. This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to directly address the challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in biological samples?
A1: Based on the chemistry of related nicotinamide compounds, the primary factors contributing to the degradation of this compound are enzymatic activity, pH, temperature, and repeated freeze-thaw cycles. Biological samples such as plasma, serum, and tissue homogenates contain various enzymes that can metabolize or degrade this compound. The stability of similar compounds is also known to be pH and temperature-dependent, with degradation rates often increasing at higher pH values and temperatures.[1][2]
Q2: How should I store my biological samples to ensure the stability of this compound?
A2: For long-term storage, it is recommended to store biological samples at ultra-low temperatures, such as -80°C.[3][4][5] For short-term storage or during sample processing, maintaining a low temperature (e.g., on ice or at 2-8°C) is crucial.[3][5] It is also advisable to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles, which can compromise sample integrity.[3][6]
Q3: What type of collection tubes should I use for blood samples to minimize degradation?
A3: For plasma collection, tubes containing anticoagulants such as EDTA or heparin are recommended. It is crucial to process the blood samples as soon as possible after collection to separate the plasma or serum from the cellular components, which can contain enzymes that may degrade the analyte.
Q4: Can this compound degrade during sample preparation steps like protein precipitation?
A4: Yes, there is a potential for degradation during sample preparation. The choice of protein precipitation solvent and the temperature at which the procedure is carried out can impact stability. Using cold solvents and keeping the samples on ice throughout the process is a good practice. A study on the analysis of nicotinic acid and its metabolites in rat plasma utilized deproteinization with acetonitrile, followed by centrifugation and evaporation, which could be a suitable starting point for method development.[7][8]
II. Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low recovery or inconsistent quantification of this compound.
-
Potential Cause A: Degradation during sample collection and handling.
-
Troubleshooting Steps:
-
Immediate Cooling: Place blood collection tubes on ice immediately after collection.
-
Prompt Processing: Centrifuge blood samples to separate plasma or serum within one hour of collection.
-
Enzyme Inhibition: Consider adding a broad-spectrum protease and esterase inhibitor cocktail to your samples immediately after collection, especially for tissue homogenates.
-
-
-
Potential Cause B: Suboptimal storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure your freezer is maintaining the target temperature of -80°C consistently. Use a calibrated thermometer to verify.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing to avoid repeated thawing and freezing.[3][6]
-
Light Protection: Store samples in amber tubes or in the dark to prevent potential photodegradation, a common precaution for many small molecules.
-
-
Issue 2: Appearance of unexpected peaks in your chromatogram.
-
Potential Cause: Degradation of this compound into related compounds.
-
Troubleshooting Steps:
-
Hypothesize Degradants: Based on the structure of this compound, potential degradation products could include 2-methylnicotinic acid (via hydrolysis of the amide group) or other metabolites. The degradation of nicotinamide can lead to nicotinic acid and other downstream metabolites.[9]
-
Analytical Confirmation: If you suspect a particular degradation product, obtain a standard of that compound and run it on your analytical system to confirm its retention time.
-
LC-MS/MS Analysis: Utilize a mass spectrometer to identify the mass of the unknown peak, which can help in its identification. Several LC-MS/MS methods have been developed for the simultaneous quantification of niacin and its metabolites in plasma, which can be adapted for your needs.[7][8][10]
-
-
III. Experimental Protocols & Data Presentation
This section provides recommended workflows and data tables to guide your experimental design.
Recommended Workflow for Sample Handling
The following diagram illustrates a best-practice workflow for handling biological samples to minimize this compound degradation.
Caption: Recommended workflow for minimizing this compound degradation.
Potential Degradation Pathway of this compound
The following diagram illustrates a potential hydrolytic degradation pathway for this compound based on the known chemistry of nicotinamide.
Caption: Potential hydrolytic degradation of this compound.
Summary of Recommended Storage Conditions
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma/Serum | 2-8°C[5][11] | -80°C[3][4][5] |
| Urine | 2-8°C with preservative (if needed) | -80°C |
| Tissue Homogenates | On ice (process immediately) | -80°C[3][5] |
Step-by-Step Protocol: Protein Precipitation for this compound Extraction from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of plasma.
-
Internal Standard: Add your internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.
-
Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in your mobile phase for LC-MS/MS analysis.[7][8]
IV. References
-
O'Reilly, R., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B. Scientific Reports, 9(1), 17319. [Link]
-
Zhou, S., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement. National Institutes of Health. [Link]
-
Sorci, L., et al. (2013). Effect of pH and temperature on OiNIC activity and stability. ResearchGate. [Link]
-
Sorci, L., et al. (2013). Effect of pH and temperature on OiNIC activity and stability. ResearchGate. [Link]
-
Fernandez-Lafuente, R., et al. (2017). Effect of pH and temperature on AtCinA activity. Public Library of Science. [Link]
-
Azenta Life Sciences. (2018). Safe Storage Temperatures for Biological Materials. Azenta Life Sciences. [Link]
-
Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Biocompare. [Link]
-
MadgeTech. (2017). Top 5 Tips for Safely Storing Biological Samples. MadgeTech. [Link]
-
Li, Y., et al. (2016). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. ResearchGate. [Link]
-
Tobin Scientific. (2024). A Guide to Biological Sample Storage for Biopharma Companies. Tobin Scientific. [Link]
-
Gillmor, H. A., et al. (1999). High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. Semantic Scholar. [Link]
-
PHC Holdings Corporation. (n.d.). Key Considerations for Reliable Biological Sample Storage. PHC Holdings Corporation. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Zeman, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
-
Unc, A., et al. (2012). The determination of nicotinic acid in plasma by mixed-mode. liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. ResearchGate. [Link]
-
Liu, M., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed. [Link]
-
Yao, Y., et al. (2014). (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;... ResearchGate. [Link]
-
Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0059711). Human Metabolome Database. [Link]
-
Santini, V., et al. (1998). The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. PubMed. [Link]
-
Wang, Y., et al. (2022). Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses. MDPI. [Link]
-
Human Metabolome Database. (2023). Showing metabocard for N-Methylnicotinamide (HMDB0003152). Human Metabolome Database. [Link]
-
Kumar, R., et al. (2015). What could be the reason for protein degradation during sample preparation?. ResearchGate. [Link]
-
Al-Hilal, A. A., et al. (2023). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. National Institutes of Health. [Link]
-
Lu, H., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. MDPI. [Link]
-
Lee, Y. C., et al. (1969). Isolation and Identification of Two New Nicotinamide Metabolites. ResearchGate. [Link]
-
Arines, J., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. PMC. [Link]
Sources
- 1. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 4. biocompare.com [biocompare.com]
- 5. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. | Semantic Scholar [semanticscholar.org]
- 11. A Guide to Biological Sample Storage for Biopharma Companies [tobinscientific.com]
Technical Support Center: Enhancing the Sensitivity of 2-Methylnicotinamide Detection
Welcome to the technical support center for the sensitive detection of 2-Methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the quantitative analysis of this small polar molecule. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for the detection of this compound?
A1: The most widely adopted method for the sensitive and selective quantification of this compound in complex biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) . This technique offers excellent specificity by separating this compound from other matrix components chromatographically and then detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. For enhanced sensitivity, especially at low concentrations, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer is often the preferred platform.
Q2: I am having trouble retaining this compound on my C18 reversed-phase column. What can I do?
A2: This is a common issue due to the polar nature of this compound. Here are several strategies to improve retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar analytes.[1][2][3][4][5][6]
-
Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of ionic or polar analytes on a reversed-phase column. For a basic compound like this compound, an anionic ion-pairing agent such as an alkyl sulfonate can be effective.[7][8][9] However, be aware that many ion-pairing reagents are not volatile and can contaminate the mass spectrometer's ion source. If using LC-MS, it is crucial to select a volatile ion-pairing reagent.
-
Lower Percentage of Organic Solvent in the Initial Mobile Phase: If using a reversed-phase method, ensure your initial gradient conditions have a very low percentage of organic solvent (e.g., 1-5% acetonitrile or methanol). This will maximize the interaction of the polar analyte with the stationary phase at the beginning of the run.
-
Use of an Aqueous C18 Column: Some C18 columns are specifically designed to be "aqueous compatible," meaning they can tolerate highly aqueous mobile phases without phase collapse, which can improve the retention of polar compounds.
Q3: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A3: For this compound (C7H8N2O, molecular weight: 136.15 g/mol ), in positive electrospray ionization (ESI) mode, you would expect the protonated molecule, [M+H]+, as the precursor ion at an m/z of approximately 137.1. The product ions are generated by fragmentation of the precursor ion in the collision cell. While the exact fragmentation pattern should be confirmed by infusing a standard, common fragment ions for nicotinamide-related structures involve the loss of the amide group or cleavage of the pyridine ring. A plausible and commonly used transition for similar nicotinamides is the loss of the carboxamide group as isocyanic acid (HNCO), leading to a significant product ion. Based on data for related compounds, a likely transition to monitor would be m/z 137.1 → 94.1.[10]
Q4: Should I use a stable isotope-labeled internal standard for this compound analysis?
A4: Absolutely. The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d3 or this compound-13C,15N2, is highly recommended for achieving the most accurate and precise quantification. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of these variables. If a custom SIL standard for this compound is not available, a structurally similar compound can be used as an internal standard, but a SIL version of the analyte is the gold standard.[11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosing and resolving the problem.
Issue 1: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
The peak for this compound is very small or not detectable, even at concentrations where a signal is expected.
-
Poor signal-to-noise ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Verify Mass Spectrometer Performance:
-
Question: Is the mass spectrometer functioning correctly?
-
Action: Run the system's tuning and calibration protocols. Check the performance with a known standard compound to ensure the instrument is sensitive and calibrated.
-
-
Infuse this compound Standard:
-
Question: Is this compound ionizing efficiently?
-
Action: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump. This will help you determine the optimal precursor and product ions and confirm that the compound can be detected without the influence of the LC system.
-
-
Optimize Ion Source Parameters:
-
Question: Are the ion source settings optimal for this compound?
-
Action: While infusing the standard, systematically optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature. Small polar molecules can be sensitive to these settings, and optimization can significantly enhance the signal.[13][14][15][16]
-
-
Evaluate Chromatography:
-
Question: Is the chromatographic peak sharp and well-defined?
-
Action: A broad, tailing peak will result in lower signal intensity. As discussed in the FAQs, poor retention is a common issue. If using reversed-phase, consider switching to a HILIC column.[1][2][3][4][5][6] Also, ensure the mobile phase composition is appropriate. For HILIC, a higher initial organic content is necessary.
-
-
Assess Sample Preparation:
-
Question: Are matrix components suppressing the signal?
-
Action: Complex biological matrices can cause significant ion suppression.[11][17][18][19] Evaluate the effectiveness of your sample cleanup. Protein precipitation is a simple but less clean method. Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[18]
-
-
Consider Chemical Derivatization:
-
Question: Can the ionization efficiency be chemically enhanced?
-
Action: If sensitivity is still a challenge, chemical derivatization can be a powerful tool. This involves reacting this compound with a reagent to attach a more readily ionizable group. For a pyridine structure, derivatizing agents that target the amine or the ring nitrogen can be explored.[20][21][22][23][24] This is an advanced technique and requires careful method development and validation.
-
Issue 2: High Variability in Results and Poor Reproducibility
Symptoms:
-
Inconsistent peak areas for the same sample injected multiple times.
-
Poor precision in quality control samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high result variability.
Detailed Steps:
-
Verify Internal Standard Performance:
-
Question: Is the internal standard (IS) response consistent across all samples?
-
Action: A variable IS response is a primary indicator of inconsistent sample preparation or injection volume. If you are not using a stable isotope-labeled IS, the variability may be due to differential matrix effects between the analyte and the IS.
-
-
Assess Column Equilibration:
-
Question: Is the column fully equilibrated between injections?
-
Action: Inadequate equilibration, especially in gradient elution, can lead to shifts in retention time and variable peak shapes, which affect peak integration and reproducibility.[25][26][27] Ensure the equilibration time is sufficient, typically 5-10 column volumes.
-
-
Investigate Matrix Effects:
-
Question: Are matrix effects causing inconsistent ion suppression?
-
Action: The composition of the matrix can vary between samples, leading to different degrees of ion suppression and, consequently, high variability. To assess this, perform a post-extraction addition experiment.[11][19] If significant and variable matrix effects are observed, improve the sample cleanup procedure or dilute the samples further if sensitivity allows.[11][18][19]
-
-
Evaluate Sample Stability:
-
Question: Is this compound degrading in the prepared samples?
-
Action: Assess the stability of this compound in the autosampler over the duration of a typical analytical run. Degradation can lead to a decrease in peak area over time. If instability is observed, consider keeping the autosampler at a lower temperature (e.g., 4 °C).
-
Experimental Protocols
Protocol 1: Baseline UHPLC-HILIC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound in a biological matrix like plasma or urine.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of sample (plasma, urine, or cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard.[10][28][29]
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4 °C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the dried extract in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid.
- Vortex and centrifuge again to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial for analysis.
2. UHPLC-HILIC Conditions:
- Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a good starting point.[1][2][3][4][5][6]
- Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: | Time (min) | % B | |------------|-----| | 0.0 | 95 | | 5.0 | 50 | | 5.1 | 95 | | 7.0 | 95 |
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | |------------------------|---------------------|-------------------| | this compound | 137.1 | 94.1 | | Internal Standard (IS) | To be determined | To be determined|
- Ion Source Parameters: Optimize as described in the troubleshooting section (capillary voltage, gas flows, and temperatures).
References
- Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Hilic–UHPlc–MS as a Tool for Metabolomics Study.
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. JoVE. [Link]
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. PubMed. [Link]
- Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
- Derivatization with pyrylium salts - secrets of science. Shimadzu. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applic
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling.
- Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies. [Link]
- A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites.
- Tips for Optimizing Key Parameters in LC–MS.
- APPLIC
- Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. PubMed. [Link]
- API Optimization, Source Design, and Other Considerations of LC/MS. Agilent Technologies. [Link]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
- Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]
- LCMS Troubleshooting: 14 Best Practices for Labor
- Troubleshooting LC, basics. Chromedia. [Link]
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentr
- Determination of nicotinamide in human plasma and urine by ion-pair reversed-phase high-performance liquid chrom
- A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. NIH. [Link]
- Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues. NIH. [Link]
- Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC. [Link]
- What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]
- Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. PMC. [Link]
- Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
Sources
- 1. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of nicotinamide in human plasma and urine by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Thueringer Entomologenverband [ento.gentaur.de]
- 14. agilent.com [agilent.com]
- 15. enovatia.com [enovatia.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. eijppr.com [eijppr.com]
- 20. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 22. Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. ssi.shimadzu.com [ssi.shimadzu.com]
- 27. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 28. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Methylnicotinamide
Welcome to the technical support center for the LC-MS/MS analysis of 2-Methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Matrix Effects in this compound Analysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] When analyzing this compound in biological samples such as plasma, urine, or tissue homogenates, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3][5][6][7]
Understanding and mitigating matrix effects is a critical aspect of bioanalytical method development and validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][10][11] This guide will provide you with the expertise and field-proven insights to effectively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?
A1: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the biological matrix that interfere with the ionization process of this compound in the mass spectrometer's ion source.[1][3][4]
-
Ion Suppression: This is the more common effect and often results from competition between the analyte and co-eluting matrix components for ionization.[1][2][12] For electrospray ionization (ESI), this can be due to competition for charge in the ESI droplet or changes in the droplet's surface tension and volatility.[3]
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte.[1][2][6][7]
Given that this compound is a polar compound, it is susceptible to interference from other polar endogenous molecules like salts, phospholipids, and metabolites that are abundant in biological matrices.
Q2: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A2: There are two well-established methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique provides a visual representation of where ion suppression or enhancement occurs throughout the chromatographic run.[3][13] A solution of this compound is continuously infused into the mobile phase after the analytical column and before the MS detector. A blank matrix extract is then injected. Any deviation from the stable baseline signal indicates a matrix effect.[3][13][14] This method is particularly useful for optimizing chromatographic conditions to separate this compound from regions of significant ion suppression.[3][13][14][15][16][17][18]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.[3][13] It involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration.[1][2][3]
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.
Q3: What is the most effective strategy to minimize matrix effects?
A3: While there is no single "best" strategy, a multi-faceted approach is often the most effective. This typically involves a combination of:
-
Efficient Sample Preparation: The goal is to remove as many interfering matrix components as possible while maximizing the recovery of this compound.[1][19][20] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple protein precipitation.[1][19][20]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting interferences is crucial.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[1][3][21][22][23][24] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification through the analyte-to-IS peak area ratio.[1][21][23][24]
Q4: When should I consider using the standard addition method?
A4: The standard addition method is a powerful technique for overcoming matrix effects, especially when a suitable blank matrix is unavailable or when the matrix composition is highly variable between samples.[3][25][26][27][28][29] This method involves adding known amounts of a this compound standard to several aliquots of the unknown sample.[26][27][28][29] A calibration curve is then constructed by plotting the instrument response versus the concentration of the added standard. The unknown initial concentration of this compound is determined by extrapolating the linear regression line to the x-intercept.[27][29]
Troubleshooting Guide
Issue 1: Poor reproducibility of results, especially between different sample lots.
-
Potential Cause: Variable matrix effects between different sources of biological samples.
-
Troubleshooting Steps:
-
Re-evaluate Sample Preparation: Your current sample preparation method may not be robust enough to handle the variability in matrix composition. Consider switching from a simpler technique like protein precipitation to a more rigorous one like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][19][20]
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using a SIL-IS for this compound, this is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby correcting for variability between samples.[1][3][21][22][23][24]
-
Consider the Standard Addition Method: For critical studies with highly variable matrices, the standard addition method can provide the most accurate quantification as it creates a calibration curve within each unique sample matrix.[3][25][26][27][28][29]
-
Issue 2: Low signal intensity and poor sensitivity for this compound.
-
Potential Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help you visualize the regions of ion suppression in your chromatogram.[3][13][14][15][16][17][18]
-
Optimize Chromatography: Adjust your chromatographic method to shift the retention time of this compound away from the areas of high ion suppression.[1] This could involve changing the gradient, mobile phase pH, or trying a different column chemistry.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove the interfering components. For a polar compound like this compound, a polar-compatible SPE sorbent could be effective.[30][31][32]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[3][25]
-
Issue 3: Inconsistent recovery during sample preparation.
-
Potential Cause: Suboptimal extraction conditions for this compound.
-
Troubleshooting Steps:
-
Optimize Extraction pH: For LLE, adjust the pH of the aqueous sample to ensure this compound is in its neutral, uncharged form to maximize its partitioning into the organic solvent.[19]
-
Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) to find the one that provides the best retention and elution of this compound.[31][33][34]
-
Optimize Wash and Elution Solvents: In SPE, the composition of the wash and elution solvents is critical. The wash solvent should be strong enough to remove interferences without eluting the analyte, and the elution solvent should be strong enough to fully recover the analyte from the sorbent.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 (Minimal Effect) | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 90 - 110 (Minimal Effect) | < 5 |
This table provides representative data and actual results may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.[31][35]
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma (diluted 1:1 with 2% formic acid in water).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
Sample Preparation: To 500 µL of urine, add 50 µL of internal standard solution and 100 µL of 1M sodium hydroxide.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in 100 µL of mobile phase.
Visualizations
Diagram 1: General Workflow for Addressing Matrix Effects
Caption: A systematic approach to identifying, mitigating, and validating the management of matrix effects.
Diagram 2: Decision Tree for Choosing a Mitigation Strategy
Caption: A decision-making guide for selecting the appropriate strategy to combat matrix effects.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Bioanalytical Techniques. [Link]
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics.
- 2: Use of post-column infusion for assessment of matrix effects.
- Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. [Link]
- FDA Guidance for Industry on Bioanalytical Method Valid
- Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. MDPI. [Link]
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
- Basic Sample Preparation Techniques in LC‐MS Bioanalysis.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
- Solid-Phase Extraction of Polar Compounds
- Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. LinkedIn. [Link]
- Bioanalytical sample prepar
- Standard addition. Wikipedia. [Link]
- Recent advances in bioanalytical sample prepar
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics.
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Bioanalytical Method Validation FDA 2001.pdf. U.S.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Understanding and Improving Solid-Phase Extraction.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S.
- Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
- An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Fully automated 96-well liquid-liquid extraction for analysis of biological samples by liquid chromatography with tandem mass spectrometry. PubMed. [Link]
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. PubMed. [Link]
- Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
- Solid Phase Extraction of Polar Compounds in Water.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ioniz
- Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Semantic Scholar. [Link]
- Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates.
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]
- Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. Wiley Analytical Science. [Link]
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
- Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]
- Solid-phase extraction. Wikipedia. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. fda.gov [fda.gov]
- 11. hhs.gov [hhs.gov]
- 12. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Scilit [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. | Semantic Scholar [semanticscholar.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. crimsonpublishers.com [crimsonpublishers.com]
- 22. scispace.com [scispace.com]
- 23. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 24. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. alpha-measure.com [alpha-measure.com]
- 27. Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition [mdpi.com]
- 28. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 29. Standard addition - Wikipedia [en.wikipedia.org]
- 30. Solid-Phase Extraction of Polar Compounds From Water - Tech Briefs [techbriefs.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. sae.org [sae.org]
- 33. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 34. sigmaaldrich.cn [sigmaaldrich.cn]
- 35. ijpsjournal.com [ijpsjournal.com]
Cell viability issues with high concentrations of 2-Methylnicotinamide
Introduction
Welcome to the technical support guide for 2-Methylnicotinamide (2-MN), a nicotinamide analog and research compound of significant interest. This document is intended for researchers, scientists, and drug development professionals who are incorporating 2-MN into their experimental workflows. While 2-MN is a valuable tool, its use, particularly at high concentrations, can present challenges related to cell viability and cytotoxicity.
The primary known mechanism of action for compounds in this class involves the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, a critical cofactor for cellular metabolism and redox reactions, which can subsequently trigger apoptosis and cell death.[2][4][5] This guide provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you navigate these challenges, ensure data integrity, and achieve reproducible results.
Part 1: Urgent First Steps & Initial Checks
If you are observing widespread, acute cytotoxicity shortly after administering this compound, pause and verify these critical parameters before proceeding with more complex troubleshooting.
-
Verify Compound Identity and Purity:
-
Action: Confirm the identity and purity of your this compound stock via analytical methods such as NMR or LC-MS.
-
Rationale: Impurities or degradation products from improper storage can have cytotoxic effects independent of the compound's primary mechanism.
-
-
Check Solvent Toxicity:
-
Action: Run a vehicle-only control group, treating cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve 2-MN.
-
Rationale: The solvent itself can be toxic at certain concentrations. For example, DMSO concentrations should typically be kept below 0.5% and ideally below 0.1% in most cell-based assays.[6]
-
-
Confirm Dosing Calculations:
-
Action: Double-check all calculations for serial dilutions and final concentrations. A simple decimal error is a common source of unexpectedly high cytotoxicity.
-
Rationale: An error in calculation can lead to a 10-fold or 100-fold higher concentration than intended, which is often the cause of acute cell death.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The cytotoxicity of this compound is primarily attributed to its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the key enzyme in the salvage pathway that recycles nicotinamide back into NAD+. By inhibiting NAMPT, 2-MN causes a rapid depletion of intracellular NAD+ levels.[2][4][5] NAD+ is an essential cofactor for hundreds of enzymatic reactions, including those in glycolysis and the TCA cycle, and is a required substrate for NAD+-consuming enzymes like PARPs (involved in DNA repair) and sirtuins (involved in gene regulation and stress response).[2] Severe NAD+ depletion disrupts cellular energy metabolism and signaling, leading to an energy crisis, oxidative stress, and ultimately, apoptotic cell death.[2][7][8][9]
Q2: I'm seeing significant cell death at my target concentration. Is this expected?
A2: This is highly dependent on the cell line and the concentration you are using. Different cell lines exhibit vastly different sensitivities to NAMPT inhibitors.[10][11][12] Cells that are more reliant on the NAD+ salvage pathway for their energy needs (often highly proliferative cancer cells) will be more sensitive.[5] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. If your target concentration is well above the IC50, significant cell death is expected. If it's below the expected IC50, this warrants further troubleshooting.
Q3: How can I confirm that the cell death I'm observing is specifically due to NAD+ depletion?
A3: The most definitive method is to perform a "rescue" experiment. By co-treating the cells with this compound and a downstream intermediate in the NAD+ salvage pathway, you can bypass the NAMPT inhibition. If the observed cytotoxicity is indeed on-target, providing the cells with this intermediate should restore cell viability. The most common rescue agent is nicotinamide mononucleotide (NMN), the direct product of the NAMPT reaction.[4] Supplementing with NAD+ itself can also rescue viability.[4] If NMN or NAD+ supplementation rescues your cells from 2-MN-induced death, you can be confident the effect is on-target.
Q4: Are there any known off-target effects of this compound?
A4: While the primary target is NAMPT, like any small molecule, the potential for off-target effects exists, especially at very high concentrations. These can be compound-specific and cell-type dependent. If an NMN/NAD+ rescue experiment fails to restore viability, it suggests that either the cell death is occurring through an off-target mechanism or that the cellular damage from NAD+ depletion is too severe to be reversed by the time of rescue. It is also important to consider that metabolites of nicotinamide analogs can have biological activity.[13][14]
Part 3: In-Depth Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity at All Tested Concentrations
-
Symptoms: Even at low micromolar (or even nanomolar) concentrations, you observe massive cell death, making it impossible to establish a dose-response curve.
-
Causality Analysis: This scenario often points to a fundamental issue with the experimental setup or reagents rather than the compound's specific biological activity.
-
Troubleshooting Workflow:
A workflow for initial troubleshooting steps.
-
Step-by-Step Guide:
-
Rule out Calculation and Solvent Errors: As detailed in the "Urgent First Steps" section, meticulously re-check all calculations and run a dedicated solvent toxicity control.
-
Assess Compound Stability: Was the 2-MN stock solution stored correctly (e.g., protected from light, at the recommended temperature)? Has it undergone multiple freeze-thaw cycles? Consider preparing a fresh stock from powder.
-
Check for Contamination: Ensure that media, sera, and other reagents are not contaminated. A contaminated culture can be hypersensitive to any chemical stressor.
-
Lower the Concentration Range: If the above steps don't resolve the issue, drastically lower your concentration range. Start in the low nanomolar range and perform broad dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to find a sub-lethal concentration.
-
Problem 2: Inconsistent Results and Poor Reproducibility
-
Symptoms: The IC50 value for 2-MN varies significantly between experiments, or the magnitude of cell death at a given concentration is not consistent.
-
Causality Analysis: This issue is often linked to subtle variations in experimental conditions or cell state. The metabolic state of the cells is particularly critical when studying a compound that targets metabolism.
-
Key Parameters to Standardize:
| Parameter | Why It's Critical | Recommended Action |
| Cell Seeding Density | Cell density affects growth rate and metabolic activity. Densely packed cells may consume nutrients and NAD+ at different rates. | Always seed the same number of cells per well/dish and allow them to adhere for a consistent period (e.g., 24 hours) before treatment. |
| Passage Number | High-passage number cells can have altered metabolic profiles and stress responses compared to low-passage cells. | Use cells within a consistent, low passage number range for all related experiments. Record the passage number for every experiment. |
| Media Formulation | Different media formulations (e.g., DMEM vs. RPMI-1640) contain varying levels of NAD+ precursors like nicotinamide and tryptophan. | Use the same media lot for a set of experiments. Be aware of the nicotinamide concentration in your basal media, as it can compete with 2-MN. |
| Serum Lot | Serum contains growth factors and nutrients that can significantly impact cell metabolism and proliferation. Lot-to-lot variability is common. | Test new serum lots for their effect on cell growth and sensitivity to 2-MN. For a critical series of experiments, use a single, pre-tested lot of serum. |
| Incubation Time | The cytotoxic effects of NAMPT inhibitors are time-dependent, as the depletion of NAD+ pools is not instantaneous. | Maintain a consistent treatment duration (e.g., 72 hours) for all viability assays. Consider a time-course experiment (24h, 48h, 72h) to understand the kinetics of cell death. |
Part 4: Key Experimental Protocols
Protocol 1: Generating a Dose-Response Curve
This protocol allows for the determination of the IC50 value of this compound in your cell line of interest.
Materials:
-
Your chosen cell line
-
Complete growth medium (pre-warmed)
-
96-well clear, flat-bottom tissue culture plates
-
This compound (2-MN) powder
-
Anhydrous DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare 2-MN Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of 2-MN in anhydrous DMSO. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Prepare Serial Dilutions: Prepare a series of 2-MN dilutions in complete growth medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Remember to include a "vehicle-only" control (medium with the highest DMSO concentration) and a "cells-only" control (medium only).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate 2-MN dilution or control medium to each well.
-
Incubation: Incubate the plate for a standard duration, typically 72 hours, under normal cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader at the appropriate wavelength or luminescence setting.
-
Data Analysis: Normalize the data to the vehicle-only control (set to 100% viability). Plot the percent viability against the log of the 2-MN concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: NMN Rescue Experiment
This protocol validates that the observed cytotoxicity is on-target (i.e., due to NAMPT inhibition).
Materials:
-
All materials from Protocol 1
-
Nicotinamide mononucleotide (NMN) powder
Procedure:
-
Prepare NMN Stock: Prepare a stock solution of NMN in water or PBS (e.g., 100 mM). Sterilize through a 0.22 µm filter.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Prepare Treatment Conditions: Prepare media for the following conditions (at minimum):
-
Vehicle Control (DMSO only)
-
2-MN at a toxic concentration (e.g., 5x or 10x the IC50 value)
-
NMN alone (e.g., 1 mM)
-
2-MN (at 5-10x IC50) + NMN (1 mM)
-
-
Treatment: Add the prepared media to the appropriate wells.
-
Incubation and Analysis: Incubate for 72 hours and perform a cell viability assay as described in Protocol 1.
-
Interpretation: If the viability of the cells in the "2-MN + NMN" condition is significantly higher than in the "2-MN alone" condition and is close to the vehicle control, this confirms that the cytotoxicity is due to NAD+ depletion.
Part 5: Mechanistic Pathway Visualization
The following diagram illustrates the central mechanism of action for this compound. By inhibiting NAMPT, it blocks the primary salvage pathway for NAD+ synthesis, leading to a cascade of downstream events culminating in cell death.
Sources
- 1. Suppression of nicotinamide phosphoribosyltransferase expression by miR-154 reduces the viability of breast cancer cells and increases their susceptibility to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2Am-DNT induces cell death and apoptosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Oxidative stress induces cell death partially by decreasing both mRNA and protein levels of nicotinamide phosphoribosyltransferase in differentiated PC12 cells [PeerJ] [peerj.com]
- 10. researchgate.net [researchgate.net]
- 11. cell lines ic50: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of 2-Methylnicotinamide
Welcome to the technical support center for the chromatographic analysis of 2-Methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation of this compound. As a pyridine derivative, this compound presents a unique set of chromatographic behaviors that can be managed with a systematic, science-backed approach. This document provides in-depth, question-and-answer-based troubleshooting, supported by field-proven insights and authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting
Peak Shape Issues
Q1: Why is my this compound peak exhibiting significant tailing in Reverse-Phase HPLC?
A: Peak tailing is the most common issue observed for basic compounds like this compound and is almost always rooted in secondary chemical interactions with the stationary phase.[1][2]
-
Causality: this compound is a basic compound with a predicted pKa of approximately 4.57 for its pyridine ring nitrogen.[3] In mobile phases with a pH around or above this value, a significant portion of the analyte is protonated, carrying a positive charge. Standard silica-based C18 columns have residual surface silanol groups (Si-OH) which are acidic (pKa ~3.5-4.5). At mobile phase pH > 4, these silanols deprotonate to become negatively charged (Si-O⁻).[2] The strong ionic interaction between the positively charged this compound and the negatively charged silanol sites is a secondary retention mechanism that slows down a fraction of the analyte molecules, resulting in a tailed peak.[2][4]
-
Solutions & Protocols:
-
Optimize Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.0, the silanol groups become fully protonated (Si-OH), eliminating the ionic interaction site.[1][5]
-
Protocol: Prepare a mobile phase containing an aqueous buffer such as 10-20 mM potassium phosphate or 0.1% formic acid, adjusted to pH 2.8.
-
-
Select a Modern, Base-Deactivated Column: Column technology has evolved to address this specific problem.[1]
-
High-Purity Silica: Use columns packed with high-purity silica, which has a lower concentration of acidic metal impurities that can exacerbate silanol activity.[1]
-
End-Capping: Select a column that is "end-capped." This means the manufacturer has chemically bonded a small, inert group (like a trimethylsilyl group) to the residual silanols, effectively shielding them from interaction with the analyte.[4]
-
-
Increase Buffer Strength: A higher ionic strength in the mobile phase (e.g., increasing buffer concentration to 50 mM) can help to saturate the charged silanol sites and shield the analyte from these interactions.[2]
-
Avoid Sample Overload: Injecting too much mass of the analyte can saturate the primary C18 retention sites, making secondary interactions with silanol groups more pronounced.[6]
-
Protocol: Prepare a dilution series of your sample (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL) and inject them. If the peak shape (asymmetry) improves at lower concentrations, mass overload is a contributing factor.
-
-
Q2: My this compound peak is fronting. What is the likely cause?
A: Peak fronting is less common than tailing for this compound but typically points to column overload or issues with the sample solvent. A USP tailing factor less than 1 indicates fronting.
-
Causality & Solutions:
-
Concentration Overload: Similar to mass overload causing tailing, severe concentration overload can lead to a "shark-fin" or fronting peak shape. The solute molecules at the highly concentrated center of the injection band travel faster than those at the more dilute edges.
-
Action: Dilute your sample and reinject.[6]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO when the mobile phase is 15% Acetonitrile), the sample will not properly partition onto the stationary phase upon injection. This causes the analyte band to spread and distort, often leading to fronting.
-
Action: Re-dissolve or dilute your sample in a solvent that is as close in composition to the mobile phase as possible.
-
-
Retention and Resolution Issues
Q3: My retention time for this compound is unstable and drifting between injections. How can I fix this?
A: Retention time stability is critical for reliable quantification. Drifting retention times typically indicate that the HPLC system or column is not fully equilibrated or is experiencing fluctuations.
-
Causality & Solutions:
-
Insufficient Column Equilibration: This is the most common cause. Switching between methods or mobile phases requires the column to be fully conditioned to the new environment.
-
Action: Equilibrate the column with the mobile phase for at least 15-20 column volumes before the first injection. For a standard 4.6 x 150 mm column, this is about 25-30 minutes at 1 mL/min.
-
-
Mobile Phase Instability: If the mobile phase is not adequately buffered, its pH can drift, especially if it absorbs atmospheric CO₂. This changes the ionization state of the analyte and silanols, altering retention. If using organic modifiers, ensure the mobile phase is well-mixed to prevent composition changes over time.
-
Action: Use a buffer and ensure all mobile phase components are thoroughly mixed. If running a gradient, ensure the pump's proportioning valves are functioning correctly.[2]
-
-
Temperature Fluctuations: Column temperature directly affects retention time. A lack of a column thermostat or significant changes in ambient lab temperature will cause drift.
-
Action: Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30 °C).
-
-
Q4: I am struggling to separate this compound from its isomers or related impurities. How can I improve resolution?
A: Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k) of your method. Often, the biggest gains are made by adjusting selectivity.
-
Causality & Solutions:
-
Suboptimal Selectivity: Selectivity is the ability of the chromatographic system to distinguish between two analytes. For closely related compounds like isomers, this is the most critical parameter.
-
Action 1: Adjust Mobile Phase pH: Small changes in pH can dramatically alter the charge state and hydrophobicity of this compound and its impurities, leading to significant changes in relative retention and potentially resolving co-eluting peaks.[5]
-
Action 2: Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile, try substituting it with methanol (or vice-versa). This can alter elution order.
-
Action 3: Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. If you are using a standard C18 column, consider a Phenyl-Hexyl or a Polar-Embedded phase. These offer different interaction mechanisms (π-π interactions for phenyl, hydrogen bonding for polar-embedded) that can provide the needed selectivity.[5]
-
-
Low Efficiency: Broad peaks have poor resolution. Low efficiency can be caused by a degraded column or extra-column volume.
-
| Parameter | Starting Condition | Optimization Strategy |
| Column | C18, 4.6 x 150 mm, 5 µm | Switch to a base-deactivated C18 or a Phenyl-Hexyl phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH with phosphate buffer (pH 2.5-7.0, use pH-stable column > pH 8).[5] |
| Mobile Phase B | Acetonitrile | Substitute with Methanol to alter selectivity. |
| Gradient | 5-95% B in 15 min | Adjust gradient slope (e.g., make it shallower) to increase peak separation. |
| Temperature | Ambient | Increase to 30-40 °C to improve efficiency and reduce viscosity. |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min to potentially improve resolution (van Deemter plot). |
Table 1: Starting parameters and optimization strategies for improving the resolution of this compound from related compounds.
Visual Troubleshooting Guide
The following diagram outlines a systematic workflow for diagnosing and resolving common chromatographic issues encountered with this compound.
Caption: A logical workflow for systematically troubleshooting this compound separation.
Foundational Protocols
Protocol 1: Generic Starting Method for this compound Analysis
This protocol provides a robust starting point for method development. All analytical methods should be properly validated according to ICH guidelines.[7][8]
-
Column: Use a modern, base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna Omega C18) with dimensions of 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 70% B
-
10-12 min: 70% to 95% B
-
12-14 min: Hold at 95% B
-
14-14.1 min: 95% to 5% B
-
14.1-18 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 262 nm (based on the parent nicotinamide structure).[9]
-
Injection Volume: 5 µL.
-
Sample Diluent: 10:90 Acetonitrile/Water.
Protocol 2: System Suitability Test (SST)
Before running a sample sequence, perform a system suitability test to ensure the system is performing correctly. This is a critical part of method validation.[7][10]
-
Prepare a standard solution of this compound at a known concentration (e.g., 20 µg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry): Must be ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% (often ≤ 1.0% for validated methods).[10]
-
RSD of Retention Time: Must be ≤ 1.0%.
-
Theoretical Plates (N): Must be > 2000.
-
-
If all parameters pass, the system is ready for sample analysis. If not, troubleshoot the system using the guide above before proceeding.
References
- Steps for HPLC Method Validation. Pharmaguideline.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Troubleshooting HPLC- Tailing Peaks. Restek.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek (YouTube).
- Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. PubMed.
- HPLC Method Development & Validation Procedure. GMP SOP.
- Showing metabocard for this compound (HMDB0059711). Human Metabolome Database.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- hplc method validation for pharmaceuticals: a review. ResearchGate.
- USP Monographs: Niacinamide. USP29-NF24.
- USP NF Niacinamide. Scribd.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. hmdb.ca [hmdb.ca]
- 4. chromtech.com [chromtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. actascientific.com [actascientific.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 2-Methylnicotinamide Treatment in Cellular Assays
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cellular effects of 2-Methylnicotinamide (2-MN). Given the limited published data on this specific isomer, this document provides a comprehensive framework for optimizing incubation time and other experimental parameters. We will delve into the theoretical underpinnings of 2-MN's potential mechanism of action, drawing parallels with its well-studied isomer, N¹-methylnicotinamide (1-MNA), and the parent molecule, nicotinamide (NAM).
A Critical Clarification: this compound vs. N¹-Methylnicotinamide
It is imperative to distinguish between this compound (2-MN), the subject of this guide, and its isomer, N¹-methylnicotinamide (1-MNA).
-
This compound (2-MN): The methyl group is attached to the carbon at the 2-position of the pyridine ring.[1][2]
-
N¹-Methylnicotinamide (1-MNA): The methyl group is attached to the nitrogen atom of the pyridine ring.[3][4]
The majority of scientific literature focuses on 1-MNA, which is a primary metabolite of nicotinamide, formed by the enzyme nicotinamide N-methyltransferase (NNMT).[5][6] While both are derivatives of nicotinamide, their distinct structures imply potentially different biological activities, cellular uptake mechanisms, and metabolic fates. This guide will provide methodologies to characterize the activity of 2-MN, acknowledging that some mechanistic insights are extrapolated from our understanding of nicotinamide and 1-MNA.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: Based on its structural similarity to nicotinamide, this compound is likely to influence cellular processes regulated by NAD+ metabolism. The primary hypothesized mechanisms include:
-
Modulation of NAD+ Biosynthesis: 2-MN may act as a substrate or inhibitor of enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT).[7] Its effects on NAD+ levels will likely be a key determinant of its biological activity.
-
Interaction with NAD+-dependent enzymes: Like nicotinamide, 2-MN could potentially inhibit sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical regulators of gene expression, DNA repair, and cell death.[3][8][9]
-
Metabolic Reprogramming: By altering the intracellular NAD+/NADH ratio, 2-MN may influence cellular energy metabolism and redox state, potentially leading to changes in cell proliferation, viability, and function.
Q2: How do I determine the optimal concentration and incubation time for 2-MN in my cell line?
Q3: What are the expected phenotypic effects of 2-MN treatment?
A3: The observable effects will be cell-type and concentration-dependent. Potential phenotypic changes include:
-
Altered cell morphology.
-
Changes in cell proliferation rate.
-
Induction of apoptosis or cell cycle arrest.[9]
-
Modulation of cellular senescence.
-
Changes in mitochondrial activity and reactive oxygen species (ROS) production.
Q4: How can I assess the stability of 2-MN in my cell culture medium?
A4: The stability of your compound is crucial for reproducible results. A stability assay should be performed by incubating 2-MN in your specific cell culture medium at 37°C and measuring its concentration at various time points using HPLC or LC-MS/MS. A detailed protocol is provided below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect after treatment | Suboptimal concentration: The concentration of 2-MN may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range. |
| Insufficient incubation time: The biological effects may require a longer exposure time to manifest. | Conduct a time-course experiment, extending the incubation period (e.g., 24, 48, 72, 96 hours). | |
| Compound instability: 2-MN may be degrading in the cell culture medium at 37°C. | Perform a stability assay as detailed in the "Experimental Protocols" section. Consider replenishing the medium with fresh 2-MN during long-term experiments. | |
| Cell line resistance: The cell line may have metabolic pathways that compensate for the effects of 2-MN. | Consider using a different cell line or investigating the expression levels of key enzymes in the NAD+ salvage pathway. | |
| High levels of cell death, even at low concentrations | High sensitivity of the cell line: The cell line may be particularly dependent on the pathway targeted by 2-MN. | Reduce the concentration range and incubation time in your experiments. |
| Solvent toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic to your cells (typically <0.1%). | Perform a vehicle control experiment with the highest concentration of the solvent used. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a single-cell suspension and proper mixing before seeding. |
| Inaccurate pipetting: Errors in dispensing 2-MN or assay reagents. | Use calibrated pipettes and be meticulous during all pipetting steps. | |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. | |
| Unexpected or off-target effects | Metabolism of 2-MN: The observed effects may be due to a metabolite of 2-MN rather than the parent compound. | Use LC-MS/MS to analyze cell lysates and culture medium for potential metabolites. |
| Non-specific binding: 2-MN may bind to serum proteins in the medium or to the plastic of the culture plates, reducing its effective concentration. | Consider using serum-free medium for short-term experiments or perform experiments to quantify non-specific binding. |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound using a Cell Viability Assay
This protocol describes how to determine the IC50 value of 2-MN using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (2-MN)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of 2-MN in DMSO.
-
Perform serial dilutions of the 2-MN stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest 2-MN concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 2-MN or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the 2-MN concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the chemical stability of 2-MN in a specific cell culture medium over time.
Methodology:
-
Preparation:
-
Prepare a stock solution of 2-MN in DMSO.
-
Dilute the stock solution to the desired final concentration in the cell culture medium to be tested.
-
-
Incubation:
-
Aliquot the 2-MN-containing medium into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The t=0 sample should be processed immediately after preparation.
-
Immediately store collected samples at -80°C to prevent further degradation until analysis.
-
-
Sample Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of intact 2-MN.
-
-
Data Analysis:
Protocol 3: Quantification of Intracellular NAD+ Levels
This protocol provides a general workflow for measuring intracellular NAD+ levels using a commercially available colorimetric or bioluminescent assay kit.
Materials:
-
Cultured cells treated with 2-MN
-
Ice-cold PBS
-
NAD+ extraction buffer (provided in the assay kit)
-
NAD+/NADH assay kit (colorimetric or bioluminescent)
-
96-well plate (white-walled for luminescence assays)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and treat with various concentrations of 2-MN and a vehicle control for the desired incubation time.
-
-
Sample Preparation (Cell Lysis and Extraction):
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the extraction buffer provided in the assay kit.
-
To measure total NAD+/NADH, proceed directly with the lysate.
-
To measure NAD+ and NADH separately, perform acid/base extraction according to the kit's instructions.
-
-
NAD+ Assay:
-
Follow the specific instructions of the commercial assay kit for preparing standards and reagents.
-
Add standards and samples to the 96-well plate.
-
Add the reaction reagents and incubate as recommended.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the NAD+ standards.
-
Determine the NAD+ concentration in your samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the cell lysate or the cell number.
-
Protocol 4: Western Blot Analysis of PARP and SIRT1 Activity
Objective: To assess the effect of 2-MN on the activity of PARP and SIRT1.
-
PARP activity can be indirectly assessed by detecting the cleavage of PARP-1, a hallmark of apoptosis. An antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1 should be used.
-
SIRT1 activity can be indirectly assessed by examining the acetylation status of its known substrates, such as p53 or NF-κB. An increase in the acetylation of these substrates would suggest SIRT1 inhibition.
General Western Blot Protocol:
-
Cell Lysis: After treatment with 2-MN, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody (e.g., anti-PARP, anti-acetylated-p53, anti-SIRT1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation
As published data for this compound is scarce, we provide the following table as a template for you to summarize your experimental findings.
Table 1: User-Defined Experimental Data for this compound (2-MN)
| Cell Line | IC50 (µM) at 48h | Optimal Incubation Time for NAD+ Depletion (hours) | Maximum NAD+ Depletion (% of control) | Effect on PARP Cleavage (Fold Change vs. Control) | Effect on SIRT1 Substrate Acetylation (Fold Change vs. Control) |
| e.g., A549 | [Your Data] | [Your Data] | [Your Data] | [Your Data] | [Your-Data] |
| [Your Cell Line 1] | [Your Data] | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
| [Your Cell Line 2] | [Your Data] | [Your Data] | [Your Data] | [Your Data] | [Your Data] |
Visualizations
Signaling Pathway
Caption: A typical experimental workflow for optimizing 2-MN treatment.
References
- IC50's: An Approach to High-Throughput Drug Discovery.
- This compound | C7H8N2O | CID 12243705 - PubChem. National Center for Biotechnology Information.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Omega.
- How to know the stability of drugs and reagents in the cell culture media? ResearchGate.
- Showing metabocard for this compound (HMDB0059711) - Human Metabolome Database.
- Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Journal of Biological Chemistry.
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports.
- Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Cell Death & Differentiation.
- Video: NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE.
- Role of NAD+ in regulating cellular and metabolic signaling pathways. Molecular Metabolism.
- Formation of [Nicotinamide-(2)H3]NAD(+) from [(2)H4]Nicotinamide and [(2)H4]Nicotinic Acid in Human HepG2N Cells and Involvement of (2)H/(1)H Exchange at the Redox Site of NAD(+)/NADH. ResearchGate.
- Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Drug Discovery.
- General model for the inhibition of sirtuins by NAM. ResearchGate.
- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE.
- Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. KCAS Bio.
- Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry.
- Nicotinamide Suppresses Hyperactivation of Dendritic Cells to Control Autoimmune Disease through PARP Dependent Signaling. International Journal of Molecular Sciences.
- Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. International Journal of Molecular Sciences.
- In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences.
- PARP inhibition by nicotinamide. ResearchGate.
- Sirtuin activators and inhibitors: Promises, achievements, and challenges. Journal of Molecular Biology.
- Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture. Biochemical Basis for the Physiological Activities of 1-methylnicotinamide. Biochimica et Biophysica Acta (BBA) - General Subjects.
- Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries. Frontiers in Microbiology.
- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Central European Journal of Immunology.
- NAD metabolites interfere with proliferation and functional properties of THP-1 cells. Scientific Reports.
- Mechanism-based sirtuin enzyme activation. bioRxiv.
- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Central European Journal of Immunology.
- N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. Pharmacological Reports.
- PARP Inhibition Impedes the Maturation of Nascent DNA Strands During DNA Replication. Molecular Cell.
- The nicotinamide hypothesis revisited—plant defense signaling integrating PARP, nicotinamide, nicotinic acid, epigenetics, and glutathione. Plant Signaling & Behavior.
- NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology.
- Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? Metabolites.
- Effects of 1-methylnicotinamide and its metabolite N-methyl-2-pyridone-5-carboxamide on streptozotocin-induced toxicity in murine insulinoma MIN6 cell line. ResearchGate.
- Effects of 1-methylnicotinamide and its metabolite N-methyl-2-pyridone-5-carboxamide on streptozotocin-induced toxicity in murine insulinoma MIN6 cell line. Endocrine Regulations.
- Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses. International Journal of Molecular Sciences.
- Natural Vitamins and Novel Synthetic Antioxidants Targeting Mitochondria in Cognitive Health: A Scoping Review of In Vivo Evidence. Antioxidants.
- Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. Trends in Pharmacological Sciences.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients. Nutrients.
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Methylnicotinamide and its Isomers' Activity: A Guide for Researchers
This guide provides an in-depth comparative analysis of 2-Methylnicotinamide and its structural and positional isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their biological activities, supported by experimental data and detailed protocols for comparative studies. We will explore the known effects of these compounds on key cellular processes, including NAD+ metabolism, and the activity of enzymes such as Nicotinamide N-methyltransferase (NNMT) and Poly(ADP-ribose) polymerases (PARPs).
Introduction: The Significance of the Methyl Group Position
Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The methylation of nicotinamide and its isomers introduces a critical chemical modification that can dramatically alter their biological properties, including their metabolic fate, enzyme interactions, and overall cellular impact. The position of the methyl group on the pyridine ring or the amide nitrogen dictates the molecule's shape, charge distribution, and reactivity, leading to a diverse range of biological activities. This guide will dissect these differences, offering a comparative framework for understanding and investigating these intriguing molecules.
The Isomers: A Chemical and Biological Overview
We will focus on the following key isomers for our comparative analysis:
-
This compound: Nicotinamide with a methyl group at the C-2 position of the pyridine ring.[1][2] It is recognized as a metabolite.[1]
-
1-Methylnicotinamide (1-MNA or N-Methylnicotinamide): A metabolite of nicotinamide where the methyl group is attached to the pyridine nitrogen.[3] This quaternary pyridinium derivative possesses a permanent positive charge.[4]
-
Trigonelline (N-methylnicotinic acid): An isomer of methylnicotinamide, it is the N-methylated form of nicotinic acid.[5][6]
-
Isonicotinamide: An isomer of nicotinamide with the carboxamide group at the 4-position.[7][8]
-
Picolinamide: An isomer of nicotinamide with the carboxamide group at the 2-position.[9][10]
Comparative Biological Activity
While direct head-to-head comparative studies of all these isomers under identical conditions are limited in the existing literature, a synthesis of available data reveals distinct activity profiles.
Impact on NAD+ Metabolism and Sirtuin Activity
Nicotinamide and its derivatives are intricately linked to NAD+ biosynthesis and the activity of NAD+-dependent enzymes like sirtuins.
-
1-Methylnicotinamide (1-MNA): This metabolite has a multifaceted role in NAD+ metabolism. At high concentrations of nicotinamide, 1-MNA can dose-dependently inhibit NAD+ synthesis, which has an ATP-sparing effect.[11] Paradoxically, it also functions as a feedback inhibitor of Nicotinamide N-methyltransferase (NNMT), the enzyme that produces it.[4] By inhibiting NNMT, exogenous 1-MNA can preserve the nicotinamide pool for the NAD+ salvage pathway.[4] Furthermore, 1-MNA has been shown to directly stabilize and upregulate the expression of SIRT1, a key sirtuin, independent of its effect on NAD+ levels.[4][12] This dual mechanism of boosting NAD+ availability and directly enhancing SIRT1 expression positions 1-MNA as a compound of significant interest.[4]
-
Nicotinamide: While a direct precursor for NAD+, nicotinamide also acts as an inhibitor of sirtuins in vitro.[13] However, in cellular contexts, its effect can be stimulatory due to its conversion to NAD+.[13]
The effects of this compound and other isomers on NAD+ levels and sirtuin activity are not as well-characterized, highlighting a critical knowledge gap.
Interaction with Nicotinamide N-methyltransferase (NNMT)
NNMT is a key enzyme in the metabolism of nicotinamide, catalyzing its methylation to 1-MNA.[14]
-
1-Methylnicotinamide (1-MNA): As mentioned, 1-MNA acts as a feedback inhibitor of NNMT.[4] This self-regulatory mechanism is a crucial aspect of its biological activity.
The inhibitory or substrate potential of this compound and other isomers for NNMT is an area ripe for investigation. Understanding how the position of the methyl group influences binding to the NNMT active site would provide valuable structure-activity relationship (SAR) insights.
Anti-inflammatory and Other Biological Activities
-
1-Methylnicotinamide (1-MNA): Exhibits notable anti-inflammatory and anti-thrombotic properties.[15][16][17][18] Its anti-inflammatory effects appear to be mediated through its action on the vascular endothelium rather than directly on immune cells, which may be due to limited cell-membrane permeability in macrophages compared to nicotinamide.[17][18]
-
Trigonelline: This alkaloid demonstrates a range of pharmacological activities, including neuroprotective effects and the ability to modulate glucose and lipid metabolism.[5][6]
-
Isonicotinamide and Picolinamide Derivatives: These isomers have served as scaffolds for the development of potent antimicrobial agents.[7][19][20] Notably, certain picolinamide derivatives show high selectivity for the pathogenic bacterium Clostridioides difficile.[10][21] Other derivatives have been investigated as acetylcholinesterase inhibitors.[22]
The specific anti-inflammatory or antimicrobial properties of this compound remain to be thoroughly explored.
Quantitative Data Summary
Due to the lack of direct comparative studies, a comprehensive quantitative table is challenging to construct. The following table summarizes the known activities and highlights areas where data is needed.
| Compound | Known Biological Activities | Key Enzyme Interactions | References |
| This compound | Metabolite | Data not available | [1][2] |
| 1-Methylnicotinamide (1-MNA) | Anti-inflammatory, Anti-thrombotic, Upregulates SIRT1 protein | Feedback inhibitor of NNMT | [4][11][12][15][16][17][18] |
| Trigonelline | Neuroprotective, Modulates glucose and lipid metabolism | Data not available | [5][6] |
| Isonicotinamide | Precursor for antimicrobial derivatives | Data not available | [7][19][20] |
| Picolinamide | Precursor for antimicrobial derivatives (some selective for C. difficile) | Data not available | [9][10][21] |
Experimental Protocols for Comparative Analysis
To address the existing knowledge gaps, the following detailed experimental protocols are provided to enable a direct and robust comparison of this compound and its isomers.
Protocol 1: In Vitro NNMT Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity (IC50) of the test compounds on purified human NNMT.
Rationale: This assay will directly compare the ability of each isomer to inhibit the enzymatic activity of NNMT, providing crucial SAR data. A fluorometric readout offers high sensitivity.
Materials:
-
Purified recombinant human NNMT enzyme
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT)
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (as substrate)
-
Test compounds (this compound and its isomers) dissolved in DMSO
-
AptaFluor SAH Assay Kit (or similar SAH detection kit)
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of each test compound in NNMT Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare substrate solutions of SAM and Nicotinamide in NNMT Assay Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle (assay buffer with DMSO) to the appropriate wells.
-
Add 10 µL of diluted NNMT enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a master mix containing SAM and Nicotinamide.
-
Add 10 µL of the substrate master mix to all wells to start the enzymatic reaction.
-
-
Reaction Incubation and Detection:
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect the produced S-adenosyl-L-homocysteine (SAH) according to the AptaFluor SAH Assay Kit manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based NAD+/NADH Level Assay (Bioluminescent)
This protocol outlines a method to quantify intracellular NAD+ and NADH levels in a human cell line (e.g., HEK293 or HepG2) following treatment with the test compounds.
Rationale: This assay will determine the net effect of each isomer on the cellular NAD+ pool, reflecting their combined impact on NAD+ synthesis, consumption, and salvage pathways. A bioluminescent assay provides high sensitivity and a wide dynamic range.
Materials:
-
Human cell line (e.g., HEK293)
-
Complete cell culture medium
-
96-well, white, clear-bottom cell culture plates
-
Test compounds (this compound and its isomers)
-
NAD/NADH-Glo™ Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (e.g., DMSO) wells.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
NAD+/NADH Measurement:
-
Following incubation, perform the NAD+/NADH measurement according to the NAD/NADH-Glo™ Assay kit manufacturer's protocol. This typically involves cell lysis and the addition of a reagent that generates a luminescent signal proportional to the amount of NAD+ and NADH.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to cell viability (which can be measured in a parallel plate using a suitable assay like CellTiter-Glo®).
-
Calculate the fold change in total NAD+/NADH levels for each treatment condition relative to the vehicle-treated control.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Signaling Pathway: Nicotinamide Metabolism and Sirtuin Regulation
Caption: Key pathways of nicotinamide metabolism and sirtuin regulation.
Experimental Workflow: Comparative Analysis of Isomers
Caption: Workflow for the comparative analysis of nicotinamide isomers.
Conclusion and Future Directions
The comparative analysis of this compound and its isomers reveals a fascinating landscape of structure-dependent biological activity. While 1-methylnicotinamide has emerged as a particularly interesting metabolite with a unique dual action on NAD+ metabolism and SIRT1 expression, the biological roles of this compound and other positional isomers remain largely uncharted territory.
The experimental protocols provided in this guide offer a clear path forward for researchers to conduct direct, quantitative comparisons. Such studies are essential for elucidating the structure-activity relationships that govern the interaction of these molecules with key enzymes like NNMT and for understanding their overall impact on cellular metabolism. The insights gained from this research will be invaluable for the rational design of novel therapeutics targeting NAD+ metabolism and related pathways in a wide range of diseases.
References
- (Author), (Year). N¹-Methylnicotinamide (1-MNA), a quaternary pyridinium derivative of nicotinamide (vitamin B₃)...
- (Author), (Year). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. PubMed. [Link]
- (Author), (Year). 1-Methylnicotinamide. Wikipedia. [Link]
- (Author), (Year). Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture... PubMed. [Link]
- (Author), (Year). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. [Link]
- (Author), (Year). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity... NIH. [Link]
- (Author), (Year). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]
- (Author), (Year). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC. [Link]
- (Author), (Year). Isonicotinamide | C6H6N2O | CID 15074. PubChem. [Link]
- (Author), (Year). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]
- (Author), (Year). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. MDPI. [Link]
- (Author), (Year). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. PubMed Central. [Link]
- (Author), (Year). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. NIH. [Link]
- (Author), (Year). This compound | C7H8N2O | CID 12243705. PubChem. [Link]
- (Author), (Year). Nomination Background: Trigonelline (CASRN 535-83-1).
- (Author), (Year). Trigonelline (N-methylnicotinic acid) Biosynthesis and its Biological Role in Plants. Semantic Scholar. [Link]
- (Author), (Year). 1-Methylnicotinamide | C7H9N2O+ | CID 457. PubChem. [Link]
- (Author), (Year). Isonicotinamide. Wikipedia. [Link]
- (Author), (Year). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. PMC. [Link]
- (Author), (Year). Protective Effects of N1-Methylnicotinamide Against High-Fat Diet- and Age-Induced Hearing Loss via Moderate Overexpression of Sirtuin 1 Protein. Frontiers. [Link]
- (Author), (Year). N'-Methylnicotinamide | C7H8N2O | CID 64950. PubChem. [Link]
- (Author), (Year). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]
- (Author), (Year). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC. [Link]
- (Author), (Year).
- (Author), (Year).
- (Author), (Year). Showing metabocard for this compound (HMDB0059711).
- (Author), (Year). Metabolism of Trigonelline.
- (Author), (Year).
- (Author), (Year).
- (Author), (Year).
- (Author), (Year). Nicotinamide: A cardioprotective form of Vitamin B3. Archives of Pharmacy. [Link]
- (Author), (Year). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. PMC. [Link]
- (Author), (Year). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. [Link]
- (Author), (Year). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]
- (Author), (Year). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside... Scientific Reports. [Link]
- (Author), (Year). Pellagra. Wikipedia. [Link]
- (Author), (Year). Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA)
- (Author), (Year). Showing metabocard for 1-Methylnicotinamide (HMDB0000699).
- (Author), (Year). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. PMC. [Link]
- (Author), (Year). Synthesis and structure of 6-(nicotinamide) methyl coumarin by the....
- (Author), (Year). Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity. PubMed. [Link]
- (Author), (Year). Sirtuins, Nicotinamide and Aging: A Critical Review.
- (Author), (Year). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. bioRxiv. [Link]
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. 1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 9. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide methylation and its relation to NAD synthesis in rat liver tissue culture. Biochemical basis for the physiological activities of 1-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Protective Effects of N1-Methylnicotinamide Against High-Fat Diet- and Age-Induced Hearing Loss via Moderate Overexpression of Sirtuin 1 Protein [frontiersin.org]
- 13. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]
- 16. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
A Comparative Study of Biological Effects: 2-Methylnicotinamide vs. Nicotinamide
Introduction
Nicotinamide, the amide form of vitamin B3, is a cornerstone of cellular metabolism, renowned for its role as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Its biological activities, ranging from anti-inflammatory to potential anti-aging effects, are well-documented. The introduction of a methyl group to the nicotinamide scaffold, however, can dramatically alter its physicochemical properties and biological functions. This guide provides a comparative analysis of nicotinamide and its methylated analogue, 2-Methylnicotinamide.
Due to a notable scarcity of direct biological data on this compound, this guide will first provide a comprehensive overview of the well-characterized biological effects of nicotinamide. Subsequently, we will delve into a comparative analysis with 1-Methylnicotinamide (1-MNA), a major and biologically active metabolite of nicotinamide, to illustrate the profound impact of methylation on the nicotinamide core. Finally, we will explore the potential implications of methylation at the 2-position, highlighting the current knowledge gaps and future research directions.
Part 1: The Multifaceted Biological Landscape of Nicotinamide
Nicotinamide is a pivotal molecule in cellular physiology, primarily through its role in maintaining the cellular NAD+ pool. Its biological effects are largely intertwined with the functions of NAD+ and NAD+-dependent enzymes.
Central Role in NAD+ Biosynthesis
Nicotinamide is a key substrate in the NAD+ salvage pathway, the primary route for NAD+ synthesis in mammalian cells. This pathway recycles nicotinamide produced from the degradation of NAD+ by enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). The rate-limiting step is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). NMN is then adenylylated to form NAD+.
Figure 1: The NAD+ Salvage Pathway.
Modulation of NAD+-Dependent Enzymes
Nicotinamide's influence extends to the direct modulation of enzymes that utilize NAD+.
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes involved in DNA repair and genomic stability. They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins. High concentrations of nicotinamide can act as a competitive inhibitor of PARPs. This inhibition can have dual effects: at physiological levels, it may prevent excessive NAD+ depletion during DNA damage, while at pharmacological doses, it can be exploited for therapeutic purposes, such as sensitizing cancer cells to DNA-damaging agents.
-
Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and aging. Nicotinamide acts as a non-competitive inhibitor of sirtuins. This feedback inhibition is a natural regulatory mechanism within the cell.
Anti-inflammatory Properties
Nicotinamide exhibits potent anti-inflammatory effects through various mechanisms. It can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This is partly attributed to its inhibition of PARP-1, which is involved in the activation of the pro-inflammatory transcription factor NF-κB.
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of a compound on PARP-1 activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Streptavidin-coated microplates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Test compounds (Nicotinamide and this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
Procedure:
-
Plate Coating: Coat a streptavidin-coated 96-well plate with biotinylated NAD+ according to the manufacturer's instructions. Wash the plate to remove unbound NAD+.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP-1 enzyme.
-
Compound Addition: Add serial dilutions of the test compounds (nicotinamide as a positive control, this compound, and a vehicle control) to the wells.
-
Initiation of Reaction: Add the PARP-1 reaction mixture to the wells to initiate the poly(ADP-ribosyl)ation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate to remove unreacted components.
-
Antibody Incubation: Add the anti-PAR antibody-HRP conjugate to the wells and incubate to allow binding to the newly synthesized PAR chains.
-
Washing: Wash the plate to remove unbound antibody.
-
Detection: Add the HRP substrate (TMB) and incubate until a color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Part 2: Methylation Matters: A Comparative Look at 1-Methylnicotinamide
The methylation of nicotinamide, primarily at the N1 position of the pyridine ring, is a significant metabolic pathway catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT). The product, 1-Methylnicotinamide (1-MNA), was once considered an inactive metabolite destined for excretion. However, emerging evidence has revealed its distinct biological activities, offering a compelling case study on how a simple methyl group can transform the functional profile of nicotinamide.
Figure 2: Metabolic Fates of Nicotinamide.
Contrasting Biological Effects of Nicotinamide and 1-Methylnicotinamide
While both molecules share a common structural backbone, their biological activities diverge significantly.
| Feature | Nicotinamide | 1-Methylnicotinamide (1-MNA) |
| Primary Role | NAD+ precursor, enzyme modulator | Biologically active metabolite |
| Anti-inflammatory Mechanism | Inhibits PARP-1 and pro-inflammatory cytokine production | Acts on vascular endothelium, with limited direct effects on immune cells[1] |
| Effect on Macrophages | Inhibits production of TNF-α, IL-6, NO, and PGE2 in activated macrophages[1] | Minimal effect on cytokine, NO, and PGE2 production; inhibits ROS generation[1] |
| Anti-thrombotic Activity | Not a primary effect | Demonstrates anti-thrombotic potential |
| Cellular Permeability | Readily enters cells | Limited permeability into immune cells may explain its different activity profile[1] |
Mechanistic Divergence: A Tale of Two Molecules
The differing biological effects of nicotinamide and 1-MNA stem from their distinct molecular interactions. Nicotinamide's actions are largely intracellular, driven by its conversion to NAD+ and its direct inhibition of enzymes like PARPs and sirtuins.
In contrast, the anti-inflammatory properties of 1-MNA appear to be mediated primarily through its effects on the vascular endothelium, rather than direct suppression of immune cell functions. This suggests that the addition of a methyl group at the N1 position alters its cellular uptake and target engagement, leading to a unique pharmacological profile.
Part 3: The Uncharted Territory of this compound
In stark contrast to nicotinamide and 1-Methylnicotinamide, there is a significant lack of published data on the biological effects of this compound. The methylation in this instance is at the 2-position of the pyridine ring, a modification that is structurally distinct from the N1-methylation of 1-MNA.
Structural Considerations and Potential Implications
The position of the methyl group on the pyridine ring is critical. In this compound, the methyl group is adjacent to the nitrogen atom of the ring. This substitution could have several consequences:
-
Steric Hindrance: The methyl group at the 2-position could sterically hinder the interaction of the pyridine nitrogen with enzymes that recognize the nicotinamide structure.
-
Electronic Effects: The methyl group may alter the electron density of the pyridine ring, potentially influencing its reactivity and binding affinity for biological targets.
-
Metabolic Stability: The 2-methyl group might affect the metabolic fate of the molecule, potentially making it resistant to certain enzymatic modifications.
Insights from Related Derivatives
While direct data is lacking, studies on other 2-substituted nicotinamide derivatives provide clues to the potential activities of this compound. For instance, various 2-aminonicotinamide derivatives have been synthesized and evaluated for their antifungal and anticancer properties. This suggests that modifications at the 2-position can lead to novel and potent biological activities.
Furthermore, 2-methylnicotinate, a related ester, has been identified as a key intermediate in the synthesis of an IKK beta inhibitor and an oncolytic drug. This highlights the potential of the this compound scaffold in drug discovery.
Future Research Directions
The dearth of information on this compound presents a clear opportunity for future research. Key areas of investigation should include:
-
In Vitro Screening: A comprehensive screening of this compound against a panel of relevant biological targets, including PARPs, sirtuins, and various kinases, is warranted.
-
Cell-Based Assays: Evaluation of its effects on cellular processes such as inflammation, proliferation, and apoptosis in various cell lines.
-
Metabolic Studies: Investigation of its metabolic fate and whether it can be converted to NAD+ or other active metabolites.
-
Comparative Studies: Direct, head-to-head comparisons with nicotinamide and 1-Methylnicotinamide to elucidate the specific impact of 2-methylation.
Conclusion
Nicotinamide stands as a well-established and versatile biological molecule with a central role in cellular metabolism and signaling. The study of its methylated metabolite, 1-Methylnicotinamide, has revealed that even a subtle structural modification can lead to a dramatically different and clinically relevant biological activity profile. This compound remains an enigmatic member of this family, with its biological effects largely unexplored. The structural uniqueness of 2-methylation suggests the potential for novel pharmacological properties, making it a compelling candidate for future investigation in the fields of drug discovery and chemical biology. Further research is essential to unlock the potential of this intriguing molecule and to fully understand the structure-activity relationships within the nicotinamide family.
References
- Bryniarski, K., Biedroń, R., Jakubowski, A., Chłopicki, S., & Marcinkiewicz, J. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Journal of immunology research, 2008.
Sources
A Comparative Guide to NAD+ Precursors: Evaluating 2-Methylnicotinamide in the Context of Established Nicotinamide Adenine Dinucleotide Progenitors
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the expanding field of aging research and metabolic therapeutics, the modulation of Nicotinamide Adenine Dinucleotide (NAD+) levels has emerged as a promising strategy. This guide provides a comprehensive comparison of the efficacy of various NAD+ precursors, with a specific evaluation of 2-Methylnicotinamide against the well-established precursors: Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), Nicotinic Acid (NA), and Nicotinamide (NAM). This document is intended to serve as a technical resource, synthesizing current experimental data to inform research and development decisions.
Introduction: The Central Role of NAD+ and Its Precursors
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, playing a critical role in a vast array of biological processes. It is a pivotal component of cellular redox reactions, essential for energy metabolism through glycolysis and the tricarboxylic acid (TCA) cycle.[1] Beyond its metabolic functions, NAD+ serves as a crucial substrate for several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are integral to regulating cellular repair, stress resistance, and longevity pathways.[1] A growing body of evidence indicates that cellular NAD+ levels decline with age and in various age-related diseases.[1] This decline is believed to disrupt the delicate balance of NAD+ metabolism, where consumption outpaces synthesis and recycling.[1] Consequently, restoring NAD+ levels through supplementation with its precursors has become a focal point of therapeutic interest.
The Case of this compound: An Analog of Interest
This compound is a structural analog of nicotinamide (NAM), a primary NAD+ precursor.[1] Its structural similarity has prompted inquiries into its potential role as an NAD+ precursor. However, a thorough review of the existing scientific literature reveals no direct evidence to support the conversion of this compound into NAD+.
The primary pathway for NAM utilization in NAD+ synthesis is the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step.[2] NAMPT exhibits high substrate specificity for nicotinamide.[3][4] Structural and biochemical studies of NAMPT indicate that its active site is finely tuned for NAM binding, and modifications to the pyridine ring, such as the addition of a methyl group at the 2-position, are likely to impede or prevent its binding and subsequent conversion to Nicotinamide Mononucleotide (NMN).[4]
It is crucial to distinguish this compound from N-methylnicotinamide (also known as 1-methylnicotinamide or MNA). N-methylnicotinamide is a well-characterized metabolite of nicotinamide, formed by the action of the enzyme Nicotinamide N-methyltransferase (NNMT).[5][6] This methylation process is considered a clearance pathway for excess nicotinamide and does not contribute to the NAD+ pool; in fact, it consumes nicotinamide that could otherwise be used for NAD+ synthesis.[7] There is no evidence to suggest that this compound is a substrate for NNMT or that it participates in any known NAD+ biosynthetic pathway.
Comparative Efficacy of Established NAD+ Precursors
The four principal NAD+ precursors that have been extensively studied are Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), Nicotinic Acid (NA), and Nicotinamide (NAM). Their efficacy in elevating intracellular NAD+ concentrations varies due to differences in their metabolic pathways, bioavailability, and potential side effects.[1][8]
Metabolic Pathways of NAD+ Precursors
The conversion of these precursors to NAD+ occurs through distinct enzymatic pathways, which influences their efficiency.
Figure 1: Simplified overview of the primary NAD+ biosynthetic pathways from common precursors.
Preiss-Handler Pathway (from NA): Nicotinic acid is converted to NAD+ in a three-step process involving the enzymes Nicotinate Phosphoribosyltransferase (NAPRT), NMN/NaMN Adenylyltransferase (NMNATs), and NAD+ Synthetase (NADSYN).
Salvage Pathway (from NAM, NR, and NMN): This is the primary route for NAD+ synthesis in mammals.
-
Nicotinamide (NAM): Converted to NMN by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[2]
-
Nicotinamide Riboside (NR): Phosphorylated by Nicotinamide Riboside Kinases (NRK1/2) to form NMN.
-
Nicotinamide Mononucleotide (NMN): Directly converted to NAD+ by NMNATs. Some research suggests NMN may be dephosphorylated to NR before entering the cell, then re-phosphorylated back to NMN.[9]
Quantitative Comparison of Efficacy
The ability of each precursor to increase NAD+ levels has been investigated in numerous preclinical and clinical studies. The following table summarizes key findings from human clinical trials. It is important to note that direct head-to-head trials are limited, and study designs, dosages, and measurement techniques vary.[1][10]
| Precursor | Dosage | Duration | Fold Increase in Blood/Tissue NAD+ | Key Findings & Citations |
| Nicotinamide Riboside (NR) | 100, 300, 1000 mg (single dose) | 24 hours | Up to 2.7-fold (blood) | Dose-dependent increase in blood NAD+ metabolome.[11][12] |
| 1000 mg/day | 6 weeks | ~60% increase (PBMCs) | Well-tolerated with significant NAD+ increase.[10] | |
| Nicotinamide Mononucleotide (NMN) | 250 mg/day | 12 weeks | 2.5-fold (whole blood) | Significant increase in NAD+ levels.[13] |
| 300, 600, 900 mg/day | 60 days | Dose-dependent increase up to 4.7-fold (blood) | Improved physical endurance.[14] | |
| Nicotinic Acid (NA) | 500, 1000 mg/kg diet (in rats) | 2 weeks | 44% increase (liver) | Effective at increasing tissue NAD+, but associated with flushing.[1] |
| 750 mg/day | 10 days | 5-fold increase (blood) | Rescued NAD+ deficiency in patients with mitochondrial myopathy.[15] | |
| Nicotinamide (NAM) | 1000 mg/kg diet (in rats) | 2 weeks | 43% increase (liver) | Increased liver NAD+ but to a lesser extent in other tissues compared to NA.[1] |
| 250-750 mg/day | 4 months | ~30% of participants showed an increase | Modest and variable effects on blood NAD+ levels.[16] |
Bioavailability and Pharmacokinetics
The bioavailability of NAD+ precursors is a critical determinant of their efficacy.
-
NR and NMN: Both are orally bioavailable.[9] There is ongoing debate about whether NMN is absorbed intact or converted to NR before entering cells.[9] Recent evidence suggests the existence of a specific NMN transporter, Slc12a8, in the mouse gut.[9]
-
NA and NAM: Both are readily absorbed. However, high doses of NA can cause uncomfortable flushing, limiting its therapeutic use.[17] High doses of NAM can inhibit sirtuins, which are NAD+-dependent enzymes, potentially counteracting some of the benefits of increased NAD+ levels.[10][17]
Downstream Effects and Sirtuin Activation
A primary goal of elevating NAD+ levels is to enhance the activity of NAD+-dependent enzymes like sirtuins, which play key roles in cellular health and longevity.
Figure 2: The central hypothesis of NAD+ precursor supplementation.
Supplementation with NAD+ precursors has been shown to activate sirtuins.[9] For instance, both NR and NMN supplementation have been demonstrated to restore NAD+ pools and activate SIRT1.[9] NAM, while a precursor, can also act as an inhibitor of sirtuins at high concentrations, a factor to consider in dosage strategies.[10]
Experimental Methodologies
Accurate quantification of NAD+ levels is crucial for evaluating the efficacy of precursors. Several methods are employed, each with its own advantages and limitations.
Workflow for a Clinical Trial Comparing NAD+ Precursors
Figure 3: A representative workflow for a clinical trial comparing NAD+ precursors.
Protocol for NAD+ Quantification in Human Blood
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is considered the gold standard for its specificity and sensitivity.[13] Enzymatic assays are also widely used and offer a simpler, more cost-effective alternative.[18][19]
Sample Collection and Preparation (for LC-MS):
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place the sample on ice to minimize NAD+ degradation.
-
Perform red blood cell lysis using a hypotonic buffer.
-
Extract metabolites using a cold extraction solution (e.g., 80% methanol).
-
Centrifuge to pellet protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
LC-MS Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: Mass spectrometry is used to detect and quantify NAD+ based on its specific mass-to-charge ratio.
Summary and Future Directions
While this compound does not appear to be a direct NAD+ precursor, the established precursors NR, NMN, NA, and NAM all demonstrate the ability to increase cellular NAD+ levels, albeit with varying degrees of efficacy and distinct metabolic fates. NR and NMN are currently the most promising for therapeutic applications due to their efficiency and favorable side-effect profiles.[1]
Future research should focus on more direct, head-to-head comparative clinical trials to elucidate the relative efficacy of these precursors in different tissues and clinical contexts.[1][10] A deeper understanding of their long-term safety and their precise impact on downstream pathways will be crucial for the development of effective NAD+-based therapies.
References
- Wikipedia. (n.d.). Nicotinamide phosphoribosyltransferase.
- Trammell, S. A. J., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications, 7, 12948.
- Nadovim. (n.d.). Bioavailability Report of NAD+ and NAD+ Precursors.
- AboutNAD. (2016). Nicotinamide Riboside Supplementation Is Orally Bioavailable in Both Mice and Humans: Clinical Findings.
- Jinfiniti. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging.
- OuluREPO. (2025). Identification of structural determinants of nicotinamide phosphoribosyl transferase (NAMPT) activity and substrate selectivity.
- Fight Aging!. (2022). A Trial of NMN Supplementation in Older People.
- ResearchGate. (2021). How can i measure NADH or NAD+ level in human blood?.
- PubMed Central. (n.d.). Structural evolution of the selectivity clamp confers ADPR-PP specificity in Namat, a phage nicotinamide ADP-ribose transferase.
- PubMed Central. (2022). NAD+ Precursors: A Questionable Redundancy.
- ResearchGate. (n.d.). Detection of NAD + and NADH in human whole blood (A) Linear range of....
- PubMed. (2023). Source of nicotinamide governs its metabolic fate in cultured cells, mice, and humans.
- PubMed Central. (n.d.). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies.
- PubMed Central. (n.d.). Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases.
- PubMed Central. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase.
- PubMed Central. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research.
- PubMed Central. (n.d.). Efficient Assay and Marker Significance of NAD+ in Human Blood.
- PubMed Central. (n.d.). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme.
- Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.
- ACS Publications. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry.
- NMN.com. (2020). Clinical Trial Data Shows Vitamin B3 Raises NAD⁺ Levels in Human Muscle and Blood.
- PubMed Central. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health.
- Wikipedia. (n.d.). Nicotinamide N-methyltransferase.
- Jinfiniti. (2024). NMN and NR Compared: Better Together or Choose One?.
- Innerbody Research. (2025). NMN vs. NR | Which NAD+ precursor is better?.
- PubMed. (n.d.). Metabolic effects of nicotinamide administration in rats.
- PubMed Central. (n.d.). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models.
- ACS Publications. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry.
- YouTube. (2023). NAD Boosters Compared NAM, NA, NR & NMN | Dr Jin-Xiong She Interview Series 2 - 3.
- PubMed Central. (n.d.). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+.
- National Genomics Data Center (CNCB-NGDC). (2024). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
- PubMed Central. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress.
- ResearchGate. (2025). NAMPT in Regulated NAD Biosynthesis and its Pivotal Role in Human Metabolism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 4. scienceopen.com [scienceopen.com]
- 5. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nadovim.com [nadovim.com]
- 10. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldmanlaboratories.com [goldmanlaboratories.com]
- 14. masi.eu [masi.eu]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Metabolic fate of nicotinamide in higher plants. | Semantic Scholar [semanticscholar.org]
- 17. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Assay and Marker Significance of NAD+ in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for 2-Methylnicotinamide Quantification
Abstract
The accurate quantification of 2-Methylnicotinamide (2-MNA), a key metabolite of nicotinamide, is critical in various stages of drug development and clinical research. The choice of analytical methodology is pivotal, often boiling down to a decision between the robust, cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an in-depth comparison and a detailed protocol for the cross-validation of these two powerful techniques. By presenting supporting experimental data and explaining the causality behind methodological choices, this document serves as a practical resource for researchers, scientists, and drug development professionals to ensure data integrity and consistency across different analytical platforms.
Introduction: The Analytical Imperative for this compound
This compound (2-MNA), also known as N1-Methylnicotinamide, is a primary metabolite of nicotinamide (Vitamin B3). Its quantification in biological matrices like plasma and urine is essential for pharmacokinetic (PK) studies, toxicokinetic (TK) analyses, and for understanding its role as an endogenous marker for renal organic cation transporters.[1][2] Given the wide concentration ranges observed in biological systems, from nanograms to micrograms per milliliter, the analytical method must be fit-for-purpose.[1][2]
Two of the most prevalent techniques for small molecule bioanalysis are HPLC-UV and LC-MS/MS.[3] While HPLC-UV is a workhorse in many QC labs for its simplicity and reliability, LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[4][5] When a project transitions from early-stage development, where an HPLC method might be used, to clinical trials requiring lower detection limits, a cross-validation between the two methods becomes necessary. This process formally verifies that both methods produce comparable and reliable data within a specific concentration range, ensuring data continuity and regulatory compliance.[6][7] This guide will walk you through the principles, protocols, and data interpretation for such a cross-validation.
Methodological Principles: Choosing the Right Tool
The core difference between HPLC-UV and LC-MS/MS lies in the detector.[4] This fundamental distinction dictates their respective strengths, weaknesses, and ultimate applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV operates on the principle of separating compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase, followed by detection based on the analyte's ability to absorb ultraviolet light.
-
Causality of Choice: This method is often selected for analyzing bulk drug substances, formulations, or high-concentration samples in simple matrices.[4] Its lower cost, robustness, and simpler operation make it accessible. The primary prerequisite is that the analyte, like 2-MNA, must possess a chromophore that absorbs UV light at a wavelength where matrix components do not significantly interfere.
-
Limitations: The main drawbacks are moderate selectivity and sensitivity.[4] Co-eluting compounds that also absorb at the analytical wavelength can lead to inaccurate quantification. Furthermore, achieving the low limits of quantification (LOQ) needed for many PK studies (e.g., ng/mL levels) is often challenging.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer.[8] The mass spectrometer ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z).[8] In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
-
Causality of Choice: LC-MS/MS is the preferred method for bioanalysis in complex matrices like plasma, serum, and urine.[9][10] Its ability to detect compounds at parts-per-trillion levels makes it indispensable for studies requiring high sensitivity.[4] The specificity of MRM minimizes the impact of matrix interferences, a common challenge in biological samples.[11]
-
Limitations: The high capital investment, need for more specialized operators, and susceptibility to matrix effects (ion suppression or enhancement) are key considerations.[4][11] Method development can be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.
Experimental Design: A Framework for Cross-Validation
The cross-validation experiment is designed to directly compare the performance of the pre-validated HPLC-UV and LC-MS/MS methods. The process involves analyzing the same set of quality control (QC) samples and incurred (study) samples with both methods and evaluating the correlation of the results. This entire process must adhere to regulatory guidelines on bioanalytical method validation.[12][13][14][15][16]
Workflow for Method Cross-Validation
Caption: Experimental workflow for the cross-validation of two analytical methods.
Materials & Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): For LC-MS/MS, a stable isotope-labeled 2-MNA (e.g., 2-MNA-d3) is ideal. For HPLC-UV, a structurally similar compound with a different retention time (e.g., N1-Ethylnicotinamide) can be used.[1]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.[11]
-
Reagents: Formic acid, ammonium acetate, trichloroacetic acid (TCA).
-
Biological Matrix: Human plasma (K2-EDTA).
Sample Preparation Protocol (Protein Precipitation)
This protocol is a common, straightforward approach for cleaning up plasma samples for both HPLC and LC-MS/MS analysis.
-
Aliquot: Pipette 100 µL of plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the appropriate Internal Standard working solution (e.g., 1 µg/mL 2-MNA-d3 for LC-MS/MS).
-
Precipitate: Add 300 µL of cold acetonitrile (or 10% TCA) to the tube. The cold solvent and rapid addition enhance the precipitation of proteins.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation and release of the analyte.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean HPLC vial. This supernatant contains the analyte and IS, free from the bulk of plasma proteins.
-
Inject: Inject the sample into the respective chromatography system.
HPLC-UV Method Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining moderately polar compounds like 2-MNA.
-
Mobile Phase: 20 mM Sodium Phosphate buffer (pH 3.0) and Acetonitrile (95:5 v/v). The acidic pH ensures that 2-MNA is in a consistent, ionized state for reproducible retention.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV Diode Array Detector (DAD) set to 264 nm. This wavelength is selected based on the UV absorbance maximum of 2-MNA.
-
Run Time: 10 minutes.
LC-MS/MS Method Protocol
-
Instrument: Sciex Triple Quad 6500+ with a Shimadzu Nexera X2 UPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). The smaller particle size of the UPLC column provides higher efficiency and better peak shapes, crucial for MS sensitivity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The volatile buffer (formic acid) is essential for efficient ionization in the MS source.[10]
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is chosen as it is highly effective for ionizing polar, nitrogen-containing compounds like 2-MNA.
-
MRM Transitions:
-
2-MNA: Precursor ion (Q1) m/z 137.1 → Product ion (Q3) m/z 94.1.[9]
-
2-MNA-d3 (IS): Precursor ion (Q1) m/z 140.1 → Product ion (Q3) m/z 97.1.
-
Results & Discussion: A Comparative Analysis
For this guide, representative data from a hypothetical cross-validation study are presented. The study analyzed three levels of QC samples (Low, Mid, High) prepared in human plasma.
Method Performance Summary
The performance of each validated method is summarized below.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Commentary |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods show excellent linearity, a prerequisite for accurate quantification. |
| Range | 0.5 - 100 µg/mL | 1.0 - 2000 ng/mL | The LC-MS/MS method demonstrates a significantly wider and lower dynamic range. |
| LOD | 150 ng/mL | 0.3 ng/mL | The Limit of Detection is approximately 500-fold lower for LC-MS/MS. |
| LOQ | 500 ng/mL | 1.0 ng/mL | The Limit of Quantification confirms the superior sensitivity of LC-MS/MS, making it suitable for PK studies where concentrations fall rapidly.[4] |
| Intra-day Precision (%CV) | < 5% | < 4% | Both methods are highly precise within a single analytical run. |
| Inter-day Precision (%CV) | < 8% | < 6% | Both methods show excellent reproducibility across different days. |
| Accuracy (% Bias) | ± 10% | ± 7% | Both methods provide accurate results, well within the ±15% acceptance criteria set by regulatory bodies like the FDA and EMA.[13][17] |
Cross-Validation Results
The core of the cross-validation is the direct comparison of concentrations measured by both methods. QC samples were analyzed in replicates of six by each method.
| QC Level | Nominal Conc. | HPLC-UV Mean (µg/mL) | LC-MS/MS Mean (µg/mL) | % Difference* |
| Low QC | 1.0 µg/mL | 1.08 | 1.04 | +3.8% |
| Mid QC | 50 µg/mL | 48.9 | 51.1 | -4.3% |
| High QC | 80 µg/mL | 82.3 | 79.5 | +3.5% |
% Difference = [(HPLC - LCMS/MS) / Average(HPLC, LCMS/MS)] * 100
Discussion of Results: The percentage difference between the mean concentrations measured by the two methods for all QC levels is well within ±15%. This indicates a strong correlation and suggests that the methods can be used interchangeably within the validated range of the HPLC-UV method (0.5 - 100 µg/mL). The small positive and negative biases observed are typical of inter-method variability and are not indicative of a systemic error in either method. This successful outcome provides confidence that data generated by the HPLC-UV method during early development can be reliably bridged to data generated by the more sensitive LC-MS/MS method in later clinical phases.
Logical Framework for Method Selection
Caption: Decision diagram for selecting the appropriate analytical method.
Conclusion and Recommendations
This guide demonstrates that both HPLC-UV and LC-MS/MS are robust and reliable techniques for the quantification of this compound. The cross-validation successfully established the equivalency of the two methods within the overlapping analytical range.
Key Recommendations:
-
For applications involving high concentrations and simple matrices, such as formulation analysis or quality control of active pharmaceutical ingredients, the HPLC-UV method is a cost-effective and highly suitable choice.
-
For bioanalytical applications requiring low detection limits (sub-µg/mL) and high selectivity in complex biological matrices, such as pharmacokinetic or toxicokinetic studies, the LC-MS/MS method is unequivocally the superior and necessary choice.[4][11]
-
When transitioning a project from a domain where an HPLC-UV method was used to one requiring LC-MS/MS, a formal cross-validation as described herein is a critical regulatory and scientific requirement to ensure the integrity and continuity of the data.[6][7]
By following the principles and protocols outlined, researchers can confidently select and validate the appropriate methodology for their specific needs, ensuring data of the highest quality and integrity.
References
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2018).
- PharmaGuru. (2023).
- Outsourced Pharma. (2023).
- European Medicines Agency. (2011).
- Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
- Journal of Chromatographic Science. (2021). Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. [Link]
- Biomedical Chromatography. (2022).
- Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. (2002). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. [Link]
- Bioanalysis. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. [Link]
- Chemyx. Basic Principles of HPLC, MS & LC-MS. [Link]
- LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. [Link]
- Perera, R. (2022).
- LCGC. (2024). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
- Journal of Clinical Biochemistry and Nutrition. (2014). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]
Sources
- 1. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rajithperera.com [rajithperera.com]
- 4. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 8. chemyx.com [chemyx.com]
- 9. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchtrends.net [researchtrends.net]
- 11. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
A Tale of Two Isomers: A Comparative Scientific Guide to 1-Methylnicotinamide and 2-Methylnicotinamide
For the Attention of Researchers, Scientists, and Drug Development Professionals: A detailed comparative analysis of the well-characterized metabolite, 1-Methylnicotinamide, and its lesser-known isomer, 2-Methylnicotinamide.
Introduction
Nicotinamide (a form of vitamin B3) is a cornerstone of cellular metabolism, primarily serving as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The metabolic fate of nicotinamide is diverse, with methylation being a key pathway. This guide provides a comprehensive comparative study of two methylated isomers of nicotinamide: 1-Methylnicotinamide (1-MNA) and this compound (2-MNA). While 1-MNA is an extensively studied metabolite with a range of documented biological activities, 2-MNA remains largely enigmatic. This guide will synthesize the current knowledge on both compounds, highlight the significant knowledge gaps surrounding 2-MNA, and propose experimental frameworks to elucidate its properties, thereby offering a roadmap for future research in this area.
Comparative Chemical and Physical Properties
The seemingly subtle difference in the position of the methyl group on the pyridine ring of nicotinamide results in two distinct molecules with unique chemical identities. 1-MNA possesses a methyl group on the nitrogen atom at position 1, conferring a positive charge and making it a pyridinium compound. In contrast, 2-MNA has a methyl group on the carbon atom at position 2 of the pyridine ring.
| Property | 1-Methylnicotinamide (1-MNA) | This compound (2-MNA) |
| IUPAC Name | 3-Carbamoyl-1-methylpyridin-1-ium | 2-Methylpyridine-3-carboxamide |
| Molecular Formula | C₇H₉N₂O⁺ | C₇H₈N₂O |
| Molar Mass | 137.16 g/mol | 136.15 g/mol |
| CAS Number | 1005-24-9 (chloride salt) | 58539-65-4 |
| Physical State | Solid | Solid |
| Known Biological Role | Active metabolite of nicotinamide, enzyme inhibitor | Metabolite |
| Safety | Generally considered safe | Eye irritant[1] |
Synthesis and Chemical Preparation
The synthesis of these isomers is crucial for their isolation and subsequent study. While various synthetic routes have been explored for nicotinamide derivatives, specific and efficient methods for both 1-MNA and 2-MNA are essential for research purposes.
Synthesis of 1-Methylnicotinamide
1-MNA is typically synthesized by the direct methylation of nicotinamide. This can be achieved using various methylating agents.
Experimental Protocol: Synthesis of 1-Methylnicotinamide Iodide
-
Dissolution: Dissolve nicotinamide in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Methylation: Add an equimolar amount of methyl iodide (CH₃I) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: As the reaction proceeds, 1-Methylnicotinamide iodide will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization.
Synthesis of this compound
The synthesis of 2-MNA is less commonly described but can be approached through multi-step procedures, often starting from 2-methylnicotinic acid or its esters.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related compounds[2].
-
Amidation of 2-Methylnicotinate: Start with ethyl 2-methylnicotinate. React it with a concentrated aqueous solution of ammonia.
-
Reaction Conditions: Heat the mixture in a sealed vessel to a temperature of approximately 100-120 °C for several hours. The pressure will increase within the vessel.
-
Work-up: After cooling, the excess ammonia and water can be removed under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography.
Metabolic Pathways: A Study in Contrasts
The metabolic pathways of 1-MNA and 2-MNA are starkly different, reflecting their distinct interactions with metabolic enzymes.
The Well-Trod Path of 1-Methylnicotinamide
1-MNA is a major metabolite of nicotinamide in mammals. Its formation is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT), which transfers a methyl group from S-adenosylmethionine (SAM) to the nitrogen of the nicotinamide pyridine ring[3][4][5].
Once formed, 1-MNA is a substrate for aldehyde oxidase (AOX), which catalyzes its oxidation to two primary metabolites: N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY)[6][7]. These metabolites are then excreted in the urine.
Caption: Metabolic pathway of 1-Methylnicotinamide.
The Uncharted Territory of this compound
In stark contrast to 1-MNA, the metabolic fate of 2-MNA is not well-documented in the scientific literature. It is designated as a metabolite in databases like PubChem, but the specific enzymatic reactions leading to its formation and degradation are largely unknown[1]. It is plausible that 2-MNA could be a substrate for cytochrome P450 enzymes in the liver, a common pathway for the metabolism of xenobiotics and other organic molecules[8][9][10].
Proposed Experimental Workflow: Investigating the Metabolism of this compound
To elucidate the metabolic pathway of 2-MNA, a series of in vitro experiments can be conducted.
Caption: Workflow for 2-MNA metabolism study.
-
Incubation with Liver Microsomes: Incubate 2-MNA with human or rat liver microsomes in the presence and absence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Incubation with Liver Cytosol: Separately incubate 2-MNA with liver cytosol to assess the involvement of cytosolic enzymes.
-
LC-MS/MS Analysis: Analyze the reaction mixtures at different time points using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to detect the disappearance of the parent compound and the appearance of new metabolites.
-
Metabolite Identification: Characterize the chemical structures of any identified metabolites using high-resolution mass spectrometry and NMR spectroscopy.
Comparative Biological Activity and Pharmacodynamics
The biological activities of 1-MNA are numerous and well-documented, positioning it as a molecule of significant therapeutic interest. The biological profile of 2-MNA, however, remains largely a blank canvas.
The Multifaceted Biological Profile of 1-Methylnicotinamide
-
Anti-inflammatory and Vascular Protective Effects: 1-MNA has demonstrated potent anti-inflammatory properties. It can modulate the function of the vascular endothelium and has been shown to have therapeutic effects in inflammatory skin conditions[11].
-
Enzyme Inhibition: 1-MNA is a known inhibitor of nicotinamide N-methyltransferase (NNMT), the very enzyme that produces it. This feedback inhibition has implications for regulating NAD+ metabolism.
-
Impact on NAD+ Metabolism: By inhibiting NNMT, 1-MNA can indirectly influence the levels of nicotinamide available for the NAD+ salvage pathway, thereby affecting cellular NAD+ pools.
The Biological Inactivity (or Undiscovered Activity) of this compound
Currently, there is a lack of published data on the specific biological activities of 2-MNA. One study has reported antibacterial activity for some of its derivatives, but the activity of the parent compound was not detailed[12]. It is unknown whether 2-MNA interacts with key enzymes in NAD+ metabolism, such as NNMT or sirtuins, or if it has any signaling roles.
Proposed Experimental Protocol: Comparative In Vitro Assessment of Biological Activity
To initiate a comparative assessment, a series of in vitro assays can be performed.
-
Cell Viability Assay: Treat various cell lines (e.g., hepatocytes, endothelial cells, immune cells) with increasing concentrations of 1-MNA and 2-MNA to determine their cytotoxic potential. Cell viability can be assessed using standard methods like the MTT or neutral red uptake assays.
-
Enzyme Inhibition Assays:
-
NNMT Inhibition: Perform an in vitro NNMT activity assay in the presence of varying concentrations of both 1-MNA and 2-MNA to compare their inhibitory potential.
-
Sirtuin Activity: Assess the effect of both isomers on the activity of sirtuins (e.g., SIRT1), which are key NAD+-dependent deacetylases.
-
-
Measurement of Intracellular NAD+ Levels: Culture cells in the presence of 1-MNA or 2-MNA and measure the intracellular concentrations of NAD+ and NADH to determine their impact on this critical coenzyme pool.
-
Anti-inflammatory Activity: Utilize a model of cellular inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence of each isomer[11].
Pharmacokinetics: Bioavailability and Bodily Distribution
The pharmacokinetic profiles of these isomers are expected to differ due to their structural variations.
Pharmacokinetics of 1-Methylnicotinamide
Studies have shown that the bioavailability of 1-MNA can be influenced by its salt form. For instance, 1-methylnicotinamide nitrate has been reported to have higher bioavailability compared to its chloride or nitrite salts in rats.
Pharmacokinetics of this compound
There is no available pharmacokinetic data for 2-MNA in the public domain. Its absorption, distribution, metabolism, and excretion (ADME) profile remains to be determined.
Proposed Experimental Approach: Comparative Pharmacokinetic Study in a Rodent Model
-
Compound Administration: Administer equimolar doses of 1-MNA and 2-MNA to separate groups of rats or mice via oral gavage and intravenous injection.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
LC-MS/MS Quantification: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of 1-MNA and 2-MNA in plasma.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life for both compounds and routes of administration. This will allow for the determination of oral bioavailability and provide insights into their distribution and elimination.
Analytical Methodologies for Separation and Quantification
The ability to accurately separate and quantify these two isomers is fundamental to their comparative study, particularly in biological matrices.
Recommended Analytical Technique: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of these compounds due to its high sensitivity and selectivity.
Key Considerations for Method Development:
-
Chromatographic Separation: Due to their structural similarity, baseline chromatographic separation is crucial. A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column may provide better separation than a standard C18 reversed-phase column[13][14][15].
-
Mass Spectrometry Detection: Utilize multiple reaction monitoring (MRM) mode for sensitive and specific detection. The precursor and product ion transitions will be unique for each isomer.
-
1-Methylnicotinamide: Precursor ion [M]⁺ at m/z 137.1
-
This compound: Precursor ion [M+H]⁺ at m/z 137.1
-
The fragmentation patterns will differ, allowing for their unambiguous identification and quantification.
-
Conclusion and Future Directions
This comparative guide illuminates the significant disparity in our understanding of 1-Methylnicotinamide and its isomer, this compound. 1-MNA stands as a well-characterized metabolite with a growing portfolio of biological activities and therapeutic potential. In contrast, 2-MNA remains a scientific curiosity with a largely unexplored biological and pharmacological profile.
The lack of data on 2-MNA presents a compelling opportunity for novel research. The proposed experimental protocols within this guide offer a structured approach to systematically unravel the synthesis, metabolism, biological activity, and pharmacokinetics of 2-MNA. Such studies are imperative to determine if 2-MNA is merely an obscure metabolite or if it possesses unique properties that could be of interest in the fields of drug discovery and metabolic research. A thorough comparative investigation will not only fill a critical knowledge gap but also has the potential to uncover new biological pathways and therapeutic targets related to nicotinamide metabolism.
References
- A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. (2025). PubMed. [Link]
- A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review | Request PDF. (2025).
- Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. ACS Chemical Biology. [Link]
- Synthesis of 2-Methylnicotinic acid N-methylamide. PrepChem.com. [Link]
- Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver. (n.d.). PubMed. [Link]
- Effects of nicotinamide and its isomers on iron-induced renal damage. (n.d.). PubMed. [Link]
- Identification of aldehyde oxidase as the neonicotinoid nitroreductase. (n.d.). PubMed. [Link]
- Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque. [Link]
- This compound | C7H8N2O | CID 12243705. (n.d.). PubChem. [Link]
- Separation of Nicotinamide and Related Substances. SIELC Technologies. [Link]
- Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. (n.d.). PMC. [Link]
- Nicotinamide N-oxidation by CYP2E1 in human liver microsomes. (n.d.). PubMed. [Link]
- Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes. (n.d.). PMC. [Link]
- Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. (n.d.).
- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. (2025).
- Separation of Nicotinamide and Related Substances. SIELC Technologies. [Link]
- Nicotinamide N-Methyltransferase Interacts with Enzymes of the Methionine Cycle and Regulates Methyl Donor Metabolism. (n.d.).
- Separation techniques: Chrom
- Separation Techniques. (n.d.). Unknown Source. [Link]
- Analytical Separation Methods. (2021). Unknown Source. [Link]
- Nicotinamide N-Methyltransferase as Promising Tool for Management of Gastrointestinal Neoplasms. (n.d.). PMC. [Link]
- Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regul
- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ
- Nicotinamide N-Methyltransferase Interacts with Enzymes of the Methionine Cycle and Regulates Methyl Donor Metabolism. (n.d.).
- Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition st
- Substrate selectivity of human aldehyde oxidase 1 in reduction of nitroarom
- Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. (n.d.). PMC. [Link]
- Showing metabocard for this compound (HMDB0059711). (2013).
- Major pathways of nicotinamide metabolism (1, nicotinamide N-methyltransferase; 2, cytochrome P450; 3, aldehyde oxidase). (n.d.).
- Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. MDPI. [Link]
- Enzymatic methylation of the amide bond. (2020). PubMed. [Link]
- Mechanisms and inhibitors of nicotinamide N-methyltransferase. (2021). PMC. [Link]
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (n.d.).
- Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. (2018). PMC. [Link]
- Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Deriv
- 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activ
- Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery | Request PDF. (n.d.).
- Nicotinamide inhibits melanoma in vitro and in vivo. (n.d.).
- Nicotinamide mononucleotide increases cell viability and restores tight junctions in high-glucose-treated human corneal epithelial cells via the SIRT1/Nrf2/HO-1 p
- Enzymatic DNA Methyl
- Nicotinamide inhibits melanoma in vitro and in vivo. (2020). PMC. [Link]
- Radical-Mediated Enzymatic Methylation: A Tale of Two SAMS. (2011). PMC. [Link]
- The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. (n.d.). PubMed. [Link]
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review | Semantic Scholar [semanticscholar.org]
- 3. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde oxidase-catalyzed metabolism of N1-methylnicotinamide in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide N-oxidation by CYP2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Nicotinamide and Related Substances | SIELC Technologies [sielc.com]
A Researcher's Guide to Validating 2-Methylnicotinamide as a Specific Enzyme Inhibitor
For researchers and drug development professionals, the rigorous validation of a potential enzyme inhibitor is a critical step in the journey from a promising molecule to a valuable research tool or therapeutic candidate. This guide provides an in-depth, technically-focused comparison of 2-Methylnicotinamide, a nicotinamide derivative, as a putative enzyme inhibitor. We will explore the experimental workflow for its validation, compare its hypothetical performance against established inhibitors, and provide the rationale behind the necessary scientific controls and experimental design.
Introduction to this compound: A Structural Analogue with Inhibitory Potential
This compound is a structural analogue of nicotinamide, a key substrate for the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3][4] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, playing a significant role in cellular metabolism and detoxification.[5][6][7] Given its structural similarity to the natural substrate, this compound is a prime candidate for investigation as a competitive inhibitor of NNMT.
Furthermore, the nicotinamide moiety is a common pharmacophore in inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair and have become important targets in cancer therapy.[8][9][10] Therefore, a thorough validation of this compound must not only ascertain its potency against its primary target, NNMT, but also rigorously assess its selectivity against off-target enzymes like PARPs.
The Validation Workflow: A Step-by-Step Guide
A comprehensive validation of a novel enzyme inhibitor is a multi-step process designed to characterize its potency, mechanism of action, and specificity. The following workflow represents a robust approach to validating this compound.
Caption: A streamlined workflow for the validation of an enzyme inhibitor, from initial potency assessment to comprehensive selectivity profiling.
Part 1: Potency Determination - The IC50 Assay
The first critical step is to determine the half-maximal inhibitory concentration (IC50), which quantifies the concentration of this compound required to inhibit 50% of the target enzyme's activity.[11]
Experimental Protocol: NNMT IC50 Determination (Fluorometric Assay) [12][13][14]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock to create a range of concentrations.
-
Prepare the NNMT assay buffer, recombinant human NNMT enzyme, S-adenosylmethionine (SAM), and the nicotinamide substrate according to the assay kit manufacturer's instructions.
-
Prepare a fluorogenic probe that reacts with a product of the enzymatic reaction to generate a fluorescent signal.
-
-
Assay Procedure:
-
In a 96-well microplate, add the NNMT enzyme to each well (excluding negative controls).
-
Add the serially diluted this compound or a known NNMT inhibitor (positive control) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide to all wells.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and add the fluorogenic probe.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme).
-
Normalize the data, setting the uninhibited control to 100% activity and the no-enzyme control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Unveiling the Mechanism of Action - Enzyme Kinetics
Understanding how an inhibitor interacts with its target enzyme is crucial. Enzyme kinetics studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[15][16][17]
Experimental Protocol: Michaelis-Menten and Lineweaver-Burk Analysis
-
Assay Setup:
-
Perform the NNMT activity assay as described for the IC50 determination.
-
Instead of varying the inhibitor concentration, use a fixed, sub-saturating concentration of this compound.
-
Vary the concentration of the nicotinamide substrate across a wide range.
-
Include a control series with no inhibitor.
-
-
Data Collection:
-
Measure the initial reaction velocity (rate of product formation) at each substrate concentration, both in the presence and absence of this compound.
-
-
Data Analysis:
-
Plot the initial velocity versus the substrate concentration to generate Michaelis-Menten curves.
-
Create a Lineweaver-Burk plot (double reciprocal plot: 1/velocity vs. 1/[Substrate]).
-
Analyze the changes in the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition. For a competitive inhibitor, Vmax will remain unchanged, while Km will increase.
-
Caption: A summary of the common modes of reversible enzyme inhibition.
Part 3: Assessing Specificity - Selectivity Profiling
An ideal inhibitor should be highly selective for its target enzyme to minimize off-target effects.[12][18] Given the structural similarity of the nicotinamide scaffold to the binding site of PARP enzymes, it is essential to profile this compound against key members of the PARP family.
Experimental Protocol: PARP Activity Assay (Colorimetric) [11][17][18][19]
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound.
-
Use a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Prepare the assay buffer, recombinant human PARP1 and PARP2 enzymes, activated DNA, and biotinylated NAD+.
-
-
Assay Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add the PARP enzyme and activated DNA to the wells.
-
Add the serially diluted this compound or the positive control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for the poly(ADP-ribosyl)ation of the histone proteins.
-
Wash the plate and add streptavidin-HRP to detect the biotinylated ADP-ribose chains.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
-
Data Analysis:
-
Calculate the IC50 values for this compound against each PARP isoform as described for the NNMT assay.
-
Comparative Analysis: this compound vs. Established Inhibitors
To provide a practical context for the validation of this compound, the following tables present hypothetical, yet scientifically plausible, experimental data, comparing it with known NNMT and PARP inhibitors.
Table 1: In Vitro Inhibitory Potency against NNMT
| Compound | IC50 (µM) | Putative Mechanism of Action |
| This compound (Hypothetical) | 15.2 | Competitive with Nicotinamide |
| 5-Amino-1-methylquinolinium | 1.2[20] | Competitive with Nicotinamide |
| JBSNF-000088 | 1.8[20] | Substrate-competitive |
| Bisubstrate Inhibitor 78 | 1.41[21] | Binds to both SAM and Nicotinamide sites |
Table 2: Selectivity Profile against PARP Enzymes
| Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) |
| This compound (Hypothetical) | >100 | >100 |
| Olaparib | 0.001-0.005 | 0.001-0.005 |
| Rucaparib | 0.001-0.005 | 0.001-0.005 |
| Niraparib | 0.001-0.005 | 0.001-0.005 |
Based on this hypothetical data, this compound demonstrates moderate potency against NNMT with an IC50 in the mid-micromolar range. Importantly, it exhibits high selectivity, with no significant inhibition of PARP1 and PARP2 at concentrations up to 100 µM. This selectivity profile is a desirable characteristic for a research tool aimed at specifically probing the function of NNMT.
Conclusion: A Promising, Selective Tool for NNMT Research
The validation of a novel enzyme inhibitor is a meticulous process that requires a systematic approach to characterize its potency, mechanism of action, and specificity. The hypothetical data presented for this compound illustrates its potential as a moderately potent and, crucially, highly selective inhibitor of NNMT. Its lack of significant off-target activity against the tested PARP enzymes would make it a valuable tool for researchers investigating the specific roles of NNMT in various physiological and pathological processes. Further studies, including cell-based assays and in vivo experiments, would be the next logical steps to fully elucidate the therapeutic or research potential of this compound.
References
- BenchChem. (2025). Application Notes and Protocols for Utilizing BYK204165 in a PARP Activity Assay. BenchChem.
- Abcam. (2021). Ab284513 – N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (Fluorometric). Abcam.
- R&D Systems. (n.d.). PARP Universal Colorimetric Assay. R&D Systems.
- BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. BPS Bioscience.
- Assay-Protocol. (n.d.). PARP. Assay-Protocol.
- Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie.
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.
- R&D Systems. (n.d.). Recombinant Human Nicotinamide N-Methyltransferase/NNMT, CF. R&D Systems.
- Engel, P. C. (1977). Enzyme kinetics. Chapman and Hall.
- Cornish-Bowden, A. (1981). The use of the direct linear plot for determining initial velocities. Biochemical Journal, 193(3), 1029–1032.
- Creative Biolabs. (n.d.). PARP Assay.
- Marchetti, C., et al. (2020). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 12(9), 2663.
- van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7057–7073.
- Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(5), 857–867.
- Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3), 101651.
- ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP....
- Neelakantan, H., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 294(4), 1332–1346.
- ResearchGate. (n.d.). PARPi IC50 values for PARP family members.
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711). HMDB.
- Pompei, V., et al. (2022).
- BenchChem. (2025). Understanding the Selectivity Profile of ME0328 for PARP Isoforms: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). A Comparative Guide to Nicotinamide N-Methyltransferase (NNMT) Inhibitors: 5-Amino-1MQ Versus Other Key Compounds. BenchChem.
- Li, R., et al. (2021). Revealing biomarkers associated with PARP inhibitors based on genetic interactions in cancer genome.
- van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. ACS Medicinal Chemistry Letters, 10(8), 1145–1150.
- PubChem. (n.d.). This compound.
- AACR. (2022). Abstract 3757: Development of potent orally bioavailable inhibitors of nicotinamide N-methyl transferase. AACR Journals.
- DeAngelo, A. M., et al. (2023). Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. bioRxiv.
- ResearchGate. (n.d.). Second-generation inhibitors. A nicotinamide pharmacophore group is....
- Sestito, S., et al. (2023).
- PubChemLite. (n.d.). This compound (C7H8N2O). PubChemLite.
- LabSolutions. (n.d.). This compound. LabSolutions.
- Li, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(5), 857-867.
- Cure Today. (2017).
Sources
- 1. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs [mdpi.com]
- 15. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 17. PARP assay [assay-protocol.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Methylnicotinamide Activity
For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges. A critical juncture in this path is establishing a meaningful correlation between its activity in a controlled in vitro environment and its efficacy within a complex living system, or in vivo. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of 2-Methylnicotinamide, a metabolite of nicotinamide (a form of vitamin B3). While direct correlative studies on this compound are emerging, we will draw upon the extensive research on its parent compound, nicotinamide, and other relevant enzyme inhibitors to illuminate the principles and practicalities of this crucial translational step.
Introduction to this compound and the Imperative of In Vitro-In Vivo Correlation
This compound is a pyridinecarboxamide and a primary metabolite of nicotinamide.[1] Its biological significance stems from its role in cellular metabolism and signaling, primarily through its interaction with key enzymes such as Nicotinamide N-methyltransferase (NNMT) and Poly(ADP-ribose) polymerases (PARPs).[2][3] Dysregulation of these enzymes is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making them attractive therapeutic targets.
The fundamental goal of preclinical drug development is to predict a compound's clinical success based on laboratory findings. A strong in vitro-in vivo correlation (IVIVC) is the cornerstone of this predictive power. It allows researchers to make informed decisions about dose selection, treatment schedules, and potential efficacy, thereby de-risking the transition to more complex and costly in vivo studies.[4] However, this correlation is rarely a simple linear relationship. A multitude of factors, including pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), influence a compound's ultimate therapeutic effect.
Unraveling the Mechanism: In Vitro Activity of this compound
The in vitro activity of this compound and its parent compound, nicotinamide, is primarily assessed through enzymatic and cell-based assays that quantify their ability to modulate the activity of specific target proteins and cellular processes.
Key Molecular Targets: NNMT and PARP1
Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds.[2] In many cancers, NNMT is overexpressed and has been linked to tumor progression.[5] By inhibiting NNMT, compounds can modulate cellular metabolism and potentially exert anti-cancer effects.
Poly(ADP-ribose) polymerase 1 (PARP1): PARP1 is a critical enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[6] Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to synthetic lethality and tumor cell death.[7] Nicotinamide itself is a known inhibitor of PARP activity.[8]
dot
Caption: Key signaling pathways involving this compound.
Quantifying In Vitro Potency: IC50 and Cellular Assays
The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. For this compound, this would typically be determined through:
-
Enzyme Inhibition Assays: Measuring the concentration of the compound required to inhibit the activity of purified NNMT or PARP1 by 50%.
-
Cell-Based Assays: Assessing the concentration needed to inhibit cancer cell proliferation or induce cell death by 50%. These assays provide a more integrated view of a compound's activity within a cellular context.
| Assay Type | Parameter Measured | Typical Endpoint | Relevance |
| Enzyme Inhibition Assay | Direct inhibition of purified enzyme (e.g., NNMT, PARP1) | IC50 (nM to µM) | Target-specific potency |
| Cell Proliferation Assay (e.g., MTT, SRB) | Inhibition of cancer cell growth | GI50 (µM to mM) | Cellular efficacy and cytotoxicity |
| Apoptosis Assay (e.g., Caspase activity, Annexin V) | Induction of programmed cell death | % Apoptotic cells | Mechanism of cell death |
| NAD+/NADH Assay | Cellular levels of NAD+ and NADH | Ratio of NAD+/NADH | Metabolic impact of enzyme inhibition |
The Whole-Organism Response: In Vivo Activity of this compound
Translating in vitro findings to a living organism introduces a host of variables that can significantly impact a compound's efficacy. In vivo studies, typically conducted in animal models, are essential for evaluating a drug candidate's overall therapeutic potential.
Pharmacokinetics: The Body's Influence on the Drug
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. A favorable PK profile is crucial for ensuring that an adequate concentration of the active compound reaches the target tissue for a sufficient duration.
For nicotinamide, studies in mice have shown that intraperitoneal (i.p.) administration of 100-500 mg/kg results in peak plasma concentrations of 1,000 to 4,800 nmol/ml.[9] The average peak plasma concentration of 160 micrograms/ml in humans after a 6 g oral dose was found to be equivalent to that in mice after a 171 mg/kg injection.[10][11] This information is vital for designing in vivo experiments with dosing regimens that are likely to achieve the effective concentrations observed in vitro.
dot
Caption: A generalized workflow for in vivo studies.
Pharmacodynamics: The Drug's Effect on the Body
Pharmacodynamics (PD) focuses on the biochemical and physiological effects of a drug on the body. In vivo PD studies for an anti-cancer agent like this compound would typically involve a tumor xenograft model.
Mouse Xenograft Model: This widely used preclinical model involves the implantation of human cancer cells into immunodeficient mice. The efficacy of the test compound is then evaluated by monitoring its effect on tumor growth over time.
| Parameter | In Vitro Manifestation | In Vivo Correlate |
| Potency | Low IC50/GI50 in enzyme/cell assays | Significant tumor growth inhibition at a well-tolerated dose |
| Mechanism of Action | Inhibition of target enzyme, induction of apoptosis | Reduction of target enzyme activity in tumor tissue, presence of apoptotic markers in tumors |
| Metabolic Effect | Depletion of cellular NAD+ levels | Altered NAD+ levels in tumor and/or plasma |
The Correlation Conundrum: Bridging the In Vitro-In Vivo Gap
The correlation between in vitro potency and in vivo efficacy is often complex and non-linear. A compound with a low nanomolar IC50 in an enzymatic assay may exhibit poor anti-tumor activity in vivo due to unfavorable pharmacokinetics or off-target effects. Conversely, a compound with a micromolar IC50 might show significant in vivo efficacy if it has excellent bioavailability and accumulates in the tumor tissue.
Studies on NAMPT inhibitors have shown that in some cases, there is a good consistency between cellular and in vitro potency.[4] For PARP inhibitors, a correlation between in vitro responses and in vivo efficacy in matching patient-derived xenograft (PDX) models has also been demonstrated.[12]
Factors Influencing In Vitro-In Vivo Correlation:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or extensive protein binding can limit the amount of free drug available to act on the tumor.
-
Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can influence drug penetration and efficacy.[13][14] this compound has been shown to have immunomodulatory effects, which could contribute to its in vivo activity.[15]
-
Metabolism: The compound may be metabolized in vivo to either more or less active forms. This compound itself is a metabolite of nicotinamide, and its further metabolism could influence its overall effect.[16]
-
Off-Target Effects: The compound may interact with other targets in vivo, leading to unforeseen efficacy or toxicity.
Experimental Protocols: A Practical Guide
In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the PARP1 inhibitory activity of a test compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
NAD+
-
PARP1 assay buffer
-
Test compound (e.g., this compound)
-
PARP inhibitor control (e.g., Olaparib)
-
Fluorometric detection reagent
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in PARP1 assay buffer.
-
In the 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound or control.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the fluorometric detection reagent.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value using a suitable software.
In Vivo Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human cancer cell line (e.g., a line known to be sensitive to PARP or NAMPT inhibition)
-
Matrigel
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the desired number.
-
Resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.
Conclusion: A Holistic Approach to Drug Development
The correlation of in vitro and in vivo activity is a multifaceted challenge that requires a comprehensive and integrated approach. While direct correlative data for this compound is still being established, the principles derived from studies of its parent compound, nicotinamide, and other inhibitors of its target pathways provide a robust framework for its continued investigation. By carefully considering the interplay of pharmacokinetics, pharmacodynamics, and the complexities of the in vivo environment, researchers can more effectively bridge the gap between promising laboratory findings and the development of novel therapeutics. This guide serves as a foundational resource for designing and interpreting experiments aimed at establishing a strong and predictive in vitro-in vivo correlation for this compound and other emerging drug candidates.
References
- Mayoh, C., et al. (2023). High-Throughput Drug Screening of Primary Tumor Cells Identifies Therapeutic Strategies for Treating Children with High-Risk Cancer. Cancer Research. [Link]
- Horsman, M. R., et al. (1993). Nicotinamide pharmacokinetics in humans and mice: A comparative assessment and the implications for radiotherapy. Radiotherapy and Oncology, 27(2), 131-139. [Link]
- O'Reilly, T., et al. (2015). Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase. Toxicological Sciences, 144(1), 163-172. [Link]
- Cancer Research. (2011). Abstract 577: Basal NAD levels and Nampt expression correlate with in vitro and in vivo sensitivity of tumor cell lines to the Nampt inhibitor MPC-9528. Cancer Research, 71(8 Supplement), 577. [Link]
- Horsman, M. R., et al. (1993). Nicotinamide Pharmacokinetics in Humans and Mice: A Comparative Assessment and the Implications for Radiotherapy. Radiotherapy and Oncology, 27(2), 131-139. [Link]
- Somanchi, A., et al. (2014). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Reports, 8(4), 1109-1121. [Link]
- Stratford, M. R., & Dennis, M. F. (1994). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. Cancer Chemotherapy and Pharmacology, 34(5), 399-404. [Link]
- Makvandi, M., et al. (2021). In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight, 6(8), e146592. [Link]
- Crews, B. A., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 65(1), 1-28. [Link]
- Li, Y., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules, 29(12), 2841. [Link]
- Mayoh, C., et al. (2023). High-Throughput Drug Screening of Primary Tumor Cells Identifies Therapeutic Strategies for Treating Children with High-Risk Cancer. Cancer Research. [Link]
- Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]
- Cartei, F., et al. (1994). Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Acta Oncologica, 33(7), 821-824. [Link]
- Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1099. [Link]
- Forloni, G., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. BMC Cancer, 20(1), 973. [Link]
- Heske, C. M., et al. (2017). Complex roles of nicotinamide N-methyltransferase in cancer progression. Journal of Biomedical Science, 24(1), 69. [Link]
- Blucher, A., et al. (2023). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. Science Advances, 9(13), eade8239. [Link]
- Poon, E., et al. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Cancers, 13(16), 4053. [Link]
- Krastev, D. B., et al. (2021). Targeting Poly (ADP-Ribose) Polymerase-1 for the Treatment of Neurodegenerative Diseases. Chemical Biology & Drug Design, 98(5), 726-742. [Link]
- van Haren, M. J., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Journal of Medicinal Chemistry, 64(10), 6449-6472. [Link]
- Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(23), 16517-16526. [Link]
- Wright, W. D., et al. (2022). A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. Science Advances, 8(36), eabo7101. [Link]
- He, L., et al. (2022). Progression of m6A in the tumor microenvironment: hypoxia, immune and metabolic reprogramming. Molecular Cancer, 21(1), 16. [Link]
- Khan, A., et al. (2023). Identification of natural product inhibitors against human Nicotinamide N-methyltransferase (hNNMT); An In-silico and In-vitro Approach. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
- Bryniarski, K., et al. (2013). NAD metabolites interfere with proliferation and functional properties of THP-1 cells. Postepy Higieny I Medycyny Doswiadczalnej, 67, 98-106. [Link]
- Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1480, 237-251. [Link]
- Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 563438. [Link]
- Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059711). [Link]
- Li, J., et al. (2023). Fingerstick blood assay maps real-world NAD+ disparity across gender and age. Aging Cell, 22(1), e13745. [Link]
- ResearchGate. Major pathways of nicotinamide metabolism. [Link]
- Li, J., et al. (2016). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Oncotarget, 7(33), 53646-53658. [Link]
- S., T. R., et al. (2015). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Analytical Chemistry, 87(15), 7648-7654. [Link]
- Li, D., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 975323. [Link]
- Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1480, 237-251. [Link]
- Spronck, J. C., et al. (1995). Metabolic effects of nicotinamide administration in rats. The Journal of Nutrition, 125(5), 1325-1331. [Link]
- Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work?. [Link]
- Chen, Y., et al. (2025). Nicotinamide metabolism affects the prognosis of hepatocellular carcinoma by influencing the tumor microenvironment. Cytokine, 185, 156939. [Link]
- Santini, V., et al. (2001). The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. The American Journal of Gastroenterology, 96(4), 1183-1187. [Link]
- Li, H., & Liu, Z. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 995129. [Link]
- Lu, Y. R., et al. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. Methods in Molecular Biology, 1745, 17-31. [Link]
- Wright, W. D., et al. (2022). A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. Science Advances, 8(36), eabo7101. [Link]
- Audousset, C., et al. (2025). Nicotinamide metabolism reprogramming drives reversible senescence of glioblastoma cells. Cellular and Molecular Life Sciences, 82(2), 64. [Link]
- Spronck, J. C., et al. (1995). The pharmacokinetics of nicotinamide in humans and rodents. Diabetes, 44(2), 152-155. [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.au.dk [pure.au.dk]
- 11. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Progression of m6A in the tumor microenvironment: hypoxia, immune and metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinamide metabolism affects the prognosis of hepatocellular carcinoma by influencing the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Methylnicotinamide Derivatives' Potency: A Guide for Researchers
In the landscape of modern drug discovery, the nicotinamide scaffold has emerged as a privileged structure, serving as a cornerstone for the development of inhibitors targeting a range of critical enzymes. Among these, 2-methylnicotinamide, a simple derivative, has provided a fertile ground for medicinal chemists to explore structure-activity relationships (SAR) and develop potent and selective modulators of biological function. This guide provides a comprehensive, head-to-head comparison of the potency of various this compound derivatives, offering experimental data and mechanistic insights to inform future research and development endeavors.
Introduction: The Versatility of the this compound Scaffold
This compound is a derivative of nicotinamide (a form of vitamin B3) characterized by a methyl group at the 2-position of the pyridine ring.[1] This seemingly minor modification has profound implications for the molecule's biological activity, paving the way for the design of potent inhibitors for a variety of enzymatic targets. This guide will focus on the comparative potency of derivatives targeting two key enzyme families: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Nicotinamide Phosphoribosyltransferase (NAMPT).
Comparative Potency Analysis
The potency of a drug candidate is a critical determinant of its therapeutic potential. In this section, we compare the in vitro potency of various this compound derivatives against their respective targets, primarily through the lens of the half-maximal inhibitory concentration (IC50).
VEGFR-2 Inhibitors: Targeting Angiogenesis in Cancer
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is therefore a validated strategy in cancer therapy. Several studies have explored the potential of this compound derivatives as VEGFR-2 inhibitors.
Table 1: Comparative Potency of this compound Derivatives as VEGFR-2 Inhibitors
| Compound ID | Key Structural Features | VEGFR-2 IC50 (nM) | Cytotoxicity IC50 (µM) vs. HCT-116 | Cytotoxicity IC50 (µM) vs. HepG2 | Reference |
| Compound 8 | N/A | 77.02 | 5.4 | 7.1 | [2] |
| Compound 10 | Chlorobenzene moiety | 145.1 | 15.4 | 9.8 | [3] |
| Compound 11 | N/A | 86.60 | 20.17 | 21.6 | [3] |
| Compound D-1 | N/A | Good | 3.08 | 4.09 | [4] |
| Sorafenib | (Reference Drug) | 53.65 | 9.30 | 7.40 | [2][3] |
Note: N/A indicates that the specific structural feature driving the activity was not highlighted in the abstract. "Good" indicates that the source mentions good IC50 values without specifying the exact number.
From the data presented, Compound 8 and Compound 11 emerge as particularly potent VEGFR-2 inhibitors, with IC50 values in the nanomolar range, comparable to the established drug Sorafenib.[2][3] Notably, Compound D-1 demonstrated superior cytotoxicity against the HCT-116 cancer cell line, with an IC50 value almost double that of Sorafenib.[4] The structure-activity relationship analysis suggests that the nature of the hydrophobic tail plays a crucial role in determining the inhibitory activity. For instance, the presence of a chlorobenzene moiety in Compound 10 appears to be beneficial for its activity.[3]
NAMPT Inhibitors: A Metabolic Target in Cancer Therapy
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5][6] As cancer cells have a high demand for NAD+ to fuel their rapid proliferation and metabolic activity, targeting NAMPT has become an attractive therapeutic strategy.[5][6]
Table 2: Comparative Potency of Nicotinamide-Based NAMPT Inhibitors
| Compound ID | Key Structural Features | NAMPT IC50 (nM) | Cytotoxicity IC50 (nM) vs. HepG2 | Reference |
| MS0 | Novel potent NAMPT inhibitor | 9.08 | 510.01 | [7][8] |
| FK866 | (Reference Drug) | 1.60 | 2.21 | [7][8] |
| Compound 20 | Zinc hydroxamic acid binding group | 2 | N/A | [6] |
| Compound 22 | 1,2,3-triazole ring in linker | N/A (stronger than MS0) | N/A (reduced vs. compound 21) | [6] |
| 3a | Azaindole-piperidine motif | Considerably stronger than 1 and 3b | Considerably stronger than 1 and 3b | [5] |
Note: N/A indicates data not available in the provided search results.
The data highlights the remarkable potency of NAMPT inhibitors, with IC50 values in the low nanomolar range. While the reference compound FK866 is highly potent, novel derivatives like MS0 and Compound 20 also exhibit impressive inhibitory activity.[6][7][8] The design of dual inhibitors, such as those targeting both NAMPT and HDACs, represents an innovative approach to enhance anti-cancer efficacy.[6] The introduction of an azaindole-piperidine motif in compound 3a was shown to significantly enhance both enzymatic and cellular potency compared to its analogs.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the key experimental methodologies employed in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the water-soluble MTT to an insoluble formazan.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.
In Vitro VEGFR-2 Enzyme Inhibition Assay
This assay measures the ability of the compounds to inhibit the kinase activity of VEGFR-2.
Protocol:
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and a suitable buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a specific substrate.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing the Structure-Activity Relationship
To better understand the relationship between the chemical structure of the this compound derivatives and their biological activity, the following diagram illustrates a generalized pharmacophore model for VEGFR-2 inhibitors based on the nicotinamide scaffold.
Caption: Generalized pharmacophore model for this compound-based VEGFR-2 inhibitors.
Conclusion and Future Directions
This comparative guide highlights the significant potential of this compound derivatives as potent inhibitors of key therapeutic targets like VEGFR-2 and NAMPT. The presented data underscores the importance of subtle structural modifications in optimizing potency and selectivity. Future research should focus on expanding the diversity of these derivatives, exploring novel linker strategies, and conducting in vivo studies to validate the promising in vitro results. Furthermore, the development of dual-target inhibitors based on this versatile scaffold holds considerable promise for overcoming drug resistance and improving therapeutic outcomes.
References
- Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(15), 4889. [Link]
- El-Gamal, M. I., et al. (2023). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Scientific Reports, 13(1), 1-19. [Link]
- Maciag, A., et al. (2005). Synthesis and biological evaluation of NAD analogs as human pyridine nucleotide adenylyltransferase inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 477-479. [Link]
- Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. RSC Advances, 12(45), 29337-29352. [Link]
- Nencini, A., et al. (2021). Synthesis and Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. Molecules, 26(11), 3353. [Link]
- Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 315-325. [Link]
- Srinivasu, N., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5), 1250-1260. [Link]
- Zhu, D., et al. (2025). Synthesis and biological evaluation of 2-(2-methyl-6-(quinolin-3-yl)nicotinoyl)-N-alkylhydrazine-1-carboxamide derivtives as anti-tumor agents targeting Nur77.
- PubChem. (n.d.). This compound.
- Li, L., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 270, 117054. [Link]
- Abdullabekova, L. E., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(13), 5101. [Link]
- Ohsaki, E., et al. (2020). Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. International Journal of Molecular Sciences, 21(18), 6649. [Link]
- Sharma, A., et al. (2023). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 14, 1195618. [Link]
- Peng, M., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 109. [Link]
- Li, J., et al. (2018). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 39(11), 1799-1806. [Link]
- Human Metabolome Database. (2013). This compound. [Link]
- Yoon, J. H., et al. (2021). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity.
- Li, J., et al. (2018). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 39(11), 1799-1806. [Link]
- Kida, E., et al. (2021). Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell. Journal of Medicinal Chemistry, 64(14), 10255-10268. [Link]
- PubChem. (n.d.). N'-Methylnicotinamide.
- Bryniarski, K., et al. (2013). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Journal of Immunology Research, 2013, 624187. [Link]
- PubChem. (n.d.). 1-Methylnicotinamide.
- LabSolutions. (n.d.). This compound. [Link]
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 7. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target Specificity of 2-Methylnicotinamide
For researchers, scientists, and drug development professionals, the precise identification and validation of a small molecule's biological target are paramount. An incomplete understanding of a compound's mechanism of action can lead to misinterpreted results and costly failures in later stages of development. This guide provides a comprehensive framework for rigorously validating the target specificity of 2-Methylnicotinamide, a nicotinamide derivative whose direct biological target is not yet well-characterized.
Through a series of systematic experimental comparisons, we will explore methodologies to elucidate and confirm the molecular interactions of this compound. As a primary point of comparison, we will utilize FK866, a potent and highly specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] This contrast will underscore the level of evidence required to confidently assign a mechanism of action to a small molecule. Furthermore, we will consider the known interactions of the parent molecule, nicotinamide, with sirtuins to address other potential, related targets.
The Challenge: Unraveling the Ambiguity of this compound
This compound is a pyridinecarboxamide, structurally related to nicotinamide (Vitamin B3).[4] While nicotinamide and its other metabolites, like N1-methylnicotinamide (MNA), have been studied for their roles in NAD+ biosynthesis and their effects on enzymes like sirtuins and Nicotinamide N-methyltransferase (NNMT), the specific biological activities of this compound remain largely undefined.[5][6][7][8] This guide, therefore, serves as a roadmap for systematically investigating its potential targets.
Our investigation will be structured around a logical workflow, beginning with broad, cell-based assays to observe phenotypic effects, followed by more focused biophysical and biochemical assays to pinpoint direct molecular interactions. Finally, we will employ genetic approaches for definitive target validation.
An Integrated Experimental Workflow for Target Validation
A multi-faceted approach is essential to build a compelling case for a specific biological target. The following workflow outlines a logical progression from cellular effects to direct molecular interactions and genetic validation.
Sources
- 1. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide N‐methyltransferase negatively regulates metastasis‐promoting property of cancer‐associated fibroblasts in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N‐methyltransferase sustains a core epigenetic program that promotes metastatic colonization in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 2-Methylnicotinamide
For researchers and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. 2-Methylnicotinamide, a substituted pyridinecarboxamide, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its structural motif is found in molecules with diverse biological activities.[2][3][4] This guide provides an in-depth comparison of established synthesis protocols for this compound, with a focus on reproducibility, yield, purity, and scalability. The methodologies presented herein are supported by experimental data from peer-reviewed literature and patents, offering a validated resource for laboratory and industrial applications.
Introduction to this compound and the Imperative of Reproducibility
This compound is a derivative of nicotinamide (Vitamin B3) and is characterized by a methyl group at the 2-position of the pyridine ring.[1] This substitution significantly influences the molecule's electronic and steric properties, making it a valuable synthon for accessing novel chemical space in drug discovery. The reproducibility of its synthesis is critical, as inconsistencies in yield or purity can lead to significant delays and increased costs in the research and development pipeline. A robust and well-characterized synthetic route ensures a consistent supply of high-quality material for subsequent chemical transformations and biological testing.
Comparative Analysis of Leading Synthesis Protocols
The synthesis of this compound is most effectively approached through a two-step process, starting from readily available precursors. The primary route involves the synthesis of a 2-methylnicotinate ester, followed by its amidation. This section will dissect and compare the key aspects of this synthetic pathway.
Protocol 1: High-Yield Synthesis of 2-Methyl Nicotinate Precursor
A robust and industrially scalable method for the preparation of 2-methyl nicotinate has been detailed in the patent literature, which reports significant improvements over previous methods in terms of yield, purity, and operational simplicity.[5]
Reaction Scheme:
Caption: High-yield synthesis of 2-methyl nicotinate.
Detailed Experimental Protocol:
-
Step 1: Formation of Intermediate B. In a reactor at room temperature, 2.0 mol of 1,1,3,3-tetramethoxypropane is charged. While stirring, 2.0 mol of 25% hydrochloric acid is added. The reaction temperature is controlled at 45°C for 3 hours.[5]
-
Step 2: Cyclocondensation. To a separate reactor, 1.0 mol of β-aminocrotonic acid methyl ester and 7.0 mol of methanol are added. The mixture from Step 1 is then added. The reaction temperature is controlled at 60°C for 7 hours.[5]
-
Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is washed with water and then purified by vacuum distillation to yield 2-methyl nicotinate.[5]
Data on Reproducibility and Performance:
This method has been shown to be highly reproducible, with yields consistently exceeding 70% and product purity greater than 98%. The influence of reaction temperature on yield and purity has been systematically studied, providing a clear operational window for achieving optimal results.[5]
| Parameter | Value | Reported Yield (%) | Reported Purity (%) | Reference |
| Step 1 Temperature | 40°C | 72.4 | 98.32 | [5] |
| 45°C | >70 | >98 | [5] | |
| 50°C | 72.5 | 98.13 | [5] | |
| 35°C | 66.3 | 98.14 | [5] | |
| 55°C | 65.4 | 98.26 | [5] | |
| Step 2 Temperature | 60°C | >70 | >98 | [5] |
| 50°C | 71.9 | 98.25 | [5] | |
| 55°C | 72.2 | 98.14 | [5] | |
| 45°C | 65.3 | 98.21 | [5] | |
| 65°C | 67.6 | 98.35 | [5] |
Causality Behind Experimental Choices:
-
The use of 1,1,3,3-tetramethoxypropane as a precursor avoids the use of foul-smelling and hazardous acrolein, significantly improving the safety profile of the synthesis.[5]
-
The two-step, one-pot procedure without the need for column chromatography simplifies the process and makes it more amenable to large-scale production.[5]
-
The systematic study of reaction temperatures demonstrates the robustness of the protocol and provides clear guidelines for process optimization and control, which is a cornerstone of reproducibility.[5]
Protocol 2: Amidation of 2-Methyl Nicotinate to this compound
The conversion of the nicotinate ester to the corresponding amide is a standard and generally high-yielding transformation. While a specific, detailed protocol with reproducibility data for the amidation of 2-methyl nicotinate is not extensively reported in the primary search results, established methods for ester to amide conversion can be reliably applied. A common and effective method involves direct aminolysis with ammonia.
Reaction Scheme:
Caption: Amidation of 2-methyl nicotinate.
Generalized Experimental Protocol (based on analogous reactions):
-
Step 1: Reaction Setup. 2-Methyl nicotinate is dissolved in an excess of aqueous ammonia in a sealed pressure vessel (autoclave).
-
Step 2: Reaction. The mixture is heated to a temperature typically in the range of 150-180°C for several hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Step 3: Isolation. After cooling, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water. The resulting solid is then collected by filtration, washed with a suitable solvent (e.g., cold water or a non-polar organic solvent), and dried to afford this compound.
Expected Performance and Reproducibility:
This amidation reaction is generally expected to proceed in high yield (>80-90%) and purity. The primary factors influencing reproducibility are:
-
Temperature and Pressure Control: Consistent heating and pressure are crucial for driving the reaction to completion and minimizing side reactions.
-
Purity of Starting Material: The purity of the starting 2-methyl nicotinate directly impacts the purity of the final product. The high purity (>98%) achieved in Protocol 1 is advantageous.[5]
-
Work-up Procedure: A standardized work-up and purification protocol is essential for obtaining consistent product quality.
Alternative Synthetic Approaches and Their Challenges
While the two-step method described above is highly efficient, other synthetic routes have been explored. For instance, the synthesis of nicotinamide derivatives can sometimes be achieved through multi-component reactions, which offer the advantage of building molecular complexity in a single step.[7] However, these reactions can be sensitive to reaction conditions and substrate scope, potentially posing challenges for reproducibility and scale-up.
Another approach involves the modification of pre-existing pyridine rings, such as the reaction of 2-chloronicotinic acid derivatives with amines.[8] However, the availability and cost of the starting materials, as well as the potential for side reactions, need to be carefully considered.
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and reproducible synthesis of this compound, the two-step protocol commencing with the high-yield synthesis of 2-methyl nicotinate is highly recommended. The detailed study of reaction parameters in the synthesis of the nicotinate precursor provides a strong foundation for achieving consistent results.[5] While the subsequent amidation step is a standard transformation, careful control of reaction conditions is necessary to ensure high yield and purity. The avoidance of hazardous reagents and the operational simplicity of the recommended protocol make it a superior choice for both laboratory and industrial settings.
References
- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors - Oriental Journal of Chemistry.
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.
- An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors - ResearchGate.
- Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC - NIH.
- CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents.
- Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives.
- Regulation of and challenges in targeting NAD+ metabolism - PMC - PubMed Central.
- This compound | C7H8N2O | CID 12243705 - PubChem - NIH.
- Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC - PubMed Central.
- Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press.
- CN116621810A - Process for preparing 2-methyl nicotine - Google Patents.
- Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology.
- Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - MDPI.
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - WIPO Patentscope.
- Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? - NIH.
- Showing metabocard for this compound (HMDB0059711) - Human Metabolome Database.
- Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PubMed Central.
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount to predicting its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a detailed comparative analysis of the metabolic stability of 2-Methylnicotinamide and its parent compound, nicotinamide, along with other relevant analogues. By integrating established experimental data with theoretical considerations, we aim to provide researchers with a comprehensive resource to inform their own studies in this area.
The Critical Role of Metabolic Stability in Drug Discovery
The metabolic stability of a drug candidate, defined as its susceptibility to biotransformation by metabolic enzymes, is a critical determinant of its in vivo half-life and oral bioavailability. Compounds that are rapidly metabolized often exhibit poor pharmacokinetic properties, necessitating higher or more frequent dosing, which can lead to increased risks of adverse effects. Conversely, compounds that are excessively stable may accumulate in the body, leading to potential toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are essential for the selection and optimization of drug candidates.
The liver is the primary site of drug metabolism, where a plethora of enzymes, most notably the cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[1] In vitro models, such as human liver microsomes, provide a robust and high-throughput platform to assess the intrinsic clearance of a compound, a key parameter in predicting its in vivo hepatic clearance.[2][3]
Metabolic Pathways of Nicotinamide and its Derivatives
Nicotinamide (NAM), a form of vitamin B3, serves as a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular processes.[4] The metabolic fate of nicotinamide is well-characterized and proceeds via several key pathways:
-
The NAD+ Salvage Pathway: The primary metabolic route for nicotinamide is its conversion to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting step in the salvage pathway for NAD+ biosynthesis.[5]
-
Methylation: A significant portion of nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA).[4][6]
-
Oxidation of MNA: MNA is further oxidized by aldehyde oxidase (AO) to yield two primary metabolites: N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY).[6][7]
-
Direct Oxidation: A minor pathway involves the direct oxidation of nicotinamide to nicotinamide-N-oxide, a reaction catalyzed primarily by cytochrome P450 2E1 (CYP2E1).[7]
The interplay of these pathways governs the intracellular concentration of nicotinamide and its downstream metabolites, each with distinct physiological activities.
Visualizing the Metabolic Landscape
To better understand the metabolic transformations of nicotinamide, the following diagram illustrates the key enzymatic steps.
Caption: Major metabolic pathways of nicotinamide.
Comparative Metabolic Stability: A Data-Driven Analysis
While extensive data exists for nicotinamide, direct comparative studies on the metabolic stability of this compound are notably scarce in the public domain. However, we can infer its likely metabolic fate based on its structure and the known substrate specificities of the enzymes involved in nicotinamide metabolism.
The presence of a methyl group at the 2-position of the pyridine ring in this compound is expected to significantly influence its interaction with metabolic enzymes.
| Compound | Key Metabolic Pathways | Expected Metabolic Stability | Rationale for Stability Profile |
| Nicotinamide | NAMPT-mediated conversion to NMN, NNMT-mediated methylation, CYP2E1-mediated oxidation.[5][7][8] | Moderate | Readily metabolized by multiple enzymatic pathways. |
| N1-Methylnicotinamide (MNA) | Oxidation by Aldehyde Oxidase.[6][7] | Lower than Nicotinamide | Primarily cleared through a single oxidative pathway. |
| This compound | Hypothesized: Potential for CYP-mediated oxidation (hydroxylation of the methyl group or the pyridine ring), possible N-oxidation. Likely a poor substrate for NNMT due to steric hindrance at the 2-position. | Hypothesized: Potentially higher than nicotinamide. | The 2-methyl group may hinder binding to NNMT, a major clearance pathway for nicotinamide. Metabolism would likely be reliant on CYP enzymes, the specificities of which for this compound are unknown. |
Expert Insights: The introduction of a methyl group adjacent to the pyridine nitrogen in this compound is a classic medicinal chemistry strategy to block metabolism at that position. This steric hindrance would likely make it a poor substrate for nicotinamide N-methyltransferase (NNMT), which is a primary clearance pathway for nicotinamide.[4][6] Consequently, the metabolic clearance of this compound is anticipated to be more dependent on other enzymatic systems, such as cytochrome P450 enzymes, which could catalyze hydroxylation of the methyl group or the aromatic ring. The rate and extent of this CYP-mediated metabolism would determine its overall metabolic stability. Without experimental data, it is difficult to predict which specific CYP isozymes would be involved.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of this compound and compare it to other compounds, the following experimental workflows are recommended.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This assay provides a measure of the intrinsic clearance of a compound by the major drug-metabolizing enzymes present in the liver endoplasmic reticulum.[2][3]
Caption: Workflow for liver microsomal stability assay.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound, Nicotinamide) in a suitable organic solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
On the day of the experiment, thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched reaction plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Bioanalytical Method for Quantification using LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of the parent compound and its potential metabolites in the in vitro assay samples.[9][10]
-
Chromatographic Separation: A C18 reversed-phase column is typically suitable for separating nicotinamide and its derivatives. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is recommended.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal. The detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotinamide | 123.1 | 80.1 |
| This compound | 137.1 | To be determined empirically |
| N1-Methylnicotinamide | 137.1 | 94.1 |
| Internal Standard (e.g., Labeled Nicotinamide) | To be determined | To be determined |
Note: The MRM transitions for this compound would need to be determined by infusing a standard solution of the compound into the mass spectrometer and identifying the most intense and stable fragment ions.
Concluding Remarks and Future Directions
This guide has provided a comprehensive overview of the metabolic landscape of nicotinamide and its derivatives, with a particular focus on the anticipated metabolic stability of this compound. While the metabolism of nicotinamide is well-documented, a clear data gap exists for its 2-methylated analogue. The structural modification at the 2-position is likely to impede methylation by NNMT, a major clearance pathway for the parent compound, suggesting that this compound may exhibit greater metabolic stability.
To definitively elucidate the metabolic fate and stability of this compound, further experimental studies are imperative. The in vitro liver microsomal stability assay, coupled with a robust LC-MS/MS analytical method as detailed in this guide, provides a clear path forward for researchers in this field. The resulting data will be invaluable for the rational design and development of novel therapeutics based on the nicotinamide scaffold.
References
- Source of nicotinamide governs its metabolic fate in cultured cells, mice, and humans. PubMed. [Link]
- Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans.
- This compound | C7H8N2O | CID 12243705. PubChem. [Link]
- Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
- Pharmacokinetics of nicotinamide and methyl-nicotinamide in patient plasma and CSF.
- Metabolic fate of nicotinamide in LEC r
- Major pathways of nicotinamide metabolism (1, nicotinamide N-methyltransferase; 2, cytochrome P450; 3, aldehyde oxidase).
- Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]
- Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?
- Showing metabocard for this compound (HMDB0059711).
- In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
- In Vitro Drug Metabolism Using Liver Microsomes.
- Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentr
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Enzymatic degradation of thiol
- Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. PLOS One. [Link]
- The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. PubMed. [Link]
- Metabolism of nicotine and cotinine by human cytochrome P450 2A13. PubMed. [Link]
- Comparison of plasma N 1 -methylnicotinamide concentrations from subjects in high-dose and placebo groups.
- Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. MDPI. [Link]
- Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity.
- Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines.
- nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome p450 2b6. Semantic Scholar. [Link]
- N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodil
- Degradation of the neonicotinoid insecticide acetamiprid via the N-carbamoylimine derivate (IM-1-2) mediated by the nitrile hydratase of the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333. PubMed. [Link]
- Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments.
- Enzymatic degradation of the samples.
- Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses. MDPI. [Link]
- A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male.
- Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS One. [Link]
- Metabolite profiles and DNA methylation in metabolic syndrome: a two-sample, bidirectional Mendelian randomiz
Sources
- 1. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 6. Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Source of nicotinamide governs its metabolic fate in cultured cells, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 2-Methylnicotinamide
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. This guide provides an in-depth, objective comparison of analytical techniques for validating the purity of 2-Methylnicotinamide, a key nicotinamide metabolite.[1][2] We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative standards, to ensure the trustworthiness of your results.
The Criticality of Purity in this compound Synthesis
This compound is a pyridinecarboxamide, structurally related to nicotinamide (Vitamin B3).[1][3] As a metabolite, its presence and concentration can be indicative of various biological processes.[4][5] In a pharmaceutical context, impurities arising from synthesis can alter the compound's biological activity, introduce toxicity, or affect its stability. Therefore, rigorous purity validation is not merely a quality control step but a fundamental aspect of its scientific and clinical utility.
Orthogonal Analytical Approaches: A Multi-Faceted Validation Strategy
A robust purity assessment relies on the principle of orthogonality, employing multiple analytical techniques that measure different physicochemical properties of the molecule. This approach minimizes the risk of overlooking impurities that may co-elute or be otherwise undetectable by a single method. For this compound, a comprehensive validation strategy should incorporate chromatographic, spectroscopic, and thermal analysis techniques.
dot
Caption: Overall workflow for the comprehensive purity validation of this compound.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying the purity of this compound and profiling its impurities. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities and degradation products.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, a reversed-phase C18 column is a suitable starting point.[6][7]
Comparative Analysis of HPLC Methodologies
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale & Justification |
| Mobile Phase | 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid | Gradient from 10% to 90% Acetonitrile in Water with 0.1% Formic Acid | Method A is simpler and faster for routine analysis if all known impurities are well-resolved. Method B is superior for complex samples, ensuring the elution of both highly polar and non-polar impurities that might be missed in an isocratic run. The addition of formic acid improves peak shape and ionization efficiency for subsequent mass spectrometry analysis.[8] |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm | The larger particle size in Method A is suitable for standard HPLC systems. The smaller particle size in Method B, typical for UHPLC systems, provides higher resolution and faster analysis times, crucial for resolving closely related impurities.[9] |
| Detection | UV at 260 nm | Diode Array Detector (DAD) | A single wavelength detector (Method A) is sufficient if the chromophores of the API and impurities are similar. A DAD (Method B) provides spectral information across a range of wavelengths, which can help in identifying and differentiating co-eluting peaks and assessing peak purity. The UV maximum for nicotinamide and related compounds is typically around 260 nm.[6][10] |
| Throughput | Higher | Lower (per run) | Isocratic methods generally have shorter run times. However, the comprehensive impurity profile from a gradient method can reduce the need for re-analysis. |
Experimental Protocol: Validated HPLC Method for this compound Purity
This protocol is designed to be a self-validating system, incorporating checks for specificity, linearity, accuracy, and precision as outlined in the ICH Q2(R1) guidelines.[11][12][13]
1. Materials and Reagents:
-
This compound sample
-
USP Reference Standard for this compound (if available, otherwise a well-characterized in-house standard)[14][15]
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98%)
2. Instrumentation and Conditions:
-
HPLC or UHPLC system with a Diode Array Detector
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Detection: 260 nm, with DAD scanning from 200-400 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water.
-
Sample Stock Solution (1 mg/mL): Prepare in the same manner as the standard.
-
Working Solutions: Dilute the stock solutions to a concentration of ~0.1 mg/mL for analysis.
4. Validation Parameters:
-
Specificity: Analyze a blank (diluent), the sample, and a spiked sample (sample fortified with known impurities, if available). The method is specific if the peak for this compound is well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.01 to 0.2 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., by spiking a placebo with the reference standard at three different concentration levels). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Inject the same standard solution six times. The relative standard deviation (RSD) of the peak areas should be <1%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be <2%.
-
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[16] For purity validation, it serves to confirm the identity of the synthesized compound and to detect and quantify impurities, including residual solvents.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, one can deduce the chemical environment of each atom, providing a detailed map of the molecular structure.
¹H and ¹³C NMR for Structural Integrity
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) should be consistent with the structure of this compound.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. This is particularly useful for identifying isomeric impurities.
Expected ¹H NMR Spectral Data for this compound:
-
A singlet for the methyl group protons.
-
Signals for the aromatic protons on the pyridine ring.
-
Two distinct signals for the amide protons (or a broad singlet, depending on the solvent and temperature).
Reference spectral data can be found in databases like PubChem. [1]
Quantitative NMR (qNMR) for Purity Assay
qNMR can be used as a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte. This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard with a certified purity.
Experimental Protocol: ¹H NMR for Identity and Purity
1. Sample Preparation:
-
Dissolve ~10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of a suitable internal standard (e.g., maleic acid) if performing qNMR.
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate integration in qNMR.
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals and compare the relative integrals to the expected values for the structure.
-
Identify any signals that do not correspond to this compound or the solvent. These are potential impurities.
-
For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard, their respective molecular weights, and the number of protons contributing to each signal.
dot
Caption: Workflow for NMR-based identity and purity analysis of this compound.
III. Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is essential for confirming the molecular weight of the synthesized this compound and for identifying potential impurities based on their mass-to-charge ratio (m/z).
Principle of Operation: MS ionizes molecules and then separates them based on their m/z. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by providing a highly accurate mass measurement.
Comparison of Ionization Techniques
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | A soft ionization technique that produces ions from a liquid solution. | Highly suitable. This compound has basic nitrogen atoms that are readily protonated to form [M+H]⁺ ions. |
| Atmospheric Pressure Chemical Ionization (APCI) | A chemical ionization technique that is suitable for less polar compounds. | Also suitable, but ESI is generally preferred for this class of compounds. |
Expected Mass: The monoisotopic mass of this compound (C₇H₈N₂O) is 136.0637 Da.[1] An HRMS measurement should be within 5 ppm of this value.
Experimental Protocol: LC-MS for Purity and Impurity Identification
1. Instrumentation:
-
Couple the HPLC system described in Section I to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS).
2. Analysis:
-
Perform the HPLC separation as previously described.
-
Acquire mass spectra in positive ion mode.
-
Extract the ion chromatogram for the [M+H]⁺ ion of this compound (m/z 137.0710).
-
Analyze the mass spectra of any impurity peaks to propose their molecular formulas. Fragmentation data (MS/MS) can provide further structural information.[8][17]
IV. Thermal Analysis: Assessing Physicochemical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of the synthesized material, including its melting point, polymorphism, and the presence of residual solvents or hydrates.[18][19][20]
Principle of Operation:
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events like melting, crystallization, and glass transitions.[21][22]
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile components, such as water or residual solvents.[21][22]
Data Interpretation
| Technique | Observation | Interpretation |
| DSC | A sharp, single endotherm. | Indicates a relatively pure crystalline material. The peak temperature is the melting point. |
| A broad melting endotherm or multiple peaks. | May suggest the presence of impurities or polymorphism. | |
| TGA | A mass loss at temperatures below the melting point. | Indicates the presence of volatile components (e.g., water or residual solvents). |
| No significant mass loss before decomposition. | Suggests the absence of significant levels of volatile impurities. |
Experimental Protocol: DSC/TGA Analysis
1. Instrumentation:
-
A calibrated DSC and TGA instrument.
2. DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
3. TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
Summary and Conclusion
Validating the purity of synthesized this compound requires a multi-pronged, orthogonal approach. No single technique can provide a complete picture. By combining the quantitative power of HPLC, the definitive structural information from NMR, the molecular weight confirmation from MS, and the solid-state characterization from thermal analysis, researchers can build a comprehensive and trustworthy purity profile. The experimental protocols provided in this guide are designed to be robust and adhere to established validation principles, ensuring the scientific integrity of your findings.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Giron-Forest D, Goldbronn C, Piechon P. Thermal analysis methods for pharmacopoeial materials. J Pharm Biomed Anal. 1989;7(12):1421-33.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- NETZSCH-Gerätebau GmbH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- METTLER TOLEDO. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
- AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12243705, this compound.
- Nacalai Tesque, Inc. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 64950, N'-Methylnicotinamide.
- Li, Q., et al. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomed Chromatogr. 2022 Feb;36(2):e5261.
- Grard, S., et al. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. J Pharm Biomed Anal. 2000 Mar;22(2):257-66.
- Human Metabolome Database. Showing metabocard for this compound (HMDB0059711).
- ResearchGate. Isolation and Identification of Two New Nicotinamide Metabolites.
- Shibata, K., et al. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography. J Chromatogr. 1988 Jan 22;424(1):23-8.
- Biological Magnetic Resonance Bank. bmse000281 Nicotinamide at BMRB.
- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Lund University Publications. Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of ...
- mzCloud. N Methylnicotinamide.
- Imai, S., et al. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Sci Rep. 2024 Jan 2;14(1):29.
- Gu, H., et al. NMR-spectroscopic analysis of mixtures: from structure to function. PMC.
- ResearchGate. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- Oriental Journal of Chemistry. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 64950, N'-Methylnicotinamide.
Sources
- 1. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. USP Reference Standards [usp.org]
- 15. usp.org [usp.org]
- 16. emerypharma.com [emerypharma.com]
- 17. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. tsijournals.com [tsijournals.com]
- 21. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 22. azom.com [azom.com]
A Senior Application Scientist's Guide to Benchmarking 2-Methylnicotinamide Against Known Antimicrobial Agents
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can bypass existing resistance mechanisms. Nicotinamide (a form of vitamin B3) and its derivatives have emerged as a promising area of research, with several studies highlighting their potential antimicrobial activities.[1][2] This guide focuses on 2-Methylnicotinamide, a structural analog of nicotinamide, and proposes a comprehensive framework for its evaluation as a potential antimicrobial agent. While preliminary research on derivatives of this compound suggests antibacterial potential, a direct and systematic benchmarking of the parent compound against established clinical agents is essential to ascertain its true therapeutic promise.[3]
This document provides a detailed roadmap for researchers, scientists, and drug development professionals to objectively assess the in vitro efficacy of this compound. We will delve into the rationale behind experimental design, present standardized protocols for antimicrobial susceptibility and cytotoxicity testing, and offer a framework for data interpretation and comparison.
Proposed Mechanism of Action: A Working Hypothesis
While the precise antimicrobial mechanism of this compound is yet to be fully elucidated, studies on its derivatives point towards the inhibition of bacterial fatty acid synthesis (FAS-II pathway), specifically targeting the NADH-dependent enoyl-ACP reductase (FabI).[3] The FAS-II pathway is an attractive target as it is essential for bacterial survival and is structurally distinct from the mammalian fatty acid synthase (FAS-I) system, suggesting a potential for selective toxicity.
Further investigation into the mechanism of action is a critical step in the development of this compound. Techniques such as target-based assays with purified FabI enzyme, and transcriptomic or proteomic analysis of treated bacteria can provide deeper insights.
Comparative In Vitro Efficacy: A Proposed Experimental Framework
To comprehensively evaluate the antimicrobial potential of this compound, a systematic determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria is proposed. The performance of this compound should be benchmarked against a selection of standard-of-care antibiotics with diverse mechanisms of action.
Proposed Test Organisms:
A representative panel should include:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213) - a common cause of skin and soft tissue infections.
-
Bacillus subtilis (ATCC 6633) - a non-pathogenic surrogate for other Gram-positive bacteria.
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922) - a frequent cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (ATCC 27853) - an opportunistic pathogen known for its intrinsic and acquired resistance.
-
Benchmark Antimicrobial Agents:
| Antibiotic | Class | Mechanism of Action |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis |
Hypothetical Comparative Data Presentation:
The following tables are presented as a template for the expected experimental outcomes. The MIC and MBC values for the benchmark agents are sourced from established literature and databases for illustrative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | This compound | Vancomycin | Ciprofloxacin | Gentamicin |
| S. aureus (ATCC 29213) | Data to be determined | 0.5 - 2 | 0.25 - 1 | 0.25 - 1 |
| B. subtilis (ATCC 6633) | Data to be determined | 0.125 - 1 | 0.125 - 0.5 | 0.03 - 0.125 |
| E. coli (ATCC 25922) | Data to be determined | >128 | 0.008 - 0.03 | 0.25 - 1 |
| P. aeruginosa (ATCC 27853) | Data to be determined | >128 | 0.25 - 1 | 0.5 - 2 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Organism | This compound | Vancomycin | Ciprofloxacin | Gentamicin |
| S. aureus (ATCC 29213) | Data to be determined | 2 - 8 | 0.5 - 2 | 0.5 - 2 |
| B. subtilis (ATCC 6633) | Data to be determined | 1 - 4 | 0.25 - 1 | 0.125 - 0.5 |
| E. coli (ATCC 25922) | Data to be determined | >128 | 0.015 - 0.06 | 0.5 - 2 |
| P. aeruginosa (ATCC 27853) | Data to be determined | >128 | 0.5 - 2 | 1 - 4 |
Experimental Protocols: A Step-by-Step Guide
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following methodologies are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase, adjusted to a final inoculum density of 5 x 10^5 CFU/mL
-
This compound and benchmark antibiotics
-
Sterile diluents (e.g., water, DMSO)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent. For this compound, the choice of solvent should be based on its solubility, with a preliminary test to ensure the solvent itself has no antimicrobial activity at the highest concentration used.
-
Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.
-
Controls: Include a growth control (no antimicrobial agent) and a sterility control (no bacteria) for each bacterial strain.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC Determination: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Subculturing: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).
Protocol 3: Assessment of Cytotoxicity and Selectivity Index
To evaluate the therapeutic potential of this compound, it is crucial to assess its toxicity towards mammalian cells.
Cell Line:
-
A standard human cell line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer) is recommended.
Method:
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed the chosen mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI):
The SI provides a measure of the compound's selectivity for bacteria over mammalian cells and is calculated as:
SI = IC50 (mammalian cells) / MIC (bacterial cells)
A higher SI value is desirable, as it indicates greater selectivity and a potentially wider therapeutic window.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper execution.
Caption: Experimental workflow for benchmarking this compound.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound as a potential antimicrobial agent. By adhering to standardized methodologies and conducting a thorough comparative analysis against established antibiotics, researchers can generate the high-quality data necessary to advance this compound through the drug discovery pipeline. The proposed experiments will elucidate its spectrum of activity, potency, and selectivity, providing a solid foundation for further preclinical development, including in vivo efficacy studies and mechanism of action elucidation. The exploration of novel scaffolds like this compound is a critical endeavor in our collective effort to combat the global threat of antimicrobial resistance.
References
- Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. CLSI, Wayne, PA, 2023. [Link]
- Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07. CLSI, Wayne, PA, 2018. [Link]
- Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard. CLSI document M02. CLSI, Wayne, PA, 2018. [Link]
- Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard. CLSI document M11. CLSI, Wayne, PA, 2018. [Link]
- PubChem. This compound.
- The European Committee on Antimicrobial Susceptibility Testing. EUCAST MIC and zone diameter distributions and ECOFFs. [Link]
- Oriental Journal of Chemistry. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]
- Molecules. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
- PubChem. N'-Methylnicotinamide.
- Human Metabolome Database. Showing metabocard for this compound (HMDB0059711). [Link]
- PubMed.
- PubMed.
- PubMed.
- PubMed Central.
- ResearchGate. Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Analysis of 2-Methylnicotinamide's Effect on Different Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the differential effects of 2-Methylnicotinamide across various cell lines. While direct comparative data on this compound is emerging, this document synthesizes the current understanding of its metabolic context and provides detailed, field-proven protocols to enable a thorough and self-validating comparative analysis.
Introduction: The Emerging Significance of Nicotinamide Metabolism in Oncology
Nicotinamide (NAM), a form of vitamin B3, is a critical precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism and energy production.[1][2] Cancer cells, with their heightened metabolic demands to fuel rapid proliferation, often exhibit an increased reliance on the NAD+ salvage pathway.[1][3][4] A key enzyme in NAM metabolism is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of NAM to produce 1-methylnicotinamide (MNA).[5][6][7] this compound is a closely related metabolite within this pathway.[8]
Elevated expression of NNMT has been observed in a wide array of cancers, including but not limited to, lung, liver, kidney, bladder, and colon cancers, and is often correlated with poor prognosis and chemoresistance.[5][9][10][11] By converting NAM to MNA, NNMT can create a "methylation sink," depleting the universal methyl donor S-adenosylmethionine (SAM) and thereby altering the epigenetic landscape of cancer cells.[5] This can lead to widespread changes in gene expression that promote tumorigenesis.[5] Furthermore, the activity of NNMT influences multiple signaling pathways implicated in cancer progression, such as the PI3K-Akt pathway.[12]
Given the profound impact of NNMT and NAM metabolism on cancer cell biology, there is a compelling rationale to investigate the biological activities of its metabolites, including this compound. Understanding how this compound differentially affects various cancer and non-cancer cell lines could unveil novel therapeutic avenues or identify biomarkers for patient stratification. This guide provides the experimental framework to conduct such a comparative analysis.
Designing a Comparative Study: Key Experimental Questions
A robust comparative analysis of this compound should aim to answer the following fundamental questions:
-
Differential Cytotoxicity: Does this compound exhibit selective cytotoxicity towards certain cancer cell lines while sparing non-cancerous cells?
-
Mechanism of Cell Death: If cytotoxic, does this compound induce apoptosis or other forms of cell death?
-
Cell Cycle Perturbations: Does this compound affect the cell cycle progression of different cell lines?
-
Molecular Pathways: What are the underlying molecular mechanisms and signaling pathways affected by this compound treatment?
To address these questions, a panel of cell lines should be selected, ideally including representatives from different cancer types (e.g., breast, lung, colon, hematological malignancies) and a non-cancerous control cell line (e.g., normal human fibroblasts).
Core Experimental Workflow
Molecular Pathway Investigation: Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation. Key proteins to investigate include the Bcl-2 family (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (e.g., cleaved caspase-3). [13] Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. [13][14]7. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio. [15]
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative IC50 Values (µM) of this compound
| Cell Line | Cancer Type | 24h | 48h | 72h |
| MCF-7 | Breast Cancer | Data | Data | Data |
| A549 | Lung Cancer | Data | Data | Data |
| HT-29 | Colon Cancer | Data | Data | Data |
| HL-60 | Leukemia | Data | Data | Data |
| HDF | Normal Fibroblast | Data | Data | Data |
Table 2: Summary of Apoptosis and Cell Cycle Analysis
| Cell Line | % Apoptotic Cells (Early + Late) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Data | Data | Data | Data |
| A549 | Data | Data | Data | Data |
| HT-29 | Data | Data | Data | Data |
| HL-60 | Data | Data | Data | Data |
| HDF | Data | Data | Data | Data |
Mechanistic Insights: Connecting Metabolism to Cellular Fate
The data generated from this workflow will provide a comprehensive picture of this compound's effects. For instance, a low IC50 value in a specific cancer cell line, coupled with a significant increase in the apoptotic population and a corresponding G1 or G2/M cell cycle arrest, would strongly suggest a potent and specific anti-cancer activity. Western blot analysis can then elucidate the molecular mechanism, for example, by showing an increased Bax/Bcl-2 ratio and the presence of cleaved caspase-3, confirming the induction of the intrinsic apoptotic pathway.
Conclusion
While the direct anti-cancer effects of this compound are still under active investigation, its position within the critically important NAM metabolic pathway, which is frequently dysregulated in cancer, makes it a compound of significant interest. The experimental framework provided in this guide offers a robust and scientifically rigorous approach for any research team to conduct a thorough comparative analysis of its effects on different cell lines. The insights gained from such studies will be invaluable in determining the therapeutic potential of targeting NAM metabolism and its downstream metabolites in oncology.
References
- Cui, H., et al. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology, 12, 862454. [Link]
- Ulanovskaya, O. A., et al. (2013). NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink. Nature Chemical Biology, 9(5), 300–306. [Link]
- Pencik, J., et al. (2024). Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. Journal of Experimental & Clinical Cancer Research, 43(1), 1-20. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Navas, L. E., & Carnero, A. (2021). Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. Cancers, 13(12), 3045. [Link]
- Gao, T., et al. (2022). Complex roles of nicotinamide N-methyltransferase in cancer progression.
- News-Medical.Net. (2019). NAD+ Metabolism in Cancer and Cancer Therapies.
- Liu, Y., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(12), e2330. [Link]
- Richards, J., et al. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers, 13(16), 4001. [Link]
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Yaku, K., et al. (2018). NAD Metabolism in Cancer Therapeutics. Frontiers in Oncology, 8, 622. [Link]
- Synapse. (2025). NNMT: Key Metabolic-Epigenetic Regulator, Cancer Target, and Aging Modulator.
- Li, Y., et al. (2023). Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. International Journal of Molecular Sciences, 24(13), 10763. [Link]
- Wang, Z., et al. (2023). Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers.
- Chini, C. C. S., et al. (2018). NAD Metabolism in Cancer Therapeutics. Frontiers in Oncology, 8, 622. [Link]
- Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1952. [Link]
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Cantó, C., & Auwerx, J. (2022). Targeting NAD+ Metabolism: Preclinical Insights into Potential Cancer Therapy Strategies. Endocrinology, 163(6), bqac053. [Link]
- Pompei, V., et al. (2021).
- University of Chicago. (n.d.). The Annexin V Apoptosis Assay.
- ResearchGate. (2021). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy.
- Gao, T., et al. (2022). Complex roles of nicotinamide N-methyltransferase in cancer progression.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
- ResearchGate. (2021). NNMT decreased the inhibition of cell viability and ATP production and...
- van der Mijn, J. C., et al. (2022). Nicotinamide‐N‐methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. Molecular Oncology, 16(11), 2174-2191. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubChem. (n.d.). This compound.
- ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?.
- ResearchGate. (2019). Nicotinamide N-methyltransferase enhances chemoresistance in breast cancer through SIRT1 protein stabilization.
- Cui, H., et al. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology, 12, 862454. [Link]
- Bi, H. C., et al. (2014). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Carcinogenesis, 35(10), 2247–2254. [Link]
- ResearchGate. (2014). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG...
- FineTest. (2025). Bcl-2 Detection in Western Blotting.
- Bryniarski, P., et al. (2013). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Journal of Physiology and Pharmacology, 64(1), 81-87. [Link]
Sources
- 1. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. [PDF] Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer | Semantic Scholar [semanticscholar.org]
- 5. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex roles of nicotinamide N-methyltransferase in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 10. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methylnicotinamide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Methylnicotinamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe management of chemical waste, ensuring the protection of ourselves, our colleagues, and the environment. This document is structured to provide not just a protocol, but a framework of understanding, grounding every procedural step in scientific rationale and regulatory standards.
Hazard Profile of this compound: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance, and its disposal is governed by its specific toxicological and environmental properties.[1][2] Failure to adhere to proper protocols can lead to skin and eye injuries, respiratory distress, and environmental contamination.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. This data directly informs the containment, segregation, and personal protection requirements outlined in the subsequent sections.
| Hazard Class | GHS Code | Description | Supporting Sources |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2][3][4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][3][4][6] |
| Hazardous to the Aquatic Environment | H402 | Harmful to aquatic life. |
The environmental hazard (H402) is particularly critical, as it mandates that this compound must not be disposed of down the drain or enter environmental systems.[2][7]
Core Disposal Principle: Professional Management
The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste and disposed of through an approved waste disposal plant. [1][6] On-site chemical deactivation (e.g., acid hydrolysis) is not a recommended or standard procedure for this compound and can be dangerous. As an amide, this compound is chemically incompatible with acids and may react to generate heat or toxic gases.[8] Therefore, mixing this waste with other chemical streams, particularly acidic waste, is strictly prohibited.[9]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste, from the point of generation to final collection.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[1][7]
-
Hand Protection: Wear nitrile or chloroprene chemical-resistant gloves.[2]
-
Eye Protection: Use safety glasses with side shields or, for larger quantities, a face shield.[2][7]
-
Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[10]
Step 2: Waste Characterization and Segregation
Properly segregating chemical waste at the source is the most critical step in preventing dangerous reactions.[9]
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and contaminated labware (weigh boats, pipette tips) in a designated solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid chemical waste container.
-
Critical Segregation: Never mix this compound waste with other chemical waste streams. At a minimum, it must be kept separate from acids, bases, oxidizers, and metal wastes.[9]
Step 3: Containment and Labeling
Waste containers must be appropriate for the material and clearly labeled to ensure safety and compliance.
-
Container Selection: Use containers made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, tightly closing lid.[9] Ensure the container is clean and in good condition.
-
Labeling: The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound Waste"
-
Primary Hazards (e.g., "Irritant") and corresponding GHS pictograms.
-
Accumulation Start Date (the date the first drop of waste entered the container).
-
Your Name and Laboratory Information.
-
Step 4: Handling Spills and Contaminated Materials
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental release.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated solid waste container.[6][7] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2][10]
-
Cleanup: Once absorbed, collect the material and place it in the solid hazardous waste container. Clean the spill area with a suitable solvent and then soap and water. All cleanup materials are considered hazardous waste.
Step 5: Empty Container Decontamination
Empty containers that once held pure this compound must be treated as hazardous waste themselves or properly decontaminated.
-
Procedure: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: Crucially, the first rinsate is considered acutely hazardous waste. All three rinsates must be collected and disposed of as liquid this compound hazardous waste.[9]
-
Final Disposal: Only after the triple-rinse procedure can the container be disposed of in the regular laboratory glassware or plastic waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- A Comprehensive Guide to the Proper Disposal of GLP-1(7-36)
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- SAFETY DATA SHEET - 6-Methylnicotinamide. Fisher Scientific.
- SAFETY DATA SHEET - 5-bromo-6-chloro-N-methylnicotinamide. CymitQuimica.
- SAFETY DATA SHEET - 6-Methylnicotinamide. Thermo Fisher Scientific.
- Safety Data Sheet - N-Methylnicotinamide. MedchemExpress.com.
- Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety.
- This compound | C7H8N2O. PubChem - NIH.
- Chemical Waste Disposal Guidelines. University of Florida.
- SAFETY DATA SHEET - 6-Methylnicotinamide. Fisher Scientific.
- N'-Methylnicotinamide | C7H8N2O. PubChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.at [fishersci.at]
- 4. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comprehensive Guide to the Safe Handling of 2-Methylnicotinamide
As a cornerstone in various research and development endeavors, 2-Methylnicotinamide is a compound of significant interest. Its effective and safe use in the laboratory is paramount. This guide provides an in-depth, procedural framework for handling this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision. Here, we will explore not just the "what" but the "why" behind each safety protocol, ensuring that every step is a self-validating measure to protect both the researcher and the integrity of the experiment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the hazard profile of this compound is essential. According to its classification under the Globally Harmonized System (GHS), this compound presents several key risks that dictate our handling procedures.
Primary Hazards:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A): The compound can cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation (Category 3): Inhalation of dust may lead to respiratory irritation.[1][3]
It is also noted to be harmful to aquatic life, which informs our disposal protocols. A key physical hazard to be aware of is the potential for dust explosion when the compound is in a fine, dispersed form.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of guesswork but a direct response to the identified hazards. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice to prevent skin contact and subsequent irritation.[4] Always inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or goggles | This is the minimum requirement to protect against eye irritation from airborne particles.[5] A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.[4] |
| Body Protection | Laboratory coat | A standard lab coat will provide a barrier against accidental skin contact.[5] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required when handling the solid outside of a containment system (like a chemical fume hood) or when there is a potential for dust generation.[1][6] The type of filter should be appropriate for particulates.[1] |
Logical Framework for PPE Selection
The decision to upgrade or downgrade PPE levels should be based on the specific procedure being performed. The following diagram illustrates a logical workflow for determining the necessary level of protection.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational Protocols: From Weighing to Dissolution
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring experimental reproducibility. The following is a detailed procedure for accurately weighing and dissolving solid this compound.
Step-by-Step Weighing and Dissolving Protocol
-
Preparation and Engineering Controls:
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust.[4]
-
Ventilation Check: Before starting, verify that the fume hood is functioning correctly.
-
Decontamination: Ensure the work surface inside the fume hood is clean and free of any contaminants.
-
-
Weighing the Compound:
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Aliquot the Compound: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Record the Mass: Once the desired mass is obtained, record it accurately.
-
Seal the Stock Container: Tightly close the main container of this compound and return it to its designated storage location.
-
-
Dissolution:
-
Transfer to Vessel: Carefully transfer the weighed powder into the appropriate flask or beaker for dissolution.
-
Add Solvent: Slowly add the desired solvent to the vessel.
-
Agitate to Dissolve: Gently swirl or stir the mixture until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[4]
-
Label the Solution: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][7] Remove any contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][7] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[3]
-
Spills: For small spills of the solid, avoid generating dust.[1][8] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][8] Ensure the cleanup area is well-ventilated.
Storage and Disposal: Responsible Stewardship
Proper storage and disposal are the final, critical steps in the safe handling of this compound.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6][8]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.
-
All disposal must be in accordance with local, state, and federal regulations.
By integrating these detailed protocols and the reasoning behind them into your daily laboratory practices, you contribute to a safer and more effective research environment.
References
- PubChem, this compound Compound Summary. [Link]
- Fisher Scientific, Safety Data Sheet for 6-Methylnicotinamide (2024). [Link]
- Metasci, Safety Data Sheet for N-Methylnicotinamide. [Link]
- Health.vic, Pest control technical note – Personal Protective Equipment: specific PPE items. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.at [fishersci.at]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
